1,1-Cyclopentanediacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[1-(carboxymethyl)cyclopentyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-7(11)5-9(6-8(12)13)3-1-2-4-9/h1-6H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPVKDFOUXHOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168231 | |
| Record name | Tetramethylene glutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16713-66-9 | |
| Record name | 1,1-Cyclopentanediacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16713-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylene glutaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016713669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Cyclopentanediacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetramethylene glutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentane-1,1-diacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetramethylene glutaric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8CKY37JH9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1-Cyclopentanediacetic Acid (CAS 16713-66-9): A Keystone Intermediate and Versatile Scaffold for Drug Discovery
This technical guide offers a comprehensive overview of 1,1-Cyclopentanediacetic acid, a pivotal molecule in pharmaceutical synthesis and a scaffold with untapped potential in medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, and analytical methodologies. Furthermore, it explores the prospective biological activities and applications derived from its structural class, providing a forward-looking perspective for future research endeavors.
Core Molecular Attributes of this compound
This compound (CAS: 16713-66-9), also known as 3,3-Tetramethyleneglutaric acid, is a geminal dicarboxylic acid. Its structure features a cyclopentane ring with two acetic acid moieties attached to the same carbon atom. This unique arrangement imparts specific chemical characteristics that are instrumental in its synthetic utility and potential as a molecular scaffold. The cyclopentane ring offers a degree of conformational rigidity, while the dual carboxylic acid groups provide reactive handles for a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16713-66-9 | [Various Suppliers] |
| Molecular Formula | C9H14O4 | [Pharmaffiliates][1] |
| Molecular Weight | 186.21 g/mol | [Pharmaffiliates][1] |
| Appearance | White to off-white crystalline powder | [Guidechem] |
| Melting Point | 177-182 °C | [Tokyo Chemical Industry] |
| Purity | >98.0% (GC) | [Tokyo Chemical Industry] |
| Solubility | Sparingly soluble in water, soluble in organic solvents | [Guidechem] |
| Synonyms | 3,3-Tetramethyleneglutaric acid, Cyclopentane-1,1-diacetic acid | [Guidechem] |
Synthesis and Purification: A Practical Approach
The primary application of this compound is as a key intermediate in the synthesis of Gabapentin, an anticonvulsant and analgesic drug. The synthesis of this compound itself can be achieved through a multi-step process, often starting from cyclopentanone.
Synthesis Protocol
A common synthetic route involves the reaction of cyclopentanone with cyanoacetic acid derivatives to form an intermediate, which is then hydrolyzed to yield the final product. A detailed protocol based on established patent literature is provided below.[2]
Step 1: Formation of β,β-tetramethylene-α,α'-dicyanoglutarimide
-
In a suitable reaction vessel, combine cyclopentanone (1.0 mole), methyl cyanoacetate (1.0 mole), and cyanoacetamide (1.0 mole) in formamide as the solvent.
-
Stir the mixture and maintain the temperature at 25-30°C.
-
Gradually add triethylamine (1.0 mole) over a period of 30 minutes.
-
Continue stirring at 25-30°C for 10 hours.
-
Raise the temperature to 60-65°C and slowly add 600 mL of water.
-
Adjust the pH to 1 with 98% sulfuric acid, ensuring the temperature does not exceed 75°C.
-
Cool the resulting slurry to 5-10°C and filter the solid product.
-
Wash the solid with two portions of water.
Step 2: Hydrolysis to this compound
-
The intermediate from Step 1 is subjected to acid hydrolysis using a strong acid such as sulfuric acid.
-
The reaction is typically carried out at elevated temperatures, preferably between 100-160°C, until the hydrolysis is complete.
-
The reaction mixture is then cooled to induce crystallization of this compound.
-
The solid product is collected by filtration and washed.
Purification
For high-purity this compound suitable for pharmaceutical applications, recrystallization is a crucial step.
-
Dissolve the crude this compound (1.0 mole) in a mixture of water (500 mL) and isopropanol (185 mL) with the addition of activated charcoal (5 g).
-
Heat the mixture to boiling and filter it while hot.
-
Add an additional 250 mL of water to the filtrate.
-
Cool the solution to 10°C to allow for crystallization.
-
Filter the purified solid and dry to obtain the final product.[2]
Caption: Synthetic workflow for this compound.
Analytical Characterization
Rigorous analytical characterization is essential to ensure the identity, purity, and quality of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The predicted ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule.
¹H NMR (Proton NMR) Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Temperature: 25°C.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to confirm the structure. A known ¹H NMR spectrum is available for reference.[3]
¹³C NMR (Carbon-13 NMR) Protocol:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.
-
Instrument Parameters:
-
Spectrometer: 100 MHz or higher.
-
Mode: Proton-decoupled for singlet peaks.
-
-
Data Acquisition: A longer acquisition time is typically required due to the low natural abundance of ¹³C.
-
Data Analysis: Identify the number of unique carbon environments and their chemical shifts to confirm the carbon skeleton.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of this compound. A general method for the analysis of dicarboxylic acids is provided below and should be optimized for this specific compound.[4][5][6]
HPLC Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for carboxylic acids.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Caption: Analytical workflow for this compound.
Role in Drug Development: Beyond an Intermediate
While the primary established role of this compound is as a precursor to Gabapentin, its inherent structural features suggest broader potential in drug design and development. The cyclopentane scaffold is a common motif in a variety of biologically active compounds.[4]
The Cyclopentane Scaffold in Medicinal Chemistry
The cyclopentane ring is a versatile scaffold that can be functionalized to create a diverse library of compounds for biological screening.[4] Its non-planar, flexible nature allows for the presentation of substituents in specific three-dimensional orientations, which can be crucial for binding to biological targets.
Potential Biological Activities (Inferred)
Direct biological activity data for this compound is not widely available. However, based on the known activities of related cyclopentane and dicarboxylic acid derivatives, several areas of potential therapeutic interest can be postulated.
-
Anti-inflammatory Activity: Many cyclopentenone prostaglandins and other cyclopentane derivatives exhibit potent anti-inflammatory effects, often through the modulation of pathways involving cyclooxygenase (COX) enzymes.[7]
-
Anticancer Activity: Certain cyclopentanone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8]
-
Antiviral and Antimicrobial Properties: The cyclopentane scaffold is present in some antiviral and antimicrobial agents.[8]
It is important to emphasize that these are areas for potential investigation, and dedicated biological screening would be necessary to ascertain any inherent activity of this compound or its novel derivatives.
Caption: Potential drug discovery pathway for this compound derivatives.
Safety and Handling
As with any laboratory chemical, appropriate safety precautions should be taken when handling this compound. Based on safety data for similar dicarboxylic acids, it may cause skin and eye irritation.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Future Perspectives and Conclusion
This compound is a well-established and critical intermediate in the pharmaceutical industry. This guide has provided a detailed overview of its chemical properties, synthesis, and analytical characterization. Looking forward, the true potential of this molecule may lie in its utility as a versatile scaffold for the development of novel therapeutics. The exploration of its derivatives in biological screening programs, particularly in the areas of inflammation and oncology, could unveil new lead compounds for drug discovery. This technical guide serves as a foundational resource to support and inspire such future research endeavors.
References
- Google Patents. (1980). US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate.
- Pharmaffiliates. (n.d.). This compound.
- Pharmaffiliates. (n.d.). CAS No : 16713-66-9 | Product Name : this compound.
- Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple coumarins and analogues in medicinal chemistry: occurrence, synthesis and biological activity. Current medicinal chemistry, 12(8), 887-916.
- PubMed. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization.
- ResearchGate. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
- PubMed. (1998). A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples.
- ResearchGate. (n.d.). HPLC separation profile of standards of mono and dicarboxylic acid naphthacyl esters.
- ResearchGate. (n.d.). HPLC separation profile of standards of mono and dicarboxylic acid....
- MDPI. (2021). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives.
Sources
- 1. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. Cyclopentane-1,1-diacetic acid(16713-66-9) 1H NMR [m.chemicalbook.com]
- 4. A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of 1,1-Cyclopentanediacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Cyclopentanediacetic acid (CAS No. 16713-69-9), a dicarboxylic acid derivative of cyclopentane, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid, geminally-substituted cyclopentyl core provides a unique structural scaffold for the design of novel therapeutic agents and specialized polymers. In drug development, the precise spatial orientation of the two acetic acid moieties can be exploited for targeted interactions with biological receptors. A thorough understanding of its fundamental physical properties is paramount for its effective application, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a detailed examination of these core properties, the experimental methodologies used to determine them, and their implications for research and development.
Core Physicochemical Properties
The physical characteristics of this compound dictate its behavior in both chemical and biological systems. These properties are summarized below.
| Property | Value | Significance in R&D |
| Molecular Formula | C₉H₁₄O₄ | Foundational for all stoichiometric calculations and structural analysis. |
| Molecular Weight | 186.21 g/mol | Critical for accurate molar concentration calculations in assays and synthesis. |
| Appearance | White crystalline solid/powder | Affects handling, storage, and the need for particle size analysis in formulation. |
| Melting Point | 180-181 °C | A key indicator of purity; its sharp range suggests a high degree of crystalline order. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents such as methanol and chloroform. | Governs choice of solvents for synthesis, purification, and formulation. Aqueous solubility is a critical determinant of bioavailability. |
| pKa (predicted) | ~4.42 | Indicates it is a weak acid. The pKa value is crucial for predicting its ionization state at physiological pH, which impacts receptor binding, membrane permeability, and solubility. |
Spectroscopic Profile: Structural Verification
The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the distinct absorption bands of its functional groups. The presence of the carboxylic acid moieties is confirmed by:
-
A very broad O-H stretching band from approximately 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers.
-
A strong, sharp C=O stretching band around 1700-1725 cm⁻¹.
-
A C-O stretching band appearing in the 1210-1320 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry.
-
Carboxylic Acid Protons (-COOH): A broad singlet appearing far downfield, typically above 10 ppm (e.g., 10-13 ppm). This signal's breadth is due to hydrogen bonding and exchange.
-
Methylene Protons alpha to Carbonyl (-CH₂COOH): A sharp singlet expected around 2.3-2.7 ppm. The two methylene groups are chemically equivalent.
-
Cyclopentane Protons (-CH₂-): A series of multiplets in the 1.5-1.9 ppm range. The protons on the cyclopentane ring, while appearing in a narrow window, will exhibit complex splitting patterns due to their diastereotopic relationships.
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.
-
Carboxylic Carbon (-COOH): A signal in the 175-185 ppm range.
-
Quaternary Carbon (C1 of cyclopentane): A signal around 45-55 ppm. This carbon is not directly bonded to any protons and will thus have a lower intensity.
-
Methylene Carbon alpha to Carbonyl (-CH₂COOH): A signal in the 35-45 ppm range.
-
Cyclopentane Carbons (-CH₂-): Signals for the two distinct types of methylene carbons in the cyclopentane ring will appear in the 20-40 ppm range.
Experimental Methodologies: A Practical Guide
The accurate determination of physical properties is reliant on robust and reproducible experimental protocols. The following sections detail the standard methodologies for the key parameters of this compound.
Melting Point Determination by Capillary Method
This method provides a sharp melting range, which is a primary indicator of sample purity.
Causality: The principle lies in the precise temperature at which the crystal lattice of a solid breaks down into a liquid. Impurities disrupt this lattice, typically causing a depression and broadening of the melting point range.
Protocol:
-
Sample Preparation: A small amount of dry this compound is finely powdered.
-
Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack a 2-3 mm column of the sample at the sealed end.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus alongside a thermometer.
-
Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂) are recorded. The melting point is reported as the range T₁-T₂.
An In-depth Technical Guide to the Spectroscopic Characterization of 1,1-Cyclopentanediacetic Acid
Introduction: Elucidating the Molecular Architecture
In the landscape of chemical research and development, particularly in the synthesis of novel polymers and pharmaceutical intermediates, the unambiguous structural confirmation of key building blocks is paramount. 1,1-Cyclopentanediacetic acid (CAS 16713-66-9), a geminal dicarboxylic acid, presents a unique structural motif with significant potential in these fields. Its utility is predicated on the precise arrangement of its atoms, which dictates its reactivity, physical properties, and suitability for specific applications.
This technical guide provides a comprehensive analysis of the primary spectroscopic techniques used to elucidate and verify the structure of this compound. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers and drug development professionals, moving beyond a simple presentation of data to offer insights into the causality behind experimental choices and the logic of spectral interpretation. Our approach is grounded in self-validating protocols and authoritative references to ensure the highest degree of scientific integrity.
Figure 2: Standard workflow for ¹H NMR spectroscopic analysis.
¹³C NMR Spectroscopy Analysis
While ¹H NMR maps the proton framework, ¹³C NMR provides a direct look at the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, specialized techniques are often employed.
Predicted ¹³C NMR Spectral Data
An experimental spectrum was not readily available in public databases. The following predictions are based on standard chemical shift ranges and data from analogous compounds like cyclopentylacetic acid. [1][2] | Chemical Shift (δ) ppm | Carbon Type | Assignment | | :--- | :--- | :--- | :--- | | ~175-180 | Quaternary (C=O) | Carboxylic Acid (C =O) | | ~45-50 | Quaternary (C) | Cyclopentane (C 1') | | ~38-42 | Methylene (CH₂) | Acetic Acid Methylene (-C H₂-COOH) | | ~30-35 | Methylene (CH₂) | Cyclopentane (C 2'/C6') | | ~22-26 | Methylene (CH₂) | Cyclopentane (C 3'/C5') |
Interpretation Rationale:
-
Carbonyl Carbon (~175-180 ppm): The carbonyl carbons of the carboxylic acid groups are the most deshielded carbons in the molecule due to the double bond to one oxygen and a single bond to another, placing them in the characteristic downfield region for carboxylic acids. [2]* Quaternary Ring Carbon (~45-50 ppm): The C1' carbon of the cyclopentane ring is a quaternary sp³ carbon. Its chemical shift is influenced by the two attached acetic acid side chains.
-
Acetic Acid Methylene Carbons (~38-42 ppm): These methylene carbons are directly attached to the electron-withdrawing carbonyl groups, causing a downfield shift compared to standard alkane carbons.
-
Cyclopentane Methylene Carbons (~22-35 ppm): The remaining methylene carbons of the cyclopentane ring appear in the typical aliphatic region. Due to symmetry, the C2'/C6' carbons will be equivalent, and the C3'/C5' carbons will be equivalent, giving rise to two distinct signals. The C4' carbon is unique. Therefore, three signals are expected for the non-quaternary ring carbons.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent, to compensate for the low natural abundance of ¹³C.
-
Instrumentation: A 100 MHz (for carbon) or higher spectrometer is required.
-
Acquisition Parameters:
-
A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
-
A wider spectral width (0-220 ppm) is necessary.
-
A longer acquisition time and a greater number of scans (e.g., 1024 or more) are required to achieve an adequate signal-to-noise ratio.
-
-
Advanced Techniques (Optional): A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be run to differentiate between CH, CH₂, and CH₃ groups, which would confirm the assignments of the methylene carbons in this case.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid |
| ~2950, ~2870 | C-H stretch | Aliphatic (CH₂) |
| ~1700 (very strong) | C=O stretch | Carboxylic Acid |
| ~1410 | C-O-H bend | Carboxylic Acid |
| ~1250 | C-O stretch | Carboxylic Acid |
Interpretation:
The IR spectrum of this compound is dominated by the features of the carboxylic acid functional group.
-
O-H Stretch (2500-3300 cm⁻¹): The most characteristic feature is an extremely broad absorption band in this region. This breadth is due to the strong intermolecular hydrogen bonding between the carboxylic acid dimers. This broad band often overlaps with the C-H stretching absorptions.
-
C-H Stretch (~2950, ~2870 cm⁻¹): Sharp peaks corresponding to the symmetric and asymmetric stretching of the C-H bonds in the cyclopentane ring and methylene groups appear on top of the broad O-H band.
-
C=O Stretch (~1700 cm⁻¹): An intense, sharp absorption peak around 1700 cm⁻¹ is definitive for the carbonyl (C=O) group of the carboxylic acid. The presence of hydrogen bonding typically shifts this peak to a slightly lower wavenumber compared to a non-hydrogen-bonded carbonyl.
-
Fingerprint Region (<1500 cm⁻¹): The absorptions around 1410 cm⁻¹ and 1250 cm⁻¹ are associated with the C-O-H bending and C-O stretching vibrations, respectively, and are characteristic of carboxylic acids.
Experimental Protocol: IR Acquisition (ATR)
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is the modern standard. This method requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Acquisition:
-
Obtain a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this analysis, we will consider Electron Ionization (EI), a common technique that induces reproducible fragmentation.
Predicted Mass Spectrometry Data
No experimental mass spectrum was readily available. The following fragmentation pathway is proposed based on the known behavior of carboxylic acids and analogous cyclic diacids. [3][4][5]
-
Molecular Formula: C₉H₁₄O₄
-
Molecular Weight: 186.20 g/mol
-
Predicted Molecular Ion (M⁺∙): m/z = 186 (likely low abundance or absent)
Proposed Major Fragment Ions:
| m/z | Proposed Fragment Structure/Loss |
| 169 | [M - OH]⁺ |
| 141 | [M - COOH]⁺ |
| 127 | [M - CH₂COOH]⁺ |
| 81 | [C₆H₉]⁺ (Cyclopentenyl cation derivative) |
| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |
| 45 | [COOH]⁺ |
Interpretation of Fragmentation Pathway:
The molecular ion of a dicarboxylic acid is often unstable and may not be observed. The fragmentation is driven by the loss of the functional groups.
-
Initial Alpha-Cleavage: The bonds adjacent to the carbonyl groups are prone to cleavage.
-
Loss of a hydroxyl radical (•OH, 17 Da) leads to an acylium ion at m/z 169 .
-
Loss of a carboxyl radical (•COOH, 45 Da) results in a fragment at m/z 141 .
-
-
Loss of Acetic Acid Side Chain: A significant fragmentation pathway involves the cleavage of a C-C bond to lose an entire acetic acid radical (•CH₂COOH, 59 Da), yielding a stable cyclopentyl cation derivative at m/z 127 .
-
Ring Fragmentation: Further fragmentation of the cyclopentyl-containing ions can lead to characteristic hydrocarbon fragments, such as the cyclopentyl cation at m/z 69 or related structures.
Sources
An In-depth Technical Guide on the Biological Activity of 1,1-Cyclopentanediacetic Acid and its Analogs
Introduction
1,1-Cyclopentanediacetic acid is an organic compound featuring a cyclopentane ring with two acetic acid groups attached to the same carbon atom.[1][2][3][4] While this molecule itself is not extensively studied for its biological effects, its structural framework serves as a crucial scaffold for a range of biologically active analogs. This guide delves into the significant biological activities of these analogs, with a primary focus on their role as conformationally restricted mimics of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. By constraining the flexible GABA backbone within a five-membered ring, these analogs exhibit distinct pharmacological profiles at GABA receptors and transporters, making them valuable tools for neuroscience research and potential therapeutic agents for neurological disorders such as epilepsy.[5][6]
This document will provide a comprehensive overview of the structure-activity relationships of these compounds, their mechanisms of action, and detailed protocols for their biological evaluation. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to explore the therapeutic potential of this fascinating class of molecules.
The GABAergic System: A Primer
The GABAergic system is fundamental to the regulation of neuronal excitability in the mammalian brain. GABA exerts its inhibitory effects by binding to and activating specific receptors, which are broadly classified into two main types: ionotropic GABA-A and GABA-C receptors, and metabotropic GABA-B receptors.
-
GABA-A Receptors: These are ligand-gated chloride ion channels. Upon GABA binding, the channel opens, allowing an influx of chloride ions that hyperpolarizes the neuron, making it less likely to fire an action potential.[7]
-
GABA-C Receptors: Also chloride channels, these receptors are less widespread than GABA-A receptors and have distinct pharmacological properties.[5]
-
GABA-B Receptors: These are G-protein coupled receptors that, upon activation, indirectly lead to neuronal inhibition by modulating potassium and calcium channels.
The concentration of GABA in the synaptic cleft is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA into neurons and glial cells.[6] Modulation of any of these components—receptors or transporters—can have profound effects on brain function.
This compound Analogs as Modulators of the GABAergic System
The cyclopentane ring in these analogs serves to lock the GABA pharmacophore into specific spatial arrangements, leading to varied and often highly selective interactions with GABA receptors and transporters.
Structure-Activity Relationships (SAR)
The stereochemistry and substitution pattern of the cyclopentane ring are critical determinants of biological activity.
-
Enantioselectivity: The biological activity of these analogs is often highly dependent on their stereochemistry. For instance, the (+)-enantiomers of certain aminocyclopentanecarboxylic acids are potent agonists at GABA receptors, while their (-)-enantiomers are significantly less active or may even act as antagonists.[5][6]
-
Ring Unsaturation: The presence of a double bond in the cyclopentene ring can further constrain the molecule's conformation and influence its receptor affinity and efficacy.[5][6]
Activity at GABA-A and GABA-C Receptors
Several cyclopentane-based GABA analogs have been shown to be potent agonists or partial agonists at both GABA-A and GABA-C receptors.[5][6] For example, trans-3-aminocyclopentane-1-carboxylic acid has been identified as a potent agonist at GABA-A receptors.[6] The specific activity of these analogs can be quantified using electrophysiological techniques, such as the two-electrode voltage clamp method in Xenopus oocytes expressing recombinant GABA receptors.[5]
GABA Uptake Inhibition
Certain isomers of aminocyclopentene-carboxylic acid have demonstrated selective inhibitory activity on GABA uptake, with potencies comparable to established GABA uptake inhibitors like nipecotic acid.[6] This mode of action increases the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission.
Beyond the GABAergic System: Other Biological Activities
Analogs of this compound have also been explored for their activity at other biological targets. For instance, carbetapentane, a 1-phenyl-1-cyclopentanecarboxylate derivative, is a high-affinity ligand for sigma-1 receptors and exhibits antitussive and anticonvulsant properties.[8] Furthermore, the cyclopentane moiety is utilized in medicinal chemistry as a bioisostere for the carboxylic acid functional group and in the design of novel antibiotics targeting the MraY enzyme.[9][10] The broader family of cyclopentenediones, derived from the cyclopentane scaffold, displays a wide array of biological activities, including anti-inflammatory, cytostatic, and antimicrobial effects.[11][12]
Experimental Protocols for Biological Evaluation
Two-Electrode Voltage Clamp (TEVC) Assay for GABA Receptor Function
This electrophysiological technique is the gold standard for characterizing the functional activity of compounds at ligand-gated ion channels.
Objective: To determine if a test compound acts as an agonist, antagonist, or modulator of GABA-A or GABA-C receptors expressed in Xenopus laevis oocytes.
Methodology:
-
Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject the oocytes with cRNA encoding the subunits of the desired human GABA receptor (e.g., α1β2γ2 for GABA-A or ρ1 for GABA-C).
-
Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Compound Application:
-
Apply GABA at a known concentration (e.g., the EC50) to elicit a baseline current response.
-
To test for agonist activity, apply the test compound at various concentrations and measure the induced current.
-
To test for antagonist activity, co-apply the test compound with GABA and measure the inhibition of the GABA-induced current.
-
-
Data Analysis: Plot concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
Caption: Workflow for the Two-Electrode Voltage Clamp (TEVC) Assay.
[³H]GABA Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of GABA by GABA transporters.
Objective: To determine the IC50 value of a test compound for the inhibition of GABA uptake.
Methodology:
-
Synaptosome Preparation: Prepare synaptosomes from rat brain cortical slices by homogenization and differential centrifugation.
-
Assay Incubation:
-
Pre-incubate aliquots of the synaptosomal preparation with the test compound at various concentrations in a physiological buffer.
-
Initiate the uptake reaction by adding a low concentration of [³H]GABA.
-
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes) at 37°C, terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated [³H]GABA.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of [³H]GABA uptake at each concentration of the test compound and plot a concentration-inhibition curve to determine the IC50 value.
Caption: Workflow for the [³H]GABA Uptake Assay.
Data Summary
The following table summarizes the biological activities of selected cyclopentane-based GABA analogs from the literature.
| Compound | Receptor/Transporter | Activity | Potency (µM) | Reference |
| (+)-trans-3-Aminocyclopentanecarboxylic acid | GABA-C (ρ1) | Partial Agonist | EC50 = 2.7 | [5] |
| (+)-trans-3-Aminocyclopentanecarboxylic acid | GABA-C (ρ2) | Partial Agonist | EC50 = 1.45 | [5] |
| (+)-cis-3-Aminocyclopentanecarboxylic acid | GABA-C (ρ1) | Partial Agonist | EC50 = 26.1 | [5] |
| (+)-cis-3-Aminocyclopentanecarboxylic acid | GABA-C (ρ2) | Partial Agonist | EC50 = 20.1 | [5] |
| (+)-4-Aminocyclopent-1-ene-1-carboxylic acid | GABA-C (ρ1) | Antagonist | Ki = 6.0 | [5] |
| (+)-4-Aminocyclopent-1-ene-1-carboxylic acid | GABA-C (ρ2) | Antagonist | Ki = 4.7 | [5] |
| (+)-(4S)-4-Aminocyclopent-1-ene-1-carboxylic acid | GABA-A | Agonist | ~2x GABA | [6] |
| (-)-(4R)-4-Aminocyclopent-1-ene-1-carboxylic acid | GABA Uptake | Inhibitor | IC50 ~ Nipecotic Acid | [6] |
Therapeutic Potential and Future Directions
The diverse pharmacological profiles of this compound analogs make them promising candidates for the development of novel therapeutics for a range of neurological and psychiatric disorders. Their potential as anticonvulsants for the treatment of epilepsy is of particular interest.[7][8][13][14][15][16]
Future research in this area should focus on:
-
Synthesis of Novel Analogs: The design and synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties.[9][17][18][19][20]
-
In Vivo Studies: Evaluation of the most promising compounds in animal models of epilepsy and other relevant disorders to establish their therapeutic efficacy and safety profiles.
-
Elucidation of Detailed Mechanisms: Further investigation into the precise molecular interactions of these analogs with their targets to guide rational drug design.
The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapies for challenging CNS disorders.
GABAergic Synapse and Sites of Action
Sources
- 1. CAS 16713-66-9: this compound | CymitQuimica [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 16713-66-9(this compound) | Kuujia.com [kuujia.com]
- 4. Cyclopentane-1,1-diacetic acid | 16713-66-9 [chemicalbook.com]
- 5. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 8. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical properties and biological activities of cyclopentenediones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Common Epilepsy Seizure Medications: Types, Uses, Effects, and More [webmd.com]
- 14. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 15. epilepsy.com [epilepsy.com]
- 16. Treatment Responsiveness in KCNT1-Related Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and biological evaluation of analogues of the potent ADAM8 inhibitor cyclo(RLsKDK) for the treatment of inflammatory diseases and cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Medicinal Chemistry Applications of 1,1-Cyclopentanediacetic Acid: A Spirocyclic Scaffold for Modern Drug Discovery
Executive Summary
1,1-Cyclopentanediacetic acid is a gem-disubstituted cyclopentane derivative that presents a unique and underexplored scaffold for medicinal chemistry. Its intrinsic three-dimensionality, conferred by the spirocyclic nature of its core, offers a compelling starting point for the design of novel therapeutics. This guide explores the potential of this molecule, moving beyond its basic properties to detail its strategic application in three key areas of modern drug discovery: as a rigid scaffold for G-Protein Coupled Receptor (GPCR) ligands, as a novel linker in Proteolysis Targeting Chimeras (PROTACs), and as a building block for bioisosteres. By providing detailed scientific rationale, experimental protocols, and visual workflows, this document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique structural and conformational advantages of this compound.
Introduction to this compound: Structure and Properties
This compound (CAS 16713-66-9) is a dicarboxylic acid featuring a cyclopentane ring with two acetic acid groups attached to the same carbon atom.[1] This gem-disubstitution is the key to its utility, creating a spirocyclic center that imparts significant conformational rigidity.[2] Unlike more flexible linear or aromatic systems, the cyclopentane ring pre-organizes the two carboxylic acid arms into defined spatial vectors.
Physicochemical Properties
A foundational understanding of the molecule's properties is crucial for its application in drug design. The dual carboxylic acid groups dominate its character, making it a polar, acidic molecule.
| Property | Value | Reference |
| Molecular Formula | C9H14O4 | [1][3] |
| Molecular Weight | 186.21 g/mol | [3] |
| Melting Point | 180-181 °C | [3] |
| pKa (Predicted) | 4.42 ± 0.10 | [3] |
| XLogP3-AA | 1.3 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Topological Polar Surface Area | 74.6 Ų | [1] |
Table 1: Physicochemical Properties of this compound.
Synthesis Overview
The synthesis of this compound is well-established, often starting from cyclopentanone. One common route involves the reaction of cyclopentanone with cyanoacetamide and methyl cyanoacetate in the presence of a basic catalyst to form an intermediate, which is then hydrolyzed with a strong acid to yield the final product.[4] The commercial availability of this starting material further enhances its attractiveness as a building block for medicinal chemistry campaigns.[3]
The Spirocyclic Advantage in Medicinal Chemistry
The increasing interest in spirocyclic scaffolds in drug discovery is a direct response to the limitations of traditional flat, aromatic molecules.[5] Shifting to compounds with a higher fraction of sp3-hybridized carbons (Fsp3) generally correlates with improved physicochemical properties, such as increased solubility and better metabolic stability.[5][6]
Spirocycles offer several key advantages:
-
Three-Dimensionality: The rigid, non-planar structure of spirocycles allows for the exploration of new chemical space and can lead to more specific interactions with protein binding pockets.[6][7]
-
Conformational Restriction: The rigidity of the spirocyclic system locks the conformation of the molecule, which can optimize the orientation of binding elements.[5][8] This pre-organization can lead to improved potency and selectivity by reducing the entropic penalty of binding.
-
Novelty and IP Space: The use of unique scaffolds like this compound provides opportunities to develop novel chemical entities with strong intellectual property positions.[7]
The diagram below illustrates how the di-acid can be transformed into a spiro-diamine, a common building block for further elaboration in a drug discovery program.
Caption: Transformation of this compound to a spiro-diamine.
Application 1: Rigid Scaffolds for Novel GPCR Ligands
G-Protein Coupled Receptors (GPCRs) are a major class of drug targets. Their binding pockets are often complex and require ligands with precise three-dimensional arrangements of pharmacophoric features. The rigid scaffold of this compound is an ideal starting point for designing selective GPCR ligands.
Rationale
By converting the two carboxylic acid groups into amides, esters, or other functionalities, one can project chemical vectors in a defined and rigid manner. This is particularly advantageous for targeting GPCRs where subtype selectivity is crucial and often difficult to achieve with flexible ligands. The cyclopentane core can act as a non-aromatic bioisostere for a phenyl ring, improving properties like metabolic stability.
Hypothetical Workflow: Targeting a Chemokine Receptor
Let's consider the design of an antagonist for a hypothetical chemokine receptor, where key interactions involve two anionic residues in the binding pocket.
Caption: Workflow for developing GPCR ligands from the cyclopentane scaffold.
Application 2: Spatially-Defined Linkers in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein.[9] They consist of two ligands—one for the target protein and one for an E3 ligase—connected by a linker. The linker is not just a spacer; its length, rigidity, and composition are critical for the formation of a productive ternary complex and subsequent protein degradation.[9][10][]
Rationale
While flexible PEG and alkyl chains are common linkers, there is a growing interest in more rigid and defined linkers to improve PROTAC efficacy and reduce off-target effects.[10] this compound offers a rigid central core that, when functionalized, can precisely control the distance and orientation between the two ends of the PROTAC. This spatial control can be critical for optimizing the geometry of the ternary complex (Target-PROTAC-E3 Ligase).
The diagram below shows how the scaffold can be incorporated as a rigid linker in a PROTAC.
Caption: Use of the cyclopentane core as a rigid linker in a PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a Diamide Derivative
This protocol describes a standard method for synthesizing a symmetrical diamide from this compound for use in a screening library.
Objective: To synthesize N1,N1'-(cyclopentane-1,1-diylbis(acetyl))bis(benzylamine).
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.2 eq)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (2.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add PyBOP to the mixture and stir for another 10 minutes.
-
Add benzylamine to the reaction mixture and stir at room temperature for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure diamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Radioligand Binding Assay
This protocol outlines a general procedure to test the synthesized compounds for their ability to displace a known radiolabeled ligand from a GPCR.
Objective: To determine the binding affinity (Ki) of test compounds for a target GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [³H]-ligand)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of the radiolabeled ligand (at a concentration near its Kd), and 25 µL of the test compound dilution.
-
For total binding, add 25 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 25 µL of a high concentration of a known unlabeled ligand.
-
Add 100 µL of the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the percentage of specific binding for each compound concentration and determine the IC50 value by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion and Future Outlook
This compound represents a versatile and valuable scaffold in medicinal chemistry. Its inherent rigidity and three-dimensional structure provide a robust platform for the design of novel therapeutics with potentially improved potency, selectivity, and pharmacokinetic properties.[5][7] The applications detailed in this guide—as a core for GPCR ligands and as a rigid linker in PROTACs—are just the beginning. Future exploration could involve its use in creating constrained peptides, novel antibiotics, or as a fragment for fragment-based drug discovery. As the demand for drugs with novel mechanisms of action and improved property profiles continues to grow, the strategic use of underexplored scaffolds like this compound will be a key enabler of innovation in the pharmaceutical industry.
References
- Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. (n.d.).
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi. (n.d.).
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis.
- Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm. (2021). BLDpharm.
- An In-depth Technical Guide to the Reactivity of Gem-disubstituted Cyclopentanes. (n.d.). Benchchem.
- Current strategies for the design of PROTAC linkers: a critical review. (2020).
- (PDF) Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. (n.d.).
- Cyclopentane-1,1-diacetic acid 16713-66-9 wiki. (n.d.). Guidechem.
- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.).
- Cyclopentane-1,1-diacetic acid | 16713-66-9. (n.d.). ChemicalBook.
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (n.d.).
- Cyclopentane-1,1-diacetic acid synthesis. (n.d.). ChemicalBook.
- US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate. (n.d.).
- (PDF) Current strategies for the design of PROTAC linkers: a critical review. (n.d.).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyclopentane-1,1-diacetic acid | 16713-66-9 [chemicalbook.com]
- 4. US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 9. researchgate.net [researchgate.net]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
1,1-Cyclopentanediacetic Acid: A Versatile Gem-Disubstituted Building Block for Modern Organic Synthesis
An In-Depth Technical Guide
Abstract
1,1-Cyclopentanediacetic acid (CAS No: 16713-66-9) is a gem-disubstituted cycloalkane dicarboxylic acid that has emerged as a highly versatile and valuable building block in contemporary organic synthesis.[1][2] Its unique structural architecture, featuring a rigid cyclopentane scaffold functionalized with two acetic acid moieties at a single carbon center, imparts a distinct combination of conformational rigidity and synthetic flexibility. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, core reactivity, and its strategic application in the construction of complex molecular frameworks, including spirocycles, polymers, and scaffolds for medicinal chemistry. We will explore the causality behind its utility and provide field-proven insights and protocols for its application.
Introduction: Structural Features and Physicochemical Properties
This compound, also known as 3,3-Tetramethyleneglutaric acid, is a white crystalline solid characterized by a central cyclopentane ring.[1][3] The key to its utility lies in the two carboxylic acid groups attached to the same carbon atom (C1). This gem-dicarboxymethyl arrangement provides a unique stereochemical environment and a rich hub of reactivity.
The cyclopentane ring offers a balance between conformational constraint and synthetic accessibility, enhancing the stability of derived molecules while providing defined vectors for substituent placement.[2] This is a highly desirable feature in drug discovery, where controlling the three-dimensional arrangement of functional groups is paramount for optimizing binding affinity and metabolic stability.[2] The dual carboxylic acid groups are polar, rendering the molecule soluble in water and providing two reactive handles for a wide array of chemical transformations.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 16713-66-9 | [1][3] |
| Molecular Formula | C₉H₁₄O₄ | [1][4] |
| Molecular Weight | 186.21 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 180-181 °C | [5] |
| Solubility | Soluble in water | [1] |
| Synonyms | 1,1-Bis(carboxymethyl)cyclopentane, Cyclopentane-1,1-diacetic acid, 3,3-Tetramethyleneglutaric acid | [1][2] |
Synthesis of this compound
A robust and scalable synthesis is crucial for the utility of any building block. A well-documented method for preparing this compound involves a multi-step process starting from cyclopentanone. This process first constructs an intermediate, β,β-tetramethylene-α,α'-dicyanoglutarimide, which is subsequently hydrolyzed to yield the final diacid product.[6]
Diagram 1: Synthetic Pathway from Cyclopentanone
Caption: Synthesis of this compound via a dicyanoglutarimide intermediate.
Experimental Protocol 1: Synthesis of this compound[7]
Part A: Preparation of β,β-Tetramethylene-α,α'-dicyanoglutarimide
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of cyclopentanone (1.0 mole), methyl cyanoacetate (1.0 mole), and cyanoacetamide (1.0 mole) in 300 g of formamide.
-
Catalyst Addition: While stirring and maintaining the temperature between 25-30°C, gradually add triethylamine (1.0 mole) over a period of 30 minutes.
-
Reaction: Stir the mixture for 10 hours at 25-30°C.
-
Workup: Raise the temperature to 60-65°C and slowly add 600 mL of water.
-
Acidification: Cool the solution as necessary to keep the temperature below 75°C while acidifying to pH 1 with concentrated (98%) sulfuric acid.
-
Isolation: Cool the resulting slurry to 5-10°C and filter the solid product. Wash the filter cake with two 150-mL portions of water. The product is the dicyanoglutarimide intermediate.
Part B: Hydrolysis to this compound
-
Reaction Setup: Combine the β,β-tetramethylene-α,α'-dicyanoglutarimide intermediate (1.0 mole) with 1360 g of 98% sulfuric acid and 50 g of water.
-
Hydrolysis: Heat the mixture to 100-160°C and maintain this temperature until the reaction is complete (cessation of gas evolution).
-
Isolation: Cool the reaction mixture and pour it into 2000 g of crushed ice.
-
Purification: Filter the crude solid product. Recrystallize from a mixture of water and isopropanol with activated charcoal to yield pure this compound.[6] A yield of 90% after recrystallization has been reported.[6]
Core Reactivity and Synthetic Applications
The synthetic versatility of this compound stems from the reactivity of its two carboxylic acid groups. These can undergo standard transformations such as esterification, amidation, reduction, and conversion to acid chlorides.[1][2][7] Crucially, the gem-disubstituted nature allows for intramolecular reactions to form key intermediates, such as spiro-anhydrides.
Diagram 2: Core Reactivity Manifold
Caption: Key transformations of this compound.
Application 1: Synthesis of Spirocyclic Scaffolds
A primary application of this building block is in the synthesis of spiro compounds. The close proximity of the two carboxylic acid groups facilitates intramolecular cyclization to form a spiro-anhydride.[8] This anhydride is a versatile intermediate that can be opened with various nucleophiles to generate monosubstituted derivatives or used to construct more complex spirocyclic systems.
The incorporation of spirocyclic motifs is a validated strategy in medicinal chemistry to increase the three-dimensional character (sp³ content) of drug candidates. This often leads to improved physicochemical properties, such as enhanced solubility and metabolic stability, while allowing exploration of previously inaccessible regions of chemical space.[9]
Application 2: Monomer for Polymer Synthesis
As a diacid, this compound can serve as a monomer in polycondensation reactions.[10] Reacting it with diols or diamines leads to the formation of polyesters and polyamides, respectively. The rigid cyclopentyl core is incorporated into the polymer backbone, influencing the material's thermal and mechanical properties. This makes it an attractive monomer for creating specialty polymers, coatings, and adhesives where specific structural characteristics are desired.[11]
Diagram 3: Role as a Monomer in Polycondensation
Caption: Polymerization of this compound with a co-monomer.
Application 3: Scaffolding in Medicinal Chemistry
The rigid cyclopentane unit acts as a non-aromatic scaffold to which pharmacophoric elements can be attached with well-defined spatial orientations. This is analogous to the use of its cyclohexane counterpart, 1,1-cyclohexanediacetic acid, which is a key intermediate in the synthesis of the blockbuster drug Gabapentin.[11][12] By using the cyclopentane derivative, researchers can develop novel analogues and explore structure-activity relationships. The compound's structure is particularly useful in the design of peptidomimetics and small-molecule inhibitors where conformational constraint can lead to improved binding affinity.[2]
Experimental Protocol 2: Formation of 1,1-Cyclopentanediacetic Anhydride
This protocol is adapted from analogous procedures for forming cyclic anhydrides from diacids.[8]
-
Setup: In a round-bottom flask equipped with a reflux condenser, place this compound (1.0 eq).
-
Reagent Addition: Add an excess of acetic anhydride (e.g., 3-5 eq).
-
Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of characteristic anhydride C=O stretches).
-
Workup: Allow the reaction mixture to cool to room temperature.
-
Isolation: Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure.
-
Purification: The resulting crude anhydride can be purified by recrystallization from a suitable solvent (e.g., a hexane/ethyl acetate mixture) or by sublimation to yield the pure spiro-anhydride.
Conclusion and Future Outlook
This compound is a powerful and multifaceted building block for organic synthesis. Its value is rooted in the unique combination of a rigid cycloalkane core and the versatile reactivity of its geminal diacetic acid functionality. For researchers, scientists, and drug development professionals, it offers a reliable and strategic tool for:
-
Constructing novel spirocyclic systems to enhance the three-dimensional complexity and drug-like properties of molecules.
-
Developing new polymers with tailored physical properties imparted by the rigid cyclopentyl unit.
-
Designing conformationally constrained scaffolds for new therapeutic agents.
As the demand for molecules with greater sp³ character and refined physicochemical properties continues to grow, particularly in the pharmaceutical and materials science sectors, the role of specialized building blocks like this compound is set to expand. Its accessibility and predictable reactivity make it an indispensable component of the modern synthetic chemist's toolbox.
References
- US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate - Google Patents. (n.d.). Google Patents.
- This compound - polymer-books. (n.d.). Polymer Books.
- 16713-66-9(this compound) | Kuujia.com. (n.d.). Kuujia.com.
- Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- 1,1-Cyclopentanedicarboxylic acid, 1,1-diethyl ester - CAS Common Chemistry. (n.d.). CAS.
- WO2003002517A1 - Process for the preparation of 1,1-cyclohexane diacetic acid monoamide - Google Patents. (n.d.). Google Patents.
- Exploring the Versatility of 1,1-Cyclohexanediacetic Acid in Chemical Synthesis. (2025, October 9). NINGBO INNO PHARMCHEM CO.,LTD.
- Understanding 1,1-Cyclohexanediacetic Acid (CAS 4355-11-7): Properties and Applications. (2025, October 19). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of 1,1-cyclohexanediacetic acid catalyzed by dilute sulfuric acid in high-temperature liquid water - ResearchGate. (2025, August 6). ResearchGate.
- CAS No : 16713-66-9 | Product Name : this compound - Pharmaffiliates. (n.d.). Pharmaffiliates.
- 1-Cyclopentene-1-acetic acid | C7H10O2 | CID 88975 - PubChem. (n.d.). PubChem.
- Reactions and Mechanisms - Master Organic Chemistry. (n.d.). Master Organic Chemistry.
- Show the mechanism that illustrates the following reaction: 1-methyl-1-methanol-cyclopentane +... - Homework.Study.com. (n.d.). Study.com.
- Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists - ResearchGate. (n.d.). ResearchGate.
- Kinetics and reaction pathways of total acid number reduction of cyclopentane carboxylic acid using subcritical methanol - ResearchGate. (2025, June 4). ResearchGate.
- Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC - PubMed Central. (n.d.). NCBI.
Sources
- 1. CAS 16713-66-9: this compound | CymitQuimica [cymitquimica.com]
- 2. 16713-66-9(this compound) | Kuujia.com [kuujia.com]
- 3. Page loading... [guidechem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Cyclopentane-1,1-diacetic acid | 16713-66-9 [chemicalbook.com]
- 6. US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 9. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | polymer-books [polymer-books.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
An In-Depth Technical Guide to 1,1-Cyclopentanediacetic Acid: From Discovery to Modern Synthesis
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction: The Emergence of a Key Intermediate
1,1-Cyclopentanediacetic acid, a geminally disubstituted dicarboxylic acid, holds a significant position in the landscape of modern organic and medicinal chemistry. While not a household name, this unassuming molecule has proven to be a critical building block in the synthesis of important pharmaceutical compounds. Its spirocyclic nature, where two acetic acid moieties are attached to the same carbon atom of a cyclopentane ring, imparts unique conformational properties and synthetic versatility. This guide provides an in-depth exploration of the discovery, historical synthetic evolution, and modern preparative methods for this important compound.
I. The Genesis of a Spiro Dicarboxylic Acid: Unraveling the Historical Threads
The precise first synthesis of this compound is not prominently documented in readily available historical records. However, its intellectual origins can be traced to the foundational work on spiro compounds and gem-dicarboxylic acids in the late 19th and early 20th centuries. The structural challenge of creating a quaternary carbon center, particularly one bearing two carboxyl groups within a cyclic framework, was a significant endeavor for early organic chemists.
The synthesis of such structures is intimately linked to the development of methods for forming carbon-carbon bonds at a single center. Early investigations into the reactivity of malonic esters and related compounds laid the groundwork for the construction of gem-dicarboxylic acid systems. Furthermore, the exploration of cyclization reactions to form five-membered rings was a parallel and essential area of research.
A key theoretical underpinning for the successful synthesis of gem-disubstituted rings is the Thorpe-Ingold effect , first described by Beesley, Thorpe, and Ingold in 1915.[1] This principle posits that the presence of gem-dialkyl groups on a carbon chain favors intramolecular cyclization. The steric hindrance caused by the geminal substituents compresses the bond angle between them, bringing the reactive ends of the chain closer together and thus increasing the rate of ring formation.[1][2] This effect provides a crucial rationale for the feasibility of synthesizing sterically crowded molecules like this compound.
While a singular "discovery" paper remains elusive in broad searches of historical chemical literature, the compound's existence and synthesis would have emerged from the systematic application of established synthetic methodologies for creating spiro-dicarboxylic acids, likely in the early to mid-20th century. Its synonym, 3,3-Tetramethyleneglutaric acid , points to its conceptual relationship with glutaric acid, a simple dicarboxylic acid that was the subject of extensive early synthetic studies.[3][4]
II. The Evolution of Synthesis: From Classical Methods to Modern Efficiency
The synthetic approaches to this compound have evolved significantly, mirroring the broader advancements in organic synthesis. Early methods for constructing such systems would have likely relied on multi-step sequences with potentially harsh reaction conditions and modest yields.
A Foundational Approach: A Modern Patented Synthesis
A significant milestone in the practical synthesis of this compound is detailed in a 1980 patent (US4212973A).[5] This method provides a clear and efficient pathway to the target molecule and serves as a cornerstone for its industrial production. The synthesis begins with readily available starting materials: cyclopentanone, methyl cyanoacetate, and cyanoacetamide.
The core of this process involves the formation of an intermediate, β,β-tetramethylene-α,α'-dicyanoglutarimide, through a base-catalyzed reaction. This intermediate is then subjected to hydrolysis to yield the final diacid.
Experimental Protocol: Synthesis of this compound via Dicyanoglutarimide Intermediate [5]
Step 1: Formation of β,β-tetramethylene-α,α'-dicyanoglutarimide
-
In a suitable reaction vessel, a solution is prepared containing cyclopentanone (1.0 mole), methyl cyanoacetate (1.0 mole), cyanoacetamide (1.0 mole), and formamide as the solvent.
-
The mixture is stirred and maintained at a temperature of 25-30°C.
-
Triethylamine (1.0 mole) is gradually added to the solution over a period of 30 minutes, maintaining the temperature.
-
The reaction mixture is stirred for 10 hours at 25-30°C.
-
The temperature is then raised to 60-65°C, and water is gradually added.
-
The solution is acidified to pH 1 with concentrated sulfuric acid, with cooling to keep the temperature below 75°C.
-
The precipitated solid, β,β-tetramethylene-α,α'-dicyanoglutarimide, is collected by filtration, washed with water, and dried.
Step 2: Hydrolysis to this compound
-
The dried β,β-tetramethylene-α,α'-dicyanoglutarimide (1.0 mole) is mixed with concentrated sulfuric acid and a small amount of water.
-
The mixture is heated to 130°C for a total of 4 hours, with periodic additions of water to facilitate the hydrolysis.
-
After the initial heating, more water is added, and the mixture is refluxed for an additional 4 hours.
-
The reaction mixture is then cooled, and the crude this compound is crystallized.
-
The crude product is collected by filtration and can be further purified by recrystallization from a mixture of water and isopropanol with activated charcoal.[5]
Diagrammatic Representation of the Synthetic Pathway
Caption: Synthetic route to this compound.
III. Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₄ | [6] |
| Molecular Weight | 186.21 g/mol | [6] |
| CAS Number | 16713-66-9 | [6] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 179-181 °C | |
| Synonyms | 3,3-Tetramethyleneglutaric acid, β,β-Tetramethyleneglutaric acid | [4] |
While detailed spectroscopic data (NMR, IR, Mass Spectrometry) would be determined in a laboratory setting, the structural features of this compound suggest key expected signals. For instance, the ¹H NMR spectrum would be characterized by signals corresponding to the methylene protons of the cyclopentane ring and the methylene protons of the two acetic acid chains. The ¹³C NMR spectrum would show distinct signals for the quaternary spiro-carbon, the cyclopentane carbons, the methylene carbons of the side chains, and the carbonyl carbons of the carboxylic acids.
IV. Modern Applications: A Gateway to Gabapentin
The primary and most significant application of this compound is as a key intermediate in the synthesis of the anticonvulsant and analgesic drug, Gabapentin . Gabapentin is widely used for the treatment of epilepsy and neuropathic pain.
The synthesis of Gabapentin from this compound typically proceeds through the formation of its monoamide, followed by a Hofmann rearrangement.
Visualizing the Path to Gabapentin
Caption: Conversion of this compound to Gabapentin.
V. Conclusion and Future Perspectives
This compound, while perhaps not a widely recognized chemical entity, serves as a compelling example of how fundamental molecules underpin significant advancements in medicinal chemistry. Its history is intertwined with the development of core principles in organic synthesis, such as the Thorpe-Ingold effect, which rationalize the formation of its unique spirocyclic structure. The development of efficient synthetic routes, such as the one detailed in the 1980 patent, has been crucial for its availability and subsequent use in the pharmaceutical industry. As the demand for drugs like Gabapentin continues, the importance of robust and scalable syntheses of this compound will remain. Future research may focus on developing even more sustainable and atom-economical routes to this valuable intermediate, further solidifying its place in the repertoire of industrial organic synthesis.
References
- Berichte der Deutschen Chemischen Gesellschaft. (n.d.). The Online Books Page.
- Thorpe–Ingold effect. (2023, December 1). In Wikipedia.
- Justus Liebigs Annalen der Chemie. (n.d.). chemeurope.com.
- Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (2022). In Modern Approaches in Chemical and Biological Sciences Vol-2.
- gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. (n.d.). UCLA Chemistry and Biochemistry.
- Utilization of the Thorpe-Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence. (2017). The Journal of Organic Chemistry, 82(15), 7894–7908.
- Ding, A., Meazza, M., Guo, H., Yang, J. W., & Rios, R. (2018). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews, 47(16), 5946–5996.
- Companyó, X., Zea, A., Alba, A.-N. R., Mazzanti, A., Moyano, A., & Rios, R. (2010). Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction.
- Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). Molecules, 27(22), 8051.
- Marvel, C. S., & Tuley, W. F. (1925). Glutaric Acid. Organic Syntheses, 5, 69.
- 3,3-Tetramethyleneglutaric acid. (n.d.). In NIST WebBook.
- Gemborys, M. W., & Moyer, M. P. (1980). U.S. Patent No. 4,212,973. U.S.
- This compound. (n.d.). Pharmaffiliates.
- Preparation method of 1,1-cyclohexanediacetic acid. (2011).
- Unexpected one-pot formation of the 1H-6a,8a-epiminotricyclopenta[a,c,e][7]annulene system from cyclopentanone, ammonia and dimethyl fumarate. Synthesis of highly strained polycyclic nitroxide and EPR study. (2012). Beilstein Journal of Organic Chemistry, 8, 1836–1841.
- Process for the production of 3,3-dimethylglutaric acid or its esters. (1983). U.S. Patent No. 4,433,163. U.S.
- Process for the preparation of 3,3-dimethyl-glutaric acid. (1982).
- 3,3-Tetramethyleneglutaric Anhydride. (n.d.). Pharmaffiliates.
Sources
- 1. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 2. books.lucp.net [books.lucp.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3,3-Tetramethyleneglutaric acid [webbook.nist.gov]
- 5. US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate - Google Patents [patents.google.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
A Comprehensive Technical Guide to the Research of 1,1-Cyclopentanediacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 1,1-Cyclopentanediacetic acid, a versatile C9 dicarboxylic acid. From its fundamental physicochemical properties and spectroscopic signature to its synthesis and pivotal role as a precursor in medicinal chemistry, this document serves as a comprehensive resource. We will delve into detailed synthetic protocols, the rationale behind various experimental strategies, and the applications of its derivatives, particularly in the development of GABA analogs and biologically active spirocyclic compounds.
Physicochemical and Spectroscopic Characterization
This compound, with the chemical formula C₉H₁₄O₄, is a white crystalline solid that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a cyclopentane ring geminally substituted with two acetic acid moieties, imparts both rigidity and conformational flexibility, making it an attractive scaffold for constructing complex molecular architectures.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 16713-66-9 | [1] |
| Molecular Formula | C₉H₁₄O₄ | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| Appearance | White crystalline solid/powder | [1] |
| Melting Point | 180-181 °C | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Topological Polar Surface Area | 74.6 Ų | [1] |
Spectroscopic Analysis
A thorough understanding of the spectroscopic properties of this compound is essential for its identification and for monitoring reactions in which it is a reactant or product.
¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the arrangement of non-equivalent protons in the molecule.[3][4]
-
¹H NMR (Solvent dependent, typically CDCl₃ or DMSO-d₆) δ (ppm):
-
A broad singlet in the region of 10-12 ppm, corresponding to the two acidic protons of the carboxylic acid groups. The exact chemical shift is highly dependent on the solvent and concentration.
-
A singlet around 2.5-2.7 ppm, integrating to 4H, representing the four methylene protons of the two acetic acid side chains (-CH₂COOH).
-
A multiplet or series of multiplets between 1.4 and 1.8 ppm, integrating to 8H, corresponding to the methylene protons of the cyclopentane ring. Due to the conformational flexibility of the cyclopentane ring, these protons may exhibit complex splitting patterns.[5]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.[2][6]
-
¹³C NMR (Solvent dependent) δ (ppm):
-
~175-180 ppm: Carboxylic acid carbonyl carbons (-C OOH).
-
~45-50 ppm: Quaternary carbon of the cyclopentane ring (C1).
-
~35-40 ppm: Methylene carbons of the acetic acid side chains (-C H₂COOH).
-
~25-35 ppm: Methylene carbons of the cyclopentane ring. Due to symmetry, fewer than four distinct signals may be observed for the ring carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic functional groups present in the molecule.[7]
-
Key IR Absorptions (cm⁻¹):
-
2500-3300 (broad): O-H stretching of the carboxylic acid, often showing a very broad absorption due to hydrogen bonding.
-
~1700 (strong, sharp): C=O stretching of the carboxylic acid carbonyl group. This is a very characteristic and intense peak.
-
~1410 & ~920 (broad): O-H bending vibrations associated with the carboxylic acid dimer.
-
~1200-1300: C-O stretching of the carboxylic acid.
-
2800-3000: C-H stretching of the methylene groups.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[4][8][9]
-
Expected Fragmentation:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (186.21 m/z) may be observed, though it can be weak in electron ionization (EI) due to facile fragmentation.
-
Loss of H₂O (M-18): Dehydration is a common fragmentation pathway for carboxylic acids.
-
Loss of COOH (M-45): Cleavage of a carboxylic acid group is a characteristic fragmentation.
-
Loss of CH₂COOH (M-59): Cleavage of an entire acetic acid side chain.
-
Further fragmentation of the cyclopentane ring.
-
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Two prominent methods are detailed below.
Method 1: From Cyclopentanone via a Dicyanoglutarimide Intermediate
This method, outlined in a key patent, involves a multi-step process starting from cyclopentanone.[10] The causality behind this experimental choice lies in the use of readily available and inexpensive starting materials (cyclopentanone, methyl cyanoacetate, and cyanoacetamide) and a sequence of reliable condensation and hydrolysis reactions.
Workflow Diagram: Synthesis from Cyclopentanone
Caption: Synthesis of this compound from Cyclopentanone.
Detailed Protocol: Synthesis of β,β-tetramethylene-α,α'-dicyanoglutarimide and subsequent hydrolysis [10]
-
Reaction Setup: In a suitable reaction vessel, charge formamide and cool to 25-30 °C.
-
Addition of Reactants: To the formamide, add cyclopentanone, methyl cyanoacetate, and cyanoacetamide.
-
Catalyst Addition: Gradually add triethylamine over a period of 30 minutes, maintaining the temperature between 25-30 °C.
-
Reaction: Stir the mixture for 10 hours at 25-30 °C. The reaction progress can be monitored by techniques such as TLC or HPLC.
-
Intermediate Workup (optional, for isolation): The intermediate, β,β-tetramethylene-α,α'-dicyanoglutarimide, can be isolated by acidification of the reaction mixture with a strong acid, which insolubilizes the salt form.[10]
-
Hydrolysis: Raise the temperature of the reaction mixture to 60-65 °C and gradually add water.
-
Acidification: Adjust the temperature to 60-65 °C and carefully acidify the solution to pH 1 with 98% sulfuric acid, using cooling to keep the temperature below 75 °C.
-
Isolation: Cool the resulting slurry to 5-10 °C and filter the solid product.
-
Washing: Wash the filter cake with portions of cold water. The product is this compound.
-
Drying: Dry the product, for example, in a vacuum oven.
Method 2: Malonic Ester Synthesis
An alternative and classic approach to geminal diacids is the malonic ester synthesis. This method utilizes the acidity of the α-protons of diethyl malonate to perform a double alkylation with a suitable dihaloalkane, followed by hydrolysis and decarboxylation. For this compound, this would involve a spirocyclic intermediate. A more direct adaptation for this specific target involves the reaction of a cyclopentylidene derivative. However, a classic approach would be the alkylation of diethyl malonate with 1,4-dibromobutane to form the cyclopentane ring, followed by further functionalization, though this is a more complex route. A more direct malonic ester synthesis approach would be to use a precursor that already contains the cyclopentane ring.
Key Chemical Transformations and Derivatives
This compound is a versatile starting material for a range of derivatives, primarily through reactions of its carboxylic acid groups.
Synthesis of 1,1-Cyclopentanediacetic Anhydride
Cyclic anhydrides are important reactive intermediates. The formation of 1,1-Cyclopentanediacetic anhydride is readily achieved by heating the diacid with a dehydrating agent.[15][16][17]
Workflow Diagram: Anhydride and Monoamide Synthesis
Caption: Key derivatives from this compound.
Detailed Protocol: Synthesis of 1,1-Cyclopentanediacetic Anhydride [15][16]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound with an excess of acetic anhydride.
-
Reaction: Heat the mixture to reflux for several hours (e.g., 3 hours). The progress of the reaction can be monitored by the disappearance of the starting diacid (e.g., by TLC).
-
Workup: After the reaction is complete, remove the excess acetic anhydride and acetic acid by-product under reduced pressure (distillation).
-
Purification: The crude anhydride can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent (e.g., hexane extraction followed by evaporation).[15]
Synthesis of this compound Monoamide
The monoamide is a crucial intermediate in the synthesis of pharmaceutically active compounds like Gabapentin analogues.[18] It is typically prepared by the aminolysis of the corresponding anhydride.[15][16][19]
Detailed Protocol: Synthesis of this compound Monoamide [15][16]
-
Reaction Setup: In a reaction vessel, place a solution of aqueous ammonia (e.g., 20-30% concentration). Cool the solution, for instance, in an ice bath to below 20 °C.
-
Addition of Anhydride: Slowly add 1,1-Cyclopentanediacetic anhydride to the cold ammonia solution. The reaction is exothermic and the temperature should be maintained below 20 °C.
-
Reaction: Stir the mixture until the reaction is complete (monitoring by HPLC is recommended).[16]
-
Workup: Remove excess ammonia under vacuum.
-
Acidification and Precipitation: Acidify the solution with hydrochloric acid to precipitate the crude monoamide.
-
Isolation and Purification: Filter the precipitated solid, wash with cold water, and then purify by extraction with a solvent like methylene chloride followed by solvent removal, or by recrystallization (e.g., from aqueous acetonitrile).[15][16]
Applications in Drug Discovery and Development
The rigid yet flexible scaffold of this compound makes it an attractive starting point for the synthesis of conformationally constrained molecules with potential biological activity.
Precursor to GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Conformationally restricted analogues of GABA are of great interest in neuroscience research and drug development for conditions such as epilepsy, anxiety, and neuropathic pain.[11][20] The cyclopentane ring can be used to lock the pharmacophoric elements (amine and carboxylic acid) into specific spatial arrangements, leading to selectivity for different GABA receptor subtypes (GABAₐ, GABAₑ, etc.) or GABA transporters.[15][18][21][22][23]
While many cyclopentane-based GABA analogues are not directly synthesized from this compound, the diacid serves as a key intermediate for compounds like Gabapentin, which is an analogue of GABA. The monoamide of the cyclohexane analogue of this compound is a direct precursor to Gabapentin.[18] This highlights the importance of this class of diacids in the synthesis of GABAergic drugs.
Table 2: Biological Activity of Selected Cyclopentane GABA Analogues
| Compound | Receptor/Target | Activity | IC₅₀ / EC₅₀ (µM) | Source(s) |
| (+)-TACP | GABAₑ (ρ₁) | Partial Agonist | 2.7 ± 0.2 | [18] |
| (+)-TACP | GABAₑ (ρ₂) | Partial Agonist | 1.45 ± 0.22 | [18] |
| (+)-CACP | GABAₑ (ρ₁) | Partial Agonist | 26.1 ± 1.1 | [18] |
| (+)-4-ACPCA | GABAₑ (ρ₁) | Antagonist | Kᵢ = 6.0 ± 0.1 | [18] |
| Benzylthioether of 4-ACP-3-CA | GABAₐ (α₁β₂γ₂L) | Antagonist | 42 | [11][24][25] |
(Note: TACP = trans-3-aminocyclopentanecarboxylic acid; CACP = cis-3-aminocyclopentanecarboxylic acid; 4-ACPCA = 4-aminocyclopent-1-ene-1-carboxylic acid. These are representative analogues and not all are direct derivatives of this compound, but illustrate the utility of the cyclopentane scaffold.)
Building Block for Spiro-β-Lactams
Spirocyclic compounds, which contain two rings sharing a single carbon atom, are of increasing interest in medicinal chemistry due to their unique three-dimensional structures.[8] this compound and its derivatives are excellent precursors for spiro-β-lactams.[1] The geminal diacetic acid structure can be converted into a cyclic intermediate that then participates in cycloaddition reactions to form the spiro-β-lactam core.
These spiro-β-lactam scaffolds have shown a wide range of biological activities, including antibacterial, cholesterol absorption inhibition, and antiviral (anti-HIV) properties.[1][2][3] For instance, spirocyclopentenyl-β-lactams derived from related starting materials have demonstrated potent anti-HIV activity with IC₅₀ values in the nanomolar range.[1][3]
Logical Relationship Diagram: Spiro-β-Lactam Synthesis
Caption: General pathway to Spiro-β-Lactams.
The synthesis of spiro-β-lactams often involves a Staudinger [2+2] ketene-imine cycloaddition reaction.[2] The 1,1-disubstituted cyclopentane core provides the spirocyclic center, leading to structurally novel and medicinally relevant compounds.
Conclusion
This compound is a foundational building block in organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its dual carboxylic acid functional groups allow for the creation of a diverse array of derivatives, including anhydrides, amides, and complex spirocyclic systems. The structural rigidity and conformational nuances of the cyclopentane core have made it a valuable scaffold in the design of GABA analogues and other biologically active molecules. This guide has provided a comprehensive overview of the synthesis, characterization, and application of this compound, offering researchers and drug development professionals a solid foundation for further exploration and innovation with this versatile compound.
References
- Duke, R. K., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. PubMed.
- Stepan, A. F., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
- Bromine Compounds Ltd. (2003). Process for the preparation of 1.1-cyclohexane diacetic acid monoamide. Google Patents.
- Johnston, G. A. R., et al. (1990). Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake. PubMed.
- Kuujia.com. (n.d.). 16713-66-9(this compound).
- Indian Patents. (n.d.). a process for the preparation of 1,1-cyclohexane diacetic acid monoamide.
- Serichim S.r.l. (2005). PROCESS FOR THE PREPARATION OF GABAPENTIN. Google Patents.
- Warner-Lambert Co. (1980). Preparation of cyclopentane-1,1-diacetic acid and intermediate. Google Patents.
- Chebib, M., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. PubMed.
- Organic Syntheses. (n.d.). 2-methyl-1,3-cyclopentanedione.
- Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
- Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis.
- Chebib, M., et al. (2009). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate.
- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
- Allan, R. D., et al. (1980). Cyclobutane analogs of GABA. PubMed.
- Duke, R. K., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. PubMed.
- Google Patents. (n.d.). Method for preparing 1,1-cyclohexanediacetic acid mono amide.
- Bu, X., et al. (2003). Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases. Synthesis by rhodium-catalyzed cyclopropanation of 6-diazopenicillanate sulfone. PubMed.
- Chebib, M., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. PubMed.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- EPO. (2011). PROCESS FOR PREPARING CYCLOHEXANEDIACETIC ACID MONOAMIDE.
- Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University.
- Clark, J. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- Pharmacy 180. (n.d.). GABA analogues.
- Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube.
- Singh, G. S., & D'hooghe, M. (2010). ChemInform Abstract: Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. ResearchGate.
- Adawiyah, R., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
- Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]
- 3. Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. compoundchem.com [compoundchem.com]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 13. researchgate.net [researchgate.net]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 16. miguelprudencio.com [miguelprudencio.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. organicchemistrytutor.com [organicchemistrytutor.com]
- 19. CN101417960B - Method for preparing 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]
- 20. pharmacy180.com [pharmacy180.com]
- 21. mdpi.com [mdpi.com]
- 22. CN103333081A - Preparation method of 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]
- 23. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cyclopentaneacetic acid [webbook.nist.gov]
- 25. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and handling of 1,1-Cyclopentanediacetic acid in the lab
An In-depth Technical Guide to the Safe Laboratory Handling of 1,1-Cyclopentanediacetic Acid
Introduction: Understanding this compound
This compound (CAS No: 16713-66-9), also known as 2,2'-(Cyclopentane-1,1-diyl)diacetic acid, is a dicarboxylic acid derivative with a cyclopentane core.[1] Its molecular structure makes it a valuable intermediate in various streams of organic synthesis. While not as widely documented as some commodity chemicals, its structural analogues, such as 1,1-Cyclohexanediacetic Acid, are recognized as key precursors in the pharmaceutical industry for manufacturing drugs like Gabapentin.[2] Given its classification as a carboxylic acid, a proactive and informed approach to its handling is paramount to ensure laboratory safety and experimental integrity. This guide synthesizes critical safety information, field-proven handling protocols, and emergency procedures to provide researchers with a comprehensive framework for working with this compound.
Section 1: Hazard Identification and Core Risk Assessment
A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. While specific toxicological data for this compound is not extensively published, a reliable hazard profile can be constructed by examining its chemical class (carboxylic acid) and data from structurally similar compounds, such as 1,1-Cyclobutanedicarboxylic acid.[3][4]
1.1 GHS Classification and Hazard Statements
Based on analogous compounds, this compound should be treated as a hazardous substance.[3][5] The anticipated Globally Harmonized System (GHS) classification indicates it is corrosive and can cause severe damage to skin and eyes.
-
GHS Pictogram:
-
Corrosion: corrosive
-
-
Signal Word: Danger [3]
-
Primary Hazard Statements:
-
H314: Causes severe skin burns and eye damage. This is the most critical hazard associated with this class of compounds.[3][6][7] Direct contact can lead to serious, potentially irreversible tissue damage.
-
H318: Causes serious eye damage. The eyes are particularly vulnerable to the corrosive effects of this solid acid.[6][7]
-
H335: May cause respiratory irritation. As a solid powder, inhalation of dust can irritate the respiratory tract.[6][7][8]
-
1.2 Physicochemical Properties for Risk Context
Understanding the physical properties of a chemical is essential for predicting its behavior during handling and in the event of a spill.
| Property | Value | Source |
| CAS Number | 16713-66-9 | [1][9] |
| Molecular Formula | C9H14O4 | [1] |
| Appearance | White crystalline powder (typical for this class) | [2] |
| Melting Point | 180-181 °C | [9] |
1.3 Toxicological Profile
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered safety approach combining engineering controls and appropriate PPE is non-negotiable. The goal is to create a self-validating system where the risk of exposure is minimized at every step.
2.1 Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All weighing, transferring, and dissolution of this compound must be performed inside a certified chemical fume hood.[11] This is the most critical engineering control as it contains dust and prevents inhalation of airborne particles.[12]
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[13]
-
Eyewash Stations and Safety Showers: These must be readily accessible and located close to the workstation.[5][14] Their location should be clearly marked and kept unobstructed.
2.2 Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE is dictated by the hazards identified in Section 1. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale and Causality |
| Eye/Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing.[11][15] | Protects against dust particles and splashes, preventing severe and potentially irreversible eye damage.[12] |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile or butyl rubber).[15] | Provides a barrier against direct skin contact, preventing severe chemical burns.[11] Gloves must be inspected before use and changed immediately upon contamination. |
| Body Protection | A fully buttoned, chemical-resistant lab coat. | Protects skin and personal clothing from contamination.[11] |
| Footwear | Fully enclosed shoes made of a chemical-resistant material. | Prevents exposure from spills that may reach the floor.[11] |
| Respiratory Protection | Generally not required if work is conducted within a functioning fume hood. If a hood is unavailable or dust levels cannot be controlled, a NIOSH-approved respirator is required.[11][13] | Prevents respiratory tract irritation from inhaled dust.[11] |
Section 3: Standard Operating Procedure (SOP) for Handling and Storage
Adherence to a strict protocol minimizes the risk of exposure and ensures experimental reproducibility.
3.1 Experimental Workflow: Weighing and Preparing a Solution
This protocol is a self-validating system designed to prevent contamination and exposure.
-
Preparation:
-
Ensure the chemical fume hood is on and functioning correctly.
-
Don all required PPE as specified in Section 2.2.
-
Designate a specific area within the fume hood for handling the solid.
-
Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
-
Weighing the Solid:
-
Bring the sealed container of this compound into the fume hood.
-
Open the container with care to avoid generating dust.
-
Use a spatula to carefully transfer the desired amount of solid to a tared weigh boat or beaker.[11] Avoid actions like pouring from a height that could create dust.[11]
-
Securely close the main container immediately after weighing.
-
-
Dissolution:
-
Place the beaker containing the weighed solid on a stir plate within the fume hood.
-
Slowly add the desired solvent to the solid. Adding the solid to the solvent can increase the risk of splashing.[11]
-
Use a magnetic stir bar to facilitate dissolution.
-
-
Post-Handling & Decontamination:
-
Dispose of any contaminated disposable materials (e.g., weigh boats, gloves, liners) into a dedicated hazardous waste container.[11]
-
Wipe down the spatula and any other reusable equipment with a suitable solvent and clean the work surface.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[11]
-
3.2 Storage Protocol
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area.[5]
-
Cabinetry: Use a dedicated, corrosion-resistant cabinet for storing acids.[16] Storing carboxylic acids in standard metal cabinets can lead to corrosion.[16]
-
Segregation: Store this compound away from incompatible materials such as bases, oxidizing agents, and reducing agents.[14][16]
-
Container Integrity: Keep the container tightly closed when not in use.[5][17] Regularly inspect containers for any signs of damage or deterioration.[18]
Section 4: Spill and Emergency Procedures
Immediate and correct response to a spill or exposure is crucial.
4.1 Spill Response
-
Minor Spill (Solid, contained in fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the material, avoiding dust generation. A dustpan and brush should be avoided as they can raise dust; use cards or scoops instead.
-
Place the collected solid into a clearly labeled hazardous waste container.
-
Decontaminate the area with soap and water.
-
-
Major Spill (or any spill outside a fume hood):
-
Evacuate: Immediately alert everyone in the lab and evacuate the area.[19][20]
-
Isolate: Close the laboratory doors to contain any dust or vapors.[21]
-
Report: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Provide them with the chemical name and a copy of the Safety Data Sheet (SDS).
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
4.2 First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[22] Flush the affected skin with copious amounts of cold, running water for at least 15 minutes.[21] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][21] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek immediate medical attention.
-
Inhalation: Remove the person from the exposure area to fresh air.[12] If breathing is difficult or irritation persists, seek medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.
Section 5: Waste Disposal
All materials contaminated with this compound, including unused product, spill cleanup materials, and contaminated disposables, must be treated as hazardous waste.
-
Segregation: Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container.[11]
-
Classification: Waste generators must consult federal, state, and local regulations to ensure complete and accurate classification and disposal.[3][10]
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Do not dispose of this chemical down the drain or in regular trash.[10]
Section 6: Visualized Laboratory Workflow
The following diagram illustrates the complete, safe lifecycle for handling this compound in a research environment.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. nbinno.com [nbinno.com]
- 3. aksci.com [aksci.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. fishersci.com [fishersci.com]
- 6. H-phrases [msds-eu.com]
- 7. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 8. aksci.com [aksci.com]
- 9. Cyclopentane-1,1-diacetic acid | 16713-66-9 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. leelinework.com [leelinework.com]
- 16. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 17. aksci.com [aksci.com]
- 18. utsc.utoronto.ca [utsc.utoronto.ca]
- 19. I have a chemical spill in the lab, what should I do? – BC Knowledge for Employees [employees.brooklyn.edu]
- 20. cws.auburn.edu [cws.auburn.edu]
- 21. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 22. How to Respond to an Acid Spill in the Workplace | Acid Spill Clean Up [absorbentsonline.com]
An In-Depth Technical Guide to the Solubility of 1,1-Cyclopentanediacetic Acid for Researchers and Drug Development Professionals
Abstract
1,1-Cyclopentanediacetic acid (C₉H₁₄O₄, CAS No. 16713-66-9) is a dicarboxylic acid derivative with a unique geminal diacetic acid moiety on a cyclopentane ring.[1][2][3][4] Its structural features present interesting possibilities in various scientific domains, including as a building block in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its solubility in different solvent systems is a critical prerequisite for its effective application, particularly in drug discovery and development, where bioavailability and formulation are paramount. This guide provides a comprehensive overview of the key physicochemical properties of this compound, discusses the theoretical and practical aspects of its solubility, and presents detailed, field-proven protocols for accurately determining its solubility profile.
Physicochemical Characterization of this compound
A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. For this compound, these properties provide insights into the intermolecular forces at play and how they interact with various solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16713-66-9 | [1][2][3][4] |
| Molecular Formula | C₉H₁₄O₄ | [1][2] |
| Molecular Weight | 186.21 g/mol | [1][2] |
| Melting Point | 180-181 °C | [5] |
| pKa (Predicted) | 4.42 ± 0.10 | [5] |
| Appearance | White to almost white powder/crystal | [5] |
The presence of two carboxylic acid groups suggests that this compound is a polar molecule capable of acting as a hydrogen bond donor and acceptor. Its cyclopentane ring, however, introduces a nonpolar, hydrophobic character. This dual nature—hydrophilic carboxylic acid groups and a hydrophobic aliphatic ring—dictates that its solubility will be highly dependent on the solvent's polarity and its ability to engage in hydrogen bonding. The relatively high melting point suggests strong intermolecular forces in the solid state, primarily due to hydrogen bonding between the carboxylic acid moieties, which must be overcome for dissolution to occur.
Principles of Dicarboxylic Acid Solubility
The solubility of carboxylic acids in organic solvents is also significantly influenced by the presence of water. For some dicarboxylic acids, solubility in organic solvents increases with a higher water concentration in the organic phase.[7] This is a critical consideration for researchers working with non-anhydrous solvent systems.
Experimental Determination of Solubility: Methodologies and Protocols
Given the scarcity of published solubility data, experimental determination is crucial. The choice of method depends on the specific requirements of the research, such as throughput, accuracy, and the stage of the drug development process.[8] The two primary approaches are the determination of thermodynamic and kinetic solubility.[9]
Thermodynamic Solubility Assay (Equilibrium Method)
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[10][11] This "gold standard" measurement is vital for lead optimization and pre-formulation studies.[9][12]
This protocol is a robust method for accurately determining the equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, acetone, ethyl acetate)
-
Glass vials with screw caps
-
Orbital shaker or thermomixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analysis method.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that an equilibrium with the dissolved state is reached.[10]
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker or in a thermomixer. Incubate at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[10][12]
-
Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method like HPLC. Create a standard curve with known concentrations of the compound to ensure accurate quantification.[13]
Kinetic Solubility Assay
Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[8][14][15] It is a high-throughput method commonly used in the early stages of drug discovery for rapid screening of large numbers of compounds.[9][16]
This protocol provides a rapid assessment of the precipitation of this compound from a DMSO stock solution.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Microtiter plates (e.g., 96-well)
-
Nephelometer (light-scattering plate reader)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.[14]
-
Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[14]
-
Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentrations.
-
Incubation: Mix the contents and incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 1-2 hours).[14]
-
Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate, signifying that the kinetic solubility limit has been exceeded.[8]
Solvent Selection Workflow
The selection of an appropriate solvent system is a critical decision in the development of any process involving this compound. The following workflow, visualized as a flowchart, provides a logical approach to solvent selection based on the intended application.
Caption: A decision-making workflow for selecting an appropriate solvent system for this compound.
Conclusion and Future Perspectives
While direct, quantitative solubility data for this compound remains to be extensively published, a comprehensive understanding of its physicochemical properties and the established behavior of dicarboxylic acids provides a strong foundation for researchers. The experimental protocols detailed in this guide offer robust and reliable methods for determining both thermodynamic and kinetic solubility, empowering scientists to generate the precise data needed for their specific applications. As the use of this compound in drug development and other fields expands, the generation and dissemination of such fundamental data will be invaluable to the scientific community, accelerating innovation and enabling more efficient and effective research.
References
- AxisPharm. Kinetic Solubility Assays Protocol.
- Zhang, H., et al. An odd–even effect on solubility of dicarboxylic acids in organic solvents. ResearchGate.
- Pharmaffiliates. CAS No : 16713-66-9 | Product Name : this compound.
- protocols.io. In-vitro Thermodynamic Solubility.
- Prisyazhny, A.V., et al. Studies of solubility of dicarboxilic acid mixtures in organic solvents. Technology Audit and Production Reserves.
- Bevan, C.D. & Lloyd, R.S. In vitro solubility assays in drug discovery. PubMed.
- Zhang, H., et al. An odd–even effect on solubility of dicarboxylic acids in organic solvents. INIS-IAEA.
- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- National Center for Biotechnology Information. This compound. PubChem.
- Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
- Ivy Fine Chemicals. This compound [CAS: 16713-66-9].
- Bellevue College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Prisyazhny, A.V., et al. Studies of solubility of dicarboxilic acid mixtures in organic solvents. ResearchGate.
- Domainex. Thermodynamic Solubility Assay.
- Scribd. Procedure For Determining Solubility of Organic Compounds.
- Evotec. Thermodynamic Solubility Assay.
- CAS Common Chemistry. 1,1-Cyclopentanedicarboxylic acid, 1,1-diethyl ester.
- Bellevue College. Experiment 2 # Solubility 13.
- Bellevue College. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
- University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds.
- Starr, J.N. & King, C.J. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
- National Center for Biotechnology Information. 1-Cyclopentene-1-acetic acid. PubChem.
- IUPAC. solubility data series.
- MDPI. Coatings of Cyclodextrin/Citric-Acid Biopolymer as Drug Delivery Systems: A Review.
- MDPI. Exploring Charged Polymeric Cyclodextrins for Biomedical Applications.
- Chulabhorn International College of Medicine. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
- University of California, Los Angeles. Common Solvents Used in Organic Chemistry: Table of Properties 1.
- National Center for Biotechnology Information. Recent Advances in the Pharmaceutical and Biomedical Applications of Cyclodextrin-Capped Gold Nanoparticles. PMC.
- MDPI. Cyclodextrin Polymers as a Promising Drug Carriers for Stabilization of Meropenem Solutions.
Sources
- 1. CAS 16713-66-9 | this compound - Synblock [synblock.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C9H14O4 | CID 85558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ivychem.com [ivychem.com]
- 5. Cyclopentane-1,1-diacetic acid | 16713-66-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. evotec.com [evotec.com]
- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
A Comprehensive Technical Guide to the Thermochemical Properties of 1,1-Cyclopentanediacetic Acid
A Roadmap for Experimental Determination and Computational Prediction
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Cyclopentanediacetic acid (CAS No. 16713-66-9) is a dicarboxylic acid with a unique geminal di-substituted cyclopentane core, making it a valuable building block in medicinal chemistry and material science.[1][2] Its structural rigidity and bifunctionality are leveraged in the synthesis of complex molecules, including pharmaceutical intermediates.[3][4] A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessment, and predicting its stability and reactivity. This guide addresses the current gap in publicly available experimental thermochemical data for this compound by providing a comprehensive framework for its determination. We present detailed, field-proven methodologies for experimental characterization via bomb calorimetry and Differential Scanning Calorimetry (DSC), alongside a primer on the application of high-accuracy computational thermochemistry for predictive analysis. This document serves as a robust roadmap for researchers seeking to elucidate the thermodynamic landscape of this important chemical entity.
Introduction: The Significance of Thermochemical Data
The thermodynamic properties of a compound, such as its enthalpy of formation, heat capacity, and entropy, govern its stability, reactivity, and physical behavior. For a molecule like this compound, these parameters are critical for:
-
Process Safety and Hazard Analysis: Understanding the energy released during combustion or decomposition is essential for safe handling, storage, and scale-up of synthetic procedures.
-
Reaction Engineering: Knowledge of reaction enthalpies allows for the design of efficient and controlled chemical processes, including the management of thermal effects in reactors.
-
Drug Development: The thermodynamic properties of an active pharmaceutical ingredient (API) or its intermediates can influence solubility, stability, and formulation strategies.[5]
-
Computational Modeling: Experimental data provides a crucial benchmark for the validation and refinement of computational models used to predict the behavior of related molecules.[6]
Given the absence of published experimental data for this compound, this guide focuses on the established, first-principles approaches to obtaining this vital information.
Molecular Structure and Key Properties
This compound is a nine-carbon dicarboxylic acid with the molecular formula C₉H₁₄O₄.[7] Its structure features two acetic acid groups attached to the same carbon atom of a cyclopentane ring.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16713-66-9 | [7] |
| Molecular Formula | C₉H₁₄O₄ | [7] |
| Molecular Weight | 186.21 g/mol | [8] |
| Appearance | White to almost white powder/crystal | [8][9] |
| Melting Point | 180-181 °C | [8] |
Experimental Determination of Thermochemical Properties
The cornerstone of thermochemistry is the precise measurement of heat changes associated with chemical reactions or physical transitions. The following sections detail the authoritative experimental protocols for determining the key thermochemical parameters for a solid organic compound like this compound.
Enthalpy of Combustion via Bomb Calorimetry
Constant-volume (bomb) calorimetry is the gold-standard technique for determining the enthalpy of combustion of solid organic compounds.[10] From this value, the standard enthalpy of formation can be derived, which is a fundamental measure of a molecule's thermodynamic stability.[11]
Caption: Experimental workflow for bomb calorimetry.
-
Calibration:
-
Rationale: The heat capacity of the calorimeter system (Cᵥ) must be precisely determined. This is achieved by combusting a standard substance with a well-known enthalpy of combustion.
-
Procedure: A pellet of certified benzoic acid (~1 g) is combusted.[12] The observed temperature rise (ΔT) is used to calculate Cᵥ using the known energy of combustion of benzoic acid. This calibration should be repeated to ensure reproducibility.[13]
-
-
Sample Preparation:
-
Rationale: A compacted pellet ensures complete and rapid combustion. An accurate mass is critical for molar calculations.
-
Procedure: Weigh approximately 0.8-1.0 g of this compound to a precision of 0.1 mg. Use a pellet press to form a compact pellet.
-
-
Bomb Assembly:
-
Rationale: A high-pressure oxygen environment ensures complete combustion to CO₂ and H₂O. The fuse wire initiates the reaction, and a small amount of water saturates the internal atmosphere.
-
Procedure: Place the pellet in the sample cup. Measure and weigh a 10 cm length of fuse wire and attach it to the electrodes, ensuring it touches the pellet.[13] Add 1 mL of deionized water to the bottom of the bomb. Seal the bomb and slowly charge it with high-purity oxygen to a pressure of approximately 30 atm.
-
-
Combustion and Data Acquisition:
-
Rationale: The heat released by the combustion is absorbed by the bomb and the surrounding water, leading to a measurable temperature increase.
-
Procedure: Submerge the sealed bomb in a precisely measured volume (e.g., 2000 mL) of water in the calorimeter bucket. Allow the system to reach thermal equilibrium. Record the temperature at regular intervals for several minutes to establish a baseline. Ignite the sample.[13] Continue recording the temperature until it reaches a maximum and then begins to cool.
-
-
Corrections and Calculation:
-
Rationale: The raw temperature change must be corrected for several factors to obtain the standard energy of combustion.
-
Procedure:
-
Fuse Wire Correction: After depressurizing the bomb, measure the length of the unburned fuse wire. The energy released by the burned portion of the wire is subtracted from the total.[12]
-
Nitric Acid Formation: The nitrogen present in the air in the bomb can form nitric acid. The bomb washings are titrated with a standard base to quantify the amount of nitric acid formed, and the corresponding heat of formation is accounted for.
-
Standard State Corrections (Washburn Corrections): These corrections adjust the energy from the actual experimental conditions (non-ideal gases, dissolved reactants) to the standard state (ideal gases at 1 atm).
-
Calculation: The corrected temperature change and the calorimeter's heat capacity are used to calculate the change in internal energy for the combustion reaction (ΔU_comb). This is then converted to the change in enthalpy (ΔH_comb) using the relationship ΔH = ΔU + Δn_gasRT, where Δn_gas is the change in the number of moles of gas in the balanced combustion equation.
-
-
Phase Transitions and Heat Capacity via Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for measuring heat flow to or from a sample as a function of temperature or time.[14] It is used to determine the temperatures and enthalpies of phase transitions (e.g., melting) and to measure heat capacity.[15][16]
-
Instrument Calibration:
-
Rationale: Temperature and enthalpy measurements are calibrated using certified reference materials with known melting points and enthalpies of fusion, such as indium.
-
Procedure: Run a calibration standard (e.g., indium) under the same conditions as the sample to be analyzed.
-
-
Sample Preparation:
-
Rationale: A small, accurately weighed sample ensures uniform heating and optimal signal. Hermetically sealed pans are used to prevent any loss of sample due to sublimation or decomposition.
-
Procedure: Weigh 5-10 mg of this compound into an aluminum DSC pan.[17] Crimp a lid onto the pan to create a hermetic seal.
-
-
Data Acquisition:
-
Rationale: A controlled heating and cooling program allows for the observation of thermal events. An inert atmosphere prevents oxidative decomposition.
-
Procedure: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas like nitrogen.[17] Heat the sample at a constant rate (e.g., 10 °C/min) through its melting point. The resulting thermogram plots heat flow versus temperature.
-
-
Data Analysis:
-
Enthalpy of Fusion (ΔH_fus): The melting of the crystalline solid will appear as an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.[15]
-
Melting Point (T_m): The onset temperature of the melting peak is taken as the melting point.[17]
-
Heat Capacity (C_p): Modulated DSC (MDSC) is a specialized technique that can be used to accurately measure the heat capacity of the solid and liquid phases.[18][19]
-
Computational Thermochemistry: A Predictive Approach
When experimental data is unavailable, high-level quantum chemical calculations provide a reliable means of predicting thermochemical properties.[20] Composite methods, such as Gaussian-n (G3, G4) theories, are designed to achieve high accuracy by combining calculations at different levels of theory and basis sets to approximate the exact solution to the Schrödinger equation.[21][22]
Caption: Workflow for G3 computational thermochemistry.
The G3 method, for instance, involves a series of calculations to arrive at a total energy (E₀) for the molecule.[5][23] This energy is then used in an atomization scheme to calculate the standard enthalpy of formation (ΔH_f°). This involves calculating the energies of the constituent atoms and using well-established experimental atomic enthalpies of formation. While computationally intensive, these methods can often predict ΔH_f° to within ± 4 kJ/mol of experimental values for many organic molecules.[24][25]
Summary of Key Thermochemical Properties and Their Interrelation
The following table summarizes the key thermochemical properties for this compound that would be determined through the methodologies described. In the absence of experimental data, values for structurally related dicarboxylic acids are provided for context.
Table 2: Target Thermochemical Data for this compound
| Property | Symbol | Significance | Method of Determination | Contextual Value (Adipic Acid, C₆H₁₀O₄) |
| Standard Enthalpy of Combustion | ΔH°comb | Energy released upon complete combustion; crucial for safety. | Bomb Calorimetry | -2800 kJ/mol |
| Standard Enthalpy of Formation | ΔH°_f | Thermodynamic stability relative to constituent elements. | Derived from ΔH°comb / Computational (G3) | -994.3 kJ/mol[26] |
| Enthalpy of Fusion | ΔH_fus_ | Energy required to melt the solid; relevant to phase changes. | Differential Scanning Calorimetry (DSC) | 34.85 kJ/mol |
| Molar Heat Capacity | C_p | Heat required to raise the temperature of one mole by 1 K. | Modulated DSC | Liquid: 2.253 kJ/kg·K |
| Standard Molar Entropy | S° | Measure of molecular disorder at a standard state. | Derived from heat capacity measurements / Computational | |
| Standard Gibbs Free Energy of Formation | ΔG°_f | Spontaneity of formation from elements; ultimate measure of stability. | ΔG°f = ΔH°f - TΔS°f / Computational |
These properties are interconnected through the fundamental equations of thermodynamics, as illustrated below.
Caption: Relationship between key thermodynamic functions.
Conclusion
While direct experimental thermochemical data for this compound is not currently available in the public domain, this guide provides the necessary theoretical and practical framework for its determination. By employing established techniques such as bomb calorimetry and differential scanning calorimetry, researchers can obtain high-quality experimental data for its enthalpy of combustion, enthalpy of fusion, and heat capacity. These experimental values are indispensable for process safety, chemical engineering, and serve as critical benchmarks for computational models. In parallel, advanced computational methods like G3 theory offer a powerful predictive tool to estimate these properties with a high degree of confidence. The combined application of these experimental and theoretical approaches will enable a comprehensive understanding of the thermochemical landscape of this compound, empowering its effective and safe use in research and development.
References
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
- Karton, A. (2016). A computational chemist's guide to accurate thermochemistry for organic molecules. WIREs Computational Molecular Science, 6(3), 292-310.[6]
- Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.[30]
- Fulem, M., Ruzicka, K., & Ruzicka, V. (2007). Liquid Heat Capacity Measurements of the Linear Dicarboxylic Acid Family via Modulated Differential Scanning Calorimetry.
- Chen, B., & Rogers, D. W. (2007). Computational Methods in Organic Thermochemistry. 1. Hydrocarbon Enthalpies and Free Energies of Formation. The Journal of Organic Chemistry, 72(19), 7374-7380.[26]
- Curtiss, L. A., Raghavachari, K., Redfern, P. C., Rassolov, V., & Pople, J. A. (1998). Gaussian-3 (G3) theory for molecules containing first and second-row atoms. The Journal of Chemical Physics, 109(18), 7764-7776.[23]
- Curtiss, L. A., Raghavachari, K., Redfern, P. C., & Pople, J. A. (2000). Assessment of Gaussian-3 and related methods for accurate thermochemistry. The Journal of Chemical Physics, 112(17), 7374-7383.[5][25]
- Brainly. (2023). What is the enthalpy of combustion of adipic acid (C_6H_{10}O_4) in kJ/mol?
- Irikura, K. K., & Frurip, D. J. (Eds.). (1998). Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics. American Chemical Society.[22]
- Wang, Z., & Chung, Y. (2016). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. The Journal of Physical Chemistry A, 120(43), 8634-8644.[36]
- PubChem. (n.d.). This compound.
- Curtiss, L. A., Redfern, P. C., Raghavachari, K., & Pople, J. A. (2000). Assessment of Gaussian-3 and Density Functional Theories for Enthalpies of Formation of C1−C16 Alkanes. The Journal of Physical Chemistry A, 104(25), 5957-5966.[24]
- Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (2009). Experiments in Physical Chemistry (8th ed.). McGraw-Hill.[13]
- Gustavus Adolphus College. (n.d.). Bomb Calorimetry.
- Curtiss, L. A., Raghavachari, K., Redfern, P. C., Kedziora, G. S., & Pople, J. A. (2001). On Comparison of Experimental Thermochemical Data with G3 Theory. The Journal of Physical Chemistry A, 105(2), 237-240.[5]
- Rogers, D. W., & Chen, B. (2008). Computational methods in organic thermochemistry. 2. Enthalpies and free energies of formation for functional derivatives of organic hydrocarbons. Journal of Molecular Structure: THEOCHEM, 864(1-3), 1-8.[27]
- Baboul, A. G., Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2001). Gaussian-3 and related methods for accurate thermochemistry. In Computational Thermochemistry (pp. 49-65). American Chemical Society.[37]
- Kuujia.com. (n.d.). 16713-66-9(this compound).
- Google Patents. (1980). US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate.
- D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.
- University of California, Berkeley. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER.
- Google Patents. (2003). WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide.
- Meltzer, V., Pincu, E., & Cristescu, G. (n.d.). Heat of combustion of some saturated dicarboxylic acids from group contributions. Department of Physical Chemistry, Faculty of Chemistry.[39][40]
- Zhang, S., He, Y., & Tan, Z. (2006). Low-temperature heat capacities and standard molar enthalpy of formation of pyridine-2,6-dicarboxylic acid. Journal of Thermal Analysis and Calorimetry, 85(2), 335-338.[41]
- Ballester, A., & Sikora, A. (2022). Bomb Calorimeter. NSUWorks.[10]
- Truman State University. (2013). Bomb Calorimetry.
- Van der Westhuizen, I., Van der Merwe, M. J., & Botha, S. J. (2011). Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. Journal of Thermal Analysis and Calorimetry, 106(3), 857-864.[42]
- Wikipedia. (n.d.). Differential scanning calorimetry.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 1,1-Cyclohexanediacetic Acid in Chemical Synthesis.
- Wikipedia. (n.d.). Adipic acid.
- Tiande Chemical. (n.d.). 1,1-Cyclohexanediacetic Acid.
- Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry.
- eThermo. (n.d.). Adipic acid properties.
- Polymer-Books. (n.d.). This compound.
- Pharmaffiliates. (n.d.). This compound.
- PubChem. (n.d.). Adipic Acid.
Sources
- 1. 16713-66-9(this compound) | Kuujia.com [kuujia.com]
- 2. nbinno.com [nbinno.com]
- 3. US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate - Google Patents [patents.google.com]
- 4. 1,1-Cyclohexanediacetic Acid_Tiande Chemical [tdchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. This compound | C9H14O4 | CID 85558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclopentane-1,1-diacetic acid | 16713-66-9 [chemicalbook.com]
- 9. CAS 16713-66-9: this compound | CymitQuimica [cymitquimica.com]
- 10. nsuworks.nova.edu [nsuworks.nova.edu]
- 11. Page loading... [wap.guidechem.com]
- 12. Bomb Calorimetry | Chem Lab [chemlab.truman.edu]
- 13. web.williams.edu [web.williams.edu]
- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 15. web.williams.edu [web.williams.edu]
- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 17. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. [PDF] Computational methods in organic thermochemistry. 2. Enthalpies and free energies of formation for functional derivatives of organic hydrocarbons. | Semantic Scholar [semanticscholar.org]
- 26. Adipic acid - Wikipedia [en.wikipedia.org]
Quantum chemical calculations for 1,1-Cyclopentanediacetic acid
An In-Depth Technical Guide to Quantum Chemical Calculations for 1,1-Cyclopentanediacetic Acid
Introduction: Bridging Theory and Application
This compound (CAS No: 16713-66-9) is an organic compound featuring a five-membered cyclopentane ring geminally substituted with two acetic acid groups.[1][2][3][4][5][6][7][8] Its molecular formula is C₉H₁₄O₄.[1][2][3] The presence of two carboxylic acid functionalities makes it a versatile building block in organic synthesis and a molecule of interest in medicinal chemistry and materials science.[3][7] Understanding its three-dimensional structure, conformational flexibility, and electronic properties is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity.
Quantum chemical calculations provide a powerful, non-experimental avenue to explore the molecular world with high fidelity. By solving approximations of the Schrödinger equation, these computational methods allow us to determine optimized geometries, vibrational frequencies (correlating to infrared spectra), and a host of electronic properties from first principles. This guide offers a detailed walkthrough of the theoretical considerations and practical steps for performing robust quantum chemical calculations on this compound, aimed at researchers, scientists, and drug development professionals.
Part 1: The Scientist's Prerogative — Selecting the Right Computational Tools
The choice of a computational method is a critical decision dictated by the desired accuracy and available computational resources. It is not merely about selecting an acronym but understanding the underlying physics and its suitability for the chemical system . For a molecule like this compound, an organic dicarboxylic acid, we must consider methods that can accurately describe electron correlation—the interaction between electrons—which is fundamental to chemical bonding and reactivity.
The Theoretical Landscape: HF, MP2, and DFT
-
Hartree-Fock (HF) Theory: This is the foundational ab initio method. It treats each electron as moving in the average field of all other electrons, effectively neglecting the instantaneous electron-electron repulsion.[9] While computationally efficient, this "mean-field" approximation is a significant simplification and often fails to provide quantitative accuracy for many chemical properties.[9][10]
-
Møller-Plesset Perturbation Theory (MP2): To address the shortcomings of HF, post-Hartree-Fock methods were developed. MP2 is one of the simplest and most common, treating electron correlation as a perturbation to the HF solution.[9][11] It adds a second-order correction to the energy, capturing a significant portion of the correlation energy and yielding much more accurate results for geometries and interaction energies than HF.[9][12][13] However, its computational cost scales more steeply with the size of the molecule compared to HF.[11]
-
Density Functional Theory (DFT): DFT has emerged as the workhorse of modern computational chemistry due to its exceptional balance of accuracy and efficiency.[10][14] Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy from its electron density. This approach implicitly includes electron correlation through an exchange-correlation functional. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have proven to be highly effective for a vast range of organic molecules and chemical problems.[10][15] For systems like this compound, DFT methods like B3LYP generally provide results for molecular geometries and vibrational frequencies that are in excellent agreement with higher-level methods like MP2, but at a significantly lower computational cost.[10][12]
The Language of Electrons: Choosing a Basis Set
A basis set is a collection of mathematical functions (atomic orbitals) used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy and cost of the calculation.
-
Pople-Style Basis Sets (e.g., 6-31G): These are widely used split-valence basis sets. The "6-31G" notation means that core atomic orbitals are described by a single function (a sum of 6 primitive Gaussian functions), while valence orbitals are split into two functions (an inner part with 3 Gaussians and an outer part with 1 Gaussian) to provide more flexibility.[16] The asterisk () denotes the addition of polarization functions (in this case, d-type functions on heavy atoms like carbon and oxygen).[17][18] These functions are crucial as they allow for the distortion of atomic orbitals, which is essential for accurately describing chemical bonds, especially in molecules containing heteroatoms with lone pairs, such as the oxygen atoms in carboxylic acids.[17][19]
-
Rationale for Selection: For this guide, we will employ the B3LYP functional with the 6-31G* basis set. This combination is a well-established standard in the field, offering a robust and cost-effective methodology for obtaining reliable geometries and vibrational spectra for medium-sized organic molecules.
Part 2: The Protocol — A Self-Validating Workflow
The following protocol outlines a complete, self-validating workflow for the computational analysis of this compound using the Gaussian software suite, a standard in the field.[20][21] The process is designed to ensure the final structure corresponds to a true energy minimum on the potential energy surface.
Workflow Overview
Caption: Computational workflow from initial structure to final data analysis.
Step-by-Step Experimental Protocol
Step 1: Construct the Initial Molecular Structure Using a molecular editor like GaussView, construct the 3D model of this compound. Pay attention to the initial conformation of the carboxyl groups. While multiple conformers exist, the syn conformation, where the hydroxyl proton is oriented toward the carbonyl oxygen, is generally considered the more stable arrangement for isolated carboxylic acids.[22][23]
Step 2: Perform Geometry Optimization The goal of geometry optimization is to find the molecular structure with the minimum possible energy.[21] Create a Gaussian input file (.gjf or .com) with the coordinates from Step 1. The "route section" (the line starting with '#') specifies the calculation type.
-
Gaussian Input for Optimization:
-
Causality: The Opt keyword instructs Gaussian to perform a geometry optimization.[20][24] B3LYP/6-31G* specifies our chosen level of theory.
Step 3: Validate the Structure with a Frequency Calculation A successful optimization finds a stationary point, but this could be a minimum or a saddle point (a transition state). A true minimum energy structure will have all real (positive) vibrational frequencies. An imaginary frequency signifies that the structure is unstable along that vibrational mode and is not a true minimum.[25][26]
It is standard practice to run the optimization and frequency calculation in the same job to ensure the same level of theory is used for both, which is a requirement for valid results.[25]
-
Gaussian Input for Optimization + Frequency:
-
Trustworthiness: The Freq keyword initiates the frequency calculation on the optimized geometry that precedes it.[20][25] The output will explicitly state the number of imaginary frequencies found. A result of "0 imaginary frequencies" validates the structure as a true local minimum.
Part 3: Data Interpretation and Visualization
Upon successful completion, the calculation output file (.log or .out) contains a wealth of information.
Molecular Structure and Geometry
The final optimized coordinates provide precise geometric data. Key structural parameters can be measured and tabulated.
Caption: Atom numbering scheme for this compound.
Table 1: Selected Calculated Geometric Parameters (B3LYP/6-31G*)
| Parameter | Atoms Involved | Value (Å or °) |
|---|---|---|
| Bond Lengths | ||
| C=O | C8=O10 | ~1.21 Å |
| C-O | C8-O11 | ~1.35 Å |
| O-H | O11-H | ~0.97 Å |
| C-C (ring) | C1-C2 | ~1.55 Å |
| C-C (acid) | C1-C7 | ~1.54 Å |
| Bond Angles | ||
| O=C-O | O10=C8-O11 | ~123° |
| C-O-H | C8-O11-H | ~108° |
| C-C-C (ring) | C2-C1-C5 | ~104° |
| Dihedral Angle | ||
| O=C-O-H | O10=C8-O11-H | ~0° (syn) |
(Note: These are representative values. Actual calculated values will be in the output file.)
Vibrational Frequencies and IR Spectrum
The frequency calculation provides a list of vibrational modes and their corresponding frequencies (in cm⁻¹) and IR intensities. This is effectively a theoretical IR spectrum. For carboxylic acids, certain peaks are highly characteristic.
Table 2: Key Calculated Vibrational Frequencies (B3LYP/6-31G*)
| Frequency (cm⁻¹) | IR Intensity | Assignment | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| ~3700 | High | Free O-H Stretch | 3500-3700 (gas phase) |
| ~1780 | Very High | C=O Carbonyl Stretch | 1700-1780 |
| ~1250 | High | C-O Stretch (coupled with O-H bend) | 1210-1320 |
(Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by a factor of ~0.96-0.98 for B3LYP/6-31G* to improve agreement with experiment.)
The calculated C=O and O-H stretching frequencies are particularly diagnostic.[15][27] Studies have shown that these frequencies can correlate with properties like acidity (pKa), providing a powerful link between a computed vibrational signature and an experimentally measurable chemical property.[15][28]
Conclusion
This guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on this compound. By grounding our practical protocol in a clear understanding of the underlying theory—from the choice of DFT functionals to the importance of polarization functions in basis sets—we establish a scientifically rigorous and trustworthy workflow. The presented methodology, centered on the B3LYP/6-31G* level of theory, represents a robust starting point for researchers seeking to elucidate the structural and electronic properties of this molecule. The ability to predict geometry, validate stability through frequency analysis, and interpret the resulting vibrational spectra provides invaluable insight that can guide further experimental work in drug design, materials science, and synthetic chemistry.
References
- Kabi, A., et al. (2025). DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures. Journal of Chemistry Letters, 6(3), 212-222. [Link]
- Pharmaffiliates. CAS No : 16713-66-9 | Product Name : this compound. [Link]
- El-Azhary, A. A. (2009). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 47, 533-541. [Link]
- Physics Forums. (2022). Undergrad MP2 vs.
- Computational Chemistry List. The Absolute Beginners Guide to Gaussian. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 85558, this compound. [Link]
- Ivy Fine Chemicals. This compound [CAS: 16713-66-9]. [Link]
- Wikipedia. Basis set (chemistry). [Link]
- Loru, D., et al. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics, 138(2), 024307. [Link]
- Lee, T. S., et al. (2019). Assessing the Conformational Equilibrium of Carboxylic Acid via Quantum Mechanical and Molecular Dynamics Studies on Acetic Acid. Journal of Chemical Information and Modeling, 59(3), 1214-1223. [Link]
- Matta, C. F. (2010). How dependent are molecular and atomic properties on the electronic structure method? Comparison of Hartree-Fock, DFT, and MP2 on a biologically relevant set of molecules. Journal of Computational Chemistry, 31(12), 2247-2264. [Link]
- Wavefunction, Inc. Selecting a Model. [Link]
- Yamauchi, K., et al. (2022). Correlation between C═O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 126(27), 5194–5201. [Link]
- Journal of Chemistry Letters. (2025).
- Lee, T. S., et al. (2019). Assessing the Conformational Equilibrium of Carboxylic Acid via Quantum Mechanical and Molecular Dynamics Studies on Acetic Acid. Journal of Chemical Information and Modeling, 59(3), 1214-1223. [Link]
- Nyadong, L., et al. (2018). Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory.
- Gaussian, Inc. Basis Sets. [Link]
- van der Vaart, A., & Merz, K. M. (1997). Comparison of the Hartree-Fock, Møller-Plesset, and Hartree-Fock-Slater method with respect to electrostatic properties of small molecules.
- Gaussian, Inc. Freq. [Link]
- Quantum Guruji. (2022). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. YouTube. [Link]
- Quantum Guruji. (2023).
- Fiveable. Post-Hartree-Fock methods: CI, MP2, and coupled cluster. [Link]
- Kuujia.com. 16713-66-9(this compound). [Link]
- Gaussian, Inc. Opt. [Link]
- The Royal Society of Chemistry. (2022).
- Kakehashi, A., et al. (2019). First-Principles Density Functional Theory Calculations for Formic Acid Adsorption onto Hydro-Garnet Compounds. ACS Omega, 4(21), 19047-19054. [Link]
- Zhang, Y., et al. (2024). A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Take the Ethyl Acetate Synthesis Experiment as an Example.
- Wavefunction, Inc. Basis Set FAQ. [Link]
- Sherrill, C. D. Basis Sets in Quantum Chemistry. Georgia Institute of Technology. [Link]
- Green, S. A., et al. (2024). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Digital Discovery. [Link]
- Rienstra-Kiracofe, J. C., et al. (2000). Calculated Gas-Phase Acidities Using Density Functional Theory: Is It Reliable?. The Journal of Physical Chemistry A, 104(43), 9811-9818. [Link]
- Chemistry Stack Exchange. (2021).
- CAS Common Chemistry. 1,1-Cyclopentanedicarboxylic acid, 1,1-diethyl ester. [Link]
- Wikipedia. Supramolecular chemistry. [Link]
Sources
- 1. CAS 16713-66-9 | this compound - Synblock [synblock.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS 16713-66-9: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C9H14O4 | CID 85558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ivychem.com [ivychem.com]
- 6. Page loading... [guidechem.com]
- 7. 16713-66-9(this compound) | Kuujia.com [kuujia.com]
- 8. echemi.com [echemi.com]
- 9. physicsforums.com [physicsforums.com]
- 10. How dependent are molecular and atomic properties on the electronic structure method? Comparison of Hartree-Fock, DFT, and MP2 on a biologically relevant set of molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. Selecting a Model [downloads.wavefun.com]
- 13. researchgate.net [researchgate.net]
- 14. First-Principles Density Functional Theory Calculations for Formic Acid Adsorption onto Hydro-Garnet Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]
- 16. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 17. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 18. Basis Set FAQ [downloads.wavefun.com]
- 19. gaussian.com [gaussian.com]
- 20. The Absolute Beginners Guide to Gaussian [ccl.net]
- 21. youtube.com [youtube.com]
- 22. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. gaussian.com [gaussian.com]
- 25. gaussian.com [gaussian.com]
- 26. youtube.com [youtube.com]
- 27. jchemlett.com [jchemlett.com]
- 28. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1,1-Cyclopentanediacetic Acid from Cyclopentanone
Executive Summary
1,1-Cyclopentanediacetic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. Its geminal diacetic acid moiety attached to a cyclopentyl scaffold provides a unique structural motif for creating spirocyclic compounds and other intricate systems. This document provides a detailed, field-proven protocol for the synthesis of this compound, commencing from the readily available starting material, cyclopentanone. The described methodology follows a robust three-step sequence: a Knoevenagel condensation, a subsequent Michael addition, and finally, a vigorous hydrolysis. This guide emphasizes the mechanistic rationale behind each step, ensuring both procedural accuracy and a deep understanding of the underlying chemical principles for effective troubleshooting and optimization.
Overall Synthetic Strategy
The synthesis proceeds through a logical sequence designed for efficiency and high yield. The core strategy involves building the di-substituted acetic acid framework onto the cyclopentanone ring.
-
Knoevenagel Condensation: Cyclopentanone is first reacted with an active methylene compound, such as a cyanoacetate ester, in the presence of a basic catalyst. This step forms an α,β-unsaturated system, cyclopentylidene cyanoacetate.
-
Michael (Conjugate) Addition: A second equivalent of a nucleophile, in this case, derived from cyanoacetamide, attacks the β-carbon of the newly formed α,β-unsaturated intermediate. This 1,4-addition reaction is a crucial carbon-carbon bond-forming step that establishes the geminal disubstituted center.[1][2]
-
Hydrolysis: The resulting dicyano intermediate is subjected to strong acidic hydrolysis. This process converts both nitrile groups and any ester functionalities into carboxylic acids, yielding the final product, this compound.
Caption: High-level workflow for the synthesis of this compound.
Mechanistic Insights: The Chemistry Behind the Protocol
A thorough understanding of the reaction mechanisms is critical for experimental success. It allows for rational adjustments and troubleshooting.
The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation.[3] It involves the reaction of a carbonyl compound (cyclopentanone) with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, like methyl cyanoacetate).[4] The reaction is typically catalyzed by a weak base, such as an amine.
The mechanism proceeds in three key stages:[5]
-
Deprotonation: The basic catalyst removes a proton from the α-carbon of the methyl cyanoacetate, creating a highly nucleophilic enolate ion.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of cyclopentanone, forming a tetrahedral alkoxide intermediate.
-
Dehydration: The intermediate is protonated and subsequently undergoes elimination of a water molecule to form the stable, conjugated α,β-unsaturated product, methyl cyclopentylidene-cyanoacetate.
Caption: Key stages of the Knoevenagel condensation mechanism.
The Michael Addition
The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6] In this synthesis, the enolate of cyanoacetamide acts as the Michael donor, and the previously formed methyl cyclopentylidene-cyanoacetate serves as the Michael acceptor.
The mechanism is as follows:
-
Enolate Formation: The basic catalyst deprotonates cyanoacetamide to generate a nucleophilic enolate.
-
Conjugate Addition: This enolate attacks the electron-deficient β-carbon of the cyclopentylidene intermediate. The π-electrons from the double bond shift, and the negative charge is delocalized onto the oxygen of the carbonyl group (or nitrogen of the nitrile), forming a new, more stable enolate.[2]
-
Protonation & Cyclization: The resulting enolate is protonated. In this specific protocol, an intramolecular reaction follows, where the amide nitrogen attacks the ester carbonyl, leading to the formation of a stable glutarimide ring intermediate after elimination of methanol.[7]
Caption: The conjugate addition pathway of the Michael reaction.
Detailed Experimental Protocol
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All operations should be performed in a well-ventilated fume hood. The hydrolysis step involves corrosive concentrated acid and high temperatures; exercise extreme caution.
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles | CAS No. | Notes |
| Cyclopentanone | 84.12 | 84.1 g (90.8 mL) | 1.0 | 120-92-3 | Reagent grade, ≥99% |
| Methyl Cyanoacetate | 99.09 | 99.1 g (91.8 mL) | 1.0 | 105-34-0 | Toxic, lachrymator |
| Cyanoacetamide | 84.08 | 84.1 g | 1.0 | 107-91-5 | Toxic |
| Triethylamine | 101.19 | 101.2 g (139 mL) | 1.0 | 121-44-8 | Corrosive, flammable |
| Formamide | 45.04 | 400 mL | - | 75-12-7 | Solvent |
| Sulfuric Acid (98%) | 98.08 | ~200 g (109 mL) | ~2.0 | 7664-93-9 | EXTREMELY CORROSIVE |
| Deionized Water | 18.02 | As needed | - | 7732-18-5 | - |
| Ice | - | As needed | - | - | - |
Equipment: 2L three-necked round-bottom flask, mechanical stirrer, addition funnel, thermometer, heating mantle with controller, reflux condenser, Buchner funnel, filtration flask, standard laboratory glassware.
Step-by-Step Procedure
Part A: Synthesis of β,β-tetramethylene-α,α'-dicyanoglutarimide [7]
-
Reaction Setup: Assemble a 2L three-necked flask with a mechanical stirrer, an addition funnel, and a thermometer.
-
Initial Charge: To the flask, add cyclopentanone (1.0 mol), methyl cyanoacetate (1.0 mol), cyanoacetamide (1.0 mol), and formamide (400 mL).
-
Initiate Cooling & Catalyst Addition: Begin stirring the mixture and cool it to 25-30°C using a water bath. Slowly add triethylamine (1.0 mol) dropwise via the addition funnel over a period of 30 minutes, ensuring the temperature does not exceed 30°C.
-
Reaction Period: Once the addition is complete, continue to stir the mixture at 25-30°C for 10 hours. The reaction mixture may become thick.
-
Work-up - Hydrolysis and Precipitation: Increase the temperature of the reaction mixture to 60-65°C. Gradually add 600 mL of water.
-
Acidification: While maintaining the temperature at 60-65°C, carefully and slowly acidify the solution to pH 1 by adding concentrated sulfuric acid (~2.0 mol). Caution: This is a highly exothermic process. Use an ice bath to control the temperature and prevent it from rising above 75°C.
-
Isolation of Intermediate: A slurry will form upon acidification. Cool the slurry to 5-10°C in an ice bath. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two 150 mL portions of cold deionized water. The resulting damp solid is the dicyanoglutarimide intermediate, which is used directly in the next step.
Part B: Hydrolysis to this compound (Adapted from analogous procedures[8])
-
Reaction Setup: In a large flask equipped with a mechanical stirrer, reflux condenser, and heating mantle, create a sulfuric acid solution by slowly and carefully adding 450 mL of concentrated sulfuric acid to 700 mL of deionized water with cooling. ALWAYS ADD ACID TO WATER.
-
Hydrolysis Reaction: To the hot sulfuric acid solution, carefully add the damp intermediate from Part A in portions. Heat the mixture to reflux (approximately 140-150°C) and maintain reflux with vigorous stirring for 4-6 hours, or until the reaction is complete (evolution of gas ceases).
-
Isolation of Product: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature, then further cool in an ice bath to 5-10°C. The crude this compound will precipitate as a solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from hot water or an ethanol/water mixture to obtain the pure product. Dry the purified crystals in a vacuum oven at 60-70°C.
Data Summary and Characterization
Physical and Spectroscopic Data
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₁₄O₄ |
| Molecular Weight | 186.21 g/mol |
| Melting Point | 173-176 °C |
| ¹H NMR (DMSO-d₆) | δ ~12.1 (s, 2H, -COOH), 2.6 (s, 4H, -CH₂COOH), 1.5 (m, 8H, cyclopentyl-H) |
| ¹³C NMR (DMSO-d₆) | δ ~173 (-COOH), 50 (quaternary C), 40 (-CH₂COOH), 35 (cyclopentyl-CH₂), 24 (cyclopentyl-CH₂) |
| IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H stretch), 1700 (C=O stretch), 1420, 1240, 930 |
Troubleshooting and Field-Proven Insights
-
Low Yield in Part A: Ensure the temperature during triethylamine addition is strictly controlled. Overheating can lead to side reactions. Confirm the purity of the starting cyclopentanone, as impurities can inhibit the reaction.
-
Incomplete Hydrolysis in Part B: The hydrolysis of nitriles is a demanding reaction. Ensure a sufficient excess of strong acid and an adequate reflux time. If the reaction stalls, a longer reflux period or the addition of more concentrated acid may be necessary.
-
Product Discoloration: If the final product is colored, it may be due to charring during the aggressive hydrolysis step. An additional recrystallization, perhaps with the addition of activated charcoal, can improve purity and color.
-
Alternative Reagents: While this protocol uses cyanoacetic derivatives, the Knoevenagel-Doebner modification using malonic acid and pyridine as a solvent/catalyst is another viable route for the initial condensation step.[4][9][10] This would be followed by a Michael addition and subsequent hydrolysis/decarboxylation.
References
- G. P. Claxton, J. M. Grisar, E. M. Roberts. (1980). Preparation of cyclopentane-1,1-diacetic acid and intermediate. U.S.
- Wikipedia.
- Organic Syntheses. Cyclopentanone. [Link]
- The Organic Chemistry Channel. (2022). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]
- Y. Liu, et al. (2012). Preparation method of 1,1-cyclohexanediacetic acid.
- Pure Chemistry.
- PubChem. 1-Cyclopentene-1-acetic acid.
- Wikipedia. Michael addition. [Link]
- PubChem. Cyclopentanecarboxylic acid.
- Beilstein Journal of Organic Chemistry. (2022). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. [Link]
- Organic Chemistry Portal.
- ResearchGate. (2025).
- ChemRxiv. (2023). A photochemical strategy towards Michael addition reactions of cyclopropenes. [Link]
- Organic Chemistry Tutor.
- Organic Chemistry Portal. Michael Addition. [Link]
- Master Organic Chemistry. (2023).
- PubChem. 1,1-Cyclohexanediacetic acid monoamide.
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. purechemistry.org [purechemistry.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Michael Addition [organic-chemistry.org]
- 7. US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate - Google Patents [patents.google.com]
- 8. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. Knoevenagel Condensation [organic-chemistry.org]
Application Notes and Protocols for the Purification of 1,1-Cyclopentanediacetic Acid
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of 1,1-Cyclopentanediacetic acid, a pivotal building block in synthetic organic chemistry and drug development. Recognizing the critical impact of purity on experimental outcomes and the integrity of downstream applications, this document delineates three primary purification strategies: Recrystallization, Acid-Base Extraction, and Column Chromatography. Each protocol is presented with a deep dive into the underlying chemical principles, empowering researchers to not only execute the procedures but also to troubleshoot and adapt them to their specific needs. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high-purity this compound for their research and development endeavors.
Introduction to this compound and the Imperative of Purity
This compound (CAS No. 16713-66-9) is a dicarboxylic acid featuring a cyclopentane ring with two acetic acid moieties geminally substituted on the same carbon atom.[1] This unique structural motif makes it a valuable precursor in the synthesis of a variety of complex molecules, including pharmaceuticals and specialty polymers. The presence of two carboxylic acid groups provides multiple reaction sites for derivatization, making it a versatile component in medicinal chemistry for the development of novel therapeutic agents.
The purity of this compound is paramount. Impurities, which can include unreacted starting materials, byproducts from its synthesis (e.g., from reactions involving cyclopentanone and cyanoacetates), or degradation products, can significantly impact the yield, stereochemistry, and purity of subsequent reactions.[2] In the context of drug development, even trace impurities can lead to unforeseen side reactions, alter biological activity, and complicate regulatory approval processes. Therefore, robust and reliable purification techniques are essential.
This document outlines three field-proven methods for the purification of this compound, tailored to address different types of impurities and scales of operation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies.
| Property | Value | Source(s) |
| CAS Number | 16713-66-9 | [1] |
| Molecular Formula | C₉H₁₄O₄ | [1] |
| Molecular Weight | 186.21 g/mol | |
| Appearance | White to off-white crystalline solid or powder | [1] |
| Melting Point | 180-181 °C | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol and ethanol. | [1][3] |
| pKa | ~4.42 (Predicted) |
Strategic Approach to Purification
The choice of purification method is dictated by the nature and quantity of impurities, as well as the desired final purity of the this compound. A general workflow for selecting the appropriate purification technique is presented below.
Caption: A flowchart to guide the selection of the most appropriate purification technique.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle relies on dissolving the impure solid in a hot solvent and then allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.[4]
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal solvent should dissolve the this compound sparingly at room temperature but readily at its boiling point. A mixed solvent system, such as ethanol/water, is often effective for polar organic compounds like dicarboxylic acids.[5] Ethanol provides good solubility for the organic structure, while the addition of water as an anti-solvent at elevated temperatures, followed by cooling, promotes crystallization.
-
Slow Cooling: Gradual cooling is crucial for the formation of large, well-defined crystals, which are less likely to occlude impurities. Rapid cooling can lead to the precipitation of smaller, less pure crystals.
Step-by-Step Methodology:
-
Solubilization: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly turbid. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value. Further analysis by NMR or HPLC can also be performed.
Protocol 2: Acid-Base Extraction
Acid-base extraction is a highly selective method for separating acidic compounds, such as carboxylic acids, from neutral or basic impurities.[6][7] The technique exploits the change in solubility of the carboxylic acid upon its conversion to a salt.
Causality Behind Experimental Choices:
-
Base Selection: A weak base like sodium bicarbonate is typically sufficient to deprotonate a carboxylic acid, forming the water-soluble sodium carboxylate salt.[8] Using a weak base can prevent the deprotonation of less acidic phenolic impurities if they are present.
-
Solvent System: A biphasic system of a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and an aqueous basic solution is used. The organic solvent dissolves the crude mixture, and the carboxylate salt is selectively extracted into the aqueous phase.
-
Re-acidification: The addition of a strong acid, such as hydrochloric acid, to the aqueous extract protonates the carboxylate salt, regenerating the water-insoluble carboxylic acid, which then precipitates out.[7]
Caption: A schematic representation of the acid-base extraction process for purification.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the dicarboxylic acid into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete extraction of the acid. Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (test with litmus paper). The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold water and dry it thoroughly.
Protocol 3: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For carboxylic acids, which can interact strongly with silica gel, specific considerations are necessary to achieve good separation.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is a common and cost-effective stationary phase. However, its acidic nature can cause peak tailing with carboxylic acids.[9]
-
Mobile Phase Modifier: To counteract peak tailing, a small amount of a volatile acid, such as acetic acid or formic acid (0.5-1%), is added to the mobile phase.[9][10] This suppresses the ionization of the carboxylic acid, leading to a more defined band and improved separation.
-
Solvent Gradient: A gradient of increasing polarity (e.g., from a less polar solvent like hexanes/ethyl acetate to a more polar one like dichloromethane/methanol) is often employed to elute compounds with a wide range of polarities.
Step-by-Step Methodology:
-
TLC Analysis: Develop a suitable mobile phase system using thin-layer chromatography (TLC). The ideal system should give a retention factor (Rf) of 0.2-0.4 for the this compound. Remember to add a small amount of acetic or formic acid to the developing solvent.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the chromatography column.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if a gradient is used.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The added acetic or formic acid will also be removed during this process due to their volatility.
-
Final Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Conclusion
The purification of this compound to a high degree of purity is a critical step in its utilization for research and development. The choice of purification technique should be guided by the specific impurity profile of the crude material. Recrystallization is an excellent first choice for crystalline solids, while acid-base extraction offers high selectivity for removing neutral and basic impurities. Column chromatography, with appropriate modifications to the mobile phase, provides a powerful tool for separating complex mixtures. By understanding the principles behind each of these techniques, researchers can confidently produce high-purity this compound, ensuring the reliability and success of their scientific endeavors.
References
- Google Patents. (n.d.). US9248381B2 - Method of purifying a dicarboxylic acid.
- ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?
- University of California, Davis. (n.d.). Acid-Base Extraction.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Google Patents. (n.d.). US20190202768A1 - Process for the preparation of purified dicarboxylic acids.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels.
- SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids.
- Columbia University. (n.d.). Column chromatography.
- Google Patents. (n.d.). US2716133A - Purification and separation of dicarboxylic acids.
- WIPO Patentscope. (n.d.). WO/2018/236950 PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
- Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.
- CAS Common Chemistry. (n.d.). 1-Cyclopentene-1-carboxylic acid.
- Google Patents. (n.d.). WO 2005/044779 A2 - PROCESS FOR THE PREPARATION OF GABAPENTIN.
- PubChem. (n.d.). 1-Cyclopentene-1-acetic acid.
- Google Patents. (n.d.). US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate.
Sources
- 1. Page loading... [guidechem.com]
- 2. US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate - Google Patents [patents.google.com]
- 3. CAS 1123-00-8: Cyclopentaneacetic acid | CymitQuimica [cymitquimica.com]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vernier.com [vernier.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Analytical methods for the characterization of 1,1-Cyclopentanediacetic acid
An Integrated Approach to the Comprehensive Characterization of 1,1-Cyclopentanediacetic Acid: Application Notes & Protocols
Introduction
This compound (CPDA), a dicarboxylic acid featuring a geminal di-substituted cyclopentane ring, is a key organic building block with applications in the synthesis of complex molecules and polymers. Its structural analogue, 1,1-cyclohexanediacetic acid, is a known intermediate in the synthesis of the pharmaceutical agent gabapentin, highlighting the potential relevance of CPDA in drug development and materials science.[1][2] The precise control over its purity, impurity profile, and physicochemical properties is paramount for ensuring consistent performance, safety, and regulatory compliance in its downstream applications.
This document provides a comprehensive guide to the analytical methodologies for the complete characterization of this compound. Moving beyond a simple listing of procedures, this note explains the scientific rationale behind the selection of each technique, offering field-proven insights into method development and data interpretation. The protocols are designed as self-validating systems, ensuring the generation of robust and trustworthy data for researchers, quality control analysts, and drug development professionals.
Physicochemical Profile
A foundational understanding of the physicochemical properties of this compound is essential for the logical development of analytical methods, including solvent selection for chromatography and sample preparation.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₄O₄ | [3][4][5] |
| Molecular Weight | 186.21 g/mol | [4][5][6] |
| CAS Number | 16713-66-9 | [3][4][6] |
| Appearance | White to off-white crystalline powder | [4][7] |
| Melting Point | 180-185 °C | [4][8] |
| pKa (Predicted) | 4.42 ± 0.10 | [3][4] |
| Solubility | Soluble in methanol; reported as both "very soluble" and "sparingly soluble" in water, suggesting pH and temperature dependency. | [3][4][7] |
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are the cornerstone for separating and quantifying this compound from potential impurities, including starting materials (e.g., cyclopentanone), intermediates, and degradation products.[9]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC-UV is the workhorse method for determining the purity (assay) of the bulk substance. The technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. Due to the lack of a strong chromophore in CPDA, UV detection must be performed at a low wavelength (e.g., 200-210 nm) where the carboxylic acid group exhibits absorbance.[10] The choice of an acidic mobile phase modifier is critical to suppress the ionization of the carboxylic acid groups, ensuring a consistent retention time and sharp peak shape.
Workflow for HPLC-UV Analysis:
Caption: Workflow for purity and assay analysis of CPDA by HPLC-UV.
Detailed Protocol: Purity by HPLC-UV
-
Mobile Phase Preparation: Prepare a filtered and degassed solution of Acetonitrile and 0.1% Phosphoric Acid in Water (35:65 v/v). The acidic modifier ensures the analyte is in its non-ionized form for optimal retention on a reverse-phase column.[10][11]
-
Diluent Preparation: Use a mixture of Acetonitrile and Water (50:50 v/v).
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 12.5 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Chromatographic System & Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar organic acids. |
| Mobile Phase | Acetonitrile: 0.1% H₃PO₄ (aq) (35:65) | Acidic pH suppresses ionization for better peak shape.[10] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |
| Detector | UV/DAD at 210 nm | Low wavelength is required for detecting the carboxylic acid functional group. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any common impurities. |
-
System Suitability: Inject the Standard Solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
Procedure: Inject the diluent once as a blank, followed by the Standard Solution and the Sample Solution.
-
Calculation: Calculate the purity by the area percent method. For assay, compare the peak area of the sample to that of the standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Principle: GC-MS is a superior technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of CPDA.[9] Due to the low volatility and high polarity of dicarboxylic acids, derivatization is mandatory to convert them into thermally stable and volatile esters (e.g., methyl or silyl esters). The gas chromatograph separates the components, and the mass spectrometer provides mass information for definitive identification by comparing fragmentation patterns to spectral libraries.[12][13]
Workflow for GC-MS Impurity Analysis:
Caption: Derivatization and analysis workflow for CPDA by GC-MS.
Detailed Protocol: GC-MS with Silylation
-
Derivatization Reagent: Use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). BSTFA is a powerful silylating agent, and TMCS acts as a catalyst.
-
Sample Preparation: a. Accurately weigh about 1-2 mg of the this compound sample into a 2 mL GC vial. b. Add 200 µL of Pyridine (to aid dissolution) and 200 µL of the BSTFA + 1% TMCS reagent. c. Cap the vial tightly and heat in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization. d. Cool to room temperature before injection.
-
GC-MS System & Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for general-purpose separation of derivatized compounds.[13] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas standard for GC-MS.[13] |
| Injector Temp. | 280 °C | Ensures rapid volatilization of derivatized analytes. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading from the main component. |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | A general-purpose temperature ramp to separate compounds with varying boiling points.[14] |
| MS Source Temp. | 230 °C | Standard temperature for an EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for a quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy to produce reproducible fragmentation patterns for library matching.[13] |
| Scan Range | m/z 40-500 | Covers the expected mass range of derivatized CPDA and potential impurities. |
-
Data Analysis: Process the resulting chromatogram to identify peaks. Compare the mass spectrum of each impurity peak against the NIST/Wiley spectral library for tentative identification. Quantify relative to the main di-TMS-CPDA peak by area percent.
Spectroscopic Methods for Structural Confirmation
Spectroscopic analysis provides unambiguous confirmation of the chemical structure and functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR provides information about the carbon skeleton. For CPDA, the spectra are expected to be relatively simple and highly symmetric.
-
¹H NMR: The spectrum should show two distinct methylene proton signals (for the -CH₂-COOH groups and the cyclopentane ring) and a broad singlet for the acidic carboxylic protons. The integration of these signals should correspond to the number of protons in the structure.[15]
-
¹³C NMR: The spectrum will confirm the presence of the key carbon environments: the carboxylic acid carbonyl carbon, the quaternary C1 carbon, the methylene carbons of the acetic acid groups, and the methylene carbons of the cyclopentane ring.
Data Interpretation:
| Feature | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Carboxyl (-COOH) | Broad singlet, ~12 ppm | ~175-180 ppm |
| Methylene (-CH₂-COOH) | Singlet, ~2.5 ppm | ~40-45 ppm |
| Quaternary (-C-) | N/A | ~50-55 ppm |
| Cyclopentane (-CH₂-) | Multiplets, ~1.5-1.8 ppm | ~25-30 ppm and ~35-40 ppm |
Note: Chemical shifts are approximate and depend on the solvent used (e.g., DMSO-d₆ or CDCl₃).
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For CPDA, the spectrum is dominated by the characteristic absorptions of the carboxylic acid dimer.
Expected Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid Dimer |
| ~1700 (strong, sharp) | C=O stretch | Carboxylic Acid Dimer |
| ~1410 & ~1300 | C-O stretch / O-H bend | Carboxylic Acid |
| ~920 (broad) | O-H out-of-plane bend | Carboxylic Acid Dimer |
Thermal Analysis for Physical Characterization
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is an accurate method for determining the melting point and can also provide an indication of purity. A sharp, single endotherm is characteristic of a pure crystalline substance. The presence of impurities typically results in a broadening of the melting peak and a depression of the melting onset temperature.
Logical Relationship of Analytical Techniques:
Caption: Inter-relationship of analytical techniques for CPDA characterization.
Detailed Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the instrument for temperature and heat flow using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-4 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to use as the reference.
-
DSC System & Parameters:
| Parameter | Recommended Setting | Rationale |
| Temperature Range | 25 °C to 220 °C | Covers the expected melting range of CPDA (~180-185°C). |
| Heating Rate | 10 °C/min | A standard heating rate that balances resolution and analysis time. |
| Purge Gas | Nitrogen at 50 mL/min | Provides an inert atmosphere to prevent oxidative degradation. |
-
Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. The sharpness of the peak is an indicator of purity.
Conclusion
The comprehensive characterization of this compound requires an integrated analytical approach. HPLC-UV serves as the primary tool for quantitative purity and assay determination, while GC-MS is indispensable for the identification of volatile and semi-volatile process impurities after derivatization. Spectroscopic methods, particularly NMR and FTIR, provide definitive structural confirmation. Finally, thermal analysis by DSC confirms the physical properties like melting point and offers an orthogonal measure of purity. Together, these methods provide a robust, self-validating framework to ensure the quality, consistency, and safety of this compound for its intended scientific and industrial applications.
References
- Benchchem. (n.d.). Application Notes & Protocols for the Quantification of Dicarboxylic Acids.
- Rashed, M. S., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry, 47(11), 1993-2002.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- Rashed, M. S., et al. (2001). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. Clinical Chemistry.
- Le, T. H. T., & Ji, J. (2001). Method of analyzing dicarboxylic acids. Google Patents. (CA2343985C).
- Various Authors. (2005). Process for the preparation of gabapentin. Google Patents. (WO 2005/044779 A2).
- Pharmaffiliates. (n.d.). This compound | CAS No: 16713-66-9.
- SIELC Technologies. (n.d.). Separation of Cyclopentylacetic acid on Newcrom R1 HPLC column.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ResearchGate. (2020). Preliminary Phytochemical Screening And Gc-Ms Analysis Of Bioactive Constituents In The Ethanolic Extract Of Empty Fruit Bunches.
- Tiande Chemical. (2021). 1,1-Cyclohexanediacetic Acid.
- La Ode Muhammad Andi Zulbayu, et al. (2021). GC-MS Analysis of Bioactive Compounds in Ethanol and Ethyl Acetate Fraction of Grapefruit (Citrus maxima L.) Rind. Indonesian Journal of Pharmacy, 32(1), 8-16.
- Al-Mijalli, S. H., et al. (2022). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Saudi Journal of Biological Sciences, 29(10), 103415.
- Rahman, M. M., et al. (2023). LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. Molecules, 28(6), 2736.
- Creger, P. L. (1980). Preparation of cyclopentane-1,1-diacetic acid and intermediate. Google Patents. (US4212973A).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 1,1-Cyclohexanediacetic Acid_Tiande Chemical [tdchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Cyclopentane-1,1-diacetic acid | 16713-66-9 [chemicalbook.com]
- 5. This compound | C9H14O4 | CID 85558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. CAS 16713-66-9: this compound | CymitQuimica [cymitquimica.com]
- 8. 1,1-Cyclohexanediacetic acid | 4355-11-7 [chemicalbook.com]
- 9. US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate - Google Patents [patents.google.com]
- 10. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 11. Separation of Cyclopentylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cyclopentane-1,1-diacetic acid(16713-66-9) 1H NMR [m.chemicalbook.com]
Application Note: Leveraging 1,1-Cyclopentanediacetic Acid for the Synthesis of Advanced Biodegradable Polyesters
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: A Novel Building Block for Next-Generation Polymers
In the quest for advanced biomaterials, the monomer is the fundamental determinant of the final polymer's properties and performance. 1,1-Cyclopentanediacetic acid (CPDA) is an emerging dicarboxylic acid monomer that holds significant promise for the synthesis of novel biodegradable polyesters. Its unique gem-disubstituted cyclopentyl ring structure introduces rigidity and steric hindrance into the polymer backbone, which can impart desirable thermal, mechanical, and degradation characteristics. These attributes make CPDA-based polyesters particularly attractive for demanding applications in drug delivery, tissue engineering, and medical device development.[1][2]
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of polyesters derived from this compound. We will delve into the causality behind experimental choices, present detailed protocols, and discuss the expected properties of these innovative polymers, supported by authoritative references.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for successful polymerization.
| Property | Value | Source |
| CAS Number | 16713-66-9 | [3] |
| Molecular Formula | C₉H₁₄O₄ | [3] |
| Molecular Weight | 186.21 g/mol | [3] |
| Appearance | White to off-white crystalline powder | General Knowledge |
| Melting Point | 178-182 °C | General Knowledge |
| Solubility | Soluble in polar organic solvents (e.g., THF, DMF, DMSO) | General Knowledge |
Part 1: Polymer Synthesis via Melt Polycondensation
Melt polycondensation is a robust and widely used method for synthesizing high-molecular-weight polyesters from diacids and diols.[4] This solvent-free approach is advantageous for its simplicity, high monomer concentration, and reduced environmental impact. The reaction proceeds through a step-growth mechanism, where the removal of the condensation byproduct, typically water, is critical to drive the equilibrium towards the formation of long polymer chains.[5]
Reaction Mechanism: Esterification
The fundamental reaction is the esterification between the carboxylic acid groups of this compound and the hydroxyl groups of a suitable diol, such as 1,6-hexanediol.
Diagram: Polycondensation of this compound and 1,6-Hexanediol
Caption: Melt polycondensation of CPDA and HDO.
Experimental Protocol: Synthesis of Poly(hexamethylene 1,1-cyclopentanediacetate)
This protocol details the synthesis of a polyester from this compound and 1,6-hexanediol.
Materials:
-
This compound (CPDA)
-
1,6-Hexanediol (HDO)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Methanol
-
Chloroform
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser
-
Vacuum pump
-
Heating mantle with temperature controller
-
Schlenk line
Procedure:
-
Monomer Charging and Inert Atmosphere:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a distillation head, add equimolar amounts of this compound and 1,6-hexanediol. A slight excess of the diol (e.g., 1.05 equivalents) can be used to compensate for any loss due to volatility at high temperatures.
-
Purge the flask with dry nitrogen for 15-20 minutes to create an inert atmosphere. This is crucial to prevent oxidation of the monomers and the resulting polymer at elevated temperatures.[4]
-
-
Catalyst Addition:
-
Add a catalytic amount of Tin(II) 2-ethylhexanoate (typically 0.01-0.1 mol% relative to the diacid). Sn(Oct)₂ is a widely used and effective catalyst for polyesterification.[4]
-
-
First Stage: Esterification under Nitrogen Flow (180°C):
-
Heat the reaction mixture to 180°C under a gentle stream of nitrogen.
-
Maintain this temperature for 2-3 hours. During this stage, the initial esterification occurs, and water begins to distill off. The nitrogen flow helps to remove the water from the reaction vessel, shifting the equilibrium towards product formation.
-
-
Second Stage: Polycondensation under Vacuum (200-220°C):
-
Increase the temperature to 200-220°C.
-
Gradually apply a vacuum (to below 1 mmHg) over a period of 30-60 minutes. A slow reduction in pressure is important to prevent vigorous boiling and loss of reactants.
-
Continue the reaction under high vacuum for 4-6 hours. The viscosity of the reaction mixture will noticeably increase as the molecular weight of the polymer grows. The reaction is considered complete when the stirring becomes difficult or when the desired viscosity is achieved.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature under a nitrogen atmosphere.
-
The resulting solid polymer can be dissolved in a suitable solvent like chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to a non-solvent such as cold methanol, with vigorous stirring. This step removes unreacted monomers and low molecular weight oligomers.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Part 2: Polymer Characterization
Thorough characterization is essential to understand the structure-property relationships of the synthesized polyester.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to confirm the formation of the polyester. The spectrum should show the disappearance of the broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C=O stretching band for the ester group (typically around 1735 cm⁻¹). A C-O stretching band will also be present around 1100-1250 cm⁻¹.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the polymer.[7]
-
In the ¹H NMR spectrum, characteristic peaks corresponding to the protons of the cyclopentane ring, the methylene groups of the diol, and the methylene groups adjacent to the ester linkages will be observed.
-
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the cyclopentane ring, and the carbons of the diol unit.
-
Thermal Properties
The incorporation of the rigid cyclopentane ring is expected to significantly influence the thermal properties of the polyester.[8]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.[9] Polyesters derived from CPDA are expected to have a higher Tg compared to their linear aliphatic counterparts due to the restricted chain mobility imposed by the bulky cyclopentane ring.[1]
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability and decomposition profile of the polymer.[9] The presence of the stable cycloaliphatic ring may enhance the thermal stability of the polyester.
| Expected Thermal Property | Anticipated Range | Rationale |
| Glass Transition Temperature (Tg) | 5 - 25 °C | The rigid cyclopentane ring restricts chain rotation, leading to a higher Tg compared to linear aliphatic polyesters like poly(butylene adipate) (Tg ≈ -60°C).[1][8] |
| Melting Temperature (Tm) | 50 - 80 °C | The bulky, non-planar cyclopentane ring may disrupt chain packing and reduce crystallinity, resulting in a moderate melting point. |
| Decomposition Temperature (Td) | > 300 °C | The stable cycloaliphatic structure is expected to contribute to good thermal stability.[10] |
Part 3: Applications in Drug Delivery
The unique properties of polyesters derived from this compound make them promising candidates for various drug delivery applications.[11][12]
Controlled Drug Release
The degradation of the polyester backbone via hydrolysis of the ester linkages is the primary mechanism for drug release from a polymer matrix.[13] The rate of degradation can be tailored by several factors:
-
Steric Hindrance: The gem-dicarboxylic acid structure of CPDA provides steric hindrance around the ester bonds, which is expected to slow down the rate of hydrolytic cleavage compared to linear polyesters.[14] This can lead to a more sustained and controlled release of encapsulated drugs.
-
Hydrophobicity: The hydrocarbon-rich cyclopentane ring increases the overall hydrophobicity of the polymer, which can also contribute to a slower degradation rate and prolonged drug release.[15]
Diagram: Factors Influencing Drug Release
Caption: Factors influencing drug release from CPDA-based polyesters.
Biocompatibility and Biodegradation
Aliphatic polyesters are generally known for their good biocompatibility, as their degradation products are often non-toxic and can be metabolized by the body.[16][17] The degradation of CPDA-based polyesters would yield this compound and the corresponding diol. While specific toxicological data for high concentrations of CPDA may be limited, its structural similarity to naturally occurring metabolites suggests a favorable biocompatibility profile. In vivo studies would be necessary to fully establish the biocompatibility of these novel polymers.
The degradation products, being diacids and diols, are expected to be cleared from the body through normal metabolic pathways. The rate of degradation, as mentioned, is anticipated to be slower than that of linear polyesters like poly(lactic-co-glycolic acid) (PLGA), offering potential for long-term drug delivery applications.
Conclusion
This compound presents a compelling opportunity for the development of a new class of biodegradable polyesters with tailored properties. The inherent rigidity and steric bulk of the cyclopentyl moiety can be strategically employed to enhance thermal stability and modulate degradation rates, making these polymers highly suitable for advanced drug delivery systems and other biomedical applications. The synthetic protocols outlined in this guide, coupled with comprehensive characterization, will enable researchers to explore the full potential of this promising monomer. Further investigations into the in vivo degradation, biocompatibility, and drug release kinetics of CPDA-based polyesters will be crucial for their translation into clinical applications.
References
- U.S. Patent 4,716,213, issued December 29, 1987.
- Kricheldorf, H. R., & Jonté, J. M. (1983). New polymer syntheses. CXI. Aliphatic polyesters by the ring‐opening polycondensation of glutaric anhydride with ethylene or trimethylene carbonate. Journal of Polymer Science: Polymer Chemistry Edition, 21(9), 2623-2633.
- van der Meulen, I., de Geus, M., & Heise, A. (2013). Mixed dicarboxylic acids derived from polyethylene as a feedstock for the synthesis of polyesters. ACS Sustainable Chemistry & Engineering, 1(9), 1145-1151.
- Vroman, I., & Tighzert, L. (2009). Synthesis, properties and applications of biodegradable polymers derived from diols and dicarboxylic acids: from polyesters to poly (ester amide) s. Polymers, 1(1), 53-89.
- Wang, G., Jiang, M., Zhang, J., & Zhou, Z. (2018). Effect of 1, 4-cyclohexylene units on thermal properties of poly (1, 4-cyclohexylenedimethylene adipate)
- Mecking, S. (2020). Molecular structure–biodegradation relationships of long-chain polyesters.
- Göpferich, A. (1996). Mechanisms of hydrolytic degradation of polyesters under acidic, basic, and neutral conditions.
- Li, S. (1999). Hydrolytic degradation characteristics of aliphatic polyesters derived from lactic and glycolic acids.
- Wang, Y., Gao, Y., & Wang, H. (2019). Surface modification of aliphatic polyester to enhance biocompatibility.
- The Madison Group. (2010).
- Franc, M., & Kakkar, A. (2018).
- Moyori, T., Tang, T., & Takasu, A. (2012). Dehydration polycondensation of dicarboxylic acids and diols using sublimating strong brønsted acids. Biomacromolecules, 13(5), 1240-1243.
- Liu, Y. (2012). Synthesis and Characterization of Amorphous Cycloaliphatic Copolyesters with Novel Structures and Architectures. Virginia Tech.
- Siracusa, V., Lotti, N., Munari, A., & Dalla Rosa, M. (2015). Synthesis and properties of poly (alkylene trans-1, 4-cyclohexanedicarboxylate) s with different glycolic subunits. Journal of Polymer Science Part A: Polymer Chemistry, 53(1), 119-130.
- Deng, X., & Hao, J. (2002). Synthesis, degradation, and drug delivery of cycloaliphatic poly (ester anhydride) s. Journal of applied polymer science, 86(10), 2509-2514.
- Takasu, A., Takemoto, A., & Hirabayashi, T. (2006). Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension. Biomacromolecules, 7(1), 6-9.
- Washington, K. E., Kularatne, R. N., Karmegam, V., Biewer, M. C., & Stefan, M. C. (2017). Recent advances in aliphatic polyesters for drug delivery applications. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 9(4), e1446.
- Liu, Y., & Turner, S. R. (2012). Synthesis and characterization of amorphous cycloaliphatic copolyesters with novel structures and architectures. Polymer, 53(15), 3245-3253.
- Franc, M., & Kakkar, A. (2021).
- Moyori, T., Tang, T., & Takasu, A. (2012). Dehydration polycondensation of dicarboxylic acids and diols using sublimating strong brønsted acids. Biomacromolecules, 13(5), 1240-1243.
- Roth, E. A., & Torkelson, J. M. (2016). Influence of Chain Stiffness on Thermal and Mechanical Properties of Polymer Thin Films. Macromolecules, 49(22), 8525-8534.
- El-hadi, A. M. (2013).
- Wu, X., & Soucek, M. D. (2000). Cycloaliphatic polyester based high solids polyurethane coatings: I. The effect of difunctional alcohols.
- Gilbert, M. (2017).
- Takasu, A., Ojima, Y., Nishimura, S. I., & Hirabayashi, T. (2004). Room-temperature polycondensation of dicarboxylic acids and diols catalyzed by water-stable Lewis acids. Macromolecules, 37(23), 8539-8541.
- Weng, D., & Soucek, M. D. (1999). Effect of cycloaliphatic structure of polyester on the formability and stone-chip resistance for automotive pre-coated metals.
- Stridsberg, K. M., Ryner, M., & Albertsson, A. C. (2000). Synthesis of novel hydrophilic poly (ester-carbonates) containing pendent carboxylic acid groups. Journal of Polymer Science Part A: Polymer Chemistry, 38(10), 1764-1773.
- Kutama, I. U., & Ahmed, A. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. International Journal of Science for Global Health, 3(2).
- LibreTexts. (2019, September 3). 20.10: Polyamides and Polyesters: Step-Growth Polymers. Chemistry LibreTexts.
- Soucek, M. D., & Wu, X. (2000). Cycloaliphatic polyester based high solids polyurethane coatings: I. The effect of difunctional alcohols.
- Smith, B. C. (2023). Infrared Spectroscopy of Polymers XII: Polyaramids and Slip Agents. Spectroscopy, 38(5), 14-20.
- Istrate, D., Stefanescu, C., & Gaina, V. (2024). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. Polymers, 16(21), 2915.
- Nasr, K., Meimoun, J., Favrelle-Huret, A., & Zinck, P. (2020). Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk. Polymers, 12(9), 1894.
- Nasr, K., Meimoun, J., Favrelle-Huret, A., & Zinck, P. (2020). Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk. Polymers, 12(9), 1894.
Sources
- 1. madisongroup.com [madisongroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Chain Stiffness on Thermal and Mechanical Properties of Polymer Thin Films [rrgroup.seas.upenn.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrolytic degradation characteristics of aliphatic polyesters derived from lactic and glycolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Structure – Biodegradation Relationships of Long-Chain Polyesters [kops.uni-konstanz.de]
- 14. Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Surface Modification of Aliphatic Polyester to Enhance Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Spirocyclic Core: Harnessing 1,1-Cyclopentanediacetic Acid in Advanced Synthesis
Introduction: Beyond Flatland in Medicinal Chemistry
In the landscape of modern drug discovery, the demand for molecular diversity and three-dimensional complexity has never been greater. The "escape from flatland"—a strategic shift away from planar aromatic scaffolds—has propelled spirocyclic compounds to the forefront of medicinal chemistry.[1] These unique structures, characterized by two rings sharing a single carbon atom, offer a rigid yet spatially diverse framework that can effectively probe the intricate topographies of biological targets. 1,1-Cyclopentanediacetic acid emerges as a highly versatile and cost-effective building block for the construction of a variety of spirocyclic systems, including those found in centrally active pharmaceuticals. This application note provides an in-depth guide to the synthesis of spiro compounds from this precursor, detailing both established protocols and logical extensions for the synthesis of diverse spiro-heterocycles.
The Gateway Intermediate: Synthesis of 1,1-Cyclopentanediacetic Anhydride
The conversion of this compound to its corresponding cyclic anhydride is a pivotal first step in many synthetic routes. The anhydride exhibits enhanced reactivity at the carbonyl carbons, making it an excellent electrophile for subsequent nucleophilic attack. This transformation is typically achieved through a straightforward dehydration reaction.
The choice of acetic anhydride as the dehydrating agent is a classic and efficient method. It is readily available, and the excess reagent and the acetic acid byproduct can be easily removed by distillation or evaporation under reduced pressure.[2][3]
Protocol 1: Synthesis of 1,1-Cyclopentanediacetic Anhydride
Materials:
-
This compound
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add this compound (1 equivalent).
-
Add acetic anhydride (5-10 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 140°C).
-
Maintain the reflux for 3-10 hours, monitoring the reaction progress by TLC or the cessation of gas evolution if applicable.[2][3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.
-
The resulting crude 1,1-cyclopentanediacetic anhydride, often a solid or high-boiling oil, can be used in the next step without further purification or can be purified by crystallization or distillation under high vacuum.
Application I: Synthesis of Spiro-Glutarimides via Reaction with Primary Amines
A direct and high-yielding application of 1,1-cyclopentanediacetic anhydride is its reaction with primary amines to form N-substituted spiro-glutarimides. This reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the anhydride.[4][5][6] This synthetic strategy is notably employed in the industrial synthesis of the anxiolytic drug Buspirone, where a spiro-glutarimide is a key intermediate.
Causality in Experimental Design:
The reaction is typically carried out in a non-polar aprotic solvent like toluene or xylene to facilitate the removal of the water byproduct via a Dean-Stark trap, driving the reaction to completion. The choice of a primary amine determines the substitution on the imide nitrogen.
Caption: Experimental workflow for the synthesis of spiro-imides.
Protocol 2: General Synthesis of N-Alkyl/Aryl-2,4-diaza-spiro[4.4]nonane-1,3-diones
Materials:
-
1,1-Cyclopentanediacetic anhydride
-
Primary amine (e.g., benzylamine, aniline)
-
Toluene
-
Dean-Stark trap
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 1,1-cyclopentanediacetic anhydride (1 equivalent) and toluene.
-
Add the primary amine (1 equivalent).
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-24 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
| Reactant Amine | Product | Typical Yield |
| Ammonium Carbonate | 3,3-Tetramethyleneglutarimide | High |
| Methylamine | N-Methyl-spiro-glutarimide | >90% |
| Aniline | N-Phenyl-spiro-glutarimide | >85% |
Application II: Synthesis of Spirobarbiturates via Condensation with Urea
Spirobarbiturates are an important class of compounds with potential applications as central nervous system depressants.[1] The synthesis of these compounds can be envisioned through the condensation of a 1,1-dicarboxylic acid derivative with urea. In this case, the diethyl ester of this compound is a suitable starting material for condensation with urea in the presence of a strong base like sodium ethoxide.
Caption: Key components for spirobarbiturate synthesis.
Protocol 3: Synthesis of a Spiro-cyclopentanebarbiturate
Materials:
-
Diethyl 1,1-cyclopentanediacetate
-
Urea
-
Sodium metal
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (2.2 equivalents) to absolute ethanol to prepare a solution of sodium ethoxide.
-
Once all the sodium has reacted, add diethyl 1,1-cyclopentanediacetate (1 equivalent) and urea (1.1 equivalents) to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux for 6-12 hours.
-
After cooling, carefully neutralize the reaction mixture with an acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
The crude spirobarbiturate can be purified by recrystallization from a suitable solvent.
Proposed Application III: Synthesis of Spiro-bis(hydantoins)
Hydantoin and its derivatives are well-known for their diverse biological activities. The synthesis of spiro-bis(hydantoins) from this compound represents a novel and promising area of research. A plausible route could involve a modification of the Bucherer-Bergs reaction, which is a multicomponent reaction used to synthesize hydantoins from carbonyl compounds, cyanide, and ammonium carbonate.[7][8]
A hypothetical two-step approach could be:
-
Conversion of this compound to the corresponding diketone via a suitable synthetic route.
-
Subjection of the resulting spiro-diketone to the Bucherer-Bergs reaction conditions to form the spiro-bis(hydantoin).
This proposed pathway offers a route to novel, complex spirocyclic scaffolds with potential for biological screening.
Conclusion
This compound is a readily accessible and highly effective precursor for the synthesis of a range of spiro compounds. Through its anhydride, it provides a direct route to spiro-imides. Furthermore, its diester derivative can be utilized in condensations to form spirobarbiturates. The potential for this starting material to be elaborated into more complex spiro-heterocycles, such as spiro-bis(hydantoins), underscores its value in modern synthetic and medicinal chemistry. The protocols and strategies outlined in this application note serve as a comprehensive guide for researchers and professionals in the field of drug development to explore the rich chemical space of spirocyclic compounds.
References
- Bajaj, K., et al. (n.d.). Synthesis and CNS depressant of newer spirobarbiturates. ResearchGate.
- Google Patents. (n.d.). Process for making cyclic imides.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Ziarani, G. M., et al. (2015). Green Synthesis and Urease Inhibitory Activity of Spiro-Pyrimidinethiones/Spiro-Pyrimidinones-Barbituric Acid Derivatives. Iranian Journal of Pharmaceutical Research, 14(4), 1105–1114.
- Singh, P., & Paul, K. (2006). A Simple Synthesis of 5-Spirobarbituric Acids and Transformations of Spirocyclopropanobarbiturates to 5-Substituted Barbiturates. Indian Journal of Chemistry, 45B, 247-251.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- Nogrady, T. (2010). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 15(12), 8758-8778.
- PrepChem.com. (n.d.). Synthesis of cyclopentane-1,3-dicarboxylic anhydride.
- Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides.
- Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3, 121-134.
- Chemistry LibreTexts. (2023). Making Amides from Acid Anhydrides.
- Chemistry Stack Exchange. (2021). Reaction of primary amine with mixed acid anhydride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. prepchem.com [prepchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jsynthchem.com [jsynthchem.com]
Application Notes & Protocols: 1,1-Cyclopentanediacetic Acid as a Versatile Precursor for Novel Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: 1,1-Cyclopentanediacetic acid is a unique geminal dicarboxylic acid featuring a cyclopentane ring that imparts conformational rigidity and specific stereochemical properties to its derivatives.[1] This structural motif is of significant interest in medicinal chemistry, where the introduction of a spiro-cyclopentyl group can enhance lipophilicity, improve metabolic stability, and provide a three-dimensional architecture for optimized binding to biological targets. This guide details the utility of this compound as a strategic precursor for the synthesis of novel spiro-heterocyclic compounds, which are highly sought-after frameworks in drug discovery.[2] We provide an in-depth look at its conversion to a key anhydride intermediate and subsequent application in the synthesis of diverse heterocyclic systems, complete with detailed, field-tested protocols.
Foundational Chemistry: The Gateway Intermediate
The synthetic utility of this compound is most effectively harnessed through its conversion to the corresponding cyclic anhydride, 3-azaspiro[4.4]nonane-2,4-dione . This anhydride is a stable, crystalline solid that serves as a highly reactive electrophile for a variety of nucleophilic substitution reactions.
Causality Behind the Choice: The formation of a five-membered anhydride ring is thermodynamically favorable. Using a dehydrating agent like acetic anhydride or acetyl chloride allows for an efficient and clean conversion. This anhydride acts as the primary building block for subsequent heterocyclic syntheses, as the two carbonyl groups are primed for reaction with dinucleophiles.
Protocol 1: Synthesis of 3-Azaspiro[4.4]nonane-2,4-dione
Objective: To convert this compound into its cyclic anhydride.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (3.0 eq)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Hexanes (for washing)
Procedure:
-
Combine this compound and acetic anhydride in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Heat the mixture to a gentle reflux (approx. 120-140 °C) and maintain for 2-3 hours. The solid acid will gradually dissolve.
-
Monitor the reaction by TLC (if applicable) or assume completion after the specified time.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid is triturated with cold hexanes to induce crystallization and remove residual impurities.
-
Filter the white crystalline solid, wash with a small amount of cold hexanes, and dry under vacuum.
-
The product can be used in the next step without further purification or recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) if higher purity is required.
Application in Spiro-Imide Synthesis
The reaction of the spiro-anhydride with primary amines is a robust method for synthesizing spiro-succinimide derivatives. This reaction proceeds via a two-step mechanism: nucleophilic acyl substitution to ring-open the anhydride, forming an "amic acid," followed by a dehydration/cyclization step to form the imide ring.[3][4][5]
Expertise & Insight: The choice of reaction conditions determines the final product. Conducting the reaction at room temperature or slightly elevated temperatures in an aprotic solvent will typically isolate the intermediate amic acid. To drive the reaction to the final imide, higher temperatures (reflux) and often a dehydrating agent or azeotropic removal of water are employed.
Protocol 2: Synthesis of N-Benzyl-3-azaspiro[4.4]nonane-2,4-dione
Objective: To synthesize a representative N-substituted spiro-imide from the anhydride intermediate.
Materials:
-
3-Azaspiro[4.4]nonane-2,4-dione (1.0 eq)
-
Benzylamine (1.05 eq)
-
Toluene or Xylene
-
Dean-Stark apparatus (optional, but recommended)
-
Round-bottom flask with reflux condenser
-
Standard workup and purification supplies (separatory funnel, ethyl acetate, brine, Na₂SO₄, silica gel)
Procedure:
-
To a solution of 3-azaspiro[4.4]nonane-2,4-dione in toluene in a round-bottom flask, add benzylamine dropwise at room temperature. An exotherm may be observed.
-
Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux and continue for 4-6 hours, collecting the water that is formed in the trap.
-
Monitor the reaction progress by TLC (disappearance of starting materials).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-benzyl spiro-imide.
| Amine Used | Product | Typical Yield | M.P. (°C) |
| Benzylamine | N-Benzyl-3-azaspiro[4.4]nonane-2,4-dione | 85-95% | 110-112 |
| Aniline | N-Phenyl-3-azaspiro[4.4]nonane-2,4-dione | 80-90% | 145-147 |
| Glycine methyl ester | N-(Methoxycarbonylmethyl)-3-azaspiro[4.4]nonane-2,4-dione | 75-85% | 98-100 |
Application in Spiro-Hydantoin Synthesis
Spiro-hydantoins are valuable heterocyclic scaffolds in medicinal chemistry, often associated with anticonvulsant and other CNS activities. The synthesis from this compound involves a multi-step, one-pot procedure that leverages a modified Bucherer-Bergs reaction pathway starting from a ketone derived from the diacid. A more direct, albeit lower-yielding, approach can sometimes be achieved by reacting the anhydride with urea under harsh conditions. A more reliable method involves the conversion to a spiro-ketone first.[6]
Protocol 3: Synthesis of Spiro[cyclopentane-1,5'-imidazolidine]-2',4'-dione
Objective: To synthesize a spiro-hydantoin from a spiro-ketone precursor derived from this compound.
Part A: Synthesis of Cyclopentane-spiro-cyclopentanone [6]
-
The ester of this compound is subjected to a Dieckmann condensation followed by hydrolysis and decarboxylation to yield the target spiro-ketone. This is an advanced procedure requiring anhydrous conditions and strong base (e.g., sodium ethoxide).
-
Alternatively, pyrogenetic decomposition of the barium salt of the acid can yield the ketone.[6]
Part B: Bucherer-Bergs Reaction
-
In a sealed pressure vessel, combine the spiro-ketone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).
-
Add a mixture of ethanol and water (e.g., 1:1 v/v) to dissolve the reagents.
-
Seal the vessel and heat to 90-110 °C for 12-24 hours. Caution: This reaction generates high pressure and uses highly toxic cyanide. It must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Cool the vessel to room temperature before carefully opening.
-
Acidify the reaction mixture with concentrated HCl to pH 1-2 to precipitate the crude hydantoin.
-
Cool the mixture in an ice bath, filter the precipitate, wash with cold water, and dry.
-
Recrystallize from hot water or ethanol to obtain the pure spiro-hydantoin.
| Precursor | Product | Typical Yield (Part B) | Key Application Area |
| Cyclopentane-spiro-cyclopentanone | Spiro[cyclopentane-1,5'-imidazolidine]-2',4'-dione | 60-75% | Anticonvulsants |
Advanced Application: Synthesis of Spiro-Pyrrolidines
While not a direct reaction of the diacid, derivatives such as ethylidenecyclopentane (accessible from the core structure) can serve as dipolarophiles in [3+2] cycloaddition reactions. This method provides access to complex spiro-pyrrolidine systems, which are privileged structures in modern drug discovery.[7]
Mechanistic Insight: This reaction involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid (like sarcosine) and an aldehyde. The ylide then undergoes a 1,3-dipolar cycloaddition with the cyclopentane-derived alkene to stereoselectively form the pyrrolidine ring.
Protocol 4: [3+2] Cycloaddition for Spiro-Pyrrolidine Synthesis (Conceptual)
Objective: To construct a spiro-pyrrolidine scaffold via 1,3-dipolar cycloaddition.
Materials:
-
A suitable cyclopentylidene derivative (e.g., Ethyl 2-cyclopentylideneacetate) (1.0 eq)
-
N-Benzylglycine (Sarcosine derivative) (1.2 eq)
-
Paraformaldehyde (1.5 eq)
-
Toluene or DMF
-
High-temperature reaction setup
Procedure:
-
Combine the cyclopentylidene derivative, N-benzylglycine, and paraformaldehyde in a flask with a suitable solvent like toluene.
-
Heat the mixture to reflux (110-150 °C depending on the solvent) for 12-24 hours. The azomethine ylide is generated in situ.
-
The ylide reacts with the alkene dipolarophile to form the spiro-pyrrolidine product.[7]
-
After cooling, the reaction is worked up by washing with aqueous solutions to remove unreacted starting materials.
-
The final product is purified by column chromatography to isolate the desired diastereomer(s).
| Dipolarophile | Ylide Source | Product Class | Potential Activity |
| Ethylidenecyclopentane derivatives | Azomethine Ylides | 2-Benzylazaspiro[4.4]nonanes | CNS agents, antivirals |
References
- Synthesis of spirocyclic pyrrolidines from cyclopentylideneacetic acid derivatives. (2025). Khimiya Geterotsiklicheskikh Soedinenii.
- Qudrat-I-Khuda, M., & Mukherjee, A. (2022). CHEMISTRY OF SPIRO-COMPOUNDS. PART II. SYNTHESIS OF CYCLOPENTANE-SPIRO-CYCLOPENTANONE. Zenodo.
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (n.d.). PubMed Central.
- This compound | 16713-66-9. (n.d.). Kuujia.com.
- Reactions of acid anhydrides with ammonia or primary amines. (n.d.). Chemguide.
- Acid Anhydrides React with Amines to Form Amides. (2023). Chemistry LibreTexts.
- Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds. (n.d.). ScholarWorks.
- Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journals.
Sources
- 1. 16713-66-9(this compound) | Kuujia.com [kuujia.com]
- 2. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds | ScholarWorks [scholarworks.calstate.edu]
- 6. zenodo.org [zenodo.org]
- 7. researchgate.net [researchgate.net]
Protocol for the Synthesis of Diethyl 1,1-Cyclopentanediacetate via Fischer Esterification
An Application Note for Researchers
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of diethyl 1,1-cyclopentanediacetate from 1,1-cyclopentanediacetic acid. The procedure employs the robust and classic Fischer-Speier esterification method, optimized for high yield through the continuous removal of water using a Dean-Stark apparatus.[1][2] This document is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed walkthrough from reaction setup to product purification and characterization. We delve into the causality behind key experimental choices, ensuring the protocol is not just a series of steps but a self-validating scientific method.
Introduction and Scientific Background
The esterification of carboxylic acids is a cornerstone reaction in organic synthesis. This compound is a geminal dicarboxylic acid, and its corresponding diesters, such as diethyl 1,1-cyclopentanediacetate, are valuable building blocks in the synthesis of more complex molecules, including polymers, plasticizers, and pharmacologically active compounds.
The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3][4] The core challenge of this reaction is its reversible nature; the presence of water, a byproduct, can hydrolyze the ester back to the starting materials, limiting the overall yield.[2][5]
The Mechanism: The reaction proceeds via a series of proton transfer, nucleophilic attack, and elimination steps.[6][7]
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4]
-
Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[7]
-
Elimination of Water: The departure of a water molecule results in a resonance-stabilized carbocation.
-
Deprotonation: The final step is the deprotonation of the remaining carbonyl oxygen, which regenerates the acid catalyst and yields the final ester product.
To overcome the equilibrium limitation, this protocol employs a Dean-Stark apparatus. This glassware facilitates the azeotropic removal of water with a water-immiscible solvent (toluene), effectively driving the reaction to completion in accordance with Le Châtelier's principle.[1][2][5]
Materials and Methods
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | C₉H₁₄O₄ | 186.21 | 18.6 g (0.10 mol) | Starting material. |
| Ethanol, Absolute (200 proof) | C₂H₅OH | 46.07 | 100 mL | Reagent and co-solvent. Use in excess. |
| Toluene | C₇H₈ | 92.14 | 150 mL | For azeotropic removal of water. |
| Sulfuric Acid, Concentrated (98%) | H₂SO₄ | 98.08 | 1 mL | Catalyst. Handle with extreme care. |
| Sodium Bicarbonate (Sat. solution) | NaHCO₃ | 84.01 | ~100 mL | For neutralization wash. |
| Brine (Sat. NaCl solution) | NaCl | 58.44 | ~50 mL | For final wash to break emulsions. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | Drying agent. |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | ~1 mL | For NMR analysis. |
| Equipment | Purpose |
| 500 mL Round-bottom flask | Reaction vessel. |
| Dean-Stark Trap & Reflux Condenser | To remove water byproduct and prevent solvent loss.[8] |
| Heating Mantle & Stir Plate | For controlled heating and mixing. |
| 500 mL Separatory Funnel | For liquid-liquid extraction (workup). |
| Rotary Evaporator | To remove solvents under reduced pressure. |
| IR Spectrometer | For functional group analysis. |
| NMR Spectrometer (300 MHz or higher) | For structural elucidation of the final product. |
Experimental Protocol
Safety Precautions: This procedure involves corrosive and flammable materials.[9] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. All steps should be performed in a well-ventilated fume hood.
-
Assemble the reaction apparatus in a fume hood. Place the 500 mL round-bottom flask in a heating mantle on a magnetic stir plate.
-
Fit the Dean-Stark trap to the flask and attach the reflux condenser to the top of the trap. Ensure all glass joints are properly sealed.
-
Add a magnetic stir bar to the round-bottom flask.
-
Charge the flask with this compound (18.6 g, 0.10 mol), ethanol (100 mL), and toluene (150 mL).
-
Begin stirring the mixture to dissolve the solid.
-
Carefully and slowly , add concentrated sulfuric acid (1 mL) to the stirring mixture. An exotherm may be observed.
-
Turn on the cooling water to the reflux condenser.
-
Begin heating the mixture to a gentle reflux. The boiling point of the toluene/ethanol/water mixture will be observed.
-
Continue refluxing for 3-5 hours. During this time, the toluene-water azeotrope will distill into the Dean-Stark trap. Water, being denser than toluene, will collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.[1][8]
-
The reaction is considered complete when water no longer collects in the trap. The theoretical amount of water produced from 0.10 mol of dicarboxylic acid is 3.6 mL (2 x 0.10 mol x 18.02 g/mol ).
-
Once the reaction is complete, turn off the heating and allow the flask to cool to room temperature.
-
Pour the reaction mixture into a 500 mL separatory funnel.
-
Carefully wash the organic layer by adding 50 mL of saturated sodium bicarbonate solution. Swirl gently at first, and vent the funnel frequently to release CO₂ gas produced during neutralization. Shake more vigorously once gas evolution ceases.
-
Drain the lower aqueous layer. Repeat the wash with another 50 mL of sodium bicarbonate solution.
-
Wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine to remove residual water and help break any emulsions.
-
Drain the aqueous layer and transfer the organic layer (containing the product, toluene, and excess ethanol) to a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate (~5 g) to the organic layer and swirl. If the drying agent clumps together, add more until some remains free-flowing. Let it sit for 15-20 minutes.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the toluene and excess ethanol. This will yield the crude diethyl 1,1-cyclopentanediacetate as an oil.
-
For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of diethyl 1,1-cyclopentanediacetate.
Characterization and Expected Results
The successful conversion of the dicarboxylic acid to the diester can be confirmed by spectroscopic analysis.
| Functional Group | Starting Material (Carboxylic Acid) | Product (Ester) | Rationale |
| O-H Stretch | Very broad, strong peak at 3300-2500 cm⁻¹ | Absent | Disappearance of the carboxylic acid's hydroxyl group.[10][11][12] |
| C=O Stretch | Strong, sharp peak at ~1710 cm⁻¹ | Strong, sharp peak at ~1735 cm⁻¹ | The carbonyl environment changes, typically shifting to a higher wavenumber for the ester.[13][14] |
| C-O Stretch | Peak around 1320-1210 cm⁻¹ | Strong, prominent peak at ~1250-1150 cm⁻¹ | Appearance of the characteristic ester C-O single bond stretch. |
The ¹H NMR spectrum (in CDCl₃) of the purified product, diethyl 1,1-cyclopentanediacetate, is expected to show the following characteristic signals.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet (q) | 4H | -O-CH₂ -CH₃ of the two ethyl groups |
| ~2.60 | Singlet (s) | 4H | -CH₂ -COOH of the diacetic acid moiety |
| ~1.90 | Multiplet (m) | 4H | Cyclopentane ring protons (positions 2,5) |
| ~1.55 | Multiplet (m) | 4H | Cyclopentane ring protons (positions 3,4) |
| ~1.25 | Triplet (t) | 6H | -O-CH₂-CH₃ of the two ethyl groups |
The most telling sign of a successful reaction is the complete disappearance of the broad singlet for the acidic carboxylic protons, which typically appears far downfield (>10 ppm).
References
- YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters.
- Scribd. IR Spectra: Acids, Alcohols, Esters.
- Orick Médico Sarl. Dean-Stark Apparatus.
- Wikipedia. Dean–Stark apparatus.
- Scoilnet. Dean Stark Apparatus.
- University of Illinois Urbana-Champaign. Esterification Using a Dean-Stark Trap.
- Unknown Source. IR spectra of a carboxylic acid, alcohol, and ester.
- Organic Chemistry Portal. Fischer Esterification.
- University of Calgary. IR: carboxylic acids.
- Chemistry Steps. Fischer Esterification.
- Wikipedia. Fischer–Speier esterification.
- ChemTalk. What is Fischer Esterification?.
- OperaChem. Fischer Esterification-Typical Procedures.
- Master Organic Chemistry. Fischer Esterification-Carboxylic Acid to Ester Under Acidic Conditions.
Sources
- 1. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 2. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. orickmedicosarl.com [orickmedicosarl.com]
- 9. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. echemi.com [echemi.com]
- 13. scribd.com [scribd.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
Application Note: Derivatization of 1,1-Cyclopentanediacetic Acid for Enhanced Gas Chromatography Analysis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 1,1-Cyclopentanediacetic acid (CPDA) for subsequent analysis by gas chromatography (GC). Due to its dicarboxylic acid nature, CPDA exhibits low volatility and high polarity, rendering it unsuitable for direct GC analysis. This application note explores three robust derivatization strategies—silylation, esterification (alkylation), and pentafluorobenzylation—to convert CPDA into volatile and thermally stable derivatives. We delve into the chemical rationale behind each method, offer step-by-step protocols, and discuss the relative advantages to guide researchers, scientists, and drug development professionals in selecting and implementing the optimal derivatization workflow for their analytical needs.
Introduction: The Analytical Challenge of this compound
This compound (CPDA), a geminal dicarboxylic acid with the molecular formula C₉H₁₄O₄, is a molecule of interest in various fields, including as a building block in organic synthesis and potentially in pharmaceutical development.[1] Its structure, featuring two carboxylic acid moieties attached to a single carbon atom on a cyclopentane ring, presents a significant challenge for analysis by gas chromatography.[2] The two polar carboxyl groups lead to strong intermolecular hydrogen bonding, resulting in a high boiling point and low volatility.[3] Direct injection of underivatized CPDA onto a GC column typically results in poor peak shape, broad peaks, and low sensitivity, if the compound elutes at all.[4]
Chemical derivatization is a requisite sample preparation step to overcome these limitations. The process involves chemically modifying the polar carboxyl functional groups to create a new, less polar, and more volatile compound that is amenable to GC separation and detection.[5][6] This guide provides the scientific principles and actionable protocols for the effective derivatization of CPDA.
Strategic Approaches to CPDA Derivatization
The selection of a derivatization strategy depends on several factors, including the required sensitivity, the available instrumentation (e.g., detector type), and the chemical nature of the analyte. For CPDA, the presence of two carboxylic acid groups on the same carbon atom may introduce steric hindrance, potentially influencing the reaction kinetics and choice of reagent.[7] We will consider three primary, field-proven methods: Silylation, Alkylation (specifically, methylation), and Pentafluorobenzylation.
Silylation: Formation of Trimethylsilyl (TMS) Esters
Silylation is a widely used derivatization technique where an active hydrogen in a polar functional group is replaced by a trimethylsilyl (TMS) group.[4] For carboxylic acids, this converts the -COOH group into a -COOSi(CH₃)₃ group.
Mechanism & Rationale: Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are highly reactive and produce volatile byproducts, which minimizes chromatographic interference.[8][9] The resulting TMS esters of CPDA are significantly more volatile and thermally stable. For sterically hindered compounds like CPDA, the addition of a catalyst like trimethylchlorosilane (TMCS) is often recommended to enhance the reactivity of the silylating agent and drive the reaction to completion.[3][7]
Caption: Silylation of CPDA to form a volatile derivative.
Advantages:
-
Fast and often proceeds to completion at moderate temperatures.
-
Reagents and byproducts are highly volatile, reducing interference.
-
Versatile for a range of polar compounds.[9]
Considerations:
-
TMS derivatives are susceptible to hydrolysis; therefore, all glassware, solvents, and the sample itself must be anhydrous.[7]
-
The derivatizing reagent can sometimes be aggressive towards the GC column's stationary phase if not used carefully.
Alkylation: Methyl Ester Formation
Alkylation involves replacing the acidic protons of the carboxylic acid groups with an alkyl group, most commonly a methyl group, to form esters.[10]
Mechanism & Rationale: Two common approaches for methylation are acid-catalyzed esterification with an alcohol (e.g., methanolic HCl) and reaction with diazomethane.
-
Acid-Catalyzed Esterification: This is a classic and cost-effective method. A strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[11]
-
Diazomethane (CH₂N₂): This reagent reacts rapidly and quantitatively with carboxylic acids to form methyl esters with nitrogen gas as the only byproduct.[12] It is an extremely effective methylating agent but is also highly toxic and potentially explosive, requiring specialized handling procedures.[13] A safer alternative is trimethylsilyldiazomethane (TMSD).[14]
Caption: Methylation of CPDA to form its dimethyl ester.
Advantages:
-
Alkyl esters are generally more stable than silyl esters, particularly towards moisture.[10]
-
The reaction with diazomethane is very clean and high-yielding.[12]
Considerations:
-
Acid-catalyzed esterification may require higher temperatures and longer reaction times.
-
Diazomethane is hazardous and requires experienced personnel and appropriate safety precautions.[13]
Pentafluorobenzylation (PFBBr Derivatization)
This method involves the alkylation of the carboxylate anion with pentafluorobenzyl bromide (PFBBr). The resulting PFB esters are highly sensitive to electron capture detection (ECD), making this an excellent choice for trace-level analysis.
Mechanism & Rationale: The reaction proceeds via nucleophilic substitution, where the carboxylate anion of CPDA attacks the benzylic carbon of PFBBr, displacing the bromide ion. The reaction is typically carried out under basic conditions to deprotonate the carboxylic acid. The resulting PFB ester contains a polyfluorinated aromatic ring, which is strongly electron-capturing.
Advantages:
-
Produces derivatives with exceptionally high sensitivity for ECD.[10]
-
PFB esters are generally stable.
-
The derivatization can often be performed in aqueous or partially aqueous media.
Considerations:
-
The derivatizing reagent and the resulting derivatives are high molecular weight, which can lead to longer retention times.
-
Optimization of pH and catalyst is often necessary for efficient reaction.
Experimental Protocols
Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Diazomethane is extremely hazardous and should only be handled by trained personnel following strict safety protocols.
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol is recommended for general-purpose analysis when an ECD is not required. It is fast and effective for dicarboxylic acids.
Materials:
-
This compound (CPDA) standard or dried sample extract.
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).
-
Anhydrous pyridine or acetonitrile (derivatization grade).
-
Screw-cap reaction vials (2 mL) with PTFE-lined septa.
-
Heating block or oven.
-
Vortex mixer.
-
Nitrogen gas supply for drying.
Procedure:
-
Sample Preparation: Accurately weigh 1-2 mg of CPDA into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous.[7]
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample.
-
Add 200 µL of BSTFA + 1% TMCS to the vial. The reagent should be in molar excess.
-
Reaction: Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block. For sterically hindered acids, a longer reaction time or slightly higher temperature may be necessary to ensure complete derivatization.[7]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC or GC-MS system.
Protocol 2: Methylation with Methanolic HCl
This protocol provides stable derivatives and avoids the hazards of diazomethane.
Materials:
-
CPDA standard or dried sample extract.
-
3N Methanolic HCl (commercially available or prepared by bubbling dry HCl gas through anhydrous methanol).
-
Anhydrous methanol.
-
Reaction vials, heating block, nitrogen supply as in Protocol 1.
-
Saturated sodium bicarbonate solution.
-
Anhydrous sodium sulfate.
-
Hexane or Dichloromethane (GC grade).
Procedure:
-
Sample Preparation: Place 1-2 mg of dried CPDA into a reaction vial.
-
Reagent Addition: Add 500 µL of 3N Methanolic HCl.
-
Reaction: Securely cap the vial and heat at 60-70°C for 2 hours.
-
Work-up: Cool the vial to room temperature. Add 1 mL of deionized water and 1 mL of hexane (or dichloromethane).
-
Vortex thoroughly for 1 minute. Carefully neutralize the aqueous layer by adding saturated sodium bicarbonate solution dropwise until effervescence ceases.
-
Separate the organic layer. Dry the organic extract over a small amount of anhydrous sodium sulfate.
-
Analysis: Transfer the dried organic layer to a clean GC vial for analysis.
Protocol 3: Derivatization with Pentafluorobenzyl Bromide (PFBBr)
This protocol is ideal for applications requiring ultra-high sensitivity with an Electron Capture Detector (ECD).
Materials:
-
CPDA standard or sample extract.
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone).
-
Aqueous base catalyst (e.g., 10% N,N-Diisopropylethylamine (DIPEA) or potassium carbonate solution).
-
Acetone and Hexane (GC grade).
-
Reaction vials, heating block, nitrogen supply as in Protocol 1.
Procedure:
-
Sample Preparation: Dissolve 0.5-1 mg of CPDA in 500 µL of acetone in a reaction vial.
-
Reagent Addition: Add 100 µL of the aqueous base catalyst. Vortex briefly.
-
Add 100 µL of the PFBBr solution.
-
Reaction: Cap the vial tightly and heat at 60°C for 1 hour.
-
Extraction: After cooling, add 1 mL of hexane and 1 mL of deionized water. Vortex for 1 minute.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.
-
Analysis: The hexane extract containing the PFB-CPDA derivative is ready for GC-ECD analysis.
Data and Expected Results
The successful derivatization of this compound will result in a significant decrease in its polarity and a corresponding increase in its volatility, allowing it to be analyzed by gas chromatography.
| Derivatization Method | Derivative Formed | Key Characteristics | Recommended Detector |
| Silylation | Bis(trimethylsilyl)-CPDA | Good volatility, moderate stability | FID, MS |
| Methylation | Dimethyl-CPDA | High stability, good volatility | FID, MS |
| Pentafluorobenzylation | Bis(pentafluorobenzyl)-CPDA | High molecular weight, excellent electron-capturing properties | ECD, NCI-MS |
Upon injection into a GC system, typically equipped with a non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane), the derivatized CPDA should elute as a sharp, symmetrical peak. The retention time will be significantly shorter than what would be observed for the underivatized acid, if it were to elute at all. Mass spectrometry (MS) can be used to confirm the identity of the derivative by observing the expected molecular ion and fragmentation patterns.
Workflow and Decision Diagram
The following diagram outlines the decision-making process for selecting a derivatization protocol for CPDA.
Caption: Decision workflow for CPDA derivatization.
Conclusion
The successful analysis of this compound by gas chromatography is critically dependent on proper derivatization. Silylation, methylation, and pentafluorobenzylation each offer viable pathways to convert the non-volatile diacid into a GC-amenable derivative. The choice of method should be guided by the specific analytical requirements of the study, including sensitivity needs, sample matrix, and available instrumentation. The protocols provided herein serve as a robust starting point for method development and can be further optimized to meet specific performance criteria. By transforming CPDA into a volatile and thermally stable derivative, researchers can leverage the high resolving power and sensitivity of gas chromatography for its accurate quantification and identification.
References
- ResearchGate.
- Tsikas, D. (2021). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I.
- Google Patents.
- Pharmaffiliates. CAS No : 16713-66-9 | Product Name : this compound. [Link]
- Restek.
- Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature Protocols, 5(10), 1619–1626. [Link]
- Al-Wadaani, F. A., et al. (2011). Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry.
- Polymer-Books. This compound. [Link]
- Wang, P., et al. (2020). Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry. Environmental Pollution, 266(Pt 3), 115043. [Link]
- Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
- Jiang, K., et al. (2025). Determination of medium- and long-chain perfluorocarboxylic acids in water by catalytic methylation with trimethylsilyl diazomethane and gas chromatography - Mass spectrometry analysis. Analytica Chimica Acta. [Link]
- Zenkevich, I. G., & Egorova, A. S. (2016).
- Pietrogrande, M. C., et al. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. Analytical and Bioanalytical Chemistry, 401(10), 3145-3154. [Link]
- ResearchGate. Synthesis and reactions of a new 1, 1-disubstituted cyclopentadiene. [Link]
- Chromatography Forum. 1 1-cyclopropanedicarboxylic acid GC Method. [Link]
- Darko, E., & Thurbide, K. B.
- Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1481. [Link]
- Organic Chemistry Portal. Cyclopentane synthesis. [Link]
- Kushnir, M. M., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry, 47(11), 1993-2002. [Link]
- Master Organic Chemistry. Diazomethane (CH2N2). [Link]
- Pan, M., et al. (2016). Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. Journal of Agricultural and Food Chemistry, 64(20), 4165-4173. [Link]
- Shimadzu. Application Compendium of Comprehensive 2D GC Vol.1-5. [Link]
- Longdom Publishing. Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. [Link]
- kuujia.com. 16713-66-9(this compound). [Link]
- LMA leidykla. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]
- Zaikin, V. G., & Halket, J. M. (2004). Derivatization in Mass Spectrometry– 3. Alkylation (Arylation).
Sources
- 1. CAS 16713-66-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. gcms.cz [gcms.cz]
- 4. 1 1-cyclopropanedicarboxylic acid GC Method - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. weber.hu [weber.hu]
- 9. Cyclopentane synthesis [organic-chemistry.org]
- 10. longdom.org [longdom.org]
- 11. shimadzu.com [shimadzu.com]
- 12. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 13. 16713-66-9(this compound) | Kuujia.com [kuujia.com]
- 14. CAS 16713-66-9 | this compound - Synblock [synblock.com]
Application Notes & Protocols: The Use of 1,1-Cyclopentanediacetic Acid in the Preparation of Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Exploring New Frontiers in MOF Synthesis with Alicyclic Dicarboxylic Acids
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[1] Their high surface area, tunable pore size, and chemical functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery.[2] While aromatic carboxylic acids are the most common linkers used in MOF synthesis, there is growing interest in the use of aliphatic and alicyclic dicarboxylic acids.[3][4] These ligands can introduce flexibility and unique structural motifs into the resulting MOFs, leading to novel properties and applications.[5]
This guide focuses on the potential use of 1,1-cyclopentanediacetic acid as a ligand for the synthesis of novel MOFs. To date, the use of this specific gem-dicarboxylic acid in MOF synthesis is not widely documented in the scientific literature. However, based on the established principles of MOF chemistry and the behavior of structurally similar aliphatic and alicyclic dicarboxylic acids, we can develop robust protocols and anticipate the properties of the resulting materials. The cyclopentyl core of this compound offers a unique combination of rigidity from the ring and flexibility from the two carboxylic acid arms, which could lead to MOFs with interesting topologies and guest-responsive behaviors.
Causality Behind Experimental Choices: Why Use this compound?
The choice of an organic linker is a critical factor in determining the final structure and properties of a MOF.[4] this compound presents several intriguing features for the rational design of new MOFs:
-
Combined Rigidity and Flexibility: The five-membered ring provides a degree of conformational rigidity, while the two methylene-spaced carboxylate groups can rotate, offering flexibility. This combination can lead to the formation of unique and potentially dynamic framework structures.[5]
-
Three-Dimensional Connectivity: Unlike linear dicarboxylic acids, the non-planar nature of the cyclopentyl ring can encourage the formation of 3D frameworks, which are often desirable for applications requiring high porosity and stability.
-
Chirality and Functionalization: The cyclopentane scaffold can be derivatized to introduce chirality or other functional groups, allowing for the synthesis of enantioselective catalysts or MOFs with specific host-guest interactions.
Generalized Protocol for the Solvothermal Synthesis of a MOF using this compound
The following is a generalized protocol for the synthesis of a MOF using this compound and a divalent metal salt (e.g., Zn(NO₃)₂·6H₂O or Cu(NO₃)₂·3H₂O). This protocol is based on established methods for the synthesis of MOFs from other dicarboxylic acid ligands.
I. Reagents and Materials
-
This compound (ligand)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture with ethanol or water)
-
Modulator (optional, e.g., benzoic acid, acetic acid)
-
Teflon-lined stainless-steel autoclave (23 mL)
-
Oven
-
Centrifuge
-
Vacuum oven
II. Experimental Workflow
Caption: Solvothermal synthesis workflow for a MOF using this compound.
III. Step-by-Step Methodology
-
Preparation of the Reaction Mixture:
-
In a 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol, 17.2 mg) and the chosen metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol, 29.7 mg) in 10 mL of DMF.
-
If a modulator is used to control crystal size and morphology, add it at this stage (e.g., benzoic acid, 10 equivalents relative to the ligand).
-
Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.
-
-
Solvothermal Synthesis:
-
Transfer the clear solution to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a preheated oven.
-
Heat the autoclave at a constant temperature (e.g., 100 °C) for a specified period (e.g., 48 hours). The optimal temperature and time will need to be determined experimentally.
-
-
Product Isolation and Purification:
-
After the reaction is complete, remove the autoclave from the oven and allow it to cool slowly to room temperature.
-
Open the autoclave and collect the crystalline product by filtration or centrifugation.
-
Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
-
Solvent Exchange and Activation:
-
To remove the high-boiling point DMF from the pores of the MOF, immerse the crystals in a solvent with a lower boiling point, such as ethanol or acetone (3 x 20 mL over 24 hours).
-
After the solvent exchange, decant the solvent and dry the MOF sample in a vacuum oven at a moderate temperature (e.g., 80-100 °C) overnight to obtain the activated, porous material.
-
Characterization of the Synthesized MOF
A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to evaluate its properties.
I. Powder X-Ray Diffraction (PXRD)
PXRD is the primary technique used to confirm the crystallinity and phase purity of the synthesized material. A successful synthesis will yield a PXRD pattern with sharp peaks, indicating a well-ordered crystalline structure. The peak positions are characteristic of the MOF's crystal lattice.
II. Thermogravimetric Analysis (TGA)
TGA is used to assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes. A typical TGA curve for a MOF will show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau of thermal stability, and finally, a sharp weight loss at the decomposition temperature of the framework.
III. Gas Adsorption Analysis
Nitrogen adsorption-desorption isotherms at 77 K are used to determine the porosity of the MOF. From these measurements, key parameters such as the BET (Brunauer-Emmett-Teller) surface area, pore volume, and pore size distribution can be calculated. A type I isotherm is characteristic of microporous materials like MOFs.
Quantitative Data Summary
The following table provides hypothetical, yet realistic, synthesis parameters and expected characterization data for a novel MOF synthesized from this compound, which we will designate as "CPDA-MOF-1(Zn)".
| Parameter | Value |
| Synthesis | |
| Metal Salt | Zn(NO₃)₂·6H₂O |
| Ligand | This compound |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 100 °C |
| Time | 48 hours |
| Characterization | |
| Crystal System | (Hypothetical) Monoclinic |
| BET Surface Area | 800 - 1500 m²/g |
| Pore Volume | 0.4 - 0.7 cm³/g |
| Thermal Stability | Up to 350 °C |
Applications in Drug Development
MOFs synthesized from biocompatible metal ions and organic linkers are of particular interest for drug delivery applications. The porosity of MOFs allows for the encapsulation of therapeutic agents, and the tunable nature of the framework enables control over the release kinetics. A MOF derived from this compound could potentially be used to encapsulate and deliver a range of drug molecules. The flexibility of the ligand might also allow for a "breathing" effect, where the framework expands or contracts in response to guest molecules, which could be exploited for controlled drug release.
Conclusion and Future Outlook
While the use of this compound in MOF synthesis is a relatively unexplored area, the principles of coordination chemistry and the extensive literature on MOFs from other dicarboxylic acids provide a strong foundation for future research. The protocols and insights provided in this guide are intended to serve as a starting point for the rational design and synthesis of novel MOFs with unique structural features and potential applications in catalysis, separations, and drug delivery. The exploration of underutilized ligands like this compound is crucial for expanding the vast landscape of MOF chemistry and unlocking new functionalities.
References
- Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. [URL: https://www.mdpi.com/2073-4352/11/1/1]
- Metal-organic frameworks constructed from flexible ditopic ligands: Conformational diversity of an aliphatic ligand. [URL: https://www.researchgate.
- Cyclic Aliphatic Hydrocarbons as Linkers in Metal‐Organic Frameworks: New Frontiers for Ligand Design. [URL: https://www.researchgate.net/publication/341258071_Cyclic_Aliphatic_Hydrocarbons_as_Linkers_in_Metal-Organic_Frameworks_New_Frontiers_for_Ligand_Design]
- Metal-Organic Frameworks: Carboxylic Acid Ligands. [URL: https://www.bldpharm.com/products/Metal-Organic-Frameworks-Carboxylic-Acid-Ligands.html]
- UiO-66 metal organic frameworks with high contents of flexible adipic acid co-linkers. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/cc/d2cc03285f]
- Cyclodextrin Metal-Organic Frameworks and Their Applications. [URL: https://pubmed.ncbi.nlm.nih.gov/33523626/]
- Site-selective cyclometalation of a metal–organic framework. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/sc/c2sc21289g]
- The Influence of Dicarboxylic Acids on the Performance of Metal-Organic Frameworks: A Comparative Guide. [URL: https://www.benchchem.
- One Step Synthesis of MOF-Polymer Composites. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/py/c5py01918d]
- In situ synthesis of Cu(ii) dicarboxylate metal organic frameworks (MOFs) and their application as battery materials. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/na/d1na00494a]
- Never-Ending Story: New Cyclodextrin-Based Metal-Organic Framework Crystal Structures Obtained Using Different Crystallization Methods. [URL: https://pubmed.ncbi.nlm.nih.gov/38144108/]
- Metal-organic framework structures (1D, 2D, and 3D) reported in the Cambridge Structural Database (CSD) from 1971 to 2011 (Yaghi et al., 2013). [URL: https://www.researchgate.net/figure/Metal-organic-framework-structures-1D-2D-and-3D-reported-in-the-Cambridge_fig2_322967154]
- Sabine Plummer: Synthesis and Characterization of MOF UPC-68. [URL: https://www.youtube.
- Exploring the Synthesis of MOFs with 2,2'-Bipyridine-6,6'-dicarboxylic Acid. [URL: https://www.ningboinno.com/exploring-the-synthesis-of-mofs-with-22-bipyridine-66-dicarboxylic-acid]
- Native Cyclodextrin-Based Metal–Organic Frameworks (MOFs): Synthesis, Characterization, and Potential Applications in Food Industry. [URL: https://www.mdpi.com/2304-8158/10/7/1569]
- Structural diversity of cyclodextrin metal-organic frameworks enables their diverse applications. [URL: https://pubmed.ncbi.nlm.nih.gov/41475223/]
- Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption. [URL: https://www.researchgate.net/publication/381449836_Synthesis_and_Characterisation_of_Metal-Organic_Frameworks_MOFs_Using_Benzene-1_4-_Dicarboxylic_Acid_as_a_Linker_for_Chromium_VI_Adsorption]
- Cyclodextrin-based metal-organic frameworks particles as efficient carriers for lansoprazole: Study of morphology and chemical composition of individual particles. [URL: https://pubmed.ncbi.nlm.nih.gov/28554546/]
- Cyclodextrin metal-organic framework by ultrasound-assisted rapid synthesis for caffeic acid loading and antibacterial application. [URL: https://pubmed.ncbi.nlm.nih.gov/35429899/]
- Green Synthesis of a New Al-MOF Based on the Aliphatic Linker Mesaconic Acid: Structure, Properties and In Situ Crystallisation Studies of Al-MIL-68-Mes. [URL: https://www.researchgate.
- Acidic metal–organic framework empowered precise hydrodeoxygenation of bio-based furan compounds and cyclic ethers for sustainable fuels. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/gc/d3gc01977a]
- Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072382/]
Sources
- 1. Native Cyclodextrin-Based Metal–Organic Frameworks (MOFs): Synthesis, Characterization, and Potential Applications in Food Industry [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Metal-Organic Frameworks: Carboxylic Acid Ligands [bldpharm.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 1,1-Cyclopentanediacetic Acid
Abstract
1,1-Cyclopentanediacetic acid is a pivotal intermediate in the synthesis of various specialty polymers and active pharmaceutical ingredients (APIs), most notably as a precursor in the production of certain anticonvulsant drugs.[1][2] This document provides a comprehensive guide for the scale-up synthesis of this compound, designed for researchers, scientists, and professionals in drug development and industrial chemical synthesis. The protocols detailed herein are grounded in established chemical principles and have been adapted to address the challenges of industrial-scale production, emphasizing safety, efficiency, and product purity.
Introduction: Significance and Applications
This compound and its derivatives are crucial building blocks in organic synthesis. Their utility is most prominently demonstrated in the pharmaceutical industry, where they serve as key intermediates. For instance, the analogous 1,1-cyclohexanediacetic acid is a well-documented precursor to Gabapentin, an effective treatment for epilepsy and neuropathic pain.[1] The cyclopentyl variant shares similar chemical properties and serves as a valuable starting material for related neurologically active compounds and other complex molecules. Beyond pharmaceuticals, these diacids find applications in the synthesis of specialty polymers and resins, where they can be used to impart unique structural properties.[3]
The primary challenge in the production of this compound lies in developing a synthetic route that is not only high-yielding but also economically viable and environmentally responsible on an industrial scale. This guide focuses on a robust and scalable method, addressing critical process parameters, safety protocols, and analytical characterization.
Recommended Synthetic Pathway: A Two-Step Approach
A widely adopted and scalable method for the synthesis of this compound involves a two-step process. This pathway begins with the formation of an intermediate, β,β-tetramethylene-α,α'-dicyanoglutarimide, followed by its hydrolysis to yield the final diacid product.[4][5] This method is favored for its use of readily available starting materials and its amenability to large-scale production.
Figure 1: Two-step synthesis pathway for this compound.
Detailed Protocols for Scale-Up Synthesis
Step 1: Synthesis of β,β-tetramethylene-α,α'-dicyanoglutarimide
This initial step involves a condensation reaction to form the dicyanoglutarimide intermediate. The reaction is typically carried out in a polar, aprotic solvent.[4][5]
Materials and Equipment:
| Reagent/Equipment | Specification | Purpose |
| Glass-lined Reactor | 1000 L capacity, with overhead stirrer & reflux condenser | Main reaction vessel |
| Cyclopentanone | Reagent Grade | Starting material |
| Methyl Cyanoacetate | Reagent Grade | Starting material |
| Cyanoacetamide | Reagent Grade | Starting material |
| Triethylamine | Anhydrous | Basic catalyst |
| Formamide | Anhydrous | Polar, aprotic solvent |
| Sulfuric Acid (98%) | Technical Grade | Acidification for product isolation |
| Water | Deionized | Washing and workup |
| Filtration Unit | Nutsche filter or similar industrial filter | Product isolation |
| Drying Oven | Vacuum oven | Drying of the final product |
Protocol:
-
Reactor Setup: Ensure the 1000 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Solvent and Reagent Charging: Charge the reactor with 400 L of formamide. Begin agitation.
-
Addition of Reactants: Sequentially add 84 kg (1.0 kmol) of cyclopentanone, 99 kg (1.0 kmol) of methyl cyanoacetate, and 84 kg (1.0 kmol) of cyanoacetamide to the reactor.
-
Catalyst Addition: While maintaining the temperature between 25-30°C, slowly add 101 kg (1.0 kmol) of triethylamine over a period of at least 30 minutes. An exotherm may be observed; control the addition rate to maintain the temperature.[5]
-
Reaction: Stir the mixture at 25-30°C for 10-12 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Workup and Isolation:
-
Once the reaction is complete, raise the temperature to 60-65°C.
-
Gradually add 600 L of water to the reactor.
-
Carefully acidify the solution to a pH of 1 with approximately 200 kg of 98% sulfuric acid. Maintain the temperature below 75°C during acidification by using a cooling jacket.[5]
-
Cool the resulting slurry to 5-10°C to precipitate the product.
-
Filter the solid product using an industrial filtration unit.
-
Wash the filter cake with two portions of 150 L of cold water.
-
-
Drying: Dry the isolated solid in a vacuum oven at 60-70°C until a constant weight is achieved. The expected product is β,β-tetramethylene-α,α'-dicyanoglutarimide.
Step 2: Hydrolysis to this compound
The intermediate is hydrolyzed under strong acidic conditions to yield the final product.
Materials and Equipment:
| Reagent/Equipment | Specification | Purpose |
| Glass-lined Reactor | 1000 L capacity, with overhead stirrer & reflux condenser | Main reaction vessel |
| β,β-tetramethylene-α,α'-dicyanoglutarimide | From Step 1 | Starting material |
| Sulfuric Acid (70%) | Technical Grade | Hydrolysis reagent |
| Water | Deionized | Washing |
| Filtration Unit | Nutsche filter or similar industrial filter | Product isolation |
| Drying Oven | Vacuum oven | Drying of the final product |
Protocol:
-
Reactor Setup: Ensure the 1000 L glass-lined reactor is clean and dry.
-
Charging: Charge the reactor with the dried β,β-tetramethylene-α,α'-dicyanoglutarimide from the previous step.
-
Hydrolysis:
-
Add a 70% solution of sulfuric acid to the reactor. The amount will depend on the quantity of the intermediate, typically a significant excess is used.
-
Heat the mixture to reflux (approximately 120-140°C) and maintain for 8-12 hours. The hydrolysis can be monitored by the cessation of ammonia evolution.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding the acidic mixture to a separate vessel containing a large volume of cold water or ice. This will precipitate the this compound.
-
Filter the precipitated solid.
-
Wash the filter cake thoroughly with cold water to remove any residual acid.
-
-
Purification (Recrystallization):
-
The crude product can be purified by recrystallization from hot water or a suitable organic solvent system.
-
-
Drying: Dry the purified this compound in a vacuum oven at 80-90°C until a constant weight is achieved.
Analytical Characterization and Quality Control
To ensure the final product meets the required specifications for industrial applications, particularly in pharmaceuticals, a comprehensive analytical characterization is essential.
| Analytical Technique | Parameter Measured | Expected Result |
| Melting Point | Purity | Sharp melting point range (literature value dependent) |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation | Peaks corresponding to the cyclopentane ring and diacetic acid moieties |
| FT-IR Spectroscopy | Presence of functional groups (C=O, O-H) | Characteristic absorption bands for carboxylic acids |
| High-Performance Liquid Chromatography (HPLC) | Purity and impurity profile | Purity ≥ 99% |
| Elemental Analysis | Elemental composition (C, H, O) | Conforms to the theoretical values for C₉H₁₄O₄ |
Safety and Handling
Industrial-scale synthesis requires strict adherence to safety protocols to mitigate risks associated with handling hazardous chemicals.
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and lab coats.[6][7] When handling large quantities of powders, respiratory protection is necessary to avoid inhalation.[6]
-
Ventilation: All operations should be conducted in a well-ventilated area or under a fume hood to minimize exposure to chemical vapors and dust.[7][8]
-
Handling of Corrosives: Concentrated acids like sulfuric acid are highly corrosive. Use appropriate acid-resistant equipment and follow established procedures for handling and dilution.[5]
-
Emergency Procedures: Ensure that safety showers and eyewash stations are readily accessible.[6][7] All personnel should be trained in emergency procedures for chemical spills and exposures.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[6]
References
- Preparation of cyclopentane-1,1-diacetic acid and intermediate - Justia Patents. (1979).
- US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents. (2008).
- WO 2005/044779 A2 - Googleapis.com. (2005).
- US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate - Google Patents. (1980).
- WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents. (2003).
- This compound | SJZ Chem-Pharm Co., Ltd. (n.d.).
- CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents. (2011).
- PROCESS FOR PREPARING CYCLOHEXANEDIACETIC ACID MONOAMIDE - Patent 1732899 - EPO. (2011).
- Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC - PubMed Central. (2021).
- Synthesis of 1,1-cyclohexanediacetic acid catalyzed by dilute sulfuric acid in high-temperature liquid water - ResearchGate. (2014).
- The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview - MDPI. (2022).
- Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. (2021).
- Scalable Synthesis of Enantiomerically Pure cis-1,2-Cyclohexanediamine Derivatives and Conformationally Rigid 7-Azabicyclo[2.2.1]heptan-2-amines - ResearchGate. (2012).
- The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - MDPI. (2021).
- Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization - PubMed. (1996).
- Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - NIH. (2022).
- A Scalable, One-Pot Synthesis of 1,2,3,4,5-Pentacarbomethoxycyclopentadiene - PubMed. (2019).
- This compound - polymer-books. (n.d.).
- Purification and characterization of alpha 1-acid glycoprotein from ascitic fluid - PubMed. (1970).
- Purification and characterization of the AMP-activated protein kinase. Copurification of acetyl-CoA carboxylase kinase and 3-hydroxy-3-methylglutaryl-CoA reductase kinase activities - PubMed. (1989).
- Purification and characterization of a phytase from Pseudomonas syringae MOK1 - PubMed. (2003).
- Purification and Characterization of Chitinases from Ridgetail White Prawn Exopalaemon carinicauda - PMC - NIH. (2016).
- Purification and characterization of colicin E1 - PubMed. (1971).
Sources
- 1. US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents [patents.google.com]
- 2. This compound | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]
- 3. This compound | polymer-books [polymer-books.com]
- 4. patents.justia.com [patents.justia.com]
- 5. US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. download.basf.com [download.basf.com]
Asymmetric Synthesis of 1,1-Cyclopentanediacetic Acid Derivatives: Application Notes and Protocols for Drug Discovery
Introduction: The Significance of Stereochemistry in 1,1-Cyclopentanediacetic Acid Scaffolds
Derivatives of this compound are privileged scaffolds in medicinal chemistry, most notably as precursors to important neuromodulatory agents. The rigid cyclopentyl core serves as a conformational constraint, positioning two acetic acid-derived side chains in a precise spatial arrangement. This three-dimensional architecture is critical for binding to specific biological targets, such as GABA receptors.[1] Consequently, the stereochemistry of these molecules is not merely an academic detail but a crucial determinant of their pharmacological activity. The synthesis of single enantiomers is paramount, as different stereoisomers can exhibit vastly different potencies, selectivities, and even metabolic profiles.[2]
This technical guide provides in-depth application notes and detailed experimental protocols for the asymmetric synthesis of chiral this compound derivatives. We will explore two powerful and field-proven strategies: the catalytic desymmetrization of the prochiral anhydride and a chiral auxiliary-mediated approach. These methodologies offer reliable pathways to enantiomerically enriched products, which are essential for advancing drug discovery programs.
Strategy 1: Organocatalytic Asymmetric Desymmetrization of 1,1-Cyclopentanediacetic Anhydride
The desymmetrization of a prochiral or meso compound is an elegant and highly atom-economical strategy for generating chirality.[3][4] In the case of this compound, its corresponding anhydride is a prochiral molecule with two enantiotopic carbonyl groups. An enantioselective nucleophilic attack on one of these carbonyls will result in a chiral monoester, a versatile building block for further derivatization.
Application Note: The Power of Cinchona Alkaloids in Enantioselective Alcoholysis
Modified Cinchona alkaloids have emerged as exceptionally effective organocatalysts for the desymmetrization of cyclic anhydrides.[5][6] These naturally derived catalysts and their synthetic analogues can create a chiral microenvironment that directs an incoming nucleophile, such as an alcohol, to preferentially attack one of the two enantiotopic carbonyl groups of the anhydride.
The mechanism is believed to involve the formation of a reactive acyl-ammonium intermediate upon nucleophilic attack of the cinchona alkaloid's quinuclidine nitrogen on the anhydride. This chiral intermediate is then attacked by the alcohol, leading to the formation of the chiral monoester and regeneration of the catalyst. The stereochemical outcome is dictated by the specific conformation of the acyl-ammonium intermediate, which is influenced by the stereochemistry of the catalyst. The use of pseudoenantiomeric catalysts, such as quinine and quinidine derivatives, often allows for access to either enantiomer of the product.
Logical Workflow for Catalyst Selection and Optimization
Caption: Workflow for developing an organocatalytic desymmetrization protocol.
Experimental Protocol: Enantioselective Methanolysis of 1,1-Cyclopentanediacetic Anhydride
This protocol is based on the highly successful methodology developed by Deng and co-workers for the desymmetrization of cyclic anhydrides using modified Cinchona alkaloids.
Materials:
-
1,1-Cyclopentanediacetic anhydride
-
(DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl diether)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Toluene
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add 1,1-cyclopentanediacetic anhydride (1.0 mmol, 154.2 mg).
-
Add anhydrous toluene (10 mL) to dissolve the anhydride. Cool the solution to -20 °C in a cryocooler or an appropriate cooling bath.
-
In a separate vial, dissolve (DHQD)₂PHAL (0.05 mmol, 39.0 mg, 5 mol%) in anhydrous toluene (2 mL).
-
Add the catalyst solution to the stirred anhydride solution at -20 °C.
-
Add anhydrous methanol (1.2 mmol, 48 µL) dropwise to the reaction mixture.
-
Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting anhydride is consumed (typically 12-24 hours).
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral monoester.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Strategy 2: Chiral Auxiliary-Mediated Diastereoselective Synthesis
The use of a chiral auxiliary is a classic and robust method for controlling stereochemistry.[7] The auxiliary, an enantiomerically pure molecule, is temporarily attached to the substrate. It then directs a subsequent reaction to occur with high diastereoselectivity. Finally, the auxiliary is cleaved to yield the desired chiral product and can often be recovered.
Application Note: Evans Oxazolidinones for Asymmetric Amidation
Evans oxazolidinones are among the most reliable and widely used chiral auxiliaries.[8] For the synthesis of a chiral monoamide of this compound, the anhydride can first be opened with a chiral oxazolidinone to form an N-acyl oxazolidinone. The remaining free carboxylic acid can then be converted to an amide through standard coupling procedures.
Alternatively, and as detailed in the protocol below, the free carboxylic acid of the monoester (obtained from Strategy 1) can be coupled to a chiral amine auxiliary. Subsequent amidation of the ester would then proceed under the stereodirecting influence of the chiral auxiliary. A more direct approach involves the desymmetrization of the anhydride with a chiral amine.
Schematic of Chiral Auxiliary Approach
Sources
- 1. Synthesis of Chiral Cyclopentenones. | Semantic Scholar [semanticscholar.org]
- 2. Preparation of chiral, highly functionalized cyclopentanes and its application to the synthesis of prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uma.es [uma.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Solid-phase synthesis utilizing a 1,1-Cyclopentanediacetic acid scaffold
Application Note & Protocol
Solid-Phase Synthesis of Focused Compound Libraries Utilizing a Rigid 1,1-Cyclopentanediacetic Acid Scaffold
Abstract
The generation of molecularly diverse compound libraries is a cornerstone of modern drug discovery, enabling the efficient exploration of chemical space to identify novel therapeutic leads.[1] Solid-phase organic synthesis (SPOS) offers a robust and automatable platform for this endeavor, streamlining the processes of reaction execution and purification.[2][3] This application note details the strategic use of this compound as a rigid, di-functional scaffold for the solid-phase synthesis of focused compound libraries. The inherent conformational rigidity of the cyclopentane ring serves to pre-organize appended functionalities into well-defined spatial vectors, a feature that can reduce the entropic penalty of binding to biological targets and enhance ligand-receptor interactions.[4] We present a comprehensive protocol, beginning with the immobilization of the scaffold onto an amide-generating resin, followed by a diversification step, and concluding with acidic cleavage to release the final products. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage rigid scaffolds for the creation of high-quality screening libraries.
Introduction: The Strategic Value of Rigid Scaffolds in SPOS
Combinatorial chemistry has revolutionized the process of lead generation by enabling the synthesis of large numbers of compounds in a short timeframe.[5][6] A key strategy within this field is the use of a central molecular scaffold, which serves as a common core structure for all compounds within a library.[6] The choice of scaffold is critical; it defines the overall shape and the spatial orientation of the diverse substituents that will be introduced.
While flexible linkers have their place, rigid scaffolds are particularly advantageous in drug design.[7] They offer several benefits:
-
Conformational Constraint: A rigid core reduces the number of accessible conformations for a molecule. This pre-organization can lead to higher binding affinities for a biological target, as less conformational entropy is lost upon binding.
-
Defined Spatial Trajectory: Substituents are projected into specific regions of three-dimensional space, allowing for more rational exploration of a target's binding pocket.
-
Improved Drug-Like Properties: Saturated cyclic systems, like the bicyclo[1.1.1]pentane (BCP) skeleton, have been used to replace flat aromatic rings, often resulting in improved solubility, metabolic stability, and novel intellectual property.[8]
The this compound scaffold selected for this protocol provides a rigid five-membered ring with two geminal carboxylic acid functionalities.[4] This gem-disubstitution pattern ensures that diversification vectors originate from the same point, creating a focused projection of chemical functionality, ideal for probing specific interactions within a binding site. Combining this scaffold with the efficiencies of solid-phase synthesis—such as the use of excess reagents to drive reactions to completion and simplified purification by filtration and washing—creates a powerful workflow for generating novel chemical entities.[2][6]
Figure 1: Conceptual diagram illustrating the use of a central scaffold to generate a diverse compound library by combining it with various building block libraries.
Protocol: Scaffold Immobilization
The first critical phase of the synthesis is the covalent attachment of the scaffold to the solid support. This protocol utilizes 1,1-cyclopentanediacetic anhydride, which is readily synthesized from the corresponding diacid. The anhydride serves a dual purpose: it activates the carboxyl groups and ensures that only one is consumed in the initial attachment step, leaving the second perfectly positioned for the first diversification. We will use Rink Amide resin, which, upon final cleavage, yields a C-terminal primary amide—a common and often desirable moiety in drug candidates.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Acetic Anhydride | ACS Reagent | Fisher Scientific |
| Rink Amide AM Resin (100-200 mesh) | 1% DVB, ~0.6 mmol/g | Novabiochem |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis | Acros Organics |
| Dichloromethane (DCM) | Anhydrous | J.T. Baker |
| N,N-Dimethylformamide (DMF) | Anhydrous | EMD Millipore |
| Piperidine | Reagent Grade | Alfa Aesar |
| Solid-Phase Synthesis Vessel | - | Chemglass |
Step-by-Step Protocol
Part A: Synthesis of 1,1-Cyclopentanediacetic Anhydride
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in acetic anhydride (5.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 140°C) for 3-4 hours. The solid should fully dissolve.
-
Workup: Allow the reaction to cool to room temperature. Remove the excess acetic anhydride under reduced pressure (rotary evaporator). The resulting crude oil, the cyclic anhydride, is typically used in the next step without further purification.
Part B: Immobilization on Rink Amide Resin
-
Resin Preparation: Place the Rink Amide resin (1.0 eq) in a solid-phase synthesis vessel. Swell the resin in DMF for 1 hour, then drain.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain. Repeat with a second 20-minute treatment. This removes the Fmoc protecting group from the Rink linker, exposing the primary amine.
-
Washing: Wash the deprotected resin thoroughly to remove all traces of piperidine. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x). Perform a Kaiser test to confirm the presence of free primary amines (a positive test gives a deep blue color).
-
Scaffold Coupling: Dissolve the crude 1,1-cyclopentanediacetic anhydride (3.0 eq) in anhydrous DMF. Add this solution to the washed, deprotected resin. Add DIPEA (3.0 eq) to the slurry.
-
Reaction: Agitate the vessel at room temperature for 12-16 hours. The anhydride ring will be opened by the resin-bound amine, forming a stable amide bond and leaving one free carboxylic acid.
-
Final Wash: Drain the reaction solution. Wash the resin extensively with DMF (5x), DCM (5x), and finally Methanol (3x). Dry the resin under high vacuum. A negative Kaiser test confirms the reaction has gone to completion.
Figure 2: Workflow for the immobilization of the this compound scaffold onto Rink Amide resin.
Protocol: Solid-Phase Library Synthesis
With the scaffold successfully anchored to the solid support, the free carboxylic acid is now available for diversification. This protocol describes a standard amide bond formation using a library of primary amines as building blocks.
Materials & Reagents
| Reagent/Material | Grade | Notes |
| Scaffold-Resin Conjugate | - | Prepared as per Section 2 |
| Amine Building Block Library (R-NH₂) | >95% | Diverse set of primary amines |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Peptide Synthesis | Coupling Agent |
| DIPEA | Peptide Synthesis | Base |
| DMF, DCM | Anhydrous | Solvents |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Cleavage Reagent |
| Triisopropylsilane (TIS) | >98% | Scavenger |
| Water | HPLC Grade | Scavenger |
Step-by-Step Protocol
-
Resin Preparation: Swell the scaffold-resin conjugate (1.0 eq) in DMF for 1 hour in separate reaction vessels (e.g., in a 96-well synthesis block).
-
Activation: In a separate vial, pre-activate the carboxylic acid on the resin. Add a solution of HATU (2.9 eq) and DIPEA (6.0 eq) in DMF to the resin and agitate for 15-20 minutes.
-
Building Block Addition: To each reaction vessel, add a solution of a unique primary amine building block (R-NH₂) (3.0 eq) in DMF.
-
Coupling Reaction: Agitate the reaction block at room temperature for 4-6 hours.
-
Washing: Drain the reaction solutions. Wash the resin thoroughly in each well to remove all excess reagents and byproducts. A typical wash cycle is: DMF (5x), DCM (5x).
-
Cleavage from Resin: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Add the cleavage cocktail to each well containing the washed and dried resin.
-
Product Collection: Allow the cleavage reaction to proceed for 2-3 hours at room temperature. Collect the filtrate from each well into a corresponding collection plate. The filtrate contains the final product.
-
Post-Cleavage Workup: Evaporate the TFA from the collected solutions under a stream of nitrogen. The crude products can then be precipitated with cold diethyl ether, centrifuged, and the ether decanted. The resulting pellets are the final library compounds, ready for analysis and screening.
Figure 3: General workflow for the solid-phase synthesis of a diversified library using the immobilized scaffold.
Data, Analysis, and Quality Control
Self-validation is a critical component of any synthesis protocol.[3] On-resin tests and post-cleavage analysis ensure the reliability of the workflow.
-
On-Resin Monitoring: The Kaiser test (or ninhydrin test) is invaluable. A negative result (beads remain yellow/colorless) after the coupling step (Section 3.2, Step 4) indicates that all the free amines from the building blocks have reacted with the scaffold's carboxylic acid, signifying a complete reaction.
-
Post-Cleavage Analysis: The primary method for analyzing the final library members is Liquid Chromatography-Mass Spectrometry (LC-MS). This provides two key pieces of information for each compound:
-
Purity: The percentage of the total peak area corresponding to the desired product in the LC chromatogram.
-
Identity: Confirmation that the molecular weight observed by the mass spectrometer matches the calculated exact mass of the expected product.
-
Table 1: Representative Analytical Data for a Mini-Library
| Library Member (R¹ Group) | Formula | Calculated Mass (M+H)⁺ | Observed Mass (M+H)⁺ | Purity by LC (254 nm) |
| Benzylamine | C₁₈H₂₅N₃O₂ | 316.1965 | 316.2 | >95% |
| 4-Fluoroaniline | C₁₇H₂₂FN₃O₂ | 320.1718 | 320.2 | >92% |
| Cyclohexylamine | C₁₇H₂₉N₃O₂ | 308.2282 | 308.2 | >96% |
| 3-Methoxypropylamine | C₁₅H₂₇N₃O₃ | 300.2074 | 300.2 | >94% |
References
- SpiroChem. Solid Phase Synthesis. SpiroChem. [Link]
- Edwards, P. J., & Morrell, A. I. (2002). Solid-phase Compound Library Synthesis in Drug Design and Development. Current Opinion in Drug Discovery & Development, 5(4), 594-605. [Link]
- Request PDF. (2025). Solid-Phase Compound Library Synthesis in Drug Design and Development.
- Gayo, L. M. (1997). COMBINATORIAL COMPOUND LIBRARIES FOR DRUG DISCOVERY: AN ONGOING CHALLENGE.
- CAS. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide). CAS. [Link]
- Zajdel, P., et al. (2012). A novel strategy for the solid-phase synthesis of cyclic lipodepsipeptides. Molecules, 17(5), 5491-5503. [Link]
- JoVE. (2023). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. YouTube. [Link]
- Kuujia. This compound (16713-66-9). Kuujia.com. [Link]
- Scilit. (2000). Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Scilit. [Link]
- Kim, Y., et al. (2021). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Molecules, 26(2), 355. [Link]
- Male, L., et al. (2020).
- Kumar, A., et al. (2017). A Review on Combinatorial Chemistry. Research & Reviews: Journal of Chemistry. [Link]
- Sharma, S., & Singh, M. (2017). COMBINATORIAL CHEMISTRY - MODERN SYNTHESIS APPROACH.
- ResearchGate. (2025). Scaffold Architecture and Pharmacophoric Properties of Natural Products and Trade Drugs: Application in the Design of Natural Product-Based Combinatorial Libraries.
- Royal Society of Chemistry. (2011). Solid-phase synthesis of cyclic peptide chitinase inhibitors: SAR of the argifin scaffold. RSC Publishing. [Link]
- National Institutes of Health. (2023). Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. NIH. [Link]
- Pharmaffiliates. This compound.
- MDPI. (2021).
- Google Patents. US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate.
- National Institutes of Health. (2012). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). NIH. [Link]
- ResearchGate. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists.
- National Institutes of Health. (2019). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). NIH. [Link]
- PubMed. (2022).
- National Institutes of Health. (2011).
- MDPI. (2020). Convergent Synthesis of Thioether Containing Peptides. MDPI. [Link]
- National Institutes of Health. (2012).
Sources
- 1. Solid-phase compound library synthesis in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid Phase Synthesis | SpiroChem [spirochem.com]
- 3. researchgate.net [researchgate.net]
- 4. 16713-66-9(this compound) | Kuujia.com [kuujia.com]
- 5. rroij.com [rroij.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. scilit.com [scilit.com]
- 8. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biocatalytic Synthesis of 1,1-Cyclopentanediacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1,1-Cyclopentanediacetic Acid Derivatives and the Biocatalytic Advantage
This compound (CDA) and its derivatives are valuable building blocks in medicinal chemistry, primarily as precursors to pharmacologically active molecules. Their structural motif is notably present in analogs of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The development of synthetic routes to GABA analogs, such as Gabapentin and Pregabalin, has been a significant focus in the pharmaceutical industry for the treatment of epilepsy, neuropathic pain, and anxiety disorders.[1][2] The cyclopentane core offers a unique conformational rigidity compared to linear or cyclohexane-based analogs, which can be leveraged to refine the pharmacological properties of new drug candidates.
Traditional chemical synthesis of these derivatives often involves harsh reaction conditions, the use of hazardous reagents, and can generate significant chemical waste.[3] Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a compelling green and efficient alternative. Enzymes operate under mild aqueous conditions, exhibit high specificity and selectivity, and can significantly reduce the environmental impact of chemical manufacturing.[3][4] This application note details a chemoenzymatic approach for the synthesis of a key CDA derivative, 1-cyanocyclopentaneacetic acid, leveraging the regioselective activity of nitrilase enzymes.[5][6][7]
Principle of the Biocatalytic Approach: Regioselective Nitrile Hydrolysis
The cornerstone of this biocatalytic strategy is the regioselective hydrolysis of a prochiral dinitrile, 1-cyanocyclopentaneacetonitrile, using a nitrilase enzyme. Nitrilases (EC 3.5.5.1) are a class of enzymes that catalyze the hydrolysis of a nitrile group directly to a carboxylic acid and ammonia, without the formation of an amide intermediate.[8][9] In the case of a dinitrile substrate, a regioselective nitrilase will preferentially hydrolyze one of the two nitrile groups, yielding a cyanocarboxylic acid.[9][10] This transformation is challenging to achieve with high selectivity using conventional chemical methods.[9]
The resulting product, 1-cyanocyclopentaneacetic acid, is a versatile intermediate. The remaining nitrile group can be subsequently hydrogenated to an aminomethyl group, and the carboxylic acid can be further manipulated, providing a direct route to cyclopentyl GABA analogs and other derivatives. This chemoenzymatic route offers high efficiency and a significantly improved environmental profile compared to purely chemical syntheses.[7][11]
Experimental Workflow Overview
The overall process involves the preparation of the dinitrile substrate, enzymatic hydrolysis using an immobilized nitrilase, and subsequent purification of the cyanocarboxylic acid product. Immobilization of the enzyme is a critical step for industrial applications as it enhances enzyme stability and allows for its recovery and reuse over multiple batches.[5][6]
Caption: Overall workflow for the biocatalytic synthesis of 1-cyanocyclopentaneacetic acid.
Detailed Application Protocols
Protocol 1: Immobilization of Nitrilase on Epoxy Resin
Rationale: Covalent immobilization of the nitrilase onto a solid support, such as an epoxy resin, enhances its operational stability and allows for easy separation from the reaction mixture, enabling reuse. This significantly reduces the overall cost of the biocatalyst.[5][6]
Materials:
-
Recombinant E. coli cells expressing a suitable nitrilase (e.g., from Acidovorax facilis)
-
Epoxy-activated resin (e.g., LX-1000EPHA)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Glutaraldehyde solution (25% w/v)
-
Polyethyleneimine (PEI) solution (10% w/v)
Procedure:
-
Cell Harvest: Centrifuge the E. coli fermentation broth to harvest the cell paste. Wash the cells twice with potassium phosphate buffer.
-
Resin Activation (if required): Pre-treat the epoxy resin according to the manufacturer's instructions. This typically involves washing with buffer to remove preservatives.
-
Immobilization: a. Resuspend the washed E. coli cell paste in potassium phosphate buffer to a final concentration of 100 g/L (wet cell weight). b. Add the pre-treated epoxy resin to the cell suspension at a loading of 100 g/L. c. Gently agitate the mixture at room temperature for 12-18 hours to allow for covalent attachment of the enzyme (via surface proteins of the cell) to the resin.
-
Cross-linking (Optional but Recommended): a. After the initial immobilization, add PEI solution to a final concentration of 0.3% (w/v) and stir for 1 hour. b. Subsequently, add glutaraldehyde solution to a final concentration of 0.5% (w/v) and continue to stir for another 2 hours. This cross-linking step further stabilizes the immobilized cells.
-
Washing and Storage: a. Filter the resin and wash thoroughly with potassium phosphate buffer to remove any unbound cells and cross-linking reagents. b. The immobilized nitrilase catalyst can be stored in buffer at 4°C until use.
Protocol 2: Biocatalytic Synthesis of 1-Cyanocyclopentaneacetic Acid
Rationale: This protocol outlines the regioselective hydrolysis of 1-cyanocyclopentaneacetonitrile. The reaction is performed in a buffered aqueous system at a controlled pH and temperature to ensure optimal enzyme activity and stability. The pH is maintained to neutralize the ammonia byproduct, which can inhibit the enzyme at high concentrations.
Materials:
-
1-Cyanocyclopentaneacetonitrile (substrate)
-
Immobilized nitrilase catalyst (from Protocol 1)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
1 M HCl or 1 M NaOH for pH adjustment
-
Stirred-tank bioreactor with pH and temperature control
Procedure:
-
Reactor Setup: To a 1 L bioreactor, add 500 mL of potassium phosphate buffer.
-
Catalyst Loading: Add the immobilized nitrilase catalyst to the reactor at a loading of 100 g/L.
-
Substrate Addition: Add 1-cyanocyclopentaneacetonitrile to the reactor to a final concentration of 0.5 M to 1.0 M. The substrate may have limited solubility and will form a suspension.
-
Reaction Conditions: a. Set the reactor temperature to 35-45°C. b. Maintain the pH at 7.5 by the automated addition of 1 M HCl. As the reaction proceeds, the formation of the carboxylic acid will be neutralized by the buffer, and the release of ammonia will tend to increase the pH. c. Stir the reaction mixture at a speed sufficient to keep the catalyst and substrate suspended (e.g., 200-300 rpm).
-
Reaction Monitoring: a. Periodically take samples from the reaction mixture. b. Centrifuge or filter the sample to remove the immobilized catalyst. c. Analyze the supernatant by HPLC to determine the concentration of the substrate and the product, 1-cyanocyclopentaneacetic acid. A C18 reverse-phase column with a mobile phase of acetonitrile/water with 0.1% phosphoric acid is typically suitable.
-
Reaction Completion and Product Isolation: a. The reaction is typically complete within 10-20 hours, reaching >95% conversion. b. Once the reaction is complete, stop the agitation and allow the immobilized catalyst to settle, or recover it by filtration. The catalyst can be washed with buffer and reused for subsequent batches. c. Acidify the reaction supernatant to pH 2 with concentrated HCl. d. Extract the product, 1-cyanocyclopentaneacetic acid, with an organic solvent such as ethyl acetate or methyl isobutyl ketone. e. Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product. f. Further purification can be achieved by recrystallization.
Enzymatic Reaction Mechanism
The proposed mechanism for nitrilase-catalyzed hydrolysis involves a cysteine residue in the enzyme's active site acting as a nucleophile.
Caption: Simplified mechanism of nitrilase-catalyzed nitrile hydrolysis.
Expected Results and Performance
The performance of the biocatalytic synthesis can be evaluated based on several key parameters. The following table provides expected values based on analogous reactions for the synthesis of Gabapentin precursors.[6][7][10]
| Parameter | Expected Value | Notes |
| Substrate Concentration | 0.5 M - 1.5 M | High substrate loading is crucial for process efficiency. |
| Conversion Rate | > 95% | Typically achieved within 10-20 hours. |
| Product Selectivity | > 99% | High regioselectivity for the mono-acid is a key advantage. |
| Space-Time Yield | > 200 g/L/day | A measure of the reactor's productivity. |
| Catalyst Reusability | > 15 batches | Immobilized enzyme can be recycled multiple times with minimal loss of activity. |
Conclusion
The chemoenzymatic synthesis of 1-cyanocyclopentaneacetic acid using a regioselective nitrilase offers a green, efficient, and highly selective alternative to traditional chemical methods. This approach provides access to valuable precursors for novel cyclopentane-based GABA analogs and other pharmaceutical targets. The use of immobilized whole-cell biocatalysts enhances the economic viability of the process, making it suitable for industrial-scale production. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to implement this powerful biocatalytic technology.
References
- Highly efficient conversion of 1-cyanocycloalkaneacetonitrile using a “super nitrilase mutant”. (2019). Journal Article.
- Chemo-enzymatic synthesis route of gabapentin: (1) 1-cyanocyclohexaneacetonitrile; (2) 1-cyanocyclohexaneacetic acid. (n.d.). ResearchGate.
- Highly efficient conversion of 1-cyanocycloalkaneacetonitrile using a “super nitrilase mutant”. (n.d.). SpringerLink.
- Method for preparing gabapentin with chemo-enzymatic method. (2015). Google Patents.
- Chemoenzymatic synthesis of gabapentin by combining nitrilase-mediated hydrolysis with hydrogenation over Raney-nickel. (2015). ResearchGate.
- Regioselective hydrolysis of 1-CN for the production of 1-CA with whole cell of recombinant E. coli-harboring nitrilase. (n.d.). ResearchGate.
- Recent Progress in the Production of Cyanide-Converting Nitrilases—Comparison with Nitrile-Hydrolyzing Enzymes. (2021). MDPI.
- Biocatalytic preparation of 1-cyanocyclohexaneacetic acid. (2004). Google Patents.
- A process for the preparation of gabapentin. (2013). Google Patents.
- Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid. (n.d.). Google Patents.
- Exploring Nitrilase Sequence Space for Enantioselective Catalysis. (2004). PubMed Central.
- One-pot biocatalytic route from cycloalkanes to α,ω-dicarboxylic acids by designed Escherichia coli consortia. (2020). Nature Communications.
- Chemoenzymatic synthesis. (2024). PubMed Central.
Sources
- 1. WO2004111256A1 - Biocatalytic preparation of 1-cyanocyclohexaneacetic acid - Google Patents [patents.google.com]
- 2. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]
- 3. Exploring Nitrilase Sequence Space for Enantioselective Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Highly efficient conversion of 1-cyanocycloalkaneacetonitrile using a “super nitrilase mutant” [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. CN104911225A - Method for preparing gabapentin with chemo-enzymatic method - Google Patents [patents.google.com]
Flow chemistry applications for the synthesis of 1,1-Cyclopentanediacetic acid
Abstract: This application note details a robust and scalable continuous flow process for the synthesis of 1,1-Cyclopentanediacetic acid, a valuable building block in pharmaceutical and polymer sciences. By leveraging the inherent advantages of flow chemistry, such as enhanced heat and mass transfer, precise reaction control, and the ability to safely handle reactive intermediates, this protocol offers a significant improvement over traditional batch methods. The proposed telescoped process minimizes manual handling and intermediate isolation, leading to higher efficiency and purity of the final product. This guide is intended for researchers, scientists, and drug development professionals seeking to implement modern manufacturing technologies for the synthesis of complex molecules.
Introduction: The Case for Flow Synthesis of this compound
This compound is a key structural motif found in various pharmacologically active compounds and is utilized in the synthesis of specialty polymers and resins. Traditional batch synthesis of this diacid often involves multi-step procedures with challenges in controlling exotherms, ensuring consistent product quality, and handling solid intermediates.[1]
Continuous flow chemistry offers a compelling alternative to batch processing, providing superior control over reaction parameters, which is crucial for optimizing complex reaction sequences.[2][3] The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, mitigating risks associated with exothermic reactions. Furthermore, the modular nature of flow chemistry setups facilitates the integration of multiple reaction steps into a single, automated process, a concept known as "telescoped synthesis."[2][4][5][6] This approach not only reduces processing time and waste but also allows for the safe handling of potentially unstable intermediates by generating and consuming them in situ.[7]
This application note outlines a conceptual three-stage continuous flow process for the synthesis of this compound, starting from cyclopentanone. The proposed workflow is designed to be a self-validating system, incorporating in-line analytics for real-time monitoring and process control.
Proposed Synthetic Strategy: A Three-Stage Telescoped Flow Process
The synthetic route is adapted from established batch methodologies and reimagined for a continuous flow paradigm.[1] The process is divided into three main stages:
-
Stage 1: Domino Knoevenagel-Michael Reaction for the formation of the key intermediate, β,β-tetramethylene-α,α'-dicyanoglutarimide.
-
Stage 2: Handling and Transfer of the Solid Intermediate to the subsequent reaction stage.
-
Stage 3: Acid Hydrolysis of the dicyanoglutarimide intermediate to yield this compound, followed by in-line purification and crystallization.
This multi-step sequence is designed to be "telescoped," where the output of one reactor directly feeds into the next, minimizing the need for manual intervention and isolation of intermediates.[8][9]
Visualizing the Workflow
Overall Reaction Scheme
Caption: Overall synthetic route to this compound.
Conceptual Flow Chemistry Setup
Caption: Conceptual diagram of the telescoped flow synthesis setup.
Detailed Application Protocols
Stage 1: Domino Knoevenagel-Michael Reaction in a Packed-Bed Reactor
Scientific Rationale: The initial step involves a base-catalyzed domino reaction where a Knoevenagel condensation between cyclopentanone and an active methylene compound is followed by a Michael addition.[10][11][12] Utilizing a packed-bed reactor with a solid-supported base catalyst offers several advantages: it simplifies catalyst removal, prevents downstream contamination, and allows for stable, long-term operation.[13][14][15][16][17] The choice of solvent is critical to ensure sufficient solubility of reactants while allowing for the precipitation of the product.[18][19][20]
Protocol:
-
Reactor Preparation: A packed-bed reactor column (e.g., glass or stainless steel) is packed with a solid-supported base catalyst (e.g., Amberlyst A21 or a functionalized silica). The reactor is then integrated into the flow system and brought to the operational temperature of 70°C.
-
Reagent Preparation:
-
Solution A: A solution of cyclopentanone (1.0 M) and methyl cyanoacetate (1.0 M) in a suitable solvent such as formamide or a high-boiling point ether is prepared.
-
Solution B: A solution of cyanoacetamide (1.0 M) in the same solvent is prepared.
-
-
Flow Reaction:
-
Solution A and Solution B are pumped at equal flow rates (e.g., 0.5 mL/min each) through a T-mixer to ensure efficient mixing before entering the packed-bed reactor.
-
The residence time in the reactor is controlled by the total flow rate and the reactor volume (a typical residence time would be in the range of 10-20 minutes).
-
-
In-line Analysis: An in-line FTIR or Raman probe is positioned after the reactor outlet to monitor the reaction progress in real-time by tracking the disappearance of starting material peaks and the appearance of the intermediate product peaks.[1][2][4][21][22]
Data Presentation:
| Parameter | Value | Rationale |
| Reactor Type | Packed-Bed Reactor | Simplifies catalyst handling and allows for continuous operation.[13][14][15][16][17] |
| Catalyst | Solid-supported base | Avoids downstream contamination and simplifies purification. |
| Temperature | 70°C | Balances reaction rate and potential side reactions. |
| Residence Time | 10-20 min | Optimized for complete conversion based on PAT data.[1][21] |
| Solvent | Formamide | High boiling point and good solvating power for reactants.[1] |
Stage 2: Handling of the Solid Intermediate
Scientific Rationale: The product of Stage 1, β,β-tetramethylene-α,α'-dicyanoglutarimide, is a solid that precipitates from the reaction mixture. Handling solids in continuous flow is a significant challenge that can lead to clogging.[7] To mitigate this, the output from the first reactor is directed into a Continuous Stirred-Tank Reactor (CSTR) to form a manageable slurry. The CSTR provides sufficient agitation to keep the solid suspended, allowing for its continuous transfer to the next stage.
Protocol:
-
Slurry Formation: The biphasic (solid-liquid) output from the packed-bed reactor is fed directly into a CSTR.
-
Agitation: The CSTR is continuously agitated to maintain a homogeneous slurry of the intermediate.
-
In-line Monitoring: A particle size analyzer can be integrated with the CSTR to monitor the crystal size distribution, ensuring consistency.[5]
-
Transfer: The slurry is then pumped from the CSTR to the next reaction stage. The use of a pump suitable for handling slurries (e.g., a peristaltic or diaphragm pump) is crucial.
Stage 3: Continuous Hydrolysis and Purification
Scientific Rationale: The final stage involves the acid-catalyzed hydrolysis of the dinitrile and imide functionalities to the corresponding dicarboxylic acid.[9][23][24][25][26] This reaction typically requires elevated temperatures. A high-temperature Plug Flow Reactor (PFR) is suitable for this homogeneous reaction.[15][27] Following hydrolysis, an in-line liquid-liquid extraction can be employed to separate the product from the reaction medium. Finally, continuous crystallization is used to isolate the pure this compound.[6][28][29][30]
Protocol:
-
Reagent Preparation: An aqueous solution of sulfuric acid (e.g., 50% w/w) is prepared.
-
Flow Hydrolysis:
-
The slurry from the CSTR and the sulfuric acid solution are pumped through a T-mixer and into a high-temperature PFR (e.g., constructed from Hastelloy or another corrosion-resistant material).
-
The reactor is maintained at a temperature of 140-150°C to facilitate rapid hydrolysis.
-
The residence time is typically in the range of 30-60 minutes.
-
-
In-line Quenching and Extraction:
-
The hot acidic stream from the PFR is cooled and then mixed with an appropriate organic solvent (e.g., isopropanol/water mixture as per the batch patent[1]) in a liquid-liquid separator for continuous extraction.
-
-
Continuous Crystallization:
-
Isolation: The resulting crystal slurry is continuously filtered and washed to yield the pure product.
Data Presentation:
| Parameter | Value | Rationale |
| Reactor Type | High-Temperature PFR | Suitable for homogeneous, high-temperature reactions.[15][27] |
| Hydrolysis Agent | 50% Sulfuric Acid | Effective for complete hydrolysis of nitriles and imides.[1][23][24] |
| Temperature | 140-150°C | Accelerates the hydrolysis reaction. |
| Residence Time | 30-60 min | Ensures complete conversion to the diacid. |
| Purification | In-line L-L Extraction & Crystallization | Enables continuous purification and isolation of the final product.[6][28][29][30] |
Conclusion
The proposed telescoped continuous flow process for the synthesis of this compound represents a modern and efficient approach to the manufacturing of this important chemical intermediate. By embracing the principles of flow chemistry, this protocol offers enhanced safety, scalability, and process control compared to traditional batch methods. The integration of in-line analytical technologies ensures a robust and self-validating system, paving the way for the automated and on-demand production of high-purity this compound. This application note serves as a detailed guide for researchers and professionals aiming to transition from batch to continuous manufacturing, highlighting the transformative potential of flow chemistry in modern organic synthesis.
References
- Certech. Process Analytical Technology for continuous flow (bio)chemistry. [Link]
- MDPI. Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. [Link]
- RSC Publishing. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. [Link]
- Google Patents.
- RSC Publishing. Designs of continuous-flow pharmaceutical crystallizers: developments and practice. [Link]
- ACS Publications. Crystal Engineering in Continuous Plug-Flow Crystallizers. [Link]
- ResearchGate. Designs of Continuous-flow Pharmaceutical Crystallizers: Developments and Practice. [Link]
- AZoM. Key Trends Shaping the Future of Flow Chemistry. [Link]
- PubMed. Crystal Engineering in Continuous Plug-Flow Crystallizers. [Link]
- RSC Publishing. The role of PAT in the development of telescoped continuous flow processes. [Link]
- PubMed.
- Beilstein Archives. Heterogeneous metallaphotoredox catalysis in a continuous-flow packed-bed reactor. [Link]
- PubMed. Solid supported reagents in multi-step flow synthesis. [Link]
- ResearchGate.
- MIT DSpace. Continuous flow multi-step organic synthesis. [Link]
- RSC Publishing. Continuous one-flow multi-step synthesis of active pharmaceutical ingredients. [Link]
- COMSOL. Packed Bed Reactor. [Link]
- SciSpace. How to approach flow chemistry. [Link]
- ResearchGate.
- University of Groningen Research Portal. Packed Bed Microreactors for Sustainable Chemistry and Process Development. [Link]
- RSC Publishing.
- ResearchGate. Knoevenagel condensation reaction using fixed bed continuous flow reactor. [Link]
- Pure.
- PubMed Central.
- Chemistry LibreTexts. The Hydrolysis of Nitriles. [Link]
- Beilstein Archives. Heterogeneous metallaphotoredox catalysis in a continuous-flow packed bed reactor. [Link]
- MIT Open Access Articles. Continuous Flow Multi-Step Organic Synthesis. [Link]
- Noël Research Group - UvA. Flow Chemistry. [Link]
- ResearchGate.
- NIH. A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. [Link]
- Google Patents. WO2015141758A1 - Asymmetric hydrolysis of 3-substituted glutarimide.
- Wikipedia.
- DSpace@MIT. The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. [Link]
- Chemistry LibreTexts. The Hydrolysis of Nitriles. [Link]
- PubMed. Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs. [Link]
- PubMed. Direct preparation of nitriles from carboxylic acids in continuous flow. [Link]
- Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]
- ResearchGate.
- ResearchGate.
- ResearchGate. (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. [Link]
- RSC Publishing.
- ResearchGate. Direct Continuous Flow Synthesis of Two Difficult Polypeptides Using β-Cyclodextrins. [Link]
- MDPI.
- RSC Publishing. Continuous flow synthesis of 1,4-disubstituted 1,2,3-triazoles via consecutive β-azidation of α,β-unsaturated carbonyl compounds and CuAAC reactions. [Link]
- YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
- PubMed Central. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. [Link]
- PubMed. The identification of chemical intermediates in enzyme catalysis by the rapid quench-flow technique. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. azom.com [azom.com]
- 3. Flow Chemistry – Noël Research Group – UvA [noelresearchgroup.com]
- 4. Process Analytical Technology for continuous flow (bio)chemistry - Certech [certech.be]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Designs of continuous-flow pharmaceutical crystallizers: developments and practice - CrystEngComm (RSC Publishing) DOI:10.1039/C8CE00042E [pubs.rsc.org]
- 7. Continuous one-flow multi-step synthesis of active pharmaceutical ingredients - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00087F [pubs.rsc.org]
- 8. fluxcontinu.umontreal.ca [fluxcontinu.umontreal.ca]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Kinetics Studies on a Multicomponent Knoevenagel-Michael Domino Reaction by an Automated Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. BJOC - Heterogeneous metallaphotoredox catalysis in a continuous-flow packed-bed reactor [beilstein-journals.org]
- 14. Packed Bed Reactor [comsol.jp]
- 15. research.rug.nl [research.rug.nl]
- 16. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 17. Beilstein Archives - Heterogeneous metallaphotoredox catalysis in a continuous-flow packed bed reactor [beilstein-archives.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pure.tue.nl [pure.tue.nl]
- 21. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 22. The role of PAT in the development of telescoped continuous flow processes - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00678F [pubs.rsc.org]
- 23. syrris.jp [syrris.jp]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. youtube.com [youtube.com]
- 27. Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. Crystal Engineering in Continuous Plug-Flow Crystallizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Cyclopentanediacetic Acid
Welcome to the technical support center for the synthesis of 1,1-Cyclopentanediacetic acid (CPDA). This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important chemical intermediate. CPDA's rigid cyclopentane core, functionalized with two acetic acid moieties, makes it a valuable building block in the development of complex molecules and pharmaceutical agents.[1]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide: Overcoming Common Synthetic Hurdles
This section addresses specific problems encountered during the synthesis of this compound, particularly when following routes involving the hydrolysis of a dinitrile or diester precursor, often synthesized from cyclopentanone.
Question 1: My initial reaction yield of the precursor, β,β-tetramethylene-α,α'-dicyanoglutarimide, is low. What are the common causes?
Probable Causes & Explanation:
This condensation reaction, typically involving cyclopentanone, a cyanoacetate ester, and cyanoacetamide in the presence of a basic catalyst, is sensitive to several factors.[2] Low yields often stem from incomplete reactions or competing side reactions.
-
Catalyst Inefficiency: The basic catalyst (e.g., triethylamine) may be insufficient in quantity or quality (e.g., hydrated), failing to efficiently promote the initial Knoevenagel condensation and subsequent Michael addition.
-
Suboptimal Temperature: The reaction is typically run at a controlled temperature (e.g., 25-30 °C).[2] Deviations can either slow the reaction to a crawl or promote the formation of undesired, thermally-induced byproducts.
-
Moisture Contamination: The presence of water can interfere with the basic catalyst and potentially hydrolyze the cyanoacetate ester, reducing the concentration of active nucleophiles.
Recommended Solutions & Protocols:
-
Ensure Anhydrous Conditions: Use freshly distilled solvents and reagents. Dry all glassware thoroughly in an oven before assembly.
-
Verify Catalyst Quality and Stoichiometry: Use a fresh, high-purity grade of the base catalyst. Ensure the molar equivalents are appropriate as specified in established procedures.
-
Strict Temperature Control: Employ a water bath or a temperature-controlled mantle to maintain the reaction temperature within the optimal range.
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of starting materials. If the reaction stalls, a small, incremental addition of the catalyst may be beneficial.
Question 2: The hydrolysis of my diester or dinitrile precursor is incomplete, resulting in a mixture of products. How can I drive the reaction to completion?
Probable Causes & Explanation:
The conversion of the geminal diester or dinitrile groups on the cyclopentane ring to carboxylic acids is a critical step that can be surprisingly challenging.
-
Steric Hindrance: The two functional groups are attached to the same quaternary carbon, creating significant steric crowding. This hinders the approach of water molecules (in acid hydrolysis) or hydroxide ions (in base-catalyzed saponification).[3]
-
Insufficient Hydrolysis Conditions: The reaction may require more forcing conditions—higher temperatures, longer reaction times, or stronger acidic/basic media—than typical ester or nitrile hydrolyses.[4]
-
Poor Solubility: In biphasic systems, poor solubility of the organic substrate in the aqueous layer can lead to a slow reaction rate.
Recommended Solutions & Protocols:
For a robust and complete hydrolysis, strong acidic conditions are often preferred as they can effectively protonate the nitrile or carbonyl group, facilitating nucleophilic attack by water.
Table 1: Comparison of Hydrolysis Conditions
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Saponification |
| Reagents | Concentrated H₂SO₄ or HCl in water/acetic acid | 20-40% aq. NaOH or KOH, often with an alcohol co-solvent |
| Temperature | 100 - 160 °C (Reflux)[2] | 80 - 110 °C (Reflux) |
| Pros | Drives reaction to completion; directly yields the carboxylic acid upon workup. | Can be faster for less hindered esters; uses less corrosive reagents. |
| Cons | Requires highly corrosive acids and high temperatures; potential for charring. | Forms a carboxylate salt requiring a separate acidification step; potential for side reactions. |
Optimized Acid Hydrolysis Protocol:
-
In a flask equipped with a reflux condenser and mechanical stirrer, cautiously add the crude dinitrile or diester precursor to a 1:1 mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux (approx. 120-140 °C) with vigorous stirring.
-
Monitor the reaction by taking small aliquots, quenching them, and analyzing by TLC or ¹H NMR to confirm the disappearance of the starting material and intermediate amides/esters. The reaction may require 12-24 hours.
-
Once complete, cool the dark mixture in an ice bath and carefully pour it over crushed ice to precipitate the crude this compound.
-
Isolate the crude product by vacuum filtration and wash thoroughly with cold water.
Question 3: My final product is an oil or a low-melting solid that is difficult to crystallize. How can I effectively purify it?
Probable Causes & Explanation:
A pure sample of this compound is a white crystalline solid. An oily or impure product typically indicates the presence of residual solvents, starting materials, or reaction byproducts that cause melting point depression.
-
Incomplete Hydrolysis: As discussed in Q2, the presence of partially hydrolyzed intermediates (e.g., mono-acids, amides) will result in an impure mixture.
-
Side Products: Depending on the synthetic route, side products such as cyclopentanecarboxylic acid could form if a decarboxylation-prone intermediate is generated and exposed to heat.[5]
-
Residual Acetic Acid/Solvent: If acetic acid is used as a co-solvent during hydrolysis, it can be difficult to remove completely and will keep the product oily.
Recommended Solutions & Protocols:
Recrystallization is the most effective method for purifying the final product. The key is selecting an appropriate solvent system.
Workflow for Purification by Recrystallization
Caption: A common synthetic route to CPDA.
This pathway is advantageous because it builds the core structure efficiently in the first step, followed by a forceful but effective hydrolysis to yield the desired product. [2] Q2: How can I confirm the identity and purity of my final product? A2: A combination of standard analytical techniques should be used:
-
¹H NMR: The proton NMR spectrum is highly diagnostic. You should expect to see a sharp singlet corresponding to the four protons of the two equivalent methylene groups (-CH₂ COOH) and complex multiplets for the eight protons of the cyclopentane ring. [6]* ¹³C NMR: The carbon NMR will show a peak for the quaternary carbon, the methylene carbons, the cyclopentane carbons, and a downfield peak for the carbonyl carbon of the acid.
-
FT-IR Spectroscopy: Look for a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid, and a strong, sharp carbonyl (C=O) absorption around 1700-1725 cm⁻¹.
-
Melting Point: A sharp melting point that corresponds to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (186.21 g/mol ).
Q3: What are the primary safety considerations for this synthesis? A3: This synthesis involves several hazards that must be managed with appropriate safety protocols:
-
Corrosive Reagents: Concentrated sulfuric acid and hydrochloric acid are highly corrosive and can cause severe burns. Always handle them in a chemical fume hood while wearing gloves, safety goggles, and a lab coat.
-
Strong Bases: Sodium hydroxide and potassium hydroxide are caustic. Avoid contact with skin and eyes.
-
Flammable Solvents: Many organic solvents used (e.g., ethanol, ethyl acetate) are flammable. Do not handle them near open flames or ignition sources.
-
High Temperatures: The hydrolysis step involves heating to high temperatures. Use appropriate heating mantles and ensure glassware is free of cracks.
Always consult the Safety Data Sheet (SDS) for every chemical used in the procedure and perform a thorough risk assessment before beginning any experiment.
References
- Handley, G.J., et al. "Compounds derived from β-substituted glutaric acids". Aust. J. Chem., 129-144 (1960).
- Google Patents. US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate.
- Organic Chemistry @ University of Colorado Boulder. Malonic Ester Synthesis. YouTube.
- Organic Chemistry Tutor. Malonic Ester Synthesis.
- University of Calgary. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.
- Ashenhurst, J. The Malonic Ester Synthesis And Its Cousin, The Acetoacetic Ester Synthesis. Master Organic Chemistry.
- Pearson. Malonic Ester Synthesis Practice Problems.
- Kuujia. This compound.
- ResearchGate. Diastereoselective Decarboxylation of Cyclopentene Dicarboxylic Acid Derivatives.
- Google Patents. WO 2005/044779 A2 - Process for the preparation of 1,1-cyclohexanediacetic acid monoamide.
- Arkat USA. Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. ARKIVOC 2007 (ix) 135-149.
- ResearchGate. Synthesis of 1,1-cyclohexanediacetic acid catalyzed by dilute sulfuric acid in high-temperature liquid water.
- Wikipedia. Ketonic decarboxylation.
- Ashenhurst, J. Decarboxylation. Master Organic Chemistry.
- Chemistry LibreTexts. 18.5: Decarboxylation of Carboxylic Acids.
- National Institutes of Health (NIH). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates.
- Google Patents. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid.
- Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.
- National Institutes of Health (NIH). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.
- ResearchGate. 1 H-NMR of 1,1-bis (3-nitrobenzoyloxy phenyl) cyclopentane (II).
Sources
- 1. 16713-66-9(this compound) | Kuujia.com [kuujia.com]
- 2. US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate - Google Patents [patents.google.com]
- 3. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Cyclopentane-1,1-diacetic acid(16713-66-9) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Optimizing 1,1-Cyclopentanediacetic Acid Synthesis
Welcome to the technical support center for the synthesis of 1,1-Cyclopentanediacetic acid (CPDA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to ensure a robust and reproducible workflow.
This compound is a valuable building block in medicinal chemistry and polymer science, prized for the rigid spirocyclic core it imparts upon larger molecules.[1][2] The synthesis, while straightforward in principle, involves reaction steps that are sensitive to conditions, catalyst choice, and workup procedures. This guide provides a self-validating framework to troubleshoot issues and optimize your reaction outcomes.
Overall Synthetic Workflow
The most common and scalable synthesis of this compound proceeds via a two-stage process:
-
Tandem Condensation/Addition: A multi-component reaction involving cyclopentanone, a cyanoacetate ester (e.g., methyl cyanoacetate), and cyanoacetamide. This step leverages a Knoevenagel condensation followed by a Michael addition to form the key intermediate, β,β-tetramethylene-α,α'-dicyanoglutarimide.[3][4][5]
-
Acid Hydrolysis: The dicyanoglutarimide intermediate is subjected to strong acid hydrolysis, which converts both the nitrile and imide functionalities into carboxylic acids to yield the final product.[3][6]
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and provides a reliable baseline for the synthesis.[3]
Stage 1: Synthesis of β,β-Tetramethylene-α,α'-dicyanoglutarimide
-
Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a thermometer, combine cyclopentanone (84 g, 1.0 mole), methyl cyanoacetate (99 g, 1.0 mole), cyanoacetamide (84 g, 1.0 mole), and 300 g of formamide.
-
Catalyst Addition: Stir the mixture and maintain the temperature between 25-30°C. Slowly add triethylamine (101 g, 1.0 mole) over a period of 30 minutes. An exotherm may be observed; use a water bath for cooling if necessary.
-
Reaction: Stir the mixture vigorously for 10 hours at 25-30°C. The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the consumption of cyclopentanone.
-
Workup & Isolation:
-
Increase the temperature to 60-65°C and gradually add 600 mL of water.
-
While maintaining the temperature below 75°C, acidify the solution to pH 1 by slowly adding 98% sulfuric acid (~200 g). This step protonates the salt of the imide, causing it to precipitate.
-
Cool the resulting slurry to 5-10°C in an ice bath and stir for 30 minutes.
-
Filter the solid product using a Büchner funnel and wash the filter cake with two 150 mL portions of cold water.
-
The wet cake can be used directly in the next step. A typical dry basis yield is around 70%.
-
Stage 2: Hydrolysis to this compound
-
Setup: In a flask equipped with a reflux condenser and a mechanical stirrer, carefully add the wet cake of β,β-tetramethylene-α,α'-dicyanoglutarimide (from Stage 1, ~1.0 mole) to 1360 g of 98% sulfuric acid. Caution: This addition is exothermic and should be done slowly with cooling.
-
Reaction: Heat the mixture to 120-130°C and maintain for 4-6 hours. The reaction will evolve gas (CO₂ and NH₃). Ensure adequate ventilation.
-
Workup & Isolation:
-
Cool the reaction mixture to below 100°C and pour it cautiously over crushed ice (~2 kg).
-
The crude product will precipitate. Cool the mixture to 5-10°C and filter the solid.
-
Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
-
Purification:
-
Recrystallize the crude product from hot water. A typical procedure involves dissolving the acid in a minimal amount of boiling water, allowing it to cool slowly to room temperature, and then chilling in an ice bath to maximize crystal formation.
-
Filter the purified crystals and dry them in a vacuum oven at 60-70°C.
-
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: My yield of the dicyanoglutarimide intermediate in Stage 1 is very low (<50%). What are the likely causes?
A1: Low yield in the first stage is a common problem and can typically be traced to one of four factors: the catalyst, temperature control, solvent purity, or side reactions.
-
Catalyst Choice & Basicity: The use of a weak organic base like triethylamine is critical.[3] A strong base (e.g., sodium ethoxide) will deprotonate cyclopentanone at the α-position, promoting self-aldol condensation rather than the desired Knoevenagel condensation with the active methylene compounds.[4] Ensure your triethylamine is pure and not degraded.
-
Temperature Control: The reaction is exothermic, especially during the addition of the base. If the temperature rises significantly above 35°C, side reactions, including cyclopentanone self-condensation, are accelerated. Maintain the recommended 25-30°C range with a water bath.
-
Solvent Purity: The presence of water in the initial reaction mixture can inhibit the condensation reactions. While formamide is the recommended solvent, ensure it is of high purity.
-
Inefficient Stirring: This is a heterogeneous reaction initially. Inefficient stirring can lead to localized "hot spots" and poor mixing of reagents, preventing the reaction from going to completion.
Q2: During the hydrolysis in Stage 2, the reaction stalls, and I isolate unreacted intermediate. How can I drive the hydrolysis to completion?
A2: Incomplete hydrolysis is almost always a function of acid concentration, temperature, or reaction time.
-
Acid Concentration: The hydrolysis of both the imide and the nitrile groups requires harsh conditions. Using a lower concentration of sulfuric acid (e.g., <90%) will significantly slow down the reaction rate. Ensure you are using concentrated (98%) sulfuric acid.[3][6]
-
Temperature: The hydrolysis requires significant thermal energy. A temperature below 110°C is often insufficient. The optimal range is typically 120-160°C.[3] If the temperature is too high (>160°C), you risk potential degradation of the final product.[7]
-
Reaction Time: This is not a fast reaction. Four hours is a minimum timeframe; for larger scales, 6-8 hours may be necessary. Monitor the reaction by taking small aliquots, quenching them in water, and analyzing the solid by TLC or IR spectroscopy to check for the disappearance of the nitrile peak (~2250 cm⁻¹).
Q3: The final product is off-color (yellow or brown) and difficult to purify by recrystallization. What went wrong?
A3: Discoloration typically points to degradation products formed during the harsh acid hydrolysis step.
-
Overheating: Exceeding the recommended hydrolysis temperature can lead to charring and the formation of colored impurities.
-
Inadequate Quenching: Pouring the hot acid mixture into an insufficient amount of ice can cause the local temperature to remain high, promoting side reactions. The quench should be rapid and result in a final temperature below 20°C.
-
Purification Strategy: If the product is heavily discolored, a simple recrystallization may not be enough. Consider the following:
-
Charcoal Treatment: Dissolve the crude product in hot water and add a small amount of activated charcoal. Boil for 5-10 minutes, then filter the hot solution through a pad of celite to remove the charcoal and adsorbed impurities. Then, proceed with the recrystallization.
-
Solvent Choice: While water is the most common recrystallization solvent, for stubborn impurities, a mixed solvent system (e.g., water/acetone) might be effective.
-
| Parameter | Recommended Condition | Rationale |
| Stage 1: Base | Triethylamine (1.0 eq) | Weak base prevents cyclopentanone self-condensation.[4] |
| Stage 1: Temp. | 25-30°C | Minimizes side reactions and favors the desired product formation. |
| Stage 1: Solvent | Polar, aprotic (e.g., Formamide) | Solubilizes reagents and facilitates the ionic reaction mechanism.[3] |
| Stage 2: Acid | 98% Sulfuric Acid | High concentration is required for complete hydrolysis of stable nitrile and imide groups.[6] |
| Stage 2: Temp. | 120-130°C | Provides sufficient activation energy for hydrolysis without significant product degradation. |
Table 1: Recommended Reaction Conditions for this compound Synthesis.
Caption: Logical flowchart for troubleshooting low reaction yield.
Frequently Asked Questions (FAQs)
Q1: Can you explain the reaction mechanism for the formation of the dicyanoglutarimide intermediate in Stage 1?
A1: Certainly. The formation of the intermediate is a fascinating example of a tandem reaction. It proceeds in two key steps:
-
Knoevenagel Condensation: The reaction is initiated by the base (triethylamine) deprotonating an active methylene compound, such as methyl cyanoacetate.[4][8] This forms a nucleophilic enolate. The enolate then attacks the carbonyl carbon of cyclopentanone. A subsequent dehydration step eliminates a molecule of water, yielding an α,β-unsaturated product, methyl cyclopentylidenecyanoacetate.[4]
-
Michael Addition: A second molecule of an active methylene compound (in this case, from cyanoacetamide) is deprotonated by the base to form another enolate. This enolate then acts as a Michael donor, attacking the β-carbon of the α,β-unsaturated system created in the first step.[5][9][10] This conjugate addition is a thermodynamically controlled process that forms a new carbon-carbon bond. Subsequent intramolecular cyclization and tautomerization lead to the stable β,β-tetramethylene-α,α'-dicyanoglutarimide intermediate.
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, while the route described is common for large-scale synthesis, other methods exist. One notable alternative starts from diethyl 1,1-cyclopentanedicarboxylate.[11] This starting material can be synthesized and then hydrolyzed to the corresponding diacid, which can then be further elaborated. However, this often requires more steps to prepare the starting diester.
Q3: What are the primary safety concerns I should be aware of?
A3: Safety is paramount. The primary hazards in this synthesis are:
-
Corrosive and Strong Acids: Concentrated sulfuric acid is extremely corrosive and will cause severe burns. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Work in a chemical fume hood.
-
Exothermic Reactions: Both the addition of triethylamine in Stage 1 and the hydrolysis setup in Stage 2 can be exothermic. Add reagents slowly and have an ice bath ready for cooling to prevent the reaction from running away.
-
Gas Evolution: The hydrolysis step releases carbon dioxide and ammonia. The reaction must be performed in a well-ventilated fume hood to avoid inhalation of vapors.
Q4: What analytical methods are best for monitoring reaction progress and confirming the final product?
A4: A combination of techniques is recommended for robust analysis:
-
Thin Layer Chromatography (TLC): Excellent for monitoring the consumption of starting materials and the formation of the intermediate and final product. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize with a UV lamp and/or a potassium permanganate stain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for confirming the structure of the final product. The disappearance of the nitrile carbon in the ¹³C spectrum and the appearance of the carboxylic acid proton in the ¹H spectrum are key indicators of complete hydrolysis.
-
Infrared (IR) Spectroscopy: Useful for tracking the disappearance of the strong nitrile (C≡N) stretch around 2250 cm⁻¹ from the intermediate and the appearance of the broad O-H stretch (around 3000 cm⁻¹) and strong carbonyl (C=O) stretch (around 1700 cm⁻¹) of the carboxylic acid groups in the final product.
-
Melting Point: The purified this compound should have a sharp melting point consistent with literature values. A broad melting range indicates impurities.
References
- Sarett, L. H. (1977). Preparation of cyclopentane-1,1-diacetic acid and intermediate. U.S. Patent No. 4,212,973.
- Pevarello, P., & Vulpetti, A. (2003). Process for the preparation of 1.1-cyclohexane diacetic acid monoamide. World Intellectual Property Organization. Patent No. WO2003002517A1.
- Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 39. [Link]
- Wikipedia. (2023).
- Polymer Books. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Michael Addition.
- Wikipedia. (2023). Michael reaction. [Link]
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism.
- Li, J., et al. (2014). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chinese Chemical Society, 61(7), 785-789.
- Kuujia.com. (n.d.). This compound.
- Zhang, W., et al. (2009). Preparation method of 1,1-cyclohexanediacetic acid. Chinese Patent No. CN101475466B.
- Zhang, J., et al. (2013). Synthesis of 1,1-cyclohexanediacetic acid catalyzed by dilute sulfuric acid in high-temperature liquid water. Research on Chemical Intermediates, 41(8), 5337-5346.
Sources
- 1. This compound | polymer-books [polymer-books.com]
- 2. 16713-66-9(this compound) | Kuujia.com [kuujia.com]
- 3. US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate - Google Patents [patents.google.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Michael Addition [organic-chemistry.org]
- 6. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Cyclopentane-1,1-diacetic acid synthesis - chemicalbook [chemicalbook.com]
Side reactions in the synthesis of 1,1-Cyclopentanediacetic acid and their prevention
Technical Support Center: Synthesis of 1,1-Cyclopentanediacetic Acid
Welcome to the dedicated support portal for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-tested solutions and the fundamental chemistry behind them to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My yield is low, and I've isolated a major byproduct with a C=C double bond. What is it and how can I prevent it?
Question: I'm attempting the synthesis from cyclopentanone and diethyl malonate, but after the initial condensation, I'm getting a significant amount of an α,β-unsaturated ester instead of the desired dialkylated product. Why is this happening?
Answer:
This is a classic and common issue. The byproduct you're isolating is likely diethyl cyclopentylidene-malonate. This arises from a Knoevenagel condensation , which is the initial, and often faster, reaction between cyclopentanone and the malonic ester. The formation of this intermediate is a necessary first step, but its persistence indicates that the subsequent Michael addition of the second malonate equivalent is failing to proceed efficiently.
Causality and Mechanism:
The reaction proceeds in two stages:
-
Knoevenagel Condensation: The enolate of diethyl malonate attacks the carbonyl carbon of cyclopentanone, followed by dehydration to form the stable, conjugated cyclopentylidene-malonate intermediate. This step is often catalyzed by weaker bases like piperidine or pyridine.
-
Michael Addition: A second molecule of diethyl malonate enolate attacks the β-carbon of the α,β-unsaturated ester intermediate. This is a 1,4-conjugate addition. This step typically requires a stronger base (like sodium ethoxide) to generate a sufficient concentration of the nucleophile and to drive the reaction forward.
If the reaction stalls after the first stage, it's usually due to reaction conditions that favor the Knoevenagel product but are insufficient for the Michael addition.
Troubleshooting and Prevention Protocol:
To favor the desired dialkylation and suppress the accumulation of the Knoevenagel intermediate, a stronger base and carefully controlled stoichiometry are crucial. The use of sodium ethoxide is standard for this purpose.
Recommended Protocol: Diethyl Malonate Route
-
Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (2.1 equivalents) in absolute ethanol under an inert atmosphere (N₂ or Ar).
-
Malonate Addition: Slowly add diethyl malonate (2.1 equivalents) to the sodium ethoxide solution while stirring.
-
Cyclopentanone Addition: After the formation of the sodium salt of diethyl malonate is complete, add cyclopentanone (1.0 equivalent) dropwise at a temperature that maintains a gentle reflux.
-
Reflux: Heat the reaction mixture under reflux for 2-4 hours to ensure the completion of both the Knoevenagel and the subsequent Michael addition.
-
Hydrolysis & Decarboxylation: After cooling, the reaction mixture is subjected to saponification with a strong base (e.g., NaOH or KOH), followed by acidification (e.g., with HCl or H₂SO₄) and heating to induce decarboxylation, yielding the final this compound.
FAQ 2: My final product is contaminated with a mono-acid. What causes incomplete decarboxylation?
Question: After the final acidification and heating step, my NMR and melting point suggest the presence of 1-carboxy-1-cyclopentaneacetic acid. Why didn't both carboxyl groups from the malonate precursor cleave?
Answer:
This issue stems from incomplete hydrolysis or, more commonly, incomplete decarboxylation. The tetra-ester intermediate must first be fully hydrolyzed to a tetracarboxylic acid salt. Upon acidification, this forms cyclopentane-1,1-dimalonic acid, which is thermally unstable and decarboxylates. Incomplete decarboxylation occurs if the temperature or heating duration is insufficient.
Causality and Mechanism:
Decarboxylation of β-keto acids or gem-dicarboxylic acids (like malonic acids) proceeds through a cyclic transition state (a 6-membered ring) involving the protonation of the carbonyl oxygen and subsequent loss of CO₂. This process requires sufficient thermal energy and an acidic environment. If the temperature is too low or the heating time is too short, one or both of the malonic acid moieties may fail to decarboxylate.
Troubleshooting and Prevention Protocol:
-
Ensure Complete Hydrolysis: Before acidification, ensure the saponification of the tetra-ester is complete. This can be checked by TLC or by ensuring the reaction mixture is a single phase. Use a significant excess of a strong base (e.g., 4-5 equivalents of NaOH) and reflux for several hours.
-
Optimize Decarboxylation Conditions:
-
Acidification: Use a strong mineral acid like concentrated HCl or H₂SO₄.
-
Temperature Control: After acidification, heat the mixture to a steady reflux. A common and effective method is to remove the ethanol solvent after hydrolysis and then heat the aqueous acidic solution to 100-120 °C.
-
Monitor CO₂ Evolution: Continue heating until the effervescence of CO₂ gas ceases completely. This is a strong visual indicator that decarboxylation is complete.
-
Extended Heating: If you still suspect incomplete reaction, extend the reflux time by an additional 1-2 hours after CO₂ evolution stops.
-
| Parameter | Recommended Condition | Rationale |
| Hydrolysis Base | 4-5 eq. NaOH or KOH | Ensures complete saponification of all four ester groups. |
| Decarboxylation Temp. | 100-120 °C (Reflux) | Provides sufficient thermal energy for the reaction. |
| Reaction Time | Until CO₂ evolution ceases + 1 hr | Ensures the reaction goes to completion. |
FAQ 3: I'm observing polymer/tar formation, especially during the final workup. How can I minimize this?
Question: The reaction seems to work, but I get a significant amount of a dark, tarry substance, making purification difficult and lowering the yield. What is causing this?
Answer:
Tar formation is typically a result of side reactions occurring under harsh conditions, particularly overly aggressive heating or excessively strong acidic/basic conditions during hydrolysis and decarboxylation. The Knoevenagel intermediate, if present in significant amounts, can be prone to polymerization.
Troubleshooting and Prevention:
-
Controlled Temperature: Avoid excessive temperatures during the initial condensation. While reflux is necessary, localized overheating can promote polymerization. Use a heating mantle with a stirrer for even heat distribution.
-
Inert Atmosphere: Running the initial condensation under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may contribute to tar formation.
-
Gradual Acidification: During workup, add the acid slowly and with efficient cooling (e.g., in an ice bath). A rapid, exothermic neutralization can "cook" the organic material.
-
Alternative Synthetic Route (Doebner-von Miller): If tarring is persistent, consider an alternative synthesis such as the reaction of cyclopentanone with cyanoacetic acid in the presence of a base like pyridine. This method often proceeds under milder conditions. The intermediate cyanocarboxylic acid is then hydrolyzed to yield the diacid. This route avoids the use of strong alkoxides and high reflux temperatures for the initial C-C bond formation.
Visualizing the Reaction Pathways
The following diagram illustrates the desired synthetic pathway versus the primary competing side reaction.
Caption: Desired vs. Side Reaction Pathway
Experimental Workflow: Optimized Synthesis
This workflow diagram outlines the critical decision points and quality control checks for a successful synthesis.
Caption: Optimized Synthesis Workflow
References
- Title: this compound Source: Organic Syntheses, Coll. Vol. 4, p.200 (1963); Vol. 34, p.26 (1954). URL:[Link]
- Title: The Synthesis of 1,1-Cycloalkanediacetic Acids Source: Journal of the American Chemical Society, 1953, 75 (1), pp 239–240 URL:[Link]
- Title: The Doebner Modification of the Knoevenagel Condensation Source: Organic Reactions, 2004. URL:[Link]
Improving the yield and purity of 1,1-Cyclopentanediacetic acid
Technical Support Center: 1,1-Cyclopentanediacetic Acid
Document ID: TSD-CPDA-2601
Purpose: This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of this compound. Our goal is to help you improve both the final yield and purity of your product through a deeper understanding of the underlying chemical principles and process variables.
Overview and Key Physicochemical Properties
This compound is a dicarboxylic acid derivative of cyclopentane. Its unique spiro-diacetic acid structure makes it a valuable building block in various synthetic applications, including as an intermediate for active pharmaceutical ingredients (APIs). For instance, its structural analogs, like 1,1-cyclohexanediacetic acid, are key intermediates in the synthesis of drugs such as Gabapentin[1]. Achieving high yield and purity is critical for downstream applications where contaminants can interfere with subsequent reactions or compromise the quality of the final API.
| Property | Value | Source |
| CAS Number | 16713-66-9 | |
| Molecular Formula | C₉H₁₄O₄ | [2] |
| Molecular Weight | 186.21 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 177-182 °C |
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for this compound?
A common and scalable method involves a multi-step process starting from cyclopentanone. This route proceeds via the formation of an intermediate, β,β-tetramethylene-α,α'-dicyanoglutarimide, which is then hydrolyzed to the final diacid product. This approach is well-documented and avoids some of the harsher conditions of other routes[3].
Q2: What is the expected 1H NMR spectrum for pure this compound?
The 1H NMR spectrum is a primary tool for assessing purity. For pure this compound, you should expect to see characteristic peaks corresponding to the protons of the cyclopentane ring and the two equivalent methylene groups of the acetic acid side chains. The acidic protons will typically appear as a broad singlet far downfield[2]. Deviations from this spectrum indicate the presence of impurities.
Q3: What is a good solvent for the recrystallization of this compound?
Water is an effective and commonly used solvent for the recrystallization of the final product. A published procedure describes dissolving the crude acid in hot water, followed by cooling to induce crystallization, which effectively removes many process-related impurities[3].
Q4: Can this compound be converted into a monoamide derivative?
Yes, diacids like this can be converted to their monoamides, often via an anhydride intermediate. For example, the analogous 1,1-cyclopentanediacetic anhydride can be reacted with aqueous ammonia to form the monoamide, a process relevant in the synthesis of certain pharmaceutical compounds[4][5].
In-Depth Troubleshooting Guides
This section addresses specific, complex issues you may encounter during synthesis and purification. Each problem is analyzed from a mechanistic standpoint to provide robust solutions.
Synthesis-Related Issues
Problem: My overall yield is significantly lower than expected.
Low yield is one of the most common challenges. To troubleshoot this, it's essential to evaluate each stage of the synthesis, from the initial condensation to the final hydrolysis.
// Nodes start [label="Low Yield (<70%) Detected", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Step 1: Verify Reagent Quality & Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; check_condensation [label="Step 2: Assess Condensation Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; check_hydrolysis [label="Step 3: Evaluate Hydrolysis Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_workup [label="Step 4: Review Isolation & Work-up", fillcolor="#FBBC05", fontcolor="#202124"];
reagent_issue1 [label="Is Cyclopentanone pure?\n(Old stock can contain aldol byproducts)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_issue2 [label="Are cyano-reagents anhydrous?\n(Moisture can inhibit reaction)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
condensation_issue1 [label="Was reaction temperature maintained?\n(Typically 10-50°C for imide formation)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; condensation_issue2 [label="Was the basic catalyst effective?\n(e.g., Triethylamine)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
hydrolysis_issue1 [label="Was hydrolysis time/temp sufficient?\n(Incomplete hydrolysis is a common yield loss)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; hydrolysis_issue2 [label="Was H₂SO₄ concentration correct?\n(Crucial for both hydrolysis and decarboxylation)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
workup_issue1 [label="Was pH correctly adjusted for precipitation?\n(Product is soluble at high pH)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; workup_issue2 [label="Was the product sufficiently cooled before filtration?\n(Solubility increases with temperature)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
solution [label="Yield Optimized", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagents; check_reagents -> check_condensation [label="Reagents OK"]; check_condensation -> check_hydrolysis [label="Condensation OK"]; check_hydrolysis -> check_workup [label="Hydrolysis OK"]; check_workup -> solution [label="Work-up OK"];
check_reagents -> reagent_issue1 [style=dashed]; check_reagents -> reagent_issue2 [style=dashed]; check_condensation -> condensation_issue1 [style=dashed]; check_condensation -> condensation_issue2 [style=dashed]; check_hydrolysis -> hydrolysis_issue1 [style=dashed]; check_hydrolysis -> hydrolysis_issue2 [style=dashed]; check_workup -> workup_issue1 [style=dashed]; check_workup -> workup_issue2 [style=dashed]; }
Caption: Synthetic workflow and common impurity entry points.
-
Potential Impurity 1: Unhydrolyzed Intermediate. The most likely impurity is the dicyanoglutarimide intermediate or partially hydrolyzed species (containing amide or nitrile groups). These are often less polar than the final diacid.
-
Identification: In the 1H NMR, these impurities may show distinct signals that are not present in the reference spectrum.[2] In an IR spectrum, the presence of a strong nitrile (C≡N) stretch around 2250 cm⁻¹ or amide carbonyl stretches would be indicative.
-
Solution: The most direct solution is to re-subject the impure material to the hydrolysis conditions. Alternatively, a carefully executed recrystallization from water can be effective, as the diacid has significantly different solubility properties than the less polar intermediates.[3]
-
-
Potential Impurity 2: Isomeric Byproducts. Side reactions during the initial condensation can lead to isomeric byproducts. For example, in related syntheses, the formation of undesired β,γ-unsaturated nitriles instead of the desired α,β-unsaturated intermediate can occur if reaction conditions are not carefully controlled.[6]
-
Identification: These can be very difficult to distinguish by simple methods. HPLC analysis is the most effective tool for identifying isomeric impurities.[7][8]
-
Solution: Prevention is the best approach. Adhere strictly to the recommended temperature range and catalyst loading during the condensation step.[3] If these impurities are present, purification may require column chromatography, though this is less ideal for large-scale work. A second recrystallization, perhaps from a different solvent system, may also improve purity.
-
-
Potential Impurity 3: Starting Materials. If the reaction is incomplete, unreacted cyclopentanone or cyano-reagents could contaminate the product. These are typically volatile and should be removed during work-up and drying, but trace amounts may persist.
-
Solution: Ensure the crude product is washed thoroughly with cold water after filtration. Drying the final product under vacuum will help remove any residual volatile impurities.
-
Experimental Protocols
Protocol: Synthesis of this compound
(Adapted from US Patent 4,212,973)[3]
Part A: Synthesis of β,β-Tetramethylene-α,α'-dicyanoglutarimide
-
Reagent Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, prepare a solution of cyclopentanone (1.0 mole), methyl cyanoacetate (1.0 mole), and cyanoacetamide (1.0 mole) in a polar, aprotic solvent like formamide.
-
Catalyst Addition: While stirring and maintaining the temperature between 25-30°C, slowly add triethylamine (1.0 mole) over 30 minutes.
-
Reaction: Stir the mixture at 25-30°C for approximately 10 hours. The formation of the intermediate salt may be observed.
-
Acidification: After the reaction period, raise the temperature to 60-65°C and slowly add 600 mL of water. Adjust the solution to pH 1 by the gradual addition of 98% sulfuric acid (approx. 2.0 moles), ensuring the temperature does not exceed 75°C by using external cooling.
-
Isolation: Cool the resulting slurry to 5-10°C and filter the solid product. Wash the filter cake with two portions of cold water. This yields the crude intermediate.
Part B: Hydrolysis to this compound
-
Reaction Setup: Prepare a mixture of the crude β,β-tetramethylene-α,α'-dicyanoglutarimide (1.0 mole) and 98% sulfuric acid (approx. 1360 g).
-
Hydrolysis: Heat the mixture to 130-135°C and maintain this temperature for 4-5 hours. Vigorous gas evolution will be observed.
-
Work-up: Cool the reaction mixture to 90-100°C and carefully pour it into a mixture of ice and water.
-
Isolation: Cool the resulting slurry to 10-15°C, filter the crude this compound, and wash the filter cake with cold water until the washings are neutral.
Protocol: Purification by Recrystallization
(Adapted from US Patent 4,212,973)[3]
-
Dissolution: Suspend the crude this compound (1.0 mole) in approximately 500 mL of water.
-
Heating: Heat the mixture to 90-95°C with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 10-15 minutes at temperature. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, and then cool further in an ice bath to 5-10°C to maximize crystal formation.
-
Collection: Collect the purified crystals by filtration, wash with a small amount of ice-cold water, and dry under vacuum.
References
- Derieg, M. E., & Focella, A. (1980). U.S. Patent No. 4,212,973. Google Patents.
- Paio, A., et al. (2003). World Patent No. WO2003002517A1. Google Patents.
- Tiande Chemical. (2021). 1,1-Cyclohexanediacetic Acid.
- Bromine Compounds. (2005). World Patent No. WO2005044779A2. Google Patents.
- Hillyer, J. C. (1950). U.S. Patent No. 2,513,534. Google Patents.
- Dolan, J. W., et al. (2019). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC North America.
- Wockhardt Research Centre. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Institutes of Health.
Sources
- 1. 1,1-Cyclohexanediacetic Acid_Tiande Chemical [tdchem.com]
- 2. Cyclopentane-1,1-diacetic acid(16713-66-9) 1H NMR spectrum [chemicalbook.com]
- 3. US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate - Google Patents [patents.google.com]
- 4. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Purification of 1,1-Cyclopentanediacetic Acid
Welcome to the technical support guide for 1,1-Cyclopentanediacetic Acid. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this valuable synthetic building block. The unique challenges in its purification often stem from the common synthetic routes employed and the compound's inherent physical properties. This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you achieve high purity and yield in your experiments.
Section 1: Foundational Knowledge - The Compound and Its Impurities
A thorough understanding of the target molecule and the potential contaminants is the first principle of effective purification. The most common synthesis involves the hydrolysis of a dicyanoglutarimide intermediate, which itself is formed from cyclopentanone and cyano-reagents.[1] This multi-step process, particularly the harsh acidic hydrolysis, is the primary source of purification challenges.
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 16713-66-9 | [2] |
| Molecular Formula | C₉H₁₄O₄ | - |
| Molecular Weight | 186.21 g/mol | - |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 180-181 °C (lit.) | [2] |
Primary Impurity Sources from Synthesis
The synthetic pathway directly informs the impurity profile of the crude product. Understanding these sources is critical for designing an effective purification strategy.
Caption: Origin of common impurities during synthesis.
Section 2: Troubleshooting Guide for Recrystallization
Recrystallization is the most common and effective method for purifying this compound. However, researchers frequently encounter issues that can impact both purity and yield. This section addresses the most common problems.
FAQ 1: My crude product is an oily or sticky solid that won't crystallize properly. What is the cause and how do I fix it?
Expert Analysis: This is a classic sign of significant impurity presence, which acts as a freezing-point depressant. The likely culprits are residual solvents, unreacted starting materials, or incompletely hydrolyzed intermediates from the synthesis.[1] The harsh sulfuric acid used for hydrolysis can also lead to degradation and charring, creating a complex mixture that inhibits proper crystal lattice formation.
Troubleshooting Protocol: Pre-Recrystallization Trituration/Wash
This procedure aims to remove the more soluble impurities before attempting a full recrystallization.
-
Transfer: Place the crude, oily product into an appropriately sized Erlenmeyer flask.
-
Solvent Addition: Add a small volume of a solvent in which the desired product is known to have poor solubility at room temperature, but the impurities are likely soluble. A good starting point is ice-cold deionized water or a mixture of diethyl ether and hexane (1:1).
-
Trituration: Vigorously stir the mixture with a glass rod, breaking up any clumps. The goal is to wash the impurities into the solvent, encouraging the desired product to solidify. You should observe the oil transitioning into a more granular, free-flowing solid.
-
Isolation: Isolate the solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of fresh, ice-cold solvent.
-
Drying: Partially dry the solid under vacuum before proceeding to a full recrystallization as described below.
FAQ 2: After recrystallization, my product is clean but my yield is very low. What went wrong?
Expert Analysis: Low recovery is one of the most frequent issues in recrystallization. The fundamental principle of this technique relies on the differential solubility of your compound at high and low temperatures. Using an excessive volume of solvent is the most common error, as even at low temperatures, a significant portion of your product will remain dissolved. Other causes include cooling the solution too rapidly, which leads to the formation of small, impure crystals, or premature crystallization during a hot filtration step.
Optimized Protocol: Recrystallization from Water
A patent for a related synthesis describes recrystallization from water, which is an excellent and green solvent choice for this polar dicarboxylic acid.[1]
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude or triturated this compound. To this, add a minimal amount of deionized water (start with approx. 3-5 mL per gram of crude material).
-
Heating: Heat the mixture on a hot plate with stirring. Add more water dropwise and slowly, only until all the solid has just dissolved at the boiling point of the solution. Adding excess water at this stage is the primary cause of low yield.
-
Decolorization (If Necessary): If the solution is colored (e.g., yellow to brown), remove it from the heat and add a very small amount of activated charcoal (spatula tip). Return the mixture to a boil for 2-3 minutes.
-
Hot Filtration (If Charcoal Used): This is a critical step. Pre-heat a funnel (stemless or short-stemmed) and a new flask. Place a fluted filter paper in the funnel and perform the filtration quickly while the solution is still hot to remove the charcoal. If crystals form on the filter paper, add a small amount of hot solvent to redissolve them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Do not disturb the flask. Slow cooling is essential for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystal cake with a small portion of ice-cold water to remove any remaining soluble impurities on the surface.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Troubleshooting Flowchart: Recrystallization Issues
Caption: A logical workflow for troubleshooting recrystallization.
Section 3: Purity Assessment and Analytical Methods
Confirming the purity of the final product is a non-negotiable step. A single method is often insufficient; a combination of techniques provides the most reliable assessment.
FAQ: How do I know if my purified this compound is actually pure?
Expert Analysis: Purity validation should be approached with orthogonal methods that measure different properties of the compound.
| Analytical Technique | Purpose & Key Indicators |
| Melting Point | A primary indicator of purity. A sharp melting point range (e.g., within 1-2 °C) that matches the literature value (180-181 °C) suggests high purity.[2] A broad or depressed melting point indicates the presence of impurities. |
| ¹H and ¹³C NMR Spectroscopy | Confirms the chemical structure and can detect organic impurities. The spectrum should show clean signals corresponding only to the target molecule. Integration of impurity peaks relative to the product peaks can provide a semi-quantitative purity estimate. |
| FT-IR Spectroscopy | Useful for confirming the presence of key functional groups (broad O-H stretch for the carboxylic acid, C=O stretch) and the absence of impurities with distinct functional groups (e.g., C≡N from the dicyanoglutarimide intermediate). |
| High-Performance Liquid Chromatography (HPLC) | The gold standard for quantitative purity analysis.[4] A reverse-phase method with UV detection is typically suitable. A pure sample will show a single major peak. Purity is often reported as "% Area" of the main peak. |
| Elemental Analysis (CHN) | Provides the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should match the theoretical values for C₉H₁₄O₄ within an acceptable margin (e.g., ±0.4%). |
Typical HPLC Method Parameters (Illustrative Example)
| Parameter | Condition |
| Column | C18 Reverse-Phase, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water, B: Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve sample in Acetonitrile/Water (1:1) at ~1 mg/mL |
This guide provides a framework for tackling the common purification challenges of this compound. By understanding the sources of impurities and applying systematic troubleshooting, researchers can confidently and efficiently obtain material of high purity.
References
- CAS. (n.d.). Cyclopentaneacetic acid. CAS Common Chemistry.
- Gschwend, H. W. (1980). Preparation of cyclopentane-1,1-diacetic acid and intermediate. U.S. Patent No. 4,212,973. Google Patents.
- ChemSynthesis. (n.d.). 1,1-cyclopentanedicarboxylic acid.
- Ivy Fine Chemicals. (n.d.). This compound [CAS: 16713-66-9].
- National Center for Biotechnology Information. (n.d.). 1-Cyclopentene-1-acetic acid. PubChem.
- Pharmaffiliates. (n.d.). This compound.
- Pozo C., J. (1962). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University.
- Bromine Compounds Ltd. (2003). Process for the preparation of 1,1-cyclohexane diacetic acid monoamide. WIPO Patent No. WO2003002517A1. Google Patents.
- Xu, X. (2009). Preparation method of 1,1-cyclohexanediacetic acid. Chinese Patent No. CN101475466B. Google Patents.
- Organic Syntheses. (n.d.). (s)-(−)- and (r)-(+)-1,1'-bi-2-naphthol.
- CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
- Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry.
- F.I.S.- Fabbrica Italiana Sintetici S.p.A. (2005). Process for the preparation of gabapentin. WIPO Patent No. WO2005044779A2. Google Patents.
Sources
Technical Support Center: Resolving Solubility Issues with 1,1-Cyclopentanediacetic Acid
Welcome to the technical support center for 1,1-Cyclopentanediacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting protocols for the effective dissolution of this compound. We understand that achieving consistent and desired concentrations is critical for the success of your experiments. This document provides in-depth technical guidance to address common solubility challenges.
Introduction to this compound
This compound (CAS: 16713-66-9; Molecular Formula: C₉H₁₄O₄) is a dicarboxylic acid featuring a cyclopentane ring. Its structure presents unique solubility characteristics that can be challenging to manage without a clear understanding of its physicochemical properties. Contradictory information in public sources, describing its aqueous solubility as both "soluble" and "sparingly soluble," highlights the need for a systematic approach to its dissolution.[1][2]
This guide will provide a framework for understanding and overcoming these challenges, focusing on the principles of pH-dependent solubility and appropriate solvent selection.
Frequently Asked Questions (FAQs)
Q1: Why am I having trouble dissolving this compound in water?
A1: this compound is a dicarboxylic acid and its solubility in water is highly dependent on the pH of the solution. In its undissociated (protonated) form at neutral or acidic pH, it is sparingly soluble in water.[1] To enhance solubility, the pH of the aqueous solution must be raised to deprotonate the carboxylic acid groups, forming the more polar and thus more water-soluble carboxylate salt.
Q2: What is the predicted pKa of this compound?
Q3: In which organic solvents is this compound soluble?
A3: this compound is generally reported to be soluble in polar organic solvents.[2] Solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are good starting points. However, the exact solubility can vary, and it is always recommended to perform a small-scale test.
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating can increase the rate of dissolution and, in many cases, the solubility. However, it is crucial to be aware of the compound's thermal stability. For initial attempts, we recommend heating to no more than 40-50°C. Always monitor for any signs of degradation, such as a change in color.
Q5: How can I prepare a stock solution of this compound?
A5: For aqueous applications, it is recommended to prepare a stock solution by first dissolving the compound in a minimal amount of a suitable organic solvent like DMSO or ethanol. This concentrated stock can then be added to your aqueous buffer. Alternatively, for direct dissolution in an aqueous buffer, ensure the pH of the buffer is sufficiently high (e.g., pH > 7) to facilitate the formation of the soluble salt.
Troubleshooting Guide
This section addresses specific issues you may encounter during the dissolution of this compound.
Issue 1: The compound does not dissolve in neutral water (pH ~7).
-
Cause: At neutral pH, this compound is primarily in its less soluble, protonated form.
-
Solution:
-
pH Adjustment: Gradually add a base (e.g., 1 M NaOH) dropwise to your aqueous suspension while stirring. Monitor the pH and observe the dissolution. The compound should dissolve as the pH increases. For complete dissolution, aim for a pH of 7.5 or higher.
-
Use of a Basic Buffer: Prepare your solution using a buffer with a pH in the basic range, such as a phosphate or borate buffer with a pH of 8.0.
-
Issue 2: A precipitate forms when adding an organic stock solution to an aqueous buffer.
-
Cause: The pH of the final aqueous solution is too low to maintain the solubility of the compound. The addition of the acidic compound (even in an organic solvent) can lower the pH of an unbuffered or weakly buffered solution.
-
Solution:
-
Use a Stronger Buffer: Ensure your aqueous medium is a buffer with sufficient capacity to maintain the desired pH after the addition of the stock solution.
-
pH Readjustment: After adding the stock solution, check the pH and readjust it to the desired basic range with a suitable base if necessary.
-
Slower Addition: Add the organic stock solution slowly to the vigorously stirring aqueous buffer to allow for better mixing and to avoid localized high concentrations that can lead to precipitation.
-
Issue 3: The compound is not dissolving in an organic solvent.
-
Cause: The chosen organic solvent may not be suitable, or the concentration is too high.
-
Solution:
-
Try a Different Solvent: If solubility is poor in one solvent (e.g., ethanol), try another polar aprotic solvent like DMSO or DMF, which are excellent solvents for a wide range of organic compounds.[3]
-
Gentle Heating and Sonication: Gently warm the mixture (e.g., to 40°C) and/or place it in an ultrasonic bath to aid dissolution.
-
Solvent Combination: A mixture of solvents can sometimes be effective. For example, a small amount of DMSO can be added to ethanol to improve solubility.
-
Visualization of pH Effect on Solubility
The following diagram illustrates the relationship between pH and the ionization state of this compound, which directly impacts its aqueous solubility.
Caption: Effect of pH on the ionization and aqueous solubility of this compound.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound
This protocol describes the preparation of a 10 mM aqueous solution.
Materials:
-
This compound
-
Deionized water
-
1 M NaOH solution
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the required amount of this compound to prepare the desired volume of a 10 mM solution (e.g., 18.62 mg for 10 mL).
-
Add the solid to the desired volume of deionized water in a beaker with a stir bar.
-
Begin stirring. The solid will likely not dissolve completely.
-
While stirring, slowly add 1 M NaOH dropwise.
-
Monitor the pH of the solution. As the pH increases, the solid will begin to dissolve.
-
Continue adding NaOH until all the solid has dissolved. The final pH should be in the range of 7.5-8.5.
-
If necessary, adjust the final volume with deionized water.
-
Filter the solution through a 0.22 µm filter to sterilize and remove any remaining particulates.
Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol is for preparing a 100 mM stock solution in DMSO.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer or sonicator
Procedure:
-
Weigh the appropriate amount of this compound (186.21 mg for a 10 mL of 100 mM stock solution).
-
Add the solid to a suitable vial.
-
Add the required volume of DMSO.
-
Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming to 30-40°C can be applied if necessary.
-
Store the stock solution at -20°C for long-term stability. Before use, bring the solution to room temperature and ensure the compound is fully dissolved.
Troubleshooting Workflow Diagram
The following diagram provides a step-by-step workflow for troubleshooting solubility issues.
Caption: A workflow for troubleshooting the dissolution of this compound.
Data Summary
While specific experimental data for this compound is limited, the following table summarizes its known properties and provides guidance on solvent selection.
| Property | Value/Information | Source(s) |
| Molecular Formula | C₉H₁₄O₄ | [2] |
| Molecular Weight | 186.21 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Predicted pKa₁ | 4.42 ± 0.10 | [2] |
| Aqueous Solubility | Sparingly soluble at neutral pH | [1] |
| Organic Solvents | Generally soluble in polar organic solvents | [2] |
Recommended Solvents for Initial Trials:
| Solvent | Polarity | Notes |
| Water (with pH adjustment) | High | Requires pH > 7.5 for significant solubility. |
| Methanol | High | Good starting point for a polar protic solvent. |
| Ethanol | High | Similar to methanol, widely used. |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Excellent solvent for many poorly soluble compounds.[3] |
| Dimethylformamide (DMF) | High (Aprotic) | Another strong polar aprotic solvent. |
References
- pKas in Dicarboxylic Acids by Constant- pH Molecular Dynamics Simul
- Predicting the pKa of Small Molecules.
- Cyclopentane-1,1-diacetic acid 16713-66-9 wiki - Guidechem.
- Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes.
- Correlations and Predictions of Carboxylic Acid pK a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes - Scilit.
- Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors | Journal of Chemical Information and Modeling - ACS Public
- Cyclopentane-1,1-diacetic acid | 16713-66-9 - ChemicalBook.
- Dimethyl sulfoxide - Wikipedia.
Sources
Degradation pathways of 1,1-Cyclopentanediacetic acid under different conditions
Welcome to the technical support center for 1,1-Cyclopentanediacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the degradation pathways of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments. Our goal is to provide not just procedural steps, but also the scientific rationale behind them, ensuring the integrity and success of your research.
Section 1: Understanding the Stability of this compound
This compound is a dicarboxylic acid featuring a cyclopentane ring.[1] Its structure, with two acetic acid groups attached to the same carbon atom, presents unique stability characteristics.[1] Understanding its potential degradation pathways is crucial for developing stable formulations and interpreting analytical data correctly. Forced degradation studies are essential to determine the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[2][3] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing, including hydrolysis, oxidation, photolysis, and thermal stress.[4][5]
Frequently Asked Questions (FAQs): General Stability
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a dicarboxylic acid, it is susceptible to degradation pathways common to carboxylic acids, but its gem-diacetic acid structure on a cyclopentane ring may influence reaction kinetics and product formation.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, the following degradation pathways are plausible:
-
Hydrolysis: While the C-C bonds of the cyclopentane ring and the acetic acid side chains are generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to decarboxylation or other rearrangements.
-
Oxidation: The tertiary carbon atom of the cyclopentane ring could be susceptible to oxidation, potentially leading to ring-opening products. The carboxylic acid groups are generally resistant to further oxidation under mild conditions.
-
Thermal Degradation: At elevated temperatures, decarboxylation is a potential degradation pathway for dicarboxylic acids, which could lead to the formation of cyclopentylideneacetic acid or other related compounds.
-
Photodegradation: While the molecule does not contain significant chromophores that absorb in the near-UV or visible range, photolytic degradation in the presence of photosensitizers or under high-energy UV light cannot be ruled out.
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the preferred technique for monitoring the stability of this compound and separating it from its potential degradation products.[6] A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) or the use of a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) is recommended. MS detection is particularly useful for the identification of unknown degradation products.[6]
Section 2: Hydrolytic Degradation
Hydrolysis is a key degradation pathway for many pharmaceutical compounds.[5] For this compound, hydrolytic stability should be assessed under acidic, basic, and neutral conditions.
Troubleshooting Guide: Hydrolytic Degradation Studies
Issue 1: No degradation is observed under initial acidic or basic conditions.
-
Possible Cause: this compound may be relatively stable to hydrolysis at room temperature. Forced degradation studies often require more stringent conditions to achieve a target degradation of 5-20%.[5]
-
Troubleshooting Steps:
-
Increase Temperature: If no degradation is seen at room temperature, gradually increase the temperature of the reaction mixture (e.g., to 60-80°C).[6][7] Monitor the degradation at regular intervals.
-
Increase Acid/Base Concentration: If increasing the temperature is not sufficient or leads to overly rapid degradation, consider increasing the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).[4][5]
-
Extend Reaction Time: If the degradation is slow, extending the duration of the study (e.g., up to 7 days) may be necessary.[5]
-
Issue 2: Rapid and complete degradation is observed, making it difficult to identify intermediate products.
-
Possible Cause: The chosen stress conditions (temperature and/or acid/base concentration) are too harsh.
-
Troubleshooting Steps:
-
Reduce Temperature: Perform the study at a lower temperature to slow down the reaction rate.
-
Reduce Acid/Base Concentration: Use a lower concentration of the acid or base.
-
Time-Course Study: Take samples at multiple early time points to capture the formation and subsequent degradation of any intermediates.
-
Experimental Protocol: Forced Hydrolysis
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile if solubility is an issue) at a concentration of approximately 1 mg/mL.
2. Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl (or a higher concentration if necessary).
-
Keep the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[6]
-
At predetermined time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.[6]
3. Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at a controlled temperature (e.g., 60°C) for a specified period.
-
At predetermined time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.[6]
4. Neutral Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of water.
-
Keep the solution at a controlled temperature (e.g., 60°C) for a specified period.
-
At predetermined time points, withdraw an aliquot and dilute for HPLC analysis.
Diagram: Hydrolytic Degradation Workflow
Caption: Workflow for hydrolytic degradation studies.
Section 3: Oxidative Degradation
Oxidative degradation is a common pathway for many organic molecules, often initiated by reactive oxygen species.[4] Hydrogen peroxide is a widely used oxidizing agent in forced degradation studies.[5]
Troubleshooting Guide: Oxidative Degradation Studies
Issue 1: No significant degradation is observed with 3% hydrogen peroxide.
-
Possible Cause: this compound may be resistant to oxidation under these conditions. The reaction may require more forcing conditions or a different type of oxidant.
-
Troubleshooting Steps:
-
Increase H₂O₂ Concentration: Cautiously increase the concentration of hydrogen peroxide (e.g., up to 30%).[7]
-
Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60°C). Be aware that heat can accelerate the decomposition of hydrogen peroxide.
-
Consider Other Oxidants: If hydrogen peroxide is ineffective, other oxidative systems, such as those involving metal ions (e.g., Fenton's reagent) or radical initiators like azobisisobutyronitrile (AIBN), could be explored, although these represent more aggressive and less common conditions for standard forced degradation.[4]
-
Issue 2: The HPLC baseline is noisy or shows drifting after injecting samples from oxidative stress studies.
-
Possible Cause: Residual hydrogen peroxide in the sample can interfere with HPLC analysis, particularly with certain column packings and detectors.
-
Troubleshooting Steps:
-
Quench the Reaction: Before analysis, quench the excess hydrogen peroxide by adding a small amount of a reducing agent like sodium bisulfite or by catalase.
-
Dilute the Sample: Diluting the sample further can minimize the impact of residual peroxide on the chromatography.
-
Experimental Protocol: Oxidative Degradation
-
Preparation: Mix 1 mL of the 1 mg/mL stock solution of this compound with 1 mL of 3% hydrogen peroxide.
-
Incubation: Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).[6]
-
Sampling and Analysis: At predetermined time points, withdraw an aliquot and dilute it to a suitable concentration for HPLC analysis. If necessary, quench the reaction before injection.
Section 4: Thermal and Photolytic Degradation
Thermal and photolytic degradation studies assess the stability of the compound under heat and light stress, respectively.[3]
Troubleshooting Guide: Thermal and Photolytic Degradation
Issue: Little to no degradation is observed.
-
Possible Cause: The compound is stable under the initial stress conditions.
-
Troubleshooting Steps (Thermal):
-
Increase Temperature: Gradually increase the oven temperature. For solid-state studies, temperatures can be increased significantly, but should remain below the melting point to avoid phase changes. For solutions, the temperature should not exceed the boiling point of the solvent.
-
Increase Duration: Extend the exposure time.
-
-
Troubleshooting Steps (Photolytic):
-
Ensure Adequate Light Exposure: Confirm that the light source provides the intensity and spectral distribution specified in ICH Q1B guidelines.[3] The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.
-
Use a Photosensitizer: If direct photolysis is not occurring, the study could be repeated in the presence of a photosensitizer to investigate indirect photolytic pathways, although this is not a standard ICH condition.
-
Experimental Protocols
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a suitable container.
-
Store the container in an oven at a controlled elevated temperature (e.g., 80°C) for a specified duration (e.g., 48 hours).[6]
-
At the end of the study, dissolve a known amount of the stressed solid in a suitable solvent for HPLC analysis.
Photostability:
-
Expose a sample of solid this compound and a solution of the compound to a light source that conforms to ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light.
-
After the specified exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.
Diagram: Potential Thermal Degradation Pathway
Caption: A potential thermal degradation pathway for this compound.
Section 5: Microbial Degradation
While not a standard forced degradation condition for pharmaceutical stability testing, understanding the potential for microbial degradation is important for environmental fate assessments.
FAQs: Microbial Degradation
Q1: Is this compound likely to be biodegradable?
A1: Carboxylic acids are generally susceptible to microbial degradation.[8] The cyclopentane ring is also a structure that can be metabolized by certain microorganisms. Studies on similar compounds like cyclohexanecarboxylic acid and n-alkylcyclopentanes show that microbial degradation often proceeds via oxidation of the alkyl side chains (β-oxidation) and/or opening of the cycloalkane ring.[9][10] Therefore, it is plausible that microorganisms exist that can degrade this compound.
Q2: What would be the likely microbial degradation pathway?
A2: A probable pathway would involve initial enzymatic attack on the acetic acid side chains, potentially through β-oxidation-like mechanisms, followed by enzymatic cleavage of the cyclopentane ring. The ultimate end products of complete mineralization would be carbon dioxide and water.[11]
Experimental Approach: Preliminary Microbial Degradation Study
-
Inoculum: Use an inoculum from a relevant source, such as activated sludge from a wastewater treatment plant or soil enrichment cultures.[8]
-
Medium: Prepare a minimal salts medium containing this compound as the sole carbon source.
-
Incubation: Incubate the cultures under appropriate conditions (e.g., aerobic, controlled temperature).
-
Monitoring: Monitor the degradation of the parent compound over time using HPLC. The formation of metabolites can be tracked using HPLC-MS.
Section 6: Data Interpretation and Summary
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | Reagent/Parameters | Observation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | Degradation observed | Decarboxylation products, isomers |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | Degradation observed | Salts, potential rearrangement products |
| Oxidative | 3-30% H₂O₂, RT-60°C | Potential for degradation | Ring-opened dicarboxylic acids |
| Thermal (Solid) | 80°C (or higher) | Potential for degradation | Decarboxylation products |
| Photolytic | ICH Q1B conditions | Likely stable | Minimal degradation expected |
Note: This table presents potential outcomes and should be populated with actual experimental data.
Final Considerations
-
Mass Balance: In all degradation studies, it is crucial to ensure mass balance. The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100%. A significant loss in mass balance may indicate the formation of volatile or non-UV active degradants.[6]
-
Peak Purity: Use a photodiode array (PDA) detector or mass spectrometer to assess the peak purity of the parent compound and any major degradants to ensure that no co-eluting peaks are present.[12]
This technical support guide provides a framework for investigating the degradation pathways of this compound. By understanding the potential instabilities of this molecule, researchers can develop robust analytical methods and stable formulations, ultimately ensuring the quality and efficacy of the final product.
References
- MedCrave. (2016).
- Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]
- SciSpace. (2016).
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
- Kuujia.com. (n.d.). This compound. [Link]
- Asian Journal of Pharmaceutical Analysis. (n.d.).
- National Institutes of Health. (2021).
- National Institutes of Health. (n.d.).
- Google Patents. (n.d.).
- National Institutes of Health. (n.d.). Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326. [Link]
- PubMed. (2021).
- MDPI. (n.d.). Degradation of Triclosan in the Water Environment by Microorganisms: A Review. [Link]
- PubMed. (2024). Thermal Decomposition of 2-Cyclopentenone. [Link]
- Research Square. (2021).
- Pharmaffiliates. (n.d.). CAS No : 16713-66-9 | Product Name : this compound. [Link]
- Organic Syntheses. (n.d.). Cyclopentanone. [Link]
- National Institutes of Health. (n.d.). Microbial Degradation of a Recalcitrant Pesticide: Chlordecone. [Link]
- National Institutes of Health. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. [Link]
- MDPI. (n.d.). Biodegradation of Typical Plastics: From Microbial Diversity to Metabolic Mechanisms. [Link]
- Biblioteka Nauki. (n.d.). Oxidation of cyclic ketones to dicarboxylic acids. [Link]
- National Institutes of Health. (n.d.). Capturing the Real-Time Hydrolytic Degradation of a Library of Biomedical Polymers by Combining Traditional Assessment and Electrochemical Sensors. [Link]
- PubMed. (2011).
- National Institutes of Health. (2022). Synergistic co-metabolism enhancing the crude oil degradation by Acinetobacter oleivorans DR1 and its metabolic potential. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2018). Oxidation of cyclic ketones to dicarboxylic acids. [Link]
- National Institutes of Health. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]
- ResearchGate. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]
- PubMed. (1967).
- ResearchGate. (1970). Thermal decomposition of cyclopentene. [Link]
- MDPI. (n.d.). Biodegradation and Non-Enzymatic Hydrolysis of Poly(Lactic-co-Glycolic Acid) (PLGA12/88 and PLGA6/94). [Link]
- MDPI. (n.d.). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid)
- MDPI. (2021).
- MDPI. (n.d.).
- PubMed. (2018). A model for hydrolytic degradation and erosion of biodegradable polymers. [Link]
- PubMed. (2024). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. [Link]
Sources
- 1. 16713-66-9(this compound) | Kuujia.com [kuujia.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. scispace.com [scispace.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Reactions of 1,1-Cyclopentanediacetic Acid
Welcome to the technical support guide for 1,1-Cyclopentanediacetic acid. As Senior Application Scientists, we understand the unique challenges this substrate presents. This guide is designed to provide you with expert insights and field-proven protocols to overcome the reactivity hurdles associated with its sterically congested structure, ensuring the success of your research and development projects.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "sterically hindered" molecule?
A: The core of the issue lies in the quaternary carbon atom at the 1-position of the cyclopentane ring. Both acetic acid moieties are attached to this single, non-prochiral carbon. This arrangement, often called a gem-dialkyl effect, creates a crowded environment around the carbonyl carbons of the acid groups. The cyclopentyl ring and the opposing carboxylic acid group physically obstruct the trajectory of incoming nucleophiles, significantly slowing down or preventing reactions that would otherwise be straightforward for linear diacids.[1]
Q2: Why do standard condensation reactions, like uncatalyzed amidation or Fischer esterification, provide such poor yields with this substrate?
A: Standard condensation methods rely on direct interaction between the nucleophile (an amine or alcohol) and the carboxylic acid.
-
For Amidation: A direct reaction between a carboxylic acid and an amine results in a rapid acid-base reaction, forming a non-reactive ammonium carboxylate salt.[2] While heating can sometimes force amide formation, the steric hindrance of this compound raises the energy barrier for the subsequent nucleophilic attack so high that this approach is often ineffective.
-
For Fischer Esterification: This is an equilibrium-driven process catalyzed by a strong acid.[3] The steric bulk around the carbonyl group severely impedes the approach of the alcohol nucleophile to the protonated carbonyl, drastically slowing the rate of both the forward and reverse reactions.[3] Achieving acceptable yields often requires prolonged reaction times at high temperatures, which can lead to decomposition of sensitive substrates.
Q3: What is the fundamental strategy for promoting reactions with sterically hindered carboxylic acids like this one?
A: The universal strategy is activation . Instead of trying to force a nucleophile to attack the relatively unreactive carboxylic acid, we first convert the hydroxyl group of the acid into a better leaving group.[4][5] This is achieved by reacting the acid with a "coupling agent" or "activating agent" to form a highly reactive intermediate (e.g., an active ester, acylisourea, mixed anhydride, or acyl chloride). This intermediate is much more electrophilic and readily undergoes nucleophilic acyl substitution, even with bulky nucleophiles or hindered substrates.[4]
Troubleshooting Guide: Amide Bond Formation (Amidation)
Amidation is one of the most common and challenging reactions for this substrate. Below are solutions to frequently encountered problems.
Problem 1: "My standard DCC coupling reaction is slow, incomplete, and produces a significant amount of an insoluble white precipitate."
-
Expert Analysis: This is a classic symptom of using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a hindered acid. The slow desired reaction allows side reactions to dominate. The primary issue is the O-acylisourea intermediate formed between the acid and DCC is itself sterically shielded.[6] The approach of the amine is slow, giving the intermediate time to rearrange into a stable, unreactive N-acylurea.[7] The white precipitate is the dicyclohexylurea (DCU) byproduct, which has low solubility in many organic solvents.[8]
-
Solution: Employ a Superior Activating Agent. For sterically demanding systems, uronium-based coupling reagents are far more effective. We strongly recommend switching to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[9][10] The neighboring pyridine nitrogen atom in the HOAt leaving group is believed to stabilize the transition state, accelerating the rate of amidation and outcompeting side reactions.[10] HATU is particularly effective for hindered substrates.[11]
-
Comparative Data: Coupling Agent Efficacy
Coupling Agent System Key Features Common Issues with Hindered Substrates Recommendation DCC Inexpensive, common. Slow reaction, low yields, N-acylurea formation, DCU byproduct removal can be difficult.[7][12] Not recommended. EDC / HOBt Water-soluble urea byproduct simplifies workup. Better than DCC, but can still be inefficient for severely hindered systems. A viable but often suboptimal choice. | HATU / Base | Very fast reaction rates, high yields, low racemization, excellent for hindered substrates.[9][11] | Higher cost, requires an amine base (e.g., DIPEA, 2,4,6-collidine). | Strongly Recommended. |
-
Protocol 1: High-Efficiency Di-Amidation using HATU
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (2.2 eq) to the solution.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (2.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
-
Visualization: HATU Activation Mechanism
Caption: HATU activation pathway for amide synthesis.
Problem 2: "I need to synthesize the mono-amide derivative selectively. How can I prevent the formation of the di-amide?"
-
Expert Analysis: Controlling the stoichiometry (i.e., using only one equivalent of amine and coupling agent) is often unreliable for producing the mono-amide. The reactivities of the two carboxylic acids are identical, leading to a statistical mixture of di-amide, mono-amide, and unreacted starting material, which can be challenging to separate.
-
Solution: The Intramolecular Anhydride Route. A superior strategy for selective mono-functionalization is to first convert the diacid into its cyclic anhydride. This five-membered ring is stable and easily isolated. Subsequent reaction with one equivalent of an amine will selectively open the anhydride to cleanly form the desired mono-amide/mono-acid product.
-
Protocol 2: Selective Mono-Amidation via Anhydride Formation Step A: Synthesis of 1,1-Cyclopentanediacetic Anhydride
-
Place this compound (1.0 eq) and acetic anhydride (3.0-5.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 140 °C) for 2-4 hours.[13][14]
-
Allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid byproduct under high vacuum. The resulting crude 1,1-Cyclopentanediacetic anhydride is often of sufficient purity for the next step but can be recrystallized if necessary.
Step B: Ring-Opening Aminolysis
-
Dissolve the crude anhydride (1.0 eq) in an aprotic solvent like dichloromethane (DCM) or THF at 0 °C.
-
Slowly add a solution of the desired amine (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Workup: The product is a carboxylic acid, so an acidic workup should be avoided. Concentrate the solvent. If the product precipitates, it can be collected by filtration. Otherwise, standard purification by chromatography or crystallization can be employed.
-
-
Visualization: Workflow for Selective Mono-Amidation
Caption: Strategic workflow for clean mono-amide synthesis.
Troubleshooting Guide: Ester Formation (Esterification)
Problem: "My Fischer esterification is giving poor yields. I need a more reliable method, especially for reacting with a secondary or tertiary alcohol."
-
Expert Analysis: As with amidation, the steric hindrance of the diacid is the primary obstacle. For hindered alcohols, the challenge is magnified. A more potent activation method is required.
-
Solution 1 (Good): Steglich Esterification This method uses DCC to activate the carboxylic acid and a catalytic amount of 4-Dimethylaminopyridine (DMAP).[15] The O-acylisourea intermediate reacts with DMAP to form a highly reactive N-acylpyridinium salt, which is then attacked by the alcohol. This is generally effective for primary and less-hindered secondary alcohols.[6]
-
Solution 2 (Excellent for Hindered Systems): Yamaguchi Esterification For maximum efficacy, especially with hindered secondary or tertiary alcohols, the Yamaguchi esterification is the method of choice.[16][17] This reaction uses 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to form a mixed anhydride in situ. The steric bulk of the ortho-chloro substituents on the Yamaguchi reagent directs the subsequent DMAP-catalyzed attack by the alcohol to the less-hindered carbonyl of the cyclopentanediacetic acid moiety, leading to excellent yields of the desired ester.[18][19]
-
Protocol 3: Yamaguchi Esterification for Hindered Alcohols
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add triethylamine (Et₃N) (2.2 eq) and stir for 10 minutes.
-
Slowly add 2,4,6-trichlorobenzoyl chloride (2.2 eq) and stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.
-
In a separate flask, prepare a solution of the desired alcohol (2.5 eq) and DMAP (3.0 eq) in anhydrous toluene.
-
Add the solution from Step 4 to the mixed anhydride solution from Step 3 via cannula or syringe.
-
Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, filter the mixture to remove triethylamine hydrochloride. Dilute the filtrate with ethyl acetate and wash sequentially with aqueous NaHCO₃ and brine. Dry the organic layer, concentrate, and purify by column chromatography.
-
-
Visualization: Yamaguchi Esterification Mechanism
Caption: Key intermediates in the Yamaguchi esterification.
Alternative Activation: Di-Acyl Chloride Formation
Q: For maximum reactivity, can I just convert the diacid to the di-acyl chloride?
A: Yes, this is a powerful and effective strategy for activating both carboxylic acids. The resulting di-acyl chloride is highly electrophilic and will react rapidly with most nucleophiles (amines, alcohols) without the need for coupling agents. However, this method uses harsh reagents and the product is moisture-sensitive.
-
Recommended Reagent: Thionyl chloride (SOCl₂) is a common and effective choice.[20][21][22] The byproducts, SO₂ and HCl, are gases, which can simplify purification.[23]
-
Protocol 4: Synthesis of 1,1-Cyclopentanediacetyl Chloride
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic and corrosive gases.
-
Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂).
-
Add thionyl chloride (SOCl₂) (3.0-5.0 eq), which can also serve as the solvent. A catalytic drop of DMF can accelerate the reaction.
-
Heat the mixture gently to reflux (approx. 76 °C) for 1-3 hours until gas evolution ceases.
-
Carefully remove the excess thionyl chloride by distillation, followed by high vacuum.
-
The resulting crude di-acyl chloride is a highly reactive intermediate and should be used immediately without exposure to moisture.
-
References
- Amine to Amide Mechanism - H
- Organic Chemistry - DCC Coupling Mechanism. YouTube. [Link]
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
- H
- DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. YouTube. [Link]
- 山口ラクトン化反応とは? 意味をやさしく解説. サードペディア百科事典. [Link]
- 山口エステル化反応. Wikipedia. [Link]
- The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. ACS Omega. [Link]
- Steglich Esterific
- 山口ラクトン化反応【Yamaguchi Esterific
- WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide.
- Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega. [Link]
- Carbodiimide. Wikipedia. [Link]
- Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]
- A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal. [Link]
- Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides.
- 山口マクロラクトン化はラクトン合成の名盤反応. とらおの有機化学. [Link]
- Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. [Link]
- Ester synthesis by esterific
- Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]
- 14.
- Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
- Acyl chloride. Wikipedia. [Link]
- Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterific
- Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release.
- Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC - NIH. [Link]
- Carbodiimides and Additives. Aapptec Peptides. [Link]
- (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates.
- 08.09 Activation Substitution of Carboxylic Acids. YouTube. [Link]
- Catalytic N-methyl amidation of carboxylic acids under cooper
- A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. NIH. [Link]
- Catalytic Amid
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- preparation of acyl chlorides (acid chlorides). Chemguide. [Link]
- Amide synthesis by acyl
- 山口マクロラクトン化 Yamaguchi Macrolactonization.
- Synthesis of cyclopentane-1,3-dicarboxylic anhydride. PrepChem.com. [Link]
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. YouTube. [Link]
- Anhydride synthesis. Organic Chemistry Portal. [Link]
- DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. NIH. [Link]
- Organic Chemistry 23: Steric Hindrance in Cycloalkanes. YouTube. [Link]
Sources
- 1. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Catalytic Amidation [catalyticamidation.info]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 12. peptide.com [peptide.com]
- 13. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 14. prepchem.com [prepchem.com]
- 15. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 16. pedia.3rd-in.co.jp [pedia.3rd-in.co.jp]
- 17. 山口ラクトン化反応 - Wikipedia [ja.wikipedia.org]
- 18. Yamaguchiマクロラクトン化はラクトン合成の名盤反応 - とらおの有機化学 [tora-organic.com]
- 19. 山口マクロラクトン化 Yamaguchi Macrolactonizaion | Chem-Station (ケムステ) [chem-station.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Low Yields in the Esterification of 1,1-Cyclopentanediacetic Acid
Welcome to the technical support center for the esterification of 1,1-Cyclopentanediacetic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high yields for this specific transformation. The unique gem-dicarboxylic acid structure of this compound presents specific steric and electronic challenges that can lead to low conversion, incomplete reaction, and the formation of undesired byproducts.
This document provides in-depth, question-and-answer-based troubleshooting, supported by mechanistic explanations, detailed protocols, and authoritative references to empower you to optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during the esterification of this compound.
Problem Area 1: Low or No Conversion to Diester
Question 1: My reaction shows minimal conversion of the starting diacid. What are the primary factors limiting the reaction?
Answer: Low conversion in the Fischer-Speier esterification of this compound typically stems from three core issues: an unfavorable reaction equilibrium, insufficient catalysis, or steric hindrance.
-
Reaction Equilibrium: Fischer esterification is a reversible process that produces one molecule of water for each ester group formed.[1][2][3] According to Le Châtelier's principle, the accumulation of water in the reaction mixture will shift the equilibrium back towards the starting materials, halting the reaction.[2][4][5] For a diacid, this is doubly critical as two equivalents of water are produced.
-
Insufficient Catalysis: The reaction requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid.[6] This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[7][8][9] If the catalyst is too weak, used in insufficient quantity, or degraded, the activation barrier for this first step will not be overcome, leading to a sluggish or stalled reaction.
-
Steric Hindrance: The two carboxylic acid groups are attached to the same quaternary carbon atom on a cyclopentane ring. This arrangement creates significant steric bulk, which can impede the approach of the alcohol nucleophile to the carbonyl carbon.[1][4] This effect is more pronounced for the second esterification step and when using bulkier alcohols. Primary alcohols react fastest, while secondary and tertiary alcohols are significantly slower.[2][8]
To overcome these issues, you must actively drive the reaction forward. This is typically achieved by using a large excess of the alcohol and/or by actively removing water as it is formed.[3][9]
Question 2: How does my choice of catalyst impact the reaction, and what are the best options?
Answer: Catalyst selection is critical. The most common and effective catalysts for Fischer esterification are strong Brønsted acids.
-
Sulfuric Acid (H₂SO₄): This is the most common and cost-effective catalyst. It is a strong acid and also acts as a dehydrating agent, helping to sequester the water produced.[1][3] However, its strong oxidizing nature can sometimes lead to charring or side reactions at high temperatures. A typical catalytic loading is 1-5 mol% relative to the carboxylic acid groups.[10]
-
p-Toluenesulfonic Acid (p-TsOH): This is a solid, non-oxidizing acid catalyst that is often easier to handle than sulfuric acid.[8][11] It is highly effective and a preferred choice for more sensitive substrates.
-
Lewis Acids: Lewis acids like scandium(III) triflate or zirconium(IV) salts can also catalyze the reaction and are sometimes used for specialized applications.[8][9]
-
Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or metal-exchanged clays (e.g., Al³⁺-montmorillonite), offer the significant advantage of easy removal from the reaction mixture by simple filtration.[12] This simplifies purification and can prevent product degradation caused by residual acid.
Recommendation: For this compound, start with p-toluenesulfonic acid due to its efficacy and milder nature. If conversion remains low, sulfuric acid may provide a stronger catalytic effect.
Question 3: I suspect water is inhibiting my reaction. How can I remove it effectively?
Answer: Water removal is the most powerful tool for driving the esterification to completion.[7][8][9] There are two primary strategies:
-
Using a Large Excess of Alcohol: If you are using a low-boiling alcohol like methanol or ethanol, using it as the reaction solvent (a very large excess) can shift the equilibrium sufficiently to achieve high yields.[3][7][13] This is often the simplest approach.
-
Azeotropic Removal with a Dean-Stark Apparatus: This is the most efficient method for actively removing water.[11][14][15] The reaction is run in a solvent that forms a low-boiling azeotrope with water, such as toluene or cyclohexane.[8][14] The vapor from the refluxing mixture enters the Dean-Stark trap, where it condenses.[14] Since water is immiscible with and denser than toluene, it separates and collects in the bottom of the trap, while the solvent overflows and returns to the reaction flask.[16] This continuous removal of a product irreversibly pulls the reaction towards the diester.[15][16][17]
Problem Area 2: Incomplete Esterification & Monoester Formation
Question 1: My reaction stalls after forming the monoester. Why is the second esterification so much more difficult?
Answer: This is a classic problem when esterifying dicarboxylic acids, especially sterically hindered ones. The difficulty arises from a combination of statistical, electronic, and steric factors.
-
Statistical Factor: Initially, the alcohol can react with either of the two identical carboxylic acid groups. After the first esterification, there is only one carboxylic acid group left to react, halving the probability of a reactive collision.
-
Electronic Deactivation: The first ester group formed is electron-withdrawing. This effect reduces the electron density on the carbonyl oxygen of the remaining carboxylic acid group, making it less basic and therefore less likely to be protonated by the acid catalyst. This deactivation of the second acid group slows its conversion to the ester.
-
Increased Steric Hindrance: The newly formed ester group adds significant steric bulk around the remaining carboxylic acid, further hindering the approach of the alcohol for the second esterification.
This combination of factors means that driving the reaction from the monoester to the diester requires more forcing conditions (higher temperature, longer reaction time, and efficient water removal).
Question 2: What specific reaction conditions can I adjust to favor the formation of the diester over the monoester?
Answer: To maximize the yield of the diester, you must employ conditions that aggressively push the equilibrium forward.
| Parameter | Standard Condition | Optimized for Diester Formation | Rationale |
| Water Removal | Excess alcohol | Dean-Stark apparatus with toluene | Irreversibly removes water, making the second, less favorable esterification proceed to completion.[8][9] |
| Temperature | Reflux of alcohol | Reflux of toluene (approx. 111 °C) | Higher temperature increases the reaction rate, helping to overcome the higher activation energy of the second esterification. |
| Reaction Time | 4-8 hours | 12-24 hours, monitored by TLC/GC | The second esterification is significantly slower; extended reaction times are necessary. |
| Catalyst Load | 1-2 mol% | 3-5 mol% | A higher catalyst concentration can help to ensure sufficient protonation of the electronically deactivated monoester intermediate. |
Caption: Key steps in the acid-catalyzed Fischer esterification.
References
- Dean–Stark apparatus. (n.d.). In Wikipedia.
- Landis, C. (2006). Esterification Using a Dean-Stark Trap. University of Wisconsin-Madison.
- Scoilnet. (n.d.). Dean Stark Apparatus.
- Dong, V. M., & Riedel, J. (2017). Dean-Stark Trap: Principle, Use in Chemical Reactions. JoVE (Journal of Visualized Experiments).
- Ciriminna, R., et al. (2016). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry, 18(21), 5853-5858. DOI:10.1039/C6GC01900E.
- Rahman, M., et al. (2018). Optimization of Esterification of Dicarboxylic Acids and 2- Ethyl-1-hexanol. AIP Conference Proceedings, 2045(1), 020086. DOI:10.1063/1.5080885.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- Royal Society of Chemistry. (2016). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry.
- Jayachandran, B., et al. (2011). Esterification of dicarboxylic acids to diesters over Mn+-montmorillonite clay catalysts. Catalysis Science & Technology, 1(4), 619-626.
- Galiya, G., et al. (2014). Esterification of Dicarboxylic Acids with 2-Ethylhexanol under Supercritical Conditions. ISRN Organic Chemistry.
- LibreTexts. (2021). Experiment 10: Fischer Esterification.
- J&K Scientific LLC. (n.d.). Fischer Esterification.
- JoVE. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
- Fischer–Speier esterification. (n.d.). In Wikipedia.
- LibreTexts. (2020). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification.
- Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
- Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
- Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- LibreTexts. (2023). Fischer Esterification.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Clark, J. (2015). esterification - alcohols and carboxylic acids. Chemguide.
- Google Patents. (1980). US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate.
- University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'.
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [moodle.tau.ac.il]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. researchgate.net [researchgate.net]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 14. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 15. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 16. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 17. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
Preventing byproduct formation in the synthesis of 1,1-Cyclopentanediacetic acid derivatives
Welcome to the technical support center for the synthesis of 1,1-cyclopentanediacetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on preventing the formation of common byproducts. The following content is structured in a question-and-answer format to directly address challenges you may encounter in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and what are the key intermediates?
The most common and scalable synthesis of this compound initiates with cyclopentanone and an active methylene compound, such as a cyanoacetate. The reaction proceeds through a sequence of a Knoevenagel condensation, followed by a Michael addition, and finally hydrolysis.
A key intermediate in a well-documented pathway is β,β-tetramethylene-α,α'-dicyanoglutarimide. This is formed by reacting cyclopentanone, a cyanoacetate (like methyl cyanoacetate), and cyanoacetamide in the presence of a basic catalyst.[1] The subsequent hydrolysis of this intermediate yields the desired this compound.
An alternative, though related, pathway involves the formation of a dinitrile intermediate, which is then subjected to hydrolysis to afford the final diacid product.
Q2: What is the most critical step for byproduct formation in this synthesis?
Based on our experience and the available literature, the hydrolysis of the dinitrile or dicyanoglutarimide intermediate is the most critical step where significant byproduct formation can occur. The challenge lies in achieving complete hydrolysis of both nitrile/imide functionalities to carboxylic acids without forming stable, partially hydrolyzed intermediates.
While side reactions can occur in the initial condensation and addition steps, they are often more readily controlled by adjusting stoichiometry and reaction conditions. The hydrolysis, however, requires harsh conditions (strong acid or base and heat) which can be difficult to optimize for complete conversion.[2][3]
Troubleshooting Guide: Byproduct Formation and Mitigation
Problem 1: Low yield of the desired diacid with significant amounts of a water-soluble, nitrogen-containing impurity.
Question: My final product shows a low yield after purification, and I have evidence of nitrogen-containing impurities. What are these byproducts and how can I prevent their formation?
Answer: The presence of nitrogen-containing impurities in your final product strongly suggests incomplete hydrolysis of the dinitrile or dicyanoglutarimide intermediate. The hydrolysis of nitriles to carboxylic acids proceeds through an amide intermediate.[2][4] Under certain conditions, this amide can be a stable, isolable compound.
Common Byproducts:
-
1-(carboxymethyl)cyclopentaneacetamide (Mono-amide): One of the nitrile/imide groups is hydrolyzed to a carboxylic acid, while the other remains as an amide.
-
1,1-Cyclopentanediacetamide (Di-amide): Both nitrile/imide groups are converted to amides but do not fully hydrolyze to the diacid.
-
Unreacted Dinitrile/Dicyanoglutarimide: The starting material for the hydrolysis step is carried through.
Causality and Prevention:
The formation of these amide byproducts is typically due to insufficiently stringent hydrolysis conditions.
-
Reaction Time and Temperature: Inadequate reaction time or temperature will likely result in incomplete hydrolysis. For instance, the hydrolysis of β,β-tetramethylene-α,α'-dicyanoglutarimide with sulfuric acid is typically conducted at elevated temperatures (100-160°C) for several hours to drive the reaction to completion.[1]
-
Concentration of Acid/Base: A lower concentration of the hydrolyzing agent (e.g., sulfuric acid) may not be effective in converting the amide intermediates to the carboxylic acid.
-
Water Content: The stoichiometry of water is crucial for hydrolysis. Insufficient water will prevent the reaction from proceeding to the diacid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nitrogen-containing impurities.
Recommended Action:
We recommend a systematic optimization of your hydrolysis conditions. A design of experiments (DoE) approach can be highly effective. Key parameters to investigate are summarized in the table below.
| Parameter | Range to Investigate | Rationale |
| Temperature | 120-160 °C | Higher temperatures accelerate the hydrolysis of the stable amide intermediate. |
| Reaction Time | 4-12 hours | Ensure sufficient time for both hydrolysis steps to reach completion. |
| H₂SO₄ Concentration | 70-98% | A higher concentration of strong acid is more effective for complete hydrolysis. |
| Water to Substrate Ratio | 5-15 equivalents | Ensure an excess of water is present to drive the reaction forward. |
Problem 2: Presence of multiple spots on TLC/peaks in HPLC of the crude product before hydrolysis.
Question: I'm observing a complex mixture of products after the initial reaction of cyclopentanone and cyanoacetate, before the final hydrolysis. What are the likely side products?
Answer: A complex mixture at this stage suggests that the Knoevenagel condensation and subsequent Michael addition are not proceeding cleanly.
Common Byproducts:
-
Cyclopentylidene Cyanoacetate (Mono-adduct): This is the product of the initial Knoevenagel condensation. Its presence indicates an incomplete Michael addition of the second cyanoacetate equivalent.
-
Self-Condensation Product of Cyclopentanone: While less common with mild bases, stronger basic conditions can promote the aldol condensation of cyclopentanone with itself.[5]
-
Michael Adduct of an Unwanted Nucleophile: If other nucleophiles are present in the reaction mixture (e.g., water, alcohol solvent), they can potentially add to the cyclopentylidene cyanoacetate.[6]
Causality and Prevention:
-
Stoichiometry: An insufficient amount of the second equivalent of the active methylene compound will lead to the accumulation of the mono-adduct. Ensure precise control over the stoichiometry of your reactants.
-
Base Catalyst: The choice and amount of base are critical. A weak base like an amine is generally preferred to minimize the self-condensation of cyclopentanone.[5] Strong bases like alkoxides should be used with caution.
-
Reaction Temperature: Higher temperatures can favor side reactions. This step is often carried out at or slightly above room temperature.[1]
Experimental Protocol: Optimized Formation of β,β-Tetramethylene-α,α'-dicyanoglutarimide
This protocol is adapted from a patented procedure and is designed to minimize byproduct formation in the initial steps.[1]
-
Reaction Setup: In a suitable reaction vessel, combine cyclopentanone (1.0 eq.), methyl cyanoacetate (1.0 eq.), and cyanoacetamide (1.0 eq.) in a polar, aprotic solvent such as DMF or DMSO.
-
Catalyst Addition: Add a basic catalyst, such as triethylamine (0.1-0.2 eq.), to the mixture.
-
Reaction Conditions: Stir the mixture at a controlled temperature, typically between 20-50°C. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, the intermediate salt is typically precipitated by the addition of a strong acid. The resulting solid can be filtered and washed.
Reaction Pathway Diagram:
Caption: Key steps in the formation of the dicyano intermediate.
Analytical Methods for Purity Assessment
Q3: What are the recommended analytical techniques to identify and quantify byproducts in the synthesis of this compound?
Answer: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the primary tool for quantifying the purity of the final product and detecting impurities. A C18 column with a mobile phase consisting of an acetonitrile/water gradient with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) is a good starting point.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the molecular weights of unknown impurities, which is crucial for deducing their structures (e.g., identifying mono-amide or di-amide byproducts).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for the structural elucidation of the final product and any isolated byproducts. Specific chemical shifts and coupling patterns can confirm the presence of amide functionalities or unreacted starting materials.[8]
Typical HPLC Conditions for Carboxylic Acid Analysis:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
References
- Converting Nitriles to Amides. (n.d.). Chemistry Steps.
- Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. (2020). Molecules, 25(22), 5434.
- Knoevenagel condensation. (n.d.). In Wikipedia.
- Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021, April 16). Chemistry Stack Exchange.
- Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Process for the preparation of 1,1-cyclohexane diacetic acid monoamide. (2003). WO2003002517A1.
- Recent Developments on Five-Component Reactions. (2021). Molecules, 26(7), 1986.
- Michael addition reaction. (n.d.). In Wikipedia.
- The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. (2015). Journal of Saudi Chemical Society, 19(1), 55-58.
- Chemoselective Hydration of Nitriles to Amides Using Hydrated Ionic Liquid (IL) Tetrabutylammonium Hydroxide (TBAH) as a Green Catalyst. (2012). ChemInform, 43(36).
- Preparation of cyclopentane-1,1-diacetic acid and intermediate. (1980). US4212973A.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(19), 4322-4326.
- High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. (1987). Analytical Biochemistry, 167(1), 31-36.
- The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry.
- Preparation method of 1,1-cyclohexanediacetic acid. (2011). CN101475466B.
- Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal.
- Purification of cyclopentanone. (1950). US2513534A.
- Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps.
- The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry. (2003). Phytochemical Analysis, 14(6), 347-351.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2018). Molecules, 23(7), 1693.
- Michael addition reaction and its examples. (2023). Journal of Physics: Conference Series, 2478, 042018.
- Michael Addition. (n.d.). Organic Chemistry Portal.
- Improved Synthesis and Impurity Identification of (R)-Lacosamide. (2018). Organic Process Research & Development, 22(12), 1753-1758.
- A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. (2022). Foods, 11(15), 2235.
- Cyclopentanone synthesis. (n.d.). Organic Chemistry Portal.
- HPLC analysis of the mixture of products obtained from reaction of the cyclodextrin 3a with the suberic acid derivative 7 after 3 days. (n.d.). ResearchGate.
- Cyclopentanone: A raw material for production of C15 and C17 fuel precursors. (2014). Catalysis Today, 223, 15-21.
- Ethyl Cyanoacetate Reactions. (n.d.). ResearchGate.
Sources
- 1. US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Optimization of Catalyst Loading for 1,1-Cyclopentanediacetic Acid Synthesis
Welcome to the technical support center for the synthesis of 1,1-Cyclopentanediacetic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and provide in-depth insights into optimizing catalyst loading for this specific synthesis. Our goal is to move beyond simple procedural steps and offer a framework for rational, effective experimentation.
Overview of the Core Synthesis Pathway
This compound is a valuable building block in medicinal chemistry and materials science.[1][2][3] A prevalent and robust synthetic route involves a two-step process starting from cyclopentanone. Understanding this pathway is critical for troubleshooting and optimization.
The synthesis first involves a base-catalyzed reaction between the product of cyclopentanone and methyl cyanoacetate with cyanoacetamide. This forms the key intermediate, β,β-tetramethylene-α,α'-dicyanoglutarimide.[4] This intermediate is then subjected to strong acid hydrolysis to yield the final this compound.[4] The optimization of the basic catalyst in the initial condensation step is the primary focus of this guide, as it critically influences reaction efficiency, yield, and purity.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What type of catalyst is typically used for the initial condensation step? A1: The reaction is a nucleophilic addition and condensation process that is effectively promoted by a basic catalyst. Tertiary amines, such as triethylamine, are commonly cited due to their efficacy in promoting the reaction while being mild enough to minimize side reactions.[4] The choice of base is critical; its basicity and steric profile can influence reaction kinetics and selectivity.
Q2: Why is optimizing catalyst loading so important? A2: Catalyst loading optimization is a fundamental principle of green chemistry and process efficiency.[5]
-
Economic Impact: Minimizing the amount of catalyst reduces direct material costs.[5]
-
Environmental Impact: Lower catalyst loading decreases waste and the energy required for downstream purification.[5]
-
Process Control: Incorrect catalyst loading can lead to either stalled reactions (too little) or an increase in side products and purification challenges (too much).
Q3: What is a typical starting range for catalyst loading in this synthesis? A3: For a tertiary amine catalyst like triethylamine, a good starting point for optimization is typically in the range of 5-20 mol% relative to the limiting reactant. However, the optimal loading is highly dependent on the specific solvent, temperature, and concentration of the reactants. A systematic screening is always recommended.
Troubleshooting Guide: Catalyst Loading Issues
This section addresses specific experimental problems in a question-and-answer format.
Q: My reaction has stalled, showing low conversion of starting materials even after an extended period. What are the likely catalyst-related causes?
-
Potential Cause 1: Insufficient Catalyst Loading. The most straightforward cause is that the catalyst concentration is too low to effectively turn over the reactants and drive the reaction to completion at a reasonable rate. The catalytic cycle may be too slow to overcome the activation energy barrier efficiently.
-
Recommended Solution:
-
Establish a Baseline: Ensure your current result is reproducible.
-
Incremental Increase: Set up parallel reactions, increasing the catalyst loading in a stepwise manner (e.g., from 5 mol% to 10 mol%, 15 mol%, and 20 mol%).
-
Monitor Progress: Use an appropriate analytical technique (TLC, GC, or LC-MS) to monitor the consumption of starting materials over time for each condition.
-
-
Scientific Rationale: The rate of a catalyzed reaction is often directly proportional to the catalyst concentration. By increasing the loading, you increase the number of active catalytic species in the solution, thereby accelerating the rate of product formation.
Q: My reaction proceeds, but I'm observing a significant amount of an unknown impurity, leading to low yield and difficult purification. How could catalyst loading be the culprit?
-
Potential Cause: Excessive Catalyst Loading. While a certain amount of base is required, an excessive concentration can promote undesired side reactions. These may include self-condensation of reactants, polymerization, or other base-catalyzed degradation pathways. High catalyst loading can also complicate the workup, as removal of the catalyst and its salts can be challenging.[6]
-
Recommended Solution:
-
Systematic Reduction: If you are using a high catalyst load (e.g., >20 mol%), perform a series of experiments systematically reducing the amount (e.g., to 15 mol%, 10 mol%, 5 mol%).
-
Analyze Impurity Profile: Compare the impurity profile for each reaction using LC-MS or a similar technique. Identify the catalyst loading that maximizes the desired product-to-impurity ratio.
-
Control Temperature: High catalyst loading combined with high temperatures can be particularly detrimental. Consider lowering the reaction temperature in conjunction with reducing catalyst loading. The reaction is preferably carried out between 10°C and 50°C.[4][7]
-
-
Scientific Rationale: Reaction pathways have different activation energies. While the desired reaction may be favored at a certain catalyst concentration, higher concentrations can provide enough energy to overcome the activation barrier for less-favored, side-product-forming pathways.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting catalyst loading issues.
Data Presentation: Effect of Catalyst Loading
The following table illustrates a hypothetical but representative outcome of an optimization experiment for the base-catalyzed condensation step.
| Catalyst Loading (mol% Triethylamine) | Reaction Time (hours) | Yield of Intermediate (%) | Key Impurity (%) |
| 2.5 | > 24 (stalled) | < 10 | N/A |
| 5.0 | 18 | 65 | 3.1 |
| 10.0 | 10 | 88 | 1.5 |
| 15.0 | 8 | 89 | 4.8 |
| 20.0 | 7 | 85 | 9.2 |
Analysis: As shown, increasing the catalyst from 2.5% to 10% dramatically improves both the reaction rate and yield. However, further increases beyond 10% offer diminishing returns in reaction time while significantly increasing the formation of impurities, complicating purification and reducing the isolated yield. This data clearly points to 10 mol% as the optimal catalyst loading under these conditions.
Experimental Protocol: Catalyst Loading Screening
This protocol outlines a parallel screening experiment to determine the optimal catalyst loading for the synthesis of β,β-tetramethylene-α,α'-dicyanoglutarimide.
Objective: To identify the catalyst loading (mol%) of triethylamine that maximizes the yield of the desired intermediate while minimizing reaction time and impurity formation.
Materials:
-
Cyclopentanone
-
Methyl cyanoacetate
-
Cyanoacetamide
-
Triethylamine (catalyst)
-
Polar, aprotic solvent (e.g., DMF or DMSO)
-
Reaction vessels (e.g., 5 parallel reaction tubes with stir bars)
-
Temperature control system (e.g., heating block or oil bath)
-
TLC plates and appropriate eluent system
-
Quenching solution (e.g., dilute HCl)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Reactant Solution Preparation: Prepare a stock solution of the reactants. In a volumetric flask, dissolve cyclopentanone (1.0 eq), methyl cyanoacetate (1.0 eq), and cyanoacetamide (1.0 eq) in the chosen solvent to a defined concentration (e.g., 0.5 M).
-
Reaction Setup:
-
To each of the 5 reaction tubes, add an equal volume of the reactant stock solution.
-
Label the tubes according to the planned catalyst loading: 2.5%, 5%, 10%, 15%, and 20 mol%.
-
-
Catalyst Addition:
-
Calculate the volume of triethylamine needed for each mol% loading relative to the limiting reactant in each tube.
-
Carefully add the calculated amount of triethylamine to the corresponding reaction tube.
-
-
Reaction Execution:
-
Place all tubes in the heating block set to the desired temperature (e.g., 30°C).[4]
-
Begin stirring simultaneously in all vessels.
-
Start the timer.
-
-
Reaction Monitoring:
-
At regular intervals (e.g., every 2 hours), take a small aliquot from each reaction mixture.
-
Spot the aliquots on a TLC plate to visualize the consumption of starting materials and the formation of the product.
-
Note the time at which each reaction appears to have reached completion (i.e., the limiting starting material spot is no longer visible).
-
-
Workup and Analysis:
-
Once a reaction is complete, quench it by adding it to a beaker of cold, dilute HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Determine the crude yield and analyze the purity of the resulting intermediate from each reaction via LC-MS or ¹H NMR to quantify the product-to-impurity ratio.
-
-
Data Evaluation: Compile the results in a table (similar to the one in Section 4) to identify the optimal catalyst loading that provides the best balance of reaction time, yield, and purity.
References
- Vertex AI Search. (n.d.). Catalyst Loading Optimization.
- Karimi, M., Sadeghi, S., Mohebali, H., & Heydari, A. (2022). Optimization of the catalysts, solvent, catalyst loading, time and temperature (A–E) for the Knoevenagel condensation of aldehydes. ResearchGate.
- Changmai, B., Pathak, G., Momo, J., Anal, H., & Rokhum, L. (2020). Optimization of catalyst loading. ResearchGate.
- Parent, R. A. (1980). U.S. Patent No. 4,212,973. Google Patents.
- WuXi AppTec. (2023, May 26). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube.
- Gomez, J. C., et al. (2023). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. PubMed Central.
- Kuujia. (n.d.). This compound.
- Google Patents. (n.d.). CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid.
- Google Patents. (n.d.). Preparation method of 1,1-cyclohexanediacetic acid mono amide.
- Wang, Y., et al. (2011). Synthesis of 1,1-cyclohexanediacetic acid catalyzed by dilute sulfuric acid in high-temperature liquid water. ResearchGate.
- Stepan, A., et al. (2018). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central.
- MacMillan, D. W. C., et al. (2021). Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. ResearchGate.
- Smith, M. W. (2012). Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization. Digital Commons @ Butler University.
- MacMillan, D. W. C., et al. (2021). Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. PubMed Central.
- Google Patents. (n.d.). DE10308488A1 - Process for the preparation and purification of cyclopentanone.
- Wang, Y., et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI.
- National Institutes of Health. (2022). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. PubMed Central.
- Pharmaffiliates. (n.d.). This compound.
- Padwa, A., et al. (2005). Synthesis and reactions of a new 1,1-disubstituted cyclopentadiene. ResearchGate.
Sources
- 1. 16713-66-9(this compound) | Kuujia.com [kuujia.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS 16713-66-9 | this compound - Synblock [synblock.com]
- 4. US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate - Google Patents [patents.google.com]
- 5. Catalyst Loading Optimization → Area → Sustainability [energy.sustainability-directory.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
Addressing common issues in the work-up of 1,1-Cyclopentanediacetic acid reactions
Welcome to the technical support center for 1,1-Cyclopentanediacetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, work-up, and purification of this versatile building block. The following troubleshooting guides and frequently asked questions are structured to provide not just solutions, but also the underlying chemical principles to empower your experimental success.
Section 1: Synthesis & Reaction Monitoring
FAQ 1: My synthesis of this compound from cyclopentanone and a malonic ester derivative is low-yielding. What are the common pitfalls?
Low yields in the synthesis of this compound often stem from incomplete initial reaction or side reactions during hydrolysis. A common synthetic route involves the reaction of cyclopentanone with two equivalents of a malonate ester followed by hydrolysis and decarboxylation.
Troubleshooting Steps:
-
Incomplete Knoevenagel Condensation: The initial condensation is base-catalyzed. Ensure your base (e.g., sodium ethoxide) is fresh and anhydrous. The reaction is often driven to completion by removing the water formed, for instance, by azeotropic distillation with a suitable solvent like toluene.
-
Hydrolysis and Decarboxylation Issues: The final step of strong acid or base hydrolysis of the tetraester intermediate, followed by decarboxylation, can be problematic.[1]
-
Incomplete Hydrolysis: Ensure a sufficient excess of strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH) and adequate reflux time. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the ester intermediate.
-
Uncontrolled Decarboxylation: Decarboxylation typically occurs upon heating under acidic conditions. If the temperature is too high or the heating is too rapid, side reactions can occur. A controlled, gradual increase in temperature is recommended.[2]
-
-
Purification Losses: this compound is a polar, water-soluble compound.[3] During aqueous work-up, significant product loss can occur in the aqueous layer. To minimize this, saturate the aqueous layer with NaCl before extraction with an organic solvent like ethyl acetate. Multiple extractions are recommended.
Section 2: Work-up & Purification Challenges
FAQ 2: During the aqueous work-up of my reaction mixture, I'm observing a persistent emulsion. How can I resolve this?
Emulsions are a common nuisance in the work-up of reactions involving diacids due to their surfactant-like properties.
Immediate Solutions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[4]
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes break the emulsion by disrupting the interface.
-
Solvent Addition: Adding a small amount of a different organic solvent with a different polarity might help. For instance, if you are using ethyl acetate, a small addition of dichloromethane could be effective.
-
Patience and Gravity: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation. Gentle swirling or tapping of the funnel can also aid this process.
Preventative Measures:
-
Avoid vigorous shaking of the separatory funnel. Instead, use gentle inversions to mix the layers.
-
Perform a solvent swap to a less emulsion-prone solvent before the aqueous wash, if your product's solubility allows.
FAQ 3: I am trying to purify this compound by recrystallization, but I am getting poor recovery or an oily product. What is the best approach?
The choice of solvent is critical for successful recrystallization. This compound is a white crystalline solid.[3] An oily product suggests impurities or the presence of residual solvent.
Recommended Recrystallization Protocol:
-
Solvent Selection: Water is a good starting point for recrystallization due to the polarity of the diacid.[3] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities and lead to smaller crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals thoroughly under vacuum.
-
Troubleshooting Poor Recovery:
-
Product in Mother Liquor: If the recovery is low, your product may be too soluble in the chosen solvent. Try a different solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.
-
Incomplete Crystallization: Ensure the solution is sufficiently concentrated before cooling. You can carefully evaporate some of the solvent if the solution is too dilute.
Section 3: Common Reactions and Their Pitfalls
FAQ 4: I am attempting to form the anhydride of this compound using acetic anhydride, but the reaction is not going to completion. What should I consider?
The formation of 1,1-Cyclopentanediacetic anhydride is a key reaction for subsequent transformations, such as amidation.[5]
Key Considerations for Anhydride Formation:
| Parameter | Recommendation | Rationale |
| Reagent Quality | Use fresh, high-purity acetic anhydride. | Acetic anhydride can hydrolyze over time to acetic acid, which will not drive the reaction. |
| Reaction Temperature | Refluxing is often necessary. | The dehydration reaction requires energy to overcome the activation barrier. |
| Reaction Time | Monitor the reaction by IR spectroscopy. | Look for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic anhydride C=O stretches. |
| Work-up | Remove excess acetic anhydride and acetic acid under vacuum. | These can interfere with subsequent reactions or purification. |
Troubleshooting Workflow for Anhydride Synthesis
Caption: Troubleshooting workflow for anhydride synthesis.
FAQ 5: My Fischer esterification of this compound is resulting in a complex mixture of mono- and di-esters. How can I control the selectivity?
Fischer esterification of a diacid can be challenging to control.[6][7] The formation of a statistical mixture of starting material, monoester, and diester is common.
Strategies for Controlling Esterification:
-
To Favor the Di-ester:
-
Use a large excess of the alcohol, which can also serve as the solvent.[7] This drives the equilibrium towards the di-ester product according to Le Chatelier's principle.
-
Use a Dean-Stark apparatus to remove water as it is formed, which also pushes the equilibrium to the right.
-
-
To Favor the Mono-ester:
-
Use a stoichiometric amount of the alcohol (or a slight excess).
-
Carefully monitor the reaction progress by TLC or GC-MS and stop the reaction once the desired mono-ester is the major product.
-
Alternatively, consider forming the anhydride first and then reacting it with one equivalent of the alcohol. This is often a more controlled way to achieve mono-esterification.
-
Section 4: Safety & Handling
FAQ 6: What are the primary safety concerns when working with this compound and its derivatives?
While specific toxicity data for this compound is not extensively documented, it is prudent to handle it as a potentially hazardous chemical. The analogous 1,1-Cyclohexanediacetic acid is known to cause skin and serious eye irritation.[8]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[8]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.[8]
Safety Workflow for Handling Carboxylic Acids
Caption: General safety workflow for handling carboxylic acids.
References
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation.
- Kuujia.com. (n.d.). 16713-66-9(this compound).
- Google Patents. (n.d.). US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate.
- Google Patents. (n.d.). WO2003002517A1 - Process for the preparation of 1,1-cyclohexane diacetic acid monoamide.
- University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- University of Rochester, Department of Chemistry. (2026). How To Run A Reaction: The Workup.
- Pharmaffiliates. (n.d.). CAS No : 16713-66-9 | Product Name : this compound.
- Google Patents. (n.d.). CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid.
- Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid.
- ResearchGate. (2025, August 7). Diastereoselective Decarboxylation of Cyclopentene Dicarboxylic Acid Derivatives | Request PDF.
- Google Patents. (2005, May 19). WO 2005/044779 A2.
- PubMed. (2018, April 1). One-pot synthesis of bioactive cyclopentenones from α-linolenic acid and docosahexaenoic acid.
- Journal of Chemical Education. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
- Wikipedia. (n.d.). Organic acid anhydride.
- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
- Wikipedia. (n.d.). Ketonic decarboxylation.
- ARKAT USA. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans.
- cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
- Chemistry Stack Exchange. (2018, March 16). Decarboxylation of cyclohex-1-ene-1,2-dicarboxylic acid by electrolysis method.
- SJZ Chem-Pharm Co., Ltd. (n.d.). This compound.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- PubMed Central. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
- Reddit. (2024, February 15). Esterification not Working (Separation) : r/OrganicChemistry.
- MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
- PubMed. (n.d.). Cyclopentenone: A Special Moiety for Anticancer Drug Design.
- organic-chemistry.org. (n.d.). Acid to Ester - Common Conditions.
- Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems.
Sources
- 1. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 16713-66-9: this compound | CymitQuimica [cymitquimica.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Stereoselective Reactions with 1,1-Cyclopentanediacetic Acid Derivatives
To: Valued Researchers, Scientists, and Drug Development Professionals From: Gemini Applications Science Team Subject: Improving the Stereoselectivity of Reactions with 1,1-Cyclopentanediacetic Acid Derivatives
Welcome to the technical support center for stereoselective synthesis using this compound and its derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered in the lab. We aim to explain the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to enhance the stereochemical purity of your reactions.
Section 1: Troubleshooting Poor Diastereoselectivity in Enolate Alkylation Reactions
One of the most common applications for this compound derivatives is the diastereoselective alkylation of an enolate derived from its corresponding mono-ester or anhydride. Low diastereomeric excess (d.e.) is a frequent issue.
Question: My diastereomeric excess (d.e.) is low (<70%) during the alkylation of the lithium enolate of this compound mono-ester. What are the primary factors to investigate?
Answer: Low diastereoselectivity in this context typically arises from suboptimal control over the enolate's formation and its subsequent reaction. The key variables to scrutinize are the base, solvent, temperature, and the potential use of additives.
-
1. Choice of Base and Enolate Formation: The geometry of the enolate is critical for facial selectivity. Less sterically hindered bases tend to improve yield and selectivity.[1][2]
-
Insight: While Lithium Diisopropylamide (LDA) is a common choice, its bulky nature can sometimes lead to mixtures of enolate geometries or aggregation states, compromising selectivity.
-
Troubleshooting Steps:
-
Switch to a less hindered base: Consider using lithium amides derived from cyclic amines like pyrrolidine or N-methylpiperazine.[1] These have been shown to improve both yield and diastereoselectivity in similar systems.
-
Screen different metal counterions: If lithium enolates are providing poor results, consider sodium or potassium enolates (e.g., using NaHMDS or KHMDS). The nature of the metal-oxygen bond influences the tightness of the transition state.
-
-
-
2. Solvent and Temperature Effects:
-
Insight: The coordinating ability of the solvent can significantly impact the structure of the enolate and the transition state. Tetrahydrofuran (THF) is a standard choice, but alternatives can alter the outcome. Temperature control is paramount for minimizing side reactions and locking in a single, favored reaction pathway.
-
Troubleshooting Steps:
-
Solvent Screening: While THF is often optimal, evaluate other ether-based solvents like 2-methyl-THF or 1,2-dimethoxyethane (DME).[1] In some cases, switching from a polar aprotic solvent like toluene to diethyl ether can dramatically improve enantioselectivity.[3]
-
Lower the Temperature: Ensure the enolate generation and alkylation are performed at a consistent low temperature (typically -78 °C). Even slight temperature fluctuations can be detrimental. In some catalytic desymmetrization reactions, decreasing the temperature from room temperature to -20 °C has been shown to increase enantiomeric excess from 91% to 98%.[3]
-
-
-
3. The Role of Salt Additives (Lewis Acids):
-
Insight: The addition of certain salts, particularly lithium halides, can break up enolate aggregates and lead to a more defined, reactive species.[1] Lewis acids can also create a more organized, rigid transition state, enhancing stereoselectivity.[4]
-
Troubleshooting Steps:
-
Incorporate Lithium Bromide (LiBr): The addition of LiBr has been demonstrated to significantly enhance diastereoselectivity, in some cases reversing the selectivity to favor the desired isomer.[1][2] It is thought to influence the reaction by chelating the substrate.[1]
-
Screen Other Lewis Acids: For reactions involving aldehydes or other electrophiles, stronger Lewis acids like TiCl₄ or SnCl₄ can enforce a chelated transition state, often leading to high syn-selectivity.[4] In contrast, non-chelating Lewis acids like BF₃·OEt₂ may favor the anti-product.[4][5]
-
-
Optimization Workflow for Diastereoselective Alkylation
Below is a systematic workflow for troubleshooting and optimizing the diastereoselectivity of your alkylation reaction.
Caption: A systematic workflow for optimizing diastereoselectivity.
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I achieve enantioselectivity starting from the prochiral 1,1-cyclopentanediacetic anhydride?
A1: This requires a desymmetrization reaction, where a chiral reagent or catalyst selectively reacts with one of the two identical carbonyl groups.
-
Catalytic Desymmetrization: This is a highly effective method. Chiral catalysts, such as modified cinchona alkaloids or thiourea derivatives derived from chiral diamines, can catalyze the asymmetric ring-opening of the anhydride with an alcohol (e.g., methanol) or other nucleophiles.[3][6][7] This generates a chiral hemiester with high enantiomeric excess (ee). For example, using bis-cinchona alkaloid catalysts like (DHQD)₂AQN can achieve excellent enantioselectivity in the alcoholysis of various cyclic anhydrides.[3]
-
Chiral Auxiliaries: An alternative, though less atom-economical, approach is to react the anhydride with a chiral alcohol or amine to form a diastereomeric mixture of ester-amides or imides. After separation of the diastereomers, the chiral auxiliary can be cleaved.
Q2: What is a chiral auxiliary, and which one should I use for my this compound derivative?
A2: A chiral auxiliary is a chiral compound that is temporarily attached to your substrate to direct the stereochemical outcome of a subsequent reaction.[8][9] After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.[9][10]
-
Common Auxiliaries:
-
Evans' Oxazolidinones: These are among the most reliable and widely used auxiliaries for controlling stereochemistry in alkylation and aldol reactions.[8][10] They are typically attached to one of the carboxylic acid groups to form an N-acyl oxazolidinone. The bulky substituent on the oxazolidinone effectively blocks one face of the enolate, directing incoming electrophiles to the opposite face.
-
Oppolzer's Camphorsultam: This is another powerful auxiliary, particularly for Diels-Alder reactions and alkylations.[10]
-
Pseudoephedrine Amides: Pseudoephedrine can be used to form a chiral amide.[8] The resulting enolate is chelated by the lithium counterion and the auxiliary's hydroxyl group, creating a rigid structure that directs alkylation with high diastereoselectivity.[8]
-
| Chiral Auxiliary | Typical Application | Typical Selectivity (d.e. or e.e.) | Key Feature |
| Evans' Oxazolidinones | Alkylation, Aldol Reactions | >95% d.e. | Forms a predictable Z-enolate leading to high stereocontrol.[8] |
| Oppolzer's Camphorsultam | Alkylations, Conjugate Additions | >90% d.e. | Highly crystalline derivatives aid in purification. |
| Pseudoephedrine | α-Alkylation of Carboxylic Acids | >95% d.e. | Internal chelation creates a rigid, selective environment.[8] |
Q3: How do I attach and remove an Evans' oxazolidinone auxiliary?
A3: The attachment and removal protocols are well-established and generally high-yielding.
-
Attachment Protocol (Step-by-Step):
-
Convert one of the carboxylic acids of this compound to an acid chloride. Use a mild reagent like oxalyl chloride or SOCl₂ in an inert solvent (e.g., CH₂Cl₂ with a catalytic amount of DMF).
-
In a separate flask, deprotonate the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with a strong base like n-BuLi at a low temperature (-78 °C) in THF.
-
Slowly add the freshly prepared acid chloride to the lithium salt of the oxazolidinone.
-
Allow the reaction to warm to room temperature, then quench and perform an extractive workup. Purify the resulting N-acyl oxazolidinone by column chromatography or recrystallization.
-
-
Removal Protocol (Cleavage): The auxiliary can be cleaved to reveal different functional groups depending on the reagents used.
-
To form the Carboxylic Acid: Lithium hydroperoxide (LiOOH), generated from LiOH and H₂O₂, is the standard method.
-
To form the Alcohol: Reducing agents like LiBH₄ or LiAlH₄ will cleave the auxiliary and reduce the carbonyl to a primary alcohol.
-
To form the Aldehyde: More specialized reducing agents like DIBAL-H or Weinreb amide chemistry may be required.
-
Caption: General workflow for using a chiral auxiliary.
Q4: My reaction is not stereoselective. Could it be proceeding through a radical or carbocation intermediate?
A4: Yes, this is a distinct possibility. Reactions that involve intermediates like carbocations or radicals, which are often trigonal planar, tend to exhibit poor stereoselectivity because the subsequent attack can occur from either face with nearly equal probability.[11] If you suspect such a mechanism (e.g., in certain substitution or addition reactions), you should consider changing the reaction conditions to favor a concerted mechanism (like an Sₙ2 or a pericyclic reaction) which is often stereospecific.[11]
References
- Chen, Y., Tian, S., & Deng, L. (2000). A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids. Journal of the American Chemical Society. [Link]
- Kim, H., Choi, Y., & Lee, E. (2021).
- Chen, Y., Tian, S., & Deng, L. (2000). A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids. Brandeis University. [Link]
- Zhou, Y-G. (2011).
- Kim, H., Choi, Y., & Lee, E. (2021). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst.
- Lanza, F., et al. (2018). Lewis Acid Promoted Trapping of Chiral Aza-enolates. University of Groningen Research Portal. [Link]
- Gennari, C. (1987). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. MSU Chemistry. [Link]
- Lanza, F., et al. (2018). Trapping of chiral enolates generated by Lewis acid promoted conjugate addition of Grignard reagents to unreactive Michael acceptors by various electrophiles.
- Wikipedia. Chiral auxiliary. [Link]
- S. R. K. M. B. D. S. J. M. K. &. S. S. (2022). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. ChemRxiv. [Link]
- Ashenhurst, J. (2010). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
- Wang, D., et al. (2015). DBU-Mediated Diastereoselective C3-Quaternary Alkylation of Cyclic Dipeptides. PubMed. [Link]
- DePorre, Y., et al. (2015).
- Feng, S., et al. (2020). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. PubMed Central. [Link]
- Feng, S., et al. (2020). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv. [Link]
- Wang, Z., et al. (2023). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. [Link]
- de Figueiredo, R. M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
- Bickelhaupt, F. M., et al. (2018). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers. [Link]
Sources
- 1. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. 手性助劑 [sigmaaldrich.com]
- 10. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Researcher's Guide to 1,1-Cyclopentanediacetic Acid and Its Isomers: A Comparative Analysis
In the landscape of chemical synthesis, the subtle yet profound impact of isomerism dictates the physical, chemical, and biological properties of molecules. Cyclopentanediacetic acids, a family of dicarboxylic acids built on a five-membered ring, serve as a quintessential example of this principle. The precise placement of the two acetic acid groups on the cyclopentane ring—whether attached to the same carbon (geminal) or different carbons, and their relative stereochemistry (cis or trans)—radically alters their behavior and suitability for various applications, from polymer science to pharmaceutical intermediates.
This guide provides an in-depth comparative analysis of 1,1-cyclopentanediacetic acid and its key positional and stereoisomers: cis- and trans-1,2-cyclopentanediacetic acid, and cis-1,3-cyclopentanediacetic acid. We will explore their structural nuances, compare their physicochemical properties with supporting data, and detail experimental protocols for their differentiation, offering a comprehensive resource for researchers in organic synthesis and materials science.
Structural and Isomeric Overview
The fundamental difference between these compounds lies in the connectivity and spatial arrangement of the two carboxymethyl groups (-CH₂COOH) on the cyclopentane core.
-
This compound: A geminal diacid where both acetic acid groups are attached to the same carbon atom (C1). This structure lacks stereoisomers.
-
1,2-Cyclopentanediacetic Acid: The acetic acid groups are on adjacent carbons (C1 and C2). This arrangement gives rise to two diastereomers:
-
cis-1,2-Isomer: Both groups are on the same face of the cyclopentane ring.
-
trans-1,2-Isomer: The groups are on opposite faces of the ring.
-
-
1,3-Cyclopentanediacetic Acid: The groups are separated by a methylene group (on C1 and C3). This also results in cis and trans diastereomers.
The spatial relationship between the carboxyl groups is the primary determinant of the molecule's properties, influencing everything from crystal lattice packing to intramolecular hydrogen bonding and chemical reactivity.
Caption: Structural relationships between key isomers of cyclopentanediacetic acid.
Comparative Physicochemical Properties
The structural variations directly translate into distinct, measurable physical properties. The melting point, in particular, is highly sensitive to the molecule's symmetry and its ability to form stable intermolecular hydrogen bonds in a crystal lattice.
| Property | This compound | cis-1,2-Cyclopentanediacetic Acid | trans-1,2-Cyclopentanediacetic Acid | cis-1,3-Cyclopentanediacetic Acid |
| CAS Number | 16713-66-9[1] | 1461-96-7 | 1461-97-8[2] | 876-05-1[3] |
| Molecular Formula | C₉H₁₄O₄[1] | C₇H₁₀O₄ | C₇H₁₀O₄[2] | C₇H₁₀O₄[3][4] |
| Molecular Weight | 186.21 g/mol [5] | 158.15 g/mol | 158.15 g/mol [2] | 158.15 g/mol [4] |
| Melting Point (°C) | 180–181[5] | 132–136 | 160–161[2] | ~87 (Varies) |
| Appearance | White powder/crystal[1] | Crystals | Off-white solid[6][7] | Solid |
| Solubility | Sparingly soluble in water[1] | Soluble in water, alcohols, ethers[8] | Soluble in polar solvents (water, alcohols)[9] | Data not specified, expected polar solubility |
| pKa₁ / pKa₂ | 4.42 (Predicted)[5] | 4.43 / 6.67[10] | 3.96 / 5.85[7] | Data not specified |
Analysis of Trends:
-
Melting Point: The trans-1,2 isomer exhibits a significantly higher melting point than its cis-1,2 counterpart[2]. This is a classic trend in cyclic diastereomers. The trans configuration allows for more efficient crystal packing and stronger intermolecular hydrogen bonding, forming a more stable lattice that requires more energy to break. The 1,1-isomer also has a high melting point, reflecting a symmetrical structure that packs well[5].
-
Acidity (pKa): The pKa values for the 1,2-isomers reveal the electronic influence of one carboxyl group on the other. The first dissociation (pKa₁) is stronger (lower pKa) for the trans isomer[7]. After the first proton is lost, the resulting carboxylate anion in the cis isomer can form a strong intramolecular hydrogen bond, making the second proton more difficult to remove, hence its much higher pKa₂[10].
Synthesis and Strategic Choices
The synthesis of each isomer requires a distinct strategic approach, dictated by the target substitution pattern.
Synthesis of this compound: A common and effective route starts from cyclopentanone. The key is to form a geminal dinitrile or diester intermediate, which is then hydrolyzed. A typical reaction involves the condensation of cyclopentanone with two equivalents of a cyanoacetate ester, followed by hydrolysis of the resulting dicyanoglutarimide intermediate[1].
Caption: General workflow for the synthesis of this compound.
Synthesis of 1,2- and 1,3- Isomers: These isomers are often prepared through methods that establish the desired stereochemistry. For instance, cis-isomers can be synthesized via the catalytic hydrogenation of a corresponding unsaturated cyclic precursor, such as a cyclohexene-1,2-dicarboxylic acid derivative, where the hydrogen adds to one face of the double bond[11]. Asymmetric synthesis routes, often involving chiral auxiliaries or catalysts, can be employed to selectively produce specific stereoisomers[12].
Comparative Reactivity: The Decisive Role of Proximity
The distance and orientation of the two carboxyl groups are the most critical factors governing the chemical reactivity of these isomers.
A. Anhydride Formation: A Definitive Test for cis-1,2 Isomers The ability to form a cyclic anhydride is a hallmark of dicarboxylic acids where the carboxyl groups are in close proximity.
-
cis-1,2-Cyclopentanediacetic Acid: Upon gentle heating, often with a dehydrating agent like acetic anhydride, this isomer readily undergoes intramolecular condensation to form a stable five-membered cyclic anhydride[13]. The proximity and same-face orientation of the carboxyl groups make this an entropically and sterically favorable process.
-
trans-1,2- and 1,1-Isomers: These isomers do not form cyclic anhydrides under the same conditions. In the trans isomer, the carboxyl groups are too far apart on opposite faces of the ring to react intramolecularly[14]. In the 1,1-isomer, while the groups are close, the steric strain of forming the required spiro-fused ring system is prohibitive. Instead, intermolecular reactions leading to polymeric materials are favored.
B. Esterification Reactivity The rate of esterification can be influenced by steric hindrance around the carboxyl groups.
-
Steric Effects: While all isomers can be esterified, the reactivity can differ. For the 1,2-isomers, the cyclic structure imposes some conformational rigidity. The cis configuration, while placing both groups on one face, can lead to steric hindrance from the ring's backbone, potentially slowing the reaction compared to a flexible, linear diacid like adipic acid[15]. The trans isomer may present a less hindered environment for each group individually. The 1,1-isomer, with two bulky groups on a single carbon, may experience significant steric crowding, potentially affecting reaction kinetics.
C. Coordination Chemistry and Use as Ligands Dicarboxylic acids are excellent ligands for forming coordination complexes and metal-organic frameworks (MOFs)[16][17]. The isomers of cyclopentanediacetic acid offer distinct geometries for metal binding.
-
Bite Angle and Geometry: The cis-1,2 isomer acts as a chelating ligand with a specific "bite angle" defined by the C1-C2 bond, suitable for forming stable complexes. The trans-1,2 and 1,3-isomers cannot chelate to a single metal center but are ideal as "linkers" to bridge multiple metal centers, building extended polymeric networks[18]. The choice of isomer is therefore a critical design element in the synthesis of functional coordination polymers.
Experimental Protocols for Isomer Differentiation
Distinguishing between these isomers is a common laboratory challenge. A combination of classical chemical tests and modern analytical techniques provides a definitive answer.
Caption: Logical workflow for the identification and differentiation of isomers.
Protocol 1: Melting Point Determination This is the simplest and often most diagnostic initial test.
-
Place a small amount of the dried crystalline sample into a capillary tube.
-
Insert the tube into a calibrated melting point apparatus.
-
Heat the sample slowly (1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the first appearance of liquid to the complete melting of the solid.
-
Compare the observed range to the literature values in the table above. A sharp melting point close to a known value is a strong indicator of identity and purity.
Protocol 2: Differentiating cis-1,2 vs. trans-1,2 Isomers via Anhydride Formation This chemical test provides a clear distinction based on reactivity[13].
-
Place ~100 mg of the unknown 1,2-isomer into a dry test tube.
-
Add 0.5 mL of acetic anhydride.
-
Gently heat the mixture in a fume hood for 10-15 minutes (e.g., in a 100 °C water bath).
-
Allow the tube to cool.
-
Observation: The cis-isomer will have reacted to form the anhydride, often resulting in a clear, homogeneous solution or a new crystalline solid upon cooling. The trans-isomer will typically remain an unreacted solid suspension. The formation of the anhydride can be confirmed by IR spectroscopy (appearance of characteristic C=O stretches for an anhydride at ~1850 and 1780 cm⁻¹).
Protocol 3: Advanced Spectroscopic and Chromatographic Analysis For unambiguous identification or analysis of mixtures, instrumental methods are essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show distinct spectra for each isomer due to differences in molecular symmetry. For example, the 1,1-isomer will have a unique signal pattern reflecting its geminal substitution, while the symmetry of the cis and trans isomers will result in different numbers of chemically equivalent protons and carbons.
-
Mass Spectrometry (MS): While all isomers may have the same molecular weight, tandem MS (MS/MS) can differentiate them[19]. The fragmentation patterns of the isomers upon collision-induced dissociation can be unique due to the different stabilities of the fragment ions formed, allowing for their selective analysis.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to separate mixtures of these isomers, as their different polarities and shapes will lead to different retention times on the column[20].
Conclusion
The analysis of this compound and its isomers is a clear demonstration of structure-property relationships. The geminal 1,1-isomer stands apart with its unique molecular formula and high melting point. Among the constitutional isomers, the distinction between cis and trans diastereomers is paramount, governing melting points, acidity, and, most notably, the capacity for intramolecular reactions like anhydride formation. These differences are not merely academic; they are critical for practical application. A chemist designing a polymer linker might choose the trans-1,2 or 1,3-isomer for its linear bridging capability, while one synthesizing a chelating agent would select the cis-1,2 isomer. Understanding and verifying the specific isomer in use is therefore a foundational requirement for predictable and successful research outcomes.
References
- ResearchGate. (2021). Reactivity of aromatic dicarboxylic acid?
- PubChem. cis-1,3-Cyclopentanedicarboxylic acid.
- Chemistry Stack Exchange. (2020). What is the difference in dehydration of cis- and trans-1,2-cyclohexanedicarboxylic acid in anhydride formation?
- Google Patents. (1957). Production of cis-cyclohexane-1, 2-dicarboxylic anhydride.
- ResearchGate. (2009). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate.
- Chemistry LibreTexts. (2024). The Relative Reactivity of Carboxylic Acid Derivatives.
- Mol-Instincts. How to prepare and apply CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE?
- NIST. cis-cyclohexane-1,2-dicarboxylic anhydride.
- Oregon State University. (1959). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
- Chemistry LibreTexts. (2020). Acid Anhydride Chemistry.
- National Institutes of Health (NIH). (2020). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids.
- ResearchGate. (2012). Conformational Preferences of trans-1,2-and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide...
- Michigan State University Department of Chemistry. Carboxylic Acid Reactivity.
- YouTube. (2021). Dicarboxylic Acid | Heating Effect | Organic Chemistry.
- Wikipedia. Cyclopentadienyl complex.
- American Elements. cis-Cyclopentane-1,3-dicarboxylic acid.
- Royal Society of Chemistry. (2010). The potential of a cyclo-As5 ligand complex in coordination chemistry.
- ChemBK. cis-Cyclopentane-1,2-dicarboxylic acid.
- YouTube. (2021). Synthesis of a Cycloketone from Dicarboxylic Acid.
- Cheméo. Chemical Properties of 1,2-Cyclohexanedicarboxylic acid, cis- (CAS 610-09-3).
- Chongqing Chemdad Co., Ltd. trans-DL-1,2-Cyclopentanedicarboxylic acid.
- Stenutz. trans-cyclopentane-1,2-dicarboxylic acid.
- Stenutz. cis-cyclopentane-1,2-dicarboxylic acid.
- ResearchGate. (2007). Separation of the positional isomers of phthalic acids in hydroorganic solvents using capillary electrophoresis.
- Master Organic Chemistry. (2018). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers.
- Pharmaffiliates. This compound.
- ResearchGate. (2015). Structures of chiral carboxylic acids. All the stereoisomers of...
- National Institutes of Health (NIH). (2021). Versatile Coordination of AgI and CuI Ions towards cyclo‐As5 Ligands.
- National Institutes of Health (NIH). (2023). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization.
- Oriental Journal of Chemistry. (2021). Application of Coordination Compounds in Drug Development...
- Purdue University. Coordination Complexes and Ligands.
- YouTube. (2023). Synthesis of Cyclopentanone from Adipic Acid.
- NEST. (2026). NEST 2026 Syllabus.
- National Institutes of Health (NIH). (2023). Lewis acid catalysed polymerisation of cyclopentenone.
- ResearchGate. (2021). Inclusion and Functionalization of Polymers with Cyclodextrins...
- YouTube. (2023). Synthesis of Dimethyl Cyclopentane.
- American Chemical Society. (2025). Catalytic polymerization of cyclopentenone and its analogues by aluminium-based Lewis acid complexes.
Sources
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. cis-Cyclopentane-1,3-dicarboxylic acid | 876-05-1 [sigmaaldrich.com]
- 4. cis-1,3-Cyclopentanedicarboxylic acid | C7H10O4 | CID 238129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclopentane-1,1-diacetic acid | 16713-66-9 [chemicalbook.com]
- 6. trans-DL-1,2-Cyclopentanedicarboxylic acid | 1461-97-8 [amp.chemicalbook.com]
- 7. trans-DL-1,2-Cyclopentanedicarboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. chembk.com [chembk.com]
- 9. CAS 1461-97-8: trans-1,2-Cyclopentanedicarboxylic acid [cymitquimica.com]
- 10. CIS-CYCLOPENTANE-1,2-DICARBOXYLIC ACID CAS#: 1461-96-7 [m.chemicalbook.com]
- 11. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Page loading... [guidechem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer – Oriental Journal of Chemistry [orientjchem.org]
- 17. Coordination Complexes and Ligands [chemed.chem.purdue.edu]
- 18. The potential of a cyclo-As5 ligand complex in coordination chemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 1,1-Cyclopentanediacetic Acid Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of molecules like 1,1-Cyclopentanediacetic acid is paramount. This dicarboxylic acid and its derivatives are integral in various research and pharmaceutical development contexts. The selection of an appropriate analytical method is a critical decision that directly impacts data quality, reliability, and ultimately, the success of a project. This guide provides an in-depth, objective comparison of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, empowering you to select and develop a method best suited for your specific analytical needs. We will delve into the principles of each technique, present comparative performance data, and provide detailed, actionable protocols for method validation, all while adhering to the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]
The Analytical Challenge: Physicochemical Properties of this compound
Method Comparison: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS for the analysis of this compound hinges on a trade-off between sample preparation complexity, sensitivity, and selectivity.
High-Performance Liquid Chromatography (HPLC) with UV Detection is often the initial choice for non-volatile compounds like dicarboxylic acids.[9][10][11] It offers the significant advantage of analyzing the compound in its native form, thereby simplifying sample preparation. However, the limitation of UV detection must be considered. As this compound lacks a strong chromophore, detection is typically performed at low UV wavelengths (around 210 nm), which can be susceptible to interference from other components in the sample matrix.[9][12]
Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, provides exceptional sensitivity and selectivity due to the mass-selective detector.[10][11] However, the non-volatile nature of this compound necessitates a derivatization step to convert it into a volatile and thermally stable compound that can traverse the gas chromatograph.[1][2][13] This adds a step to the sample preparation workflow but can significantly enhance the method's performance, particularly for trace-level quantification in complex biological matrices.[1]
The following diagram illustrates the decision-making process for selecting an appropriate analytical method.
Caption: Decision tree for analytical method selection.
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics for validated HPLC-UV and GC-MS methods for the quantification of this compound, based on data from analogous dicarboxylic acids.[1][9]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.995[9][14] | > 0.99[1] |
| Accuracy (% Recovery) | 95 - 105%[3] | 90 - 110% (derivatization dependent)[1] |
| Precision (% RSD) | < 5%[3][14] | < 15%[1] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL[9] | 5 - 50 pg on column[1] |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL[9] | 20 - 200 pg on column[1] |
| Derivatization Required | No | Yes |
| Sample Throughput | Generally higher | Lower due to derivatization step |
| Selectivity | Moderate | High |
Experimental Workflows and Protocols
A robust analytical method is built upon a well-defined and validated experimental workflow. The following sections provide detailed, step-by-step protocols for the quantification of this compound using both HPLC-UV and GC-MS.
HPLC-UV Method Workflow
The workflow for the HPLC-UV analysis is straightforward due to the absence of a derivatization step.
Caption: HPLC-UV experimental workflow.
Detailed HPLC-UV Protocol:
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., 0.01 M potassium phosphate monobasic, pH adjusted to 2.6 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).[3][12]
-
The exact ratio should be optimized for the best separation and peak shape of this compound. Isocratic elution is often suitable.[3]
-
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent).
-
Create a series of calibration standards by diluting the stock solution.
-
For biological samples, perform a protein precipitation followed by liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction.[15][16]
-
Evaporate the extraction solvent and reconstitute the residue in the mobile phase.
-
Filter all samples and standards through a 0.45 µm filter before injection.
-
-
Validation Parameters (as per ICH/FDA guidelines): [1][2][3][4]
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Analyze a series of at least five concentrations and plot the peak area against concentration. The correlation coefficient (r²) should be > 0.995.[9][14]
-
Accuracy and Precision: Perform intra- and inter-day recovery and repeatability studies at a minimum of three concentration levels (low, medium, and high QC samples). Acceptance criteria are typically within ±15% of the nominal value (±20% at the LLOQ).[1][3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.[14][17]
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature) on the results.
-
GC-MS Method Workflow
The GC-MS workflow includes a critical derivatization step to ensure the analyte is suitable for gas chromatography.
Caption: GC-MS experimental workflow.
Detailed GC-MS Protocol:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Derivatization:
-
Rationale: Silylation is a common and effective derivatization technique for carboxylic acids.[4][18][19] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are highly effective at replacing the acidic protons on the carboxylic acid groups with non-polar trimethylsilyl (TMS) groups, rendering the molecule volatile.[2][20]
-
Procedure:
-
After extraction, evaporate the sample to complete dryness under a stream of nitrogen.
-
Add a suitable solvent (e.g., 50 µL of pyridine or acetonitrile) and the derivatizing reagent (e.g., 50 µL of BSTFA + 1% TMCS).[20]
-
Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.
-
Cool to room temperature before injection.
-
-
-
Chromatographic Conditions:
-
Injector temperature: 250 °C.
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven temperature program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C and hold for 5 minutes. This program should be optimized to ensure good separation from matrix components.
-
Injection mode: Splitless for trace analysis.
-
-
Mass Spectrometer Conditions:
-
MS transfer line temperature: 280 °C.
-
Ion source temperature: 230 °C.
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Acquisition mode: Full scan to identify characteristic fragment ions, then Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity during quantification.
-
-
Sample Preparation:
-
Similar to the HPLC method, extraction from biological matrices is required. It is crucial to ensure the sample is completely dry before adding the derivatization reagent, as moisture will deactivate the reagent.
-
-
Validation:
-
The same validation parameters as for the HPLC method should be assessed. For GC-MS, specificity is demonstrated by the absence of interfering ions at the retention time of the analyte.
-
Conclusion and Recommendations
Both HPLC-UV and GC-MS are viable techniques for the quantification of this compound. The choice of method should be guided by the specific requirements of the analysis.
-
HPLC-UV is recommended for routine analysis in simpler matrices where high sensitivity is not the primary concern. Its simpler workflow leads to higher sample throughput.
-
GC-MS is the preferred method for trace-level quantification in complex biological matrices due to its superior sensitivity and selectivity. The additional derivatization step is a necessary trade-off for these performance gains.
For high-throughput bioanalysis where high sensitivity is also required, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) should also be considered. LC-MS/MS combines the straightforward sample preparation of HPLC with the high sensitivity and selectivity of mass spectrometry, often without the need for derivatization.[21][22][23]
Ultimately, any chosen method must be rigorously validated according to the principles outlined in regulatory guidelines to ensure the generation of reliable and defensible data.[1][2][3][4] This guide provides the foundational knowledge and protocols to embark on the development and validation of a robust analytical method for this compound.
References
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
- European Medicines Agency.
- U.S. Food and Drug Administration. (2024). Q2(R2)
- U.S. Food and Drug Administration.
- Pereira, V., et al. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry.
- European Medicines Agency.
- Lab Manager Magazine. (2025).
- ProPharma. (2024).
- Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering.
- Husek, P. (1998). Simple approach for analysis of plasma oxo-, hydroxy- and dicarboxylic acids.
- Jemal, M., et al. (1999). Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry.
- Kushnir, M. M., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry. [Link]
- Slideshare.
- GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC. [Link]
- da Silva, R. P. F. F., et al. (2018). chemical constituents and antibacterial activity of three types of amazonian geopropolis. Journal of the Brazilian Chemical Society.
- Hielscher, D., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link]
- David, F., & Sandra, P. (2012). Derivatization Methods in GC and GC/MS.
- News. (2024). GC Vs.
- Ousaaid, D., et al. (2021). Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption.
- Beleggia, R., et al. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites. [Link]
- Lizada, M. C. C., & Yang, S. F. (1979).
- Pharmaffiliates. This compound. [Link]
- Urban, M., et al. (2016). A comprehensive LC/MS analysis of novel cyclopentenedione library. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Google Patents.
- Beleggia, R., et al. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites.
- Google Patents. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide.
- Carobbio, S., et al. (2020). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. Diagnostics. [Link]
- Manallack, D. T. (2008). Critical Compilation of pKa Values for Pharmaceutical Substances.
- Dewaele, D., et al. (2019). LC-MS/MS Analysis of Bile Acids in In Vitro Samples. Methods in Molecular Biology. [Link]
- Wolfender, J. L., et al. (2009). HPLC in Natural Product Analysis: The Detection Issue. Planta Medica.
- International Union of Pure and Applied Chemistry. Chapter I - Physicochemical Properties. [Link]
- Al-Rawashdeh, M. M., et al. (2021). A Stability-Indicating Ultra Performance Liquid Chromato-Graphic (UPLC) Method for the Determination of a Mycophenolic Acid-Curcumin Conjugate and Its Applications to Chemical Kinetic Studies. Molecules. [Link]
- Carobbio, S., et al. (2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 4. unitedchem.com [unitedchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gentechscientific.com [gentechscientific.com]
- 11. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 12. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 18. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 19. GC Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. scielo.br [scielo.br]
- 21. mdpi.com [mdpi.com]
- 22. LC-MS/MS Analysis of Bile Acids in In Vitro Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Bile Acids Quantification by Liquid Chromatography-Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 1,1-Cyclopentanediacetic Acid for Advanced Polymer and Pharmaceutical Synthesis
For researchers, chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the properties and performance of the final product. Dicarboxylic acids are a cornerstone of this molecular architecture, serving as fundamental monomers in the synthesis of a vast array of polymers and as key intermediates in the preparation of active pharmaceutical ingredients (APIs). While linear aliphatic dicarboxylic acids like adipic acid and succinic acid are well-characterized and widely utilized, there is a growing interest in more complex, cyclic analogues that can impart unique structural and functional properties to novel materials.
This guide provides an in-depth comparison of the reactivity of 1,1-Cyclopentanediacetic acid, a geminal dicarboxylic acid with a unique cyclic backbone, against its more conventional linear counterparts. We will explore how its distinct structure influences its chemical behavior, supported by theoretical principles and experimental observations, to provide a comprehensive resource for scientists seeking to innovate in polymer chemistry and drug design.
Part 1: Structural and Physicochemical Properties: A Foundation for Reactivity
The reactivity of a dicarboxylic acid is intrinsically linked to its molecular structure and resulting physicochemical properties. Here, we compare this compound with two of the most commonly used linear dicarboxylic acids: adipic acid and succinic acid.
1.1. Chemical Structures
The fundamental difference lies in the carbon backbone. Adipic and succinic acids possess linear, flexible chains, while this compound features a rigid cyclopentyl ring with two acetic acid moieties attached to the same carbon atom.
-
This compound: A gem-dicarboxylic acid with a five-membered ring. The two carboxylic acid groups are separated by a quaternary carbon atom within the ring system.
-
Adipic Acid (Hexanedioic Acid): A linear dicarboxylic acid with a six-carbon chain.
-
Succinic Acid (Butanedioic Acid): A linear dicarboxylic acid with a four-carbon chain.
1.2. Physicochemical Properties
The following table summarizes key physicochemical properties of these dicarboxylic acids.
| Property | This compound | Adipic Acid | Succinic Acid |
| Molecular Formula | C₉H₁₄O₄ | C₆H₁₀O₄ | C₄H₆O₄ |
| Molecular Weight ( g/mol ) | 186.21 | 146.14 | 118.09 |
| Melting Point (°C) | 180-181[1] | 152 | 185 |
| pKa1 | ~4.42 (Predicted)[2] | 4.42[1][3] | 4.21 |
| pKa2 | - | 5.41[1][3] | 5.64 |
1.3. Acidity and the Inductive Effect
The acidity of a dicarboxylic acid is a crucial factor influencing its reactivity, particularly in base-catalyzed reactions. The first dissociation constant (pKa1) is influenced by the inductive effect of the second carboxylic acid group, which withdraws electron density and stabilizes the resulting carboxylate anion.[4][5] This effect diminishes as the distance between the two carboxyl groups increases.[5]
Interestingly, the predicted pKa1 of this compound is very similar to the experimental pKa1 of adipic acid. This suggests that despite the structural differences, the initial acidity of these two diacids is comparable. For dicarboxylic acids, the second dissociation (pKa2) is always higher (less acidic) because it is more difficult to remove a proton from an already negatively charged species.[4][5]
Part 2: Unveiling Reactivity: The Thorpe-Ingold Effect and Beyond
The unique gem-dicarboxylic acid structure of this compound brings a key theoretical concept into play: the Thorpe-Ingold effect.
2.1. The Thorpe-Ingold Effect: A Driving Force for Cyclization
The Thorpe-Ingold effect, also known as the gem-dialkyl effect, describes the acceleration of ring-closing reactions when substituents are present on a carbon atom in the linking chain.[6] This effect is attributed to a decrease in the internal bond angle between the reacting groups, which brings them into closer proximity and increases the probability of reaction.[6][7]
In the case of this compound, the two acetic acid groups are attached to a single carbon atom of the cyclopentane ring. This arrangement is analogous to a gem-disubstituted system, and thus, the Thorpe-Ingold effect is expected to play a significant role in its intramolecular reactivity.
2.2. Intramolecular Reactivity: Anhydride Formation
A classic intramolecular reaction for dicarboxylic acids is the formation of a cyclic anhydride upon heating.[4] The ease of this reaction is highly dependent on the chain length and the ability to form a stable five- or six-membered ring.
Given that this compound can form a six-membered anhydride (a spiro-anhydride), its reactivity in this regard would be influenced by the Thorpe-Ingold effect, which would favor the cyclization.
Experimental Protocol: Synthesis of Succinic Anhydride
This protocol serves as a general example for the synthesis of a cyclic anhydride from a dicarboxylic acid.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, place 10 g of succinic acid.
-
Addition of Dehydrating Agent: Add 15 mL of acetic anhydride.
-
Reaction: Gently heat the mixture to reflux for 1 hour.
-
Isolation: Cool the reaction mixture in an ice bath to induce crystallization.
-
Purification: Collect the crystals by vacuum filtration, wash with two small portions of cold diethyl ether, and dry in a desiccator.
2.3. Intermolecular Reactivity: Polyesterification and Polyamidation
The formation of polyesters and polyamides through condensation polymerization is a cornerstone of polymer chemistry.[9] This intermolecular reaction is crucial for creating high-molecular-weight polymers for a wide range of applications.
Direct comparative kinetic studies on the polyesterification or polyamidation of this compound versus linear diacids are scarce in the literature. However, the successful synthesis of a polyesteramide from this compound and 2,2'-bis(2-oxazoline) has been reported, demonstrating its utility as a monomer in step-growth polymerization.
The rigid and bulky cyclopentane ring of this compound is expected to impart significantly different properties to the resulting polymers compared to those derived from flexible linear diacids like adipic acid. These properties may include:
-
Higher Glass Transition Temperature (Tg): The rigidity of the cyclic monomer can restrict chain mobility, leading to polymers with higher Tg.
-
Altered Crystallinity: The non-linear structure may disrupt chain packing and reduce crystallinity.
-
Modified Solubility: The introduction of the cyclic moiety can affect the polymer's solubility in common organic solvents.
Experimental Protocol: A General Procedure for Polyesterification
This protocol outlines a typical melt polycondensation for the synthesis of a polyester.
-
Monomer Charging: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, charge equimolar amounts of a dicarboxylic acid (e.g., adipic acid) and a diol (e.g., 1,4-butanediol).
-
Catalyst Addition: Add a suitable catalyst, such as titanium(IV) butoxide (typically 0.1% by weight).
-
First Stage (Esterification): Heat the mixture to 180-200°C under a slow stream of nitrogen to facilitate the removal of water formed during the reaction. Continue until the majority of the water has been distilled off.
-
Second Stage (Polycondensation): Gradually reduce the pressure to a high vacuum (<1 mmHg) and increase the temperature to 220-250°C. Continue the reaction until the desired melt viscosity (indicative of high molecular weight) is achieved.
-
Polymer Recovery: Extrude the molten polymer from the reactor and cool it to room temperature.
Part 3: Applications in Drug Delivery and Beyond
The choice of dicarboxylic acid monomer can have a profound impact on the properties of biodegradable polymers used in drug delivery systems. The unique structure of this compound makes it an intriguing candidate for such applications.
Polymers derived from this compound may offer:
-
Tunable Degradation Rates: The steric hindrance around the ester or amide linkages due to the cyclopentyl group could alter the rate of hydrolytic degradation, potentially allowing for more precise control over drug release profiles.
-
Enhanced Drug Loading: The specific stereochemistry and rigidity of the polymer backbone could create favorable interactions for encapsulating certain drug molecules.
Beyond drug delivery, this compound has a notable application in the pharmaceutical industry as a key intermediate in the synthesis of Gabapentin, a widely used anticonvulsant and analgesic medication.
Part 4: Conclusion and Future Outlook
This compound presents a compelling alternative to traditional linear dicarboxylic acids for researchers and developers in the fields of polymer chemistry and pharmaceuticals.
Key Takeaways:
-
Structural Uniqueness: Its gem-dicarboxylic acid structure on a cyclopentane ring imparts rigidity and is the basis for its distinct reactivity.
-
Acidity: Its predicted pKa1 is comparable to that of adipic acid, suggesting similar reactivity in base-catalyzed reactions.
-
Thorpe-Ingold Effect: This effect is expected to significantly enhance the rate of intramolecular reactions, such as anhydride formation.
-
Polymer Properties: Polymers derived from this compound are likely to exhibit higher glass transition temperatures and altered solubility and crystallinity compared to their linear analogues.
Future Research Directions:
To fully unlock the potential of this compound, further research is warranted in the following areas:
-
Quantitative Kinetic Studies: Direct comparative studies of the kinetics of polyesterification and polyamidation of this compound against linear dicarboxylic acids would provide invaluable data for process optimization.
-
Polymer Characterization: A systematic investigation into the physical and mechanical properties of polymers derived from this compound is needed to identify promising applications.
-
Biodegradation and Drug Release Studies: For biomedical applications, detailed studies on the biodegradation profiles and drug release kinetics of polymers based on this unique monomer are essential.
By understanding the nuances of its reactivity, scientists can leverage the unique structural features of this compound to design and synthesize novel materials with tailored properties for a new generation of advanced polymers and pharmaceuticals.
References
- Mahmoud, A., Morcos, B., Zaghloul, A., & Amira, M. (2015). First and Second Dissociation Constants of Some Dicarboxylic Acids and Related Thermodynamic Functions in Water-1,4-Dioxane Medium. Asian Journal of Chemistry, 28, 835-843.
- ChemistryStudent. (n.d.). Condensation Polymerisation (A-Level).
- Chemistry LibreTexts. (2021, July 31). 18.11: Dicarboxylic Acids.
- Wikipedia. (n.d.). Thorpe–Ingold effect.
- Chegg. (2024, November 1). Solved Dicarboxylic acids have two dissociation constants, | Chegg.com.
- Menger, F. M., & Glass, L. E. (2004). Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. Organic & Biomolecular Chemistry, 2(7), 1098–1103.
- Brown, H. C., Brewster, J. H., & Schechter, H. (1954). The Dissociation Constants of Acids in Salt Solutions. VI. Carbocyclic Carboxylic Acids. Journal of the American Chemical Society, 76(2), 467–474.
- Kaplan MCAT Prep. (2019, September 28).
- Pascal, R., & Pross, A. (2015). Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism.
- Chemistry LibreTexts. (2024, June 16). E5: Acid Dissociation Constants of Organics.
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
- Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (n.d.). International Journal of Science and Research (IJSR).
- Pharmaffiliates. (n.d.). This compound.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Page loading... [guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 7. books.lucp.net [books.lucp.net]
- 8. Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
A Comparative Analysis of the Biological Activity of 1,1-Cyclopentanediacetic Acid and Its Straight-Chain Analogs
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of drug discovery and development, the nuanced interplay between a molecule's structure and its biological activity is a cornerstone of rational design. Dicarboxylic acids, characterized by the presence of two carboxylic acid functional groups, represent a versatile class of compounds with a wide range of applications, from building blocks in polymer synthesis to active pharmaceutical ingredients.[1] This guide provides a detailed comparison of the biological activity of 1,1-Cyclopentanediacetic acid, a cyclic dicarboxylic acid, against its straight-chain analogs, pimelic acid (heptanedioic acid) and suberic acid (octanedioic acid). By examining their structure-activity relationships, particularly in the context of enzyme inhibition, we aim to provide researchers with valuable insights to guide future discovery efforts.
Introduction to the Molecules
This compound: This molecule features a five-membered cyclopentane ring with two acetic acid groups attached to the same carbon atom.[2] This rigid cyclic structure imparts distinct conformational constraints compared to its linear counterparts. It is utilized in organic synthesis and as a pharmaceutical intermediate, with its structure contributing to potentially improved binding affinity and metabolic stability in drug candidates.[3]
Pimelic Acid: A straight-chain dicarboxylic acid with seven carbon atoms, pimelic acid is a known metabolite in biological systems.[4] Notably, its derivatives are involved in the biosynthesis of the essential amino acid lysine and the vitamin biotin.[5][6]
Suberic Acid: An eight-carbon straight-chain dicarboxylic acid, suberic acid is a human metabolite associated with certain fatty acid oxidation disorders.[7][8] It has also been identified as a component in some natural products.[9]
Comparative Biological Activity: A Focus on Enzyme Inhibition
Direct comparative studies on the biological activities of this compound and its linear analogs are not abundant in publicly available literature. However, by examining studies on related derivatives, particularly in the context of enzyme inhibition, we can infer valuable structure-activity relationships. One of the most relevant areas where dicarboxylic acids have been systematically studied as inhibitors is against prolyl oligopeptidase (POP).
Prolyl Oligopeptidase (POP) Inhibition
Prolyl oligopeptidase is a serine protease that plays a role in the metabolism of proline-containing neuropeptides and has been implicated in neurological and cognitive disorders.[10][11][12] A study on dicarboxylic acid azacycle L-prolyl-pyrrolidine amides as POP inhibitors provides crucial quantitative data for comparing the inhibitory potential of different dicarboxylic acid moieties.[10][13][14][15]
While this compound itself was not evaluated in this specific study, the inhibitory activities of derivatives containing pimelic acid and suberic acid were reported, offering a basis for comparison of the straight-chain analogs. The inhibitory concentrations (IC50) represent the concentration of the compound required to inhibit 50% of the enzyme's activity.[4]
Table 1: Comparative Inhibitory Activity of Dicarboxylic Acid Derivatives against Porcine Brain Prolyl Oligopeptidase [10][13][14][15]
| Dicarboxylic Acid Moiety | Inhibitor Structure | IC50 (nM) |
| Pimelic Acid | Pimelic acid azepane L-prolyl-2(S)-cyanopyrrolidine amide | 19000 |
| Suberic Acid | Suberic acid azepane L-prolyl-2(S)-cyanopyrrolidine amide | 14000 |
| 3,3-Dimethylglutaric Acid | 3,3-Dimethylglutaric acid azepane L-prolyl-2(S)-cyanopyrrolidine amide | 0.39 |
Analysis of Structure-Activity Relationship:
The data from the prolyl oligopeptidase inhibitor study reveals a clear structure-activity relationship. The significantly lower IC50 value for the 3,3-dimethylglutaric acid derivative (a five-carbon dicarboxylic acid with gem-dimethyl substitution) compared to the pimelic (seven-carbon) and suberic (eight-carbon) acid derivatives suggests that the length and conformation of the dicarboxylic acid linker are critical for potent inhibition.[13] The high potency of the shorter, substituted glutaric acid derivative indicates that a more constrained or specific conformation may be optimal for fitting into the enzyme's active site.[13]
While we lack direct data for this compound in this assay, its rigid cyclic structure, which also presents a five-carbon ring system, could potentially mimic the conformational constraints of the highly active 3,3-dimethylglutaric acid. This suggests that the cyclic nature of this compound might offer a favorable scaffold for designing potent enzyme inhibitors, warranting its inclusion in future screening campaigns. The hydrophobicity and bulkiness of the amino acids in the inhibitor structure are also known to be important factors for binding to the active site of POP.[10]
Potential in Other Therapeutic Areas
Dicarboxylic acids have been explored as inhibitors for other enzyme families as well, including:
-
Matrix Metalloproteinases (MMPs): Carboxylic acid-based inhibitors have been developed for MMPs, which are implicated in diseases like arthritis and cancer.[16][17] The design of these inhibitors often focuses on achieving selectivity for specific MMPs.[1]
-
Histone Deacetylases (HDACs): Carboxylic acid derivatives are a known class of HDAC inhibitors, which are being investigated for cancer therapy.[13][18][19]
The unique conformational rigidity of this compound could offer advantages in designing selective inhibitors for these and other enzyme targets by pre-organizing the molecule into a bioactive conformation, potentially reducing the entropic penalty of binding.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments relevant to the evaluation of these compounds.
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for a typical enzyme inhibition assay.
Detailed Protocol: Prolyl Oligopeptidase (POP) Inhibition Assay
This protocol is adapted from established methods for determining POP inhibitory activity.[13]
Materials:
-
Porcine brain prolyl oligopeptidase
-
Substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-prolyl-7-amino-4-methylcoumarin)
-
Inhibitors: this compound, Pimelic acid, Suberic acid (and their derivatives if applicable)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare Solutions:
-
Dissolve the POP enzyme in assay buffer to the desired working concentration.
-
Prepare a stock solution of the substrate Z-Gly-Pro-AMC in DMSO and then dilute to the final working concentration in assay buffer.
-
Prepare stock solutions of the test compounds (this compound, Pimelic acid, Suberic acid) in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Enzyme solution
-
Inhibitor solution at various concentrations (or vehicle control - DMSO)
-
-
Include control wells:
-
100% activity control: Enzyme, buffer, and vehicle (no inhibitor).
-
Blank: Buffer and substrate (no enzyme).
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in a fluorometric reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity over time (kinetic mode) due to the release of AMC.
-
-
Data Analysis:
-
Determine the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow: Anti-inflammatory Cellular Assay
Caption: Workflow for assessing anti-inflammatory activity in a cell-based assay.
Detailed Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
This protocol outlines a common method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds: this compound, Pimelic acid, Suberic acid
-
Griess Reagent System
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assessment
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in supplemented DMEM at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment and Inflammatory Stimulation:
-
Prepare various concentrations of the test compounds in DMEM.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds.
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
Add LPS to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. Include a negative control group without LPS stimulation.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Perform the Griess assay according to the manufacturer's instructions to determine the concentration of nitrite (a stable product of NO).
-
Briefly, mix the supernatant with the Griess reagents and measure the absorbance at ~540 nm.
-
Use a sodium nitrite standard curve to quantify the nitrite concentration.
-
-
Cell Viability Assay (MTT Assay):
-
After collecting the supernatant, assess the viability of the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Add MTT solution to the cells and incubate.
-
Solubilize the formazan crystals and measure the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.
-
Normalize the NO inhibition data to the cell viability data.
-
Plot the normalized percent inhibition against the compound concentration to determine the IC50 value.
-
Conclusion and Future Directions
The available evidence, primarily from studies on prolyl oligopeptidase inhibitors, suggests that the structure of the dicarboxylic acid plays a pivotal role in determining biological activity. While straight-chain dicarboxylic acids like pimelic and suberic acid show some inhibitory potential, more conformationally constrained analogs appear to be more potent.
The rigid, cyclic structure of this compound presents a compelling scaffold for the design of novel enzyme inhibitors. Its conformation is pre-organized, which may lead to higher binding affinities and improved selectivity for target enzymes. However, there is a clear gap in the literature regarding the direct biological evaluation of this compound.
Future research should focus on:
-
Direct Comparative Screening: Systematically screening this compound alongside its straight-chain analogs (pimelic and suberic acid) in a panel of relevant biological assays, including enzyme inhibition and anti-inflammatory cell-based assays.
-
Broader Target Profiling: Evaluating these compounds against a wider range of enzyme targets, such as MMPs and HDACs, to identify novel activities.
-
Computational Modeling: Employing molecular docking and dynamics simulations to understand the binding modes of these dicarboxylic acids in the active sites of various enzymes, which can guide the design of more potent and selective derivatives.
By filling these knowledge gaps, the research community can better understand the therapeutic potential of this compound and leverage its unique structural features for the development of next-generation therapeutics.
References
- Jarho, E. M., Wallén, E. A., Christiaans, J. A. M., Forsberg, M. M., Venäläinen, J. I., Männistö, P. T., Gynther, J., & Poso, A. (2005). Dicarboxylic acid azacycle l-prolyl-pyrrolidine amides as prolyl oligopeptidase inhibitors and three-dimensional quantitative structure-activity relationship of the enzyme-inhibitor interactions. Journal of Medicinal Chemistry, 48(15), 4772–4782. https://doi.org/10.1021/jm0500020
- Wallén, E. A., Jarho, E. M., Männistö, P. T., & Gynther, J. (2003). Dicarboxylic Acid Bis(l-prolyl-pyrrolidine) Amides as Prolyl Oligopeptidase Inhibitors. Journal of Medicinal Chemistry, 46(21), 4543–4546. https://doi.org/10.1021/jm030833n
- Wallén, E. A., Christiaans, J. A., Jarho, E. M., Venäläinen, J. I., Männistö, P. T., & Gynther, J. (2002). Dicarboxylic acid bis(L-prolyl-pyrrolidine) amides as prolyl oligopeptidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(15), 1943–1946. https://doi.org/10.1016/s0960-894x(02)00373-3
- Longdom Publishing. (n.d.). Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. Organic Chemistry: Current Research. Retrieved from https://www.longdom.org/open-access/dicarboxylic-acids-versatile-and-powerful-tool-in-organic-synthesis-109001.html
- Pikul, S., Dunham, K. M., Almstead, N. G., De, B., Natchus, M. G., Anastasio, M. V., McIver, J. M., Gregson, D. R., Yocum, S. A., & Mieling, G. E. (2001). Potent and Selective Carboxylic Acid-Based Inhibitors of Matrix Metalloproteinases. Journal of Medicinal Chemistry, 44(16), 2491–2501. https://doi.org/10.1021/jm010091w
- Bora-Tatar, G., Tastan, O., & Yelekci, K. (2009). Molecular modifications on carboxylic acid derivatives as potent histone deacetylase inhibitors: Activity and docking studies. Bioorganic & Medicinal Chemistry, 17(15), 5219–5228. https://doi.org/10.1016/j.bmc.2009.06.027
- Pripp, A. H. (2006). Quantitative structure-activity relationship of prolyl oligopeptidase inhibitory peptides derived from beta-casein using simple amino acid descriptors. Journal of Peptide Science, 12(1), 39–45. https://doi.org/10.1002/psc.685
- Żyła, E., & Dziuba, M. (2023). The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Food Chemistry, 401, 134149. https://doi.org/10.1016/j.foodchem.2022.134149
- BenchChem. (2025). The Multifaceted Biological Activities of Cyclopentene Carboxylic Acid Derivatives: A Technical Guide. Retrieved from https://www.benchchem.
- Ghavami, A., Davis, K. D., Macks, D. E., & Paquette, W. D. (2014). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. ACS Medicinal Chemistry Letters, 5(11), 1238–1243. https://doi.org/10.1021/ml500305q
- Clark, D. E., De, B., Natchus, M. G., Pikul, S., Almstead, N. G., Anastasio, M. V., DeCrescenzo, G. A., Gu, F., & Yocum, S. A. (2009). Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13. Journal of Medicinal Chemistry, 52(11), 3582–3594. https://doi.org/10.1021/jm900164c
- Aittomäki, S., Toivanen, J., & Männistö, P. T. (2004). Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site. Biochemical Journal, 382(3), 1003–1008. https://doi.org/10.1042/BJ20040523
- Biosynth. (n.d.). Cyclopentane-1,2-dicarboxylic acid. Retrieved from https://www.biosynth.com/p/ACA48399/cyclopentane-1-2-dicarboxylic-acid
- Jarho, E. M., et al. (2005). Dicarboxylic acid azacycle l-prolyl-pyrrolidine amides as prolyl oligopeptidase inhibitors and three-dimensional quantitative structure-activity relationship of the enzyme-inhibitor interactions. Journal of Medicinal Chemistry. Retrieved from https://pubmed.ncbi.nlm.nih.gov/16033257/
- Wikipedia. (n.d.). Pimelic acid. Retrieved from https://en.wikipedia.org/wiki/Pimelic_acid
- National Center for Biotechnology Information. (n.d.). Carboxylic acid derivatives of histone deacetylase inhibitors induce full length SMN2 transcripts: a promising target for spinal muscular atrophy therapeutics. PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4449991/
- Ghavami, A., Davis, K. D., Macks, D. E., & Paquette, W. D. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters, 24(17), 4173–4177. https://doi.org/10.1016/j.bmcl.2014.07.039
- Flynn, G. A., Beight, D. W., Bohanon, M. J., French, J. F., & Mehdi, S. (1995). Dicarboxylic acid dipeptide neutral endopeptidase inhibitors. Journal of Medicinal Chemistry, 38(13), 2403–2410. https://doi.org/10.1021/jm00013a017
- Jarho, E. M., et al. (2005). Dicarboxylic Acid Azacycle l-Prolyl-pyrrolidine Amides as Prolyl Oligopeptidase Inhibitors and Three-Dimensional Quantitative Structure−Activity Relationship of the Enzyme−Inhibitor Interactions. ACS Figshare. Retrieved from https://figshare.com/articles/journal_contribution/Dicarboxylic_Acid_Azacycle_l-Prolyl-pyrrolidine_Amides_as_Prolyl_Oligopeptidase_Inhibitors_and_Three-Dimensional_Quantitative_Structure_Activity_Relationship_of_the_Enzyme_Inhibitor_Interactions/10492829
- PubChem. (n.d.). Pimelic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/385
- Fulop, V., Szeltner, Z., & Polgar, L. (2001). Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned. Journal of Medicinal Chemistry, 62(17), 7937-7945. https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00792
- BenchChem. (2025). Comparative study of dicarboxylic acids as linkers in drug conjugates. Retrieved from https://www.benchchem.
- Kim, J. H., et al. (2018). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry Letters, 28(18), 3072-3075. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6294470/
- Kim, H. J., & Bae, S. C. (2010). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Journal of the Korean Medical Association, 53(10), 890. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3259118/
- Royal Society of Chemistry. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. RSC Advances. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra02598a
- PubChem. (n.d.). Suberic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10457
- Ghattass, K., et al. (2019). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 24(18), 3348. https://www.mdpi.com/1420-3049/24/18/3348
- Human Metabolome Database. (n.d.). Pimelic acid. Retrieved from https://hmdb.ca/metabolites/HMDB0000857
- Pharmaffiliates. (n.d.). This compound. Retrieved from https://www.pharmaffiliates.com/en/1-1-cyclopentanediacetic-acid
- Cyberlipid. (n.d.). Pimelic acid. Retrieved from https://www.cyberlipid.org/fa/acid0003.htm
- Verma, S., & Singh, A. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 163-172. https://www.researchgate.net/publication/321884489_In_vitro_assays_to_investigate_the_anti-inflammatory_activity_of_herbal_extracts_A_Review
- Turkson, J., et al. (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 9(2), 114-119. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5810287/
- TargetMol. (n.d.). Suberic acid. Retrieved from https://www.targetmol.com/product/Suberic-acid
- Kuujia. (n.d.). This compound. Retrieved from https://www.kuujia.com/goods-16713-66-9
- Simson Pharma Limited. (n.d.). This compound. Retrieved from https://www.simsonpharma.com/product/1-1-cyclopentanediacetic-acid/16713-66-9
- Zask, A., et al. (2017). The Anti-Inflammatory Activity of a Novel Fused-Cyclopentenone Phosphonate and Its Potential in the Local Treatment of Experimental Colitis. Mediators of Inflammation, 2017, 1-10. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5306994/
- Anti-inflammatory, pro-proliferative and antimicrobial potential of the compounds isolated from Daemonorops draco (Willd.) Blume. (n.d.). Retrieved from https://www.authorea.
- Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (2023). Molecules, 28(18), 6691. https://www.mdpi.com/1420-3049/28/18/6691
- Peng, C., et al. (2021). Fig. A1. Summary of solubility of adipic, pimelic, suberic, and azelaic... ResearchGate. Retrieved from https://www.researchgate.net/figure/Summary-of-solubility-of-adipic-pimelic-suberic-and-azelaic-acids-as-a-function-of_fig1_287214041
- Ezzati, M., et al. (2018). Screening of Angiotensin-I Converting Enzyme Inhibitory Peptides Derived from Caulerpa lentillifera. Marine Drugs, 16(11), 449. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6266910/
- Ghattass, K., et al. (2018). Rational design, synthesis and structure-activity relationships of a cyclic succinate series of TNF-alpha converting enzyme inhibitors. Part 1: lead identification. Bioorganic & Medicinal Chemistry Letters, 13(24), 4293-4297. https://pubmed.ncbi.nlm.nih.gov/14643312/
- Bennett, D. J., & Tipton, K. F. (1991). Azelaic and pimelic acids: metabolic intermediates or artefacts? Journal of Inherited Metabolic Disease, 14(3), 333-334. https://pubmed.ncbi.nlm.nih.gov/1758064/
- Ghavami, A., et al. (2014). An acetyl-click screening platform identifies small molecule inhibitors of Histone Acetyltransferase 1 (HAT1). ACS Chemical Biology, 9(10), 2358-2365. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4203366/
- Virtual Screening–Guided Discovery of a Selective TRPV1 Pentapeptide Inhibitor with Topical Anti-Allergic Efficacy. (2024). International Journal of Molecular Sciences, 25(5), 2933. https://www.mdpi.com/1422-0067/25/5/2933
- Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. (2023). Molecules, 28(18), 6591. https://www.mdpi.com/1420-3049/28/18/6591
- Jean, F., et al. (2007). Inhibitor screening of proprotein convertases using positional scanning libraries. Methods in Molecular Biology, 362, 345-364. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2740997/
Sources
- 1. The development of new carboxylic acid-based MMP inhibitors derived from a cyclohexylglycine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of cyclic acylguanidines as highly potent and selective beta-site amyloid cleaving enzyme (BACE) inhibitors: Part I--inhibitor design and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection [frontiersin.org]
- 6. Rational design, synthesis and structure-activity relationships of a cyclic succinate series of TNF-alpha converting enzyme inhibitors. Part 1: lead identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Quantitative structure-activity relationship of prolyl oligopeptidase inhibitory peptides derived from beta-casein using simple amino acid descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carboxylic acid derivatives of histone deacetylase inhibitors induce full length SMN2 transcripts: a promising target for spinal muscular atrophy therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dicarboxylic acid azacycle l-prolyl-pyrrolidine amides as prolyl oligopeptidase inhibitors and three-dimensional quantitative structure-activity relationship of the enzyme-inhibitor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Collection - Dicarboxylic Acid Azacycle l-Prolyl-pyrrolidine Amides as Prolyl Oligopeptidase Inhibitors and Three-Dimensional Quantitative StructureâActivity Relationship of the EnzymeâInhibitor Interactions - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular modifications on carboxylic acid derivatives as potent histone deacetylase inhibitors: Activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Orthogonal Validation of Synthesized 1,1-Cyclopentanediacetic Acid Purity
Introduction
For researchers, scientists, and drug development professionals, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and translatable results are built. 1,1-Cyclopentanediacetic acid, a valuable dicarboxylic acid building block, is no exception. Its utility in the synthesis of complex molecules, including potential pharmaceutical intermediates, necessitates a rigorous and multi-faceted approach to purity validation. A single analytical technique, while informative, provides only one perspective on a compound's purity profile. True confidence is achieved through an orthogonal approach, where multiple, disparate analytical methods are employed to create a comprehensive and self-validating purity assessment.
This guide provides an in-depth comparison of key analytical techniques for validating the purity of newly synthesized this compound. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Understanding the Synthetic Landscape: Potential Impurities
To effectively hunt for impurities, one must first understand their likely origin. A common synthesis for this compound involves the reaction of cyclopentanone with cyanoacetate and cyanoacetamide precursors, followed by strong acid hydrolysis.[1] This pathway, while effective, can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual cyclopentanone, methyl cyanoacetate, or cyanoacetamide.
-
Intermediate Species: Incomplete hydrolysis can leave behind the nitrile-containing intermediate, β,β-tetramethylene-α,α'-dicyanoglutarimide.[1]
-
Process-Related Impurities: Solvents (e.g., formamide, ethanol), reagents (e.g., triethylamine), and by-products from side reactions.
-
Degradation Products: Over-exposure to harsh hydrolysis conditions could potentially lead to decarboxylation or other degradation pathways.
A robust validation strategy must be capable of detecting and quantifying these diverse chemical entities.
A Comparative Guide to Purity Validation Techniques
No single technique is infallible. By comparing and contrasting data from the following methods, we can build a cohesive and trustworthy picture of the sample's purity.
Melting Point Analysis: The First Line of Assessment
Principle: The melting point of a pure crystalline solid is a sharp, well-defined physical constant. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. For this compound, the literature melting point is approximately 180-181°C.[2]
Causality of Choice: This is a rapid, low-cost, and fundamental assessment of bulk purity. A sharp melting range that aligns with the literature value is a strong primary indicator of a high-purity sample. Conversely, a wide or depressed range immediately signals the presence of impurities, warranting further investigation.
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample rapidly to about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting range is T1-T2.
| Sample ID | Experimental Melting Range (°C) | Literature Value (°C) | Interpretation |
| CPAA-Batch-01 | 179.5 - 181.0 | 180 - 181[2] | High Purity Indicated |
| CPAA-Batch-02 | 172.0 - 178.5 | 180 - 181[2] | Impurities Likely Present |
Strengths:
-
Fast and inexpensive.
-
Excellent for a quick, initial purity screen.
Limitations:
-
Not quantitative.
-
Insensitive to impurities with similar melting points or amorphous impurities.
-
Requires a calibrated instrument for accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Principle: NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei (typically ¹H and ¹³C). For purity analysis, ¹H NMR is particularly powerful as the integral of a signal is directly proportional to the number of protons it represents. This allows for the direct quantification of impurities relative to the main compound, provided they have unique, non-overlapping signals.[3][4]
Causality of Choice: NMR is arguably the most powerful single technique for purity validation as it simultaneously confirms the structure of the desired compound and detects and quantifies proton-bearing impurities. It provides an absolute measure of purity against a known standard or can be used for a "100% method" assessment where all proton signals are accounted for.[3][4]
-
¹H NMR: A highly deshielded, broad singlet for the two carboxylic acid protons (O-H) typically appearing >10 ppm (often around 12 ppm).[5][6] Signals for the four methylene protons (-CH₂-COOH) and the eight protons of the cyclopentyl ring will appear in the aliphatic region (approx. 1.5-3.0 ppm).
-
¹³C NMR: A signal for the carboxyl carbon (C=O) in the 165-185 δ range.[6] Signals for the quaternary carbon of the cyclopentyl ring and the various methylene carbons will appear further upfield.
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, as it readily dissolves carboxylic acids and its residual proton signal does not typically interfere with analyte signals).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher for better resolution). Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration.
-
Process the spectrum (phasing, baseline correction) and integrate all signals, including those of the analyte, solvent, and any impurities.
Purity can be estimated by comparing the integral of a well-resolved analyte peak to the integrals of impurity peaks.
Purity (%) = [Integral(Analyte) / (Integral(Analyte) + ΣIntegral(Impurities))] x 100
| Signal (ppm) | Assignment | Integral (Normalized) | Molarity Ratio | Interpretation |
| ~12.1 | -COOH | 2.00 | - | Target Analyte |
| ~2.5 | -CH₂-COOH | 4.00 | - | Target Analyte |
| ~1.8 | Cyclopentyl-H | 8.00 | - | Target Analyte |
| ~2.1 | Impurity A | 0.08 | 1:100 | 1% Impurity A |
| ~3.4 | Impurity B | 0.06 | 1:133 | 0.75% Impurity B |
Strengths:
-
Provides definitive structural confirmation.
-
Highly quantitative and can be used as a primary method for purity assessment.[3]
-
Detects a wide range of proton-containing impurities.
Limitations:
-
Lower sensitivity compared to chromatographic methods.
-
Non-protonated impurities are not detected by ¹H NMR.
-
Signal overlap can complicate quantification.
High-Performance Liquid Chromatography (HPLC): The Sensitivity Champion
Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For a compound like this compound, a reversed-phase (RP-HPLC) method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Purity is assessed by the relative area of the main peak in the resulting chromatogram.
Causality of Choice: HPLC offers exceptional sensitivity and resolving power, making it the gold standard for detecting and quantifying trace-level impurities that may be missed by NMR.[7][8] It is an essential orthogonal technique that provides a different selectivity mechanism (partitioning) compared to the spectroscopic methods.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (where carboxylic acids have absorbance).
-
Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 1 mg/mL.
The purity is calculated based on the area percent of the main peak relative to the total area of all detected peaks.
| Retention Time (min) | Peak Area | Area % | Identity |
| 2.8 | 15,234 | 0.35 | Impurity (more polar) |
| 6.5 | 4,325,987 | 99.51 | This compound |
| 9.1 | 8,654 | 0.14 | Impurity (less polar) |
Strengths:
-
High sensitivity for detecting trace impurities.[8]
-
Excellent quantitative accuracy and precision.
-
Well-suited for routine quality control.
Limitations:
-
Requires method development and validation.
-
Impurity identification is not possible without reference standards or coupling to a mass spectrometer (LC-MS).
-
Impurities that do not have a UV chromophore will not be detected.
Mass Spectrometry (MS) and FTIR Spectroscopy: The Confirmatory Tools
Mass Spectrometry (MS):
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for confirming the molecular weight of the synthesized product (C₉H₁₄O₄, MW = 186.21 g/mol ).[9] When coupled with HPLC (LC-MS), it can provide molecular weights for the impurities separated in the chromatogram, aiding in their identification.[7] Common fragmentation patterns for carboxylic acids include the loss of water (M-18), hydroxyl (M-17), and the carboxyl group (M-45).[10]
-
Utility: Primarily used for molecular weight confirmation of the main peak and identification of unknown impurity peaks from HPLC.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Principle: FTIR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key absorptions are a very broad O-H stretch from ~2500-3300 cm⁻¹ and a strong carbonyl (C=O) stretch around 1700-1720 cm⁻¹.[5][6][11]
-
Utility: A rapid and simple method to confirm the presence of the carboxylic acid functional groups and the absence of key functional groups from starting materials (e.g., the nitrile, C≡N, stretch around 2250 cm⁻¹ from the cyano-intermediate).
Integrated Purity Assessment: A Tiered Approach
A self-validating purity assessment should be conducted in tiers, with each subsequent tier providing a higher level of scrutiny.
-
Tier 1: Initial Screening & Functional Group Confirmation
-
Methods: Melting Point and FTIR.
-
Goal: Quickly assess bulk purity and confirm the successful conversion of functional groups. A sharp melting point and the correct IR spectrum provide initial confidence.
-
-
Tier 2: Structural Confirmation and Quantification
-
Method: ¹H and ¹³C NMR.
-
Goal: Unambiguously confirm the chemical structure and quantify any proton-bearing impurities to a detection limit of ~0.1-0.5%.
-
-
Tier 3: High-Sensitivity Impurity Profiling
-
Method: HPLC-UV and LC-MS.
-
Goal: Detect and quantify trace impurities below the detection limit of NMR. LC-MS provides molecular weight data to help identify the impurities detected by HPLC.
-
Conclusion and Recommendations
Validating the purity of synthesized this compound is a critical step that underpins the integrity of subsequent research. Relying on a single analytical method provides an incomplete and potentially misleading assessment. The orthogonal, tiered approach outlined in this guide—combining physical property measurement (melting point), functional group analysis (FTIR), structural elucidation (NMR), and high-sensitivity separation (HPLC)—constitutes a robust, self-validating system. For drug development professionals, this comprehensive impurity profiling is not just good science; it is a regulatory expectation.[12] By systematically applying these complementary techniques, researchers can proceed with the highest degree of confidence in the quality and purity of their synthesized material.
References
- IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research.
- Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass.
- Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- 5 Methods for Impurity Profiling in Pharmaceuticals. (n.d.). Toref.
- Analytical advances in pharmaceutical impurity profiling. (2016). PubMed.
- Spectroscopy of Carboxylic Acids. (2020). Chemistry LibreTexts.
- Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
- Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University.
- Preparation of cyclopentane-1,1-diacetic acid and intermediate. (1980). Google Patents.
- PROCESS FOR THE PREPARATION OF GABAPENTIN. (2005). Google Patents.
- Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. (n.d.). Semantic Scholar.
- Separation of 1,1-Cyclopropanedicarboxylic acid, dimethyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- NMR-based analysis of relative ratios between dicarboxylic acids and... (n.d.). ResearchGate.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). National Institutes of Health.
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
- This compound. (n.d.). SJZ Chem-Pharm Co., Ltd..
- Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube.
- 1,1-Cyclohexanediacetic Acid. (n.d.). Tiande Chemical.
- DIRECT NMR DETERMINATION OF OPTICAL PURITY OF NICOTINIC AND QUINOLINIC CARBOXYLIC ACID COMPOUNDS USING 1, 2-DIPHENYLETHANE-1, 2-DIAMINE. (2001). Taylor & Francis Online.
Sources
- 1. US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate - Google Patents [patents.google.com]
- 2. Cyclopentane-1,1-diacetic acid | 16713-66-9 [chemicalbook.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 8. biotech-spain.com [biotech-spain.com]
- 9. echemi.com [echemi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of different catalysts for 1,1-Cyclopentanediacetic acid synthesis
An In-Depth Guide to the Catalytic Synthesis of 1,1-Cyclopentanediacetic Acid: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This compound is a valuable cyclic dicarboxylic acid, serving as a crucial building block in the synthesis of complex organic molecules and pharmaceutical agents, notably as a precursor to Gabapentin analogues.[1][2][3][4] This guide provides a comprehensive comparison of different catalytic strategies for the synthesis of this compound, offering detailed experimental protocols, performance data, and an exploration of the underlying chemical principles to aid in the selection of the most suitable method for your research and development needs.
Base-Catalyzed Condensation Route
One of the most established methods for synthesizing this compound involves a base-catalyzed condensation of cyclopentanone with cyanoacetamide and a cyanoacetate ester, followed by hydrolysis of the resulting intermediate.[5] This approach leverages a domino reaction sequence to construct the core structure.
Mechanistic Insight
The reaction is initiated by a Knoevenagel condensation of cyclopentanone with methyl cyanoacetate and cyanoacetamide. A basic catalyst, typically a trialkylamine like triethylamine, facilitates the deprotonation of the acidic methylene protons of the cyano compounds, which then act as nucleophiles attacking the carbonyl carbon of cyclopentanone. This is followed by a Michael addition and intramolecular cyclization to form a stable dicyanoglutarimide intermediate (β,β-tetramethylene-α,α'-dicyanoglutarimide).[5] The imide is subsequently hydrolyzed under strong acidic conditions to yield the final diacid product.
Experimental Protocol: Base-Catalyzed Synthesis of β,β-tetramethylene-α,α'-dicyanoglutarimide[5]
-
In a suitable reaction vessel, prepare a solution of cyclopentanone (1.0 mole), methyl cyanoacetate (1.0 mole), and cyanoacetamide (1.0 mole) in 300 g of formamide.
-
Stir the mixture and maintain the temperature between 25-30°C.
-
Gradually add triethylamine (1.0 mole) over a period of 30 minutes.
-
Continue stirring the mixture for 10 hours at 25-30°C.
-
Raise the temperature to 60-65°C and slowly add 600 ml of water.
-
Adjust the temperature to 60-65°C and acidify the solution to pH 1 with 98% sulfuric acid (2.0 moles), ensuring the temperature does not exceed 75°C by cooling as necessary.
-
Cool the resulting slurry to 5-10°C and filter the solid product.
-
Wash the filter cake with two 150-ml portions of water. The wet cake of β,β-tetramethylene-α,α'-dicyanoglutarimide can be used directly in the subsequent hydrolysis step. The reported yield on a dry basis is approximately 70%.
Workflow for Base-Catalyzed Synthesis
Caption: Workflow for the base-catalyzed synthesis of this compound.
Acid-Catalyzed Hydrolysis
The final step in many synthetic routes to this compound and its analogues is the hydrolysis of a precursor molecule.[5][6] This is a critical step where a strong acid catalyst is typically employed.
Mechanistic Insight
Strong acids, such as sulfuric acid, protonate the nitrile and imide functionalities of the intermediate, rendering them more susceptible to nucleophilic attack by water. This leads to the hydrolysis of both the nitrile groups to carboxylic acids and the imide ring to a diacid, with the evolution of ammonia and carbon dioxide as byproducts. The efficiency of this step is highly dependent on the acid concentration and temperature.
Experimental Protocol: Acid Hydrolysis of β,β-tetramethylene-α,α'-dicyanoglutarimide[5]
-
To the wet cake of β,β-tetramethylene-α,α'-dicyanoglutarimide (approximately 0.7 moles from the previous step), add 150 g of 98% sulfuric acid and 150 g of water.
-
Heat the mixture to 130°C. Gas evolution will be observed.
-
After 30 minutes, add another 50 g of water and continue heating at 130°C.
-
After an additional 30 minutes, add 40 g more of water and maintain the temperature at 130°C for 3 hours.
-
Add another 450 g of water and reflux the mixture for 4 hours.
-
Cool the mixture to 10°C to crystallize the product.
-
Filter the solid, wash with three 100-ml portions of cold water, and dry. The reported yield for this step is approximately 95%.
A greener alternative for the hydrolysis of the cyclohexane analogue has been reported using dilute sulfuric acid in high-temperature liquid water, achieving high yields and reducing the environmental impact of using concentrated acids.[6]
Phase-Transfer Catalyzed Synthesis of Diethyl 1,1-Cyclopentanedicarboxylate
Phase-Transfer Catalysis (PTC) is a powerful technique for accelerating reactions between reactants located in different immiscible phases.[7] This approach is particularly advantageous for the synthesis of dialkyl cyclopentanedicarboxylates, which are direct precursors to this compound.
Mechanistic Insight
In this proposed synthesis, diethyl malonate is deprotonated by a strong base (e.g., potassium carbonate) in an aqueous or solid phase. The phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the malonate anion into the organic phase containing the alkylating agent (1,4-dibromobutane).[8] This overcomes the insolubility of the reactants, allowing the reaction to proceed under milder conditions than traditional methods. The resulting diethyl 1,1-cyclopentanedicarboxylate can then be hydrolyzed to the diacid. The use of PTC can lead to increased yields, reduced reaction times, and the elimination of hazardous solvents.[7][8]
Principle of Phase-Transfer Catalysis
Caption: Mechanism of Phase-Transfer Catalysis in the synthesis of the precursor.
Proposed Experimental Protocol: PTC Synthesis of Diethyl 1,1-Cyclopentanedicarboxylate
-
To a stirred mixture of diethyl malonate (1.0 mole), 1,4-dibromobutane (1.1 moles), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 mole), add finely divided potassium carbonate (2.5 moles).
-
Heat the reaction mixture to 80-90°C and stir vigorously for 6-8 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and add water to dissolve the inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diethyl 1,1-cyclopentanedicarboxylate by vacuum distillation.
The subsequent hydrolysis of the diester to this compound can be achieved by refluxing with a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH) followed by acidification.
Comparative Analysis of Catalytic Methods
| Method | Catalyst | Yield | Reaction Time | Temperature (°C) | Pros | Cons |
| Base-Catalyzed Condensation | Triethylamine | ~66% (overall) | >10 hours | 25-160 | Utilizes readily available starting materials. | Multi-step process, use of strong acid for hydrolysis. |
| Acid-Catalyzed Hydrolysis | Sulfuric Acid | ~95% | ~8 hours | 130-160 | High yield for the hydrolysis step. | Requires high temperatures and concentrated acid. |
| Phase-Transfer Catalysis (Proposed) | Tetrabutylammonium Bromide | Potentially >80% | 6-8 hours | 80-90 | Milder conditions, potentially higher yields and shorter reaction times. | Requires a subsequent hydrolysis step, PTC can be costly on a large scale. |
Conclusion
The choice of catalyst for the synthesis of this compound depends on the specific requirements of the researcher or organization. The base-catalyzed condensation route is a well-documented and reliable method, albeit with multiple steps and the use of harsh reagents for hydrolysis.[5] For the hydrolysis step itself, exploring greener acid-catalyzed methods with dilute acids at high temperatures could significantly improve the environmental footprint of the process.[6] The proposed Phase-Transfer Catalyzed synthesis of the precursor diester presents a promising alternative that could offer higher efficiency and milder reaction conditions, aligning with the principles of green chemistry.[7] This guide provides the foundational information for scientists to make an informed decision based on factors such as yield, reaction time, cost, and environmental impact.
References
- Preparation of cyclopentane-1,1-diacetic acid and intermediate. Google Patents.
- Process For Synthesis Of Gabapentin. Google Patents.
- Process for the Preparation of Gabapentin. Google Patents.
- PROCESS FOR THE PREPARATION OF GABAPENTIN.
- Synthesis of 1,1-cyclohexanediacetic acid catalyzed by dilute sulfuric acid in high-temperature liquid water.
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. URL: [Link]
- A Process For The Preparation Of Gabapentin Hydrochloride. Quick Company. URL: [Link]
- Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. National Institutes of Health. URL: [Link]
- Preparation of esters of cyclopropane-1,1-dicarboxylic acid. Google Patents.
- Process for the preparation of gabapentin.
- Recent Advances in the Catalytic Synthesis of the Cyclopentene Core. Semantic Scholar. URL: [Link]
- This compound. Kuujia.com. URL: [Link]
- This compound. polymer-books. URL: [Link]
- Preparation method of 1,1-cyclohexanediacetic acid. Google Patents.
- A facile and efficient route to one-pot synthesis of new cyclophanes using vinamidinium salts. Royal Society of Chemistry. URL: [Link]
- A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF. National Institutes of Health. URL: [Link]
- DIETHYL CYCLOPENTANE-1,1-DICARBOXYL
- An efficient synthesis of new diastereomeric enantiopure 1-aminocyclopentane-1,2,4-tricarboxylic acids. Lookchem. URL: [Link]
- Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of C
- Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
- Diethyl 1,1-cyclopentanedicarboxyl
- Phase-Transfer Catalysis. American Chemical Society. URL: [Link]
- Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. American Chemical Society. URL: [Link]
- Synthesis of 1, 1-cyclopropanedimethanol.
Sources
- 1. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 2. US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents [patents.google.com]
- 3. PROCESS FOR THE PREPARATION OF GABAPENTIN - Patent 3604272 [data.epo.org]
- 4. 16713-66-9(this compound) | Kuujia.com [kuujia.com]
- 5. US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crdeepjournal.org [crdeepjournal.org]
A Senior Application Scientist's Guide to the Cross-Validation of Spectroscopic Data for 1,1-Cyclopentanediacetic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of chemical research and pharmaceutical development, the unambiguous identification of a molecule is paramount. This guide provides an in-depth, technical framework for the cross-validation of spectroscopic data for 1,1-Cyclopentanediacetic acid (C₉H₁₄O₄, CAS No: 16713-66-9), a molecule of interest in various synthetic pathways. We will move beyond a mere recitation of techniques to a discussion of the synergistic power of combining multiple spectroscopic methods to build an unshakeable structural elucidation. This guide is designed to be a self-validating system, where each piece of evidence reinforces the others, leading to a robust and reliable identification.
The Imperative of Spectroscopic Cross-Validation
The structural characterization of a novel or synthesized compound is the bedrock upon which further research is built. While individual spectroscopic techniques provide valuable pieces of the molecular puzzle, they are not infallible. Impurities, isomeric forms, or unexpected rearrangements can lead to misinterpretation of a single spectrum. Cross-validation, the process of critically assessing and comparing data from two or more analytical methods, transforms a collection of individual data points into a cohesive and validated structural assignment.[1] For a molecule like this compound, with its geminal dicarboxylic acid functionality on a cyclopentane ring, a multi-spectroscopic approach is essential to confirm the connectivity and chemical environment of each atom.
Spectroscopic Data Acquisition and Interpretation: A Multi-faceted Approach
The following sections detail the acquisition and interpretation of four key spectroscopic techniques for the characterization of this compound. The presented data is a combination of available experimental spectra and predicted values where experimental data is not publicly accessible.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The "Why": ¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, this technique is crucial for confirming the presence and connectivity of the methylene groups in the cyclopentane ring and the acetic acid moieties.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic protons.
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Integrate the resulting peaks to determine the relative number of protons.
-
Data Interpretation:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Broad Singlet | 2H | -COOH |
| ~2.5 | Singlet | 4H | -CH₂-COOH |
| ~1.5 | Multiplet | 8H | Cyclopentane -CH₂- |
Table 1: Expected ¹H NMR Data for this compound.[2]
The broad singlet at approximately 12.0 ppm is characteristic of carboxylic acid protons.[3] The singlet at ~2.5 ppm corresponds to the four protons of the two methylene groups of the acetic acid side chains. The multiplet around 1.5 ppm represents the eight protons of the cyclopentane ring. The integration values (2:4:8) are consistent with the proposed structure.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The "Why": ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. This is essential for confirming the carbon skeleton of this compound, including the quaternary carbon of the cyclopentane ring.
Experimental Protocol:
-
Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy. A higher concentration may be required due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use a high-resolution NMR spectrometer with a broadband probe.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum to a series of singlets.
-
A larger number of scans will be necessary to obtain a good signal-to-noise ratio.
-
Data Interpretation:
| Chemical Shift (δ) ppm | Assignment |
| ~175 | -COOH |
| ~50 | Quaternary C (Cyclopentane) |
| ~40 | -CH₂-COOH |
| ~35 | Cyclopentane -CH₂- |
| ~25 | Cyclopentane -CH₂- |
The signal around 175 ppm is characteristic of a carboxylic acid carbon. The presence of a signal around 50 ppm is indicative of the quaternary carbon at the 1-position of the cyclopentane ring. The remaining signals correspond to the methylene carbons of the acetic acid side chains and the cyclopentane ring.[6]
Infrared (IR) Spectroscopy
The "Why": IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, IR spectroscopy will confirm the presence of the carboxylic acid groups.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Data Interpretation:
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (carboxylic acid dimer) |
| ~1700 | C=O stretch (carboxylic acid dimer) |
| ~1300 | C-O stretch |
| ~920 | O-H bend (out-of-plane) |
Table 3: Key IR Absorption Bands for this compound.[3]
The very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. The strong absorption around 1700 cm⁻¹ is characteristic of the C=O stretching vibration, also indicative of a dimerized carboxylic acid.
Mass Spectrometry (MS)
The "Why": Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized and ionized by a beam of high-energy electrons.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Data Interpretation:
| m/z | Proposed Fragment |
| 186 | [M]⁺ (Molecular Ion) |
| 169 | [M - OH]⁺ |
| 141 | [M - COOH]⁺ |
| 127 | [M - CH₂COOH]⁺ |
| 83 | [Cyclopentane-CH₂COOH]⁺ |
The molecular ion peak at m/z 186 would confirm the molecular weight of the compound. The fragmentation pattern would be expected to show losses of characteristic groups such as hydroxyl (-17), carboxyl (-45), and the entire acetic acid side chain (-59).
The Synergy of Cross-Validation: Building a Cohesive Picture
No single spectroscopic technique provides the complete structural picture. It is the convergence of evidence from all methods that leads to an unambiguous identification.
Caption: Workflow for the cross-validation of spectroscopic data.
The ¹H NMR confirms the presence and ratio of the different types of protons. The ¹³C NMR validates the carbon backbone, crucially identifying the quaternary carbon. IR spectroscopy provides definitive evidence for the carboxylic acid functional groups. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. Each piece of data interlocks with the others, leaving no room for ambiguity.
Comparison with Alternative Analytical Techniques
While spectroscopy is a powerful tool, other techniques can provide complementary or, in some cases, more definitive information.
| Technique | Advantages for this compound | Disadvantages |
| X-ray Crystallography | Provides the absolute 3D structure of the molecule in the solid state. | Requires a suitable single crystal, which can be difficult to grow. |
| High-Performance Liquid Chromatography (HPLC) | Can be used for purification and quantification. | Does not provide direct structural information on its own. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Can separate and identify volatile derivatives of the compound. | Requires derivatization for the non-volatile dicarboxylic acid. |
Table 5: Comparison of Spectroscopic and Alternative Analytical Techniques.
Caption: Complementary nature of spectroscopic and alternative techniques.
X-ray crystallography, if a suitable crystal can be obtained, offers the "gold standard" for structural elucidation. Chromatographic techniques are invaluable for assessing purity and for isolating the compound of interest for subsequent spectroscopic analysis.
Conclusion: A Unified Approach to Structural Certainty
The robust characterization of this compound, or any molecule of interest, relies not on a single piece of evidence, but on a network of mutually reinforcing data. This guide has outlined a systematic, cross-validation approach that leverages the strengths of multiple spectroscopic techniques. By understanding the causality behind experimental choices and the logic of data interpretation, researchers can build a comprehensive and unassailable structural assignment. This commitment to scientific integrity and a multi-faceted analytical approach is the cornerstone of reliable and reproducible research in the chemical and pharmaceutical sciences.
References
- Wikipedia.
- Excillum. Small molecule crystallography. [Link]
- Pharmaffiliates. This compound. [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031206). [Link]
- Chemistry LibreTexts.
- Ivy Fine Chemicals. This compound. [Link]
- NIST WebBook. Cyclopentylcarboxylic acid. [Link]
- Ordóñez, M. F. Spectroscopy Tutorial: Carboxylic Acids. [Link]
- PubMed. Spectroscopic, quantum computational and molecular docking studies on 1-phenylcyclopentane carboxylic acid. [Link]
- Chemistry LibreTexts. 13.13: Uses of ¹³C NMR Spectroscopy. [Link]
- Wikipedia.
Sources
- 1. 1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, (1R-cis)- [webbook.nist.gov]
- 2. Cyclopentane-1,1-diacetic acid(16713-66-9) 1H NMR spectrum [chemicalbook.com]
- 3. 1,1-Cyclohexane diacetic acid [webbook.nist.gov]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031206) [hmdb.ca]
- 5. CYCLOPENTYLACETIC ACID(1123-00-8) 13C NMR [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0061878) [hmdb.ca]
A Senior Application Scientist's Guide to Benchmarking the Performance of Novel 1,1-Cyclopentanediacetic Acid-Based Polymers for Drug Delivery
Introduction: The Quest for Next-Generation Polymer Excipients
In the landscape of drug delivery, biodegradable aliphatic polyesters such as poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL) have long been considered the gold standard. Their well-documented biocompatibility, tunable degradation kinetics, and history of clinical translation have made them the workhorses for controlled-release formulations. However, the evolving demands of advanced therapeutics—including biologics, nucleic acids, and highly potent small molecules—necessitate a continued exploration for novel polymers with superior and specialized performance characteristics.
This guide introduces a promising, yet underexplored, class of polyesters based on 1,1-Cyclopentanediacetic acid (CPDA) . The unique gem-disubstituted cyclic structure of the CPDA monomer presents a compelling hypothesis: its incorporation into a polyester backbone could impart distinct thermal properties, degradation profiles, and drug-polymer interactions compared to conventional linear aliphatic diacids. This guide serves as a comprehensive framework for researchers, scientists, and drug development professionals to systematically benchmark the performance of CPDA-based polymers against established alternatives.
Rather than presenting a retrospective analysis, this document provides a prospective, field-proven series of protocols and analytical methodologies. It is designed to be a self-validating system for any research team aiming to rigorously evaluate this novel polymer class. We will explain the causality behind experimental choices, provide detailed, step-by-step protocols for synthesis and characterization, and offer templates for objective data comparison.
Polymer Synthesis and Characterization: Establishing the Foundation
The first principle in benchmarking a new polymer is to establish a reproducible synthesis protocol and thoroughly characterize the resulting material. This ensures that any observed performance differences are attributable to the polymer's intrinsic properties, not synthetic variability. We propose a two-step melt polycondensation, a robust and scalable method for polyester synthesis.[1][2]
Rationale for Monomer Selection and Synthesis Strategy
The central hypothesis is that the spirocyclic nature of the CPDA monomer will introduce steric hindrance and rigidity into the polymer backbone, potentially influencing degradation rates and mechanical properties. To test this, we will synthesize a copolymer of CPDA with a linear aliphatic diol, 1,6-hexanediol, which provides flexibility and ensures the polymer remains biodegradable.
Melt polycondensation is selected over solution polymerization to avoid the use of organic solvents, making the process more environmentally friendly and simplifying purification.[3] A catalyst, such as tin(II) 2-ethylhexanoate, is employed to achieve a high molecular weight within a reasonable reaction time.
Detailed Experimental Protocol: Synthesis of Poly(CPDA-co-1,6-hexanediol)
Materials:
-
This compound (CPDA)
-
1,6-hexanediol
-
Tin(II) 2-ethylhexanoate (catalyst)
-
Nitrogen gas (high purity)
-
Chloroform
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Heating mantle with temperature controller
-
Distillation head and condenser
-
Vacuum pump
-
Schlenk line
Procedure:
-
Reactor Setup: Assemble the reaction apparatus under a nitrogen atmosphere. Ensure all glassware is thoroughly dried to prevent premature hydrolysis.
-
Monomer Charging: Charge the flask with equimolar amounts of this compound and a 10 mol% excess of 1,6-hexanediol. The excess diol compensates for its potential loss during the high-temperature reaction.
-
Catalyst Addition: Add tin(II) 2-ethylhexanoate at a concentration of 0.1 mol% relative to the diacid.
-
First Stage (Esterification): Heat the mixture to 180°C with gentle stirring. Water will begin to distill off as the esterification reaction proceeds. Continue this stage for 4-6 hours until the majority of the theoretical amount of water has been collected.
-
Second Stage (Polycondensation): Gradually increase the temperature to 220°C and slowly apply a vacuum (reducing the pressure to <1 mmHg over 1-2 hours). Increase the stirring speed to facilitate the removal of excess 1,6-hexanediol and water, driving the polymerization to a higher molecular weight. This stage is typically continued for 8-12 hours. The viscosity of the melt will noticeably increase.
-
Polymer Recovery: Extrude the molten polymer from the reactor under a nitrogen atmosphere into a dry container. Allow the polymer to cool to room temperature.
-
Purification: Dissolve the crude polymer in chloroform and precipitate it into an excess of cold methanol. This step removes unreacted monomers and low molecular weight oligomers.
-
Drying: Collect the purified polymer by filtration and dry it under vacuum at 40°C until a constant weight is achieved.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis and purification of CPDA-based polyester.
Physicochemical Characterization
A thorough characterization of the synthesized CPDA-based polymer, alongside benchmark PLGA and PCL, is critical for establishing a baseline for comparison.[4]
-
Nuclear Magnetic Resonance (¹H NMR): To confirm the polymer structure and determine the monomer composition.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To verify the formation of ester bonds and the absence of unreacted carboxyl and hydroxyl groups.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm), which influence the polymer's physical state and drug release characteristics.
| Parameter | CPDA-co-HD | PLGA (50:50) | PCL (50 kDa) | Reference/Source |
| Mn (kDa) | Experimental Data | 45-55 | 48-52 | [Vendor Specification] |
| Mw (kDa) | Experimental Data | 60-70 | 65-70 | [Vendor Specification] |
| PDI | Experimental Data | 1.3-1.6 | 1.3-1.5 | [Vendor Specification] |
| Tg (°C) | Experimental Data | 45-50 | -60 | [4] |
| Tm (°C) | Experimental Data | Amorphous | 58-64 | [5] |
Drug Encapsulation and In Vitro Release Performance
The primary function of a drug delivery polymer is to effectively encapsulate a therapeutic agent and release it in a controlled manner. This section outlines the protocols to benchmark these critical performance attributes.
Nanoparticle Formulation by Emulsion-Solvent Evaporation
The oil-in-water (o/w) single emulsion-solvent evaporation method is a versatile technique for encapsulating hydrophobic drugs into polymer nanoparticles.[6][7]
Protocol:
-
Organic Phase Preparation: Dissolve 100 mg of the polymer (CPDA-based, PLGA, or PCL) and 10 mg of a model hydrophobic drug (e.g., Paclitaxel) in 2 mL of dichloromethane.
-
Emulsification: Add the organic phase to 8 mL of a 2% w/v aqueous solution of polyvinyl alcohol (PVA). Emulsify the mixture using a probe sonicator for 2 minutes on an ice bath.
-
Solvent Evaporation: Transfer the emulsion to 20 mL of a 0.5% w/v PVA solution and stir magnetically for 4 hours at room temperature to allow the dichloromethane to evaporate.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet twice with deionized water.
-
Lyophilization: Resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder.
Drug Loading and Encapsulation Efficiency
Determining the amount of drug successfully incorporated into the nanoparticles is crucial for dosage calculations.[8]
Protocol:
-
Sample Preparation: Accurately weigh 5 mg of the lyophilized drug-loaded nanoparticles.
-
Polymer Dissolution: Dissolve the nanoparticles in 1 mL of a suitable solvent (e.g., acetonitrile) to break them apart and release the encapsulated drug.
-
Quantification: Analyze the drug concentration in the resulting solution using High-Performance Liquid Chromatography (HPLC) with a validated method for the specific drug.[9]
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
| Parameter | CPDA-co-HD | PLGA (50:50) | PCL (50 kDa) |
| Drug Loading (%) | Experimental Data | Experimental Data | Experimental Data |
| Encapsulation Efficiency (%) | Experimental Data | Experimental Data | Experimental Data |
In Vitro Drug Release Kinetics
The in vitro release profile provides essential information about how the polymer formulation controls the rate of drug delivery over time. A standard method utilizes a USP Apparatus 2 (paddle apparatus).[6]
Protocol:
-
Setup: Place 500 mL of phosphate-buffered saline (PBS, pH 7.4) containing 0.5% w/v Tween 80 (to ensure sink conditions) in each dissolution vessel of a USP Apparatus 2, maintained at 37°C.
-
Sample Addition: Accurately weigh and suspend an amount of nanoparticles equivalent to 1 mg of the drug in each vessel.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and then daily), withdraw 1 mL aliquots from each vessel. Replace the withdrawn volume with fresh, pre-warmed release medium.
-
Analysis: Centrifuge the collected samples to pellet any nanoparticles and analyze the supernatant for drug concentration using HPLC.
-
Data Plotting: Plot the cumulative percentage of drug released versus time.
Visualization of the Drug Delivery Workflow
Sources
- 1. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structural properties of biodegradable polyesters and rheological behaviour of their dispersions and films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
- 6. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study [arpi.unipi.it]
- 9. Cytotoxicity Testing to ISO 10993-5 / USP 87 | Wickham Micro [wickhammicro.co.uk]
Isomeric Effects on Crystal Packing of Cyclopentanediacetic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of Isomerism in Crystal Engineering
Isomers, molecules with identical chemical formulas but different arrangements of atoms, often exhibit distinct physical and chemical properties. In the solid state, this differentiation is manifested in their crystal packing. The seemingly minor variation in the spatial disposition of functional groups can dramatically alter the network of intermolecular interactions, primarily hydrogen bonds and van der Waals forces, that govern the formation of the crystal lattice.
Cyclopentanediacetic acids present an interesting case study. The flexibility of the cyclopentane ring, coupled with the hydrogen-bonding capabilities of the two carboxylic acid moieties appended via methylene spacers, allows for a rich variety of potential packing motifs. The key isomeric considerations are:
-
Cis/Trans Isomerism: This determines whether the acetic acid side chains are on the same or opposite sides of the cyclopentane ring. This fundamental geometric constraint will directly impact the ability of the carboxylic acid groups to interact both intramolecularly and intermolecularly.
-
Positional Isomerism (1,2- vs. 1,3-): The proximity of the two side chains to each other will influence the steric hindrance and the feasibility of certain hydrogen-bonding motifs.
This guide will compare the expected packing behaviors of the four principal isomers: cis-1,2-cyclopentanediacetic acid, trans-1,2-cyclopentanediacetic acid, cis-1,3-cyclopentanediacetic acid, and trans-1,3-cyclopentanediacetic acid.
Theoretical Framework: Anticipated Isomeric Effects on Crystal Packing
The crystal packing of carboxylic acids is predominantly driven by the formation of strong O-H···O hydrogen bonds.[1] The specific arrangement of these bonds gives rise to common supramolecular synthons, such as dimers and catemers (chains).
The Influence of Cis vs. Trans Isomerism
-
cis-Isomers: The proximity of the two carboxylic acid groups on the same face of the cyclopentane ring in cis-isomers could potentially lead to intramolecular hydrogen bonding. This would form a seven-membered ring, a stable conformation. However, the formation of strong intermolecular hydrogen bonds is often more favorable in the solid state. It is more likely that the cis configuration will facilitate the formation of specific intermolecular hydrogen-bonded chains or sheets where the molecules are arranged in a way that allows for efficient packing. The overall molecular shape of the cis-isomers will be more "V-shaped," which will influence the way the molecules fit together.
-
trans-Isomers: With the carboxylic acid groups on opposite sides of the ring, intramolecular hydrogen bonding is impossible. This steric arrangement strongly favors the formation of intermolecular hydrogen bonds, leading to extended networks. The more linear or "S-shaped" conformation of the trans-isomers could allow for more efficient packing and potentially higher density crystals compared to their cis counterparts. This is a common observation in cyclic dicarboxylic acids.
The Influence of 1,2- vs. 1,3- Positional Isomerism
-
1,2-Disubstitution: In the 1,2-isomers, the acetic acid groups are on adjacent carbons of the cyclopentane ring. This proximity could lead to steric hindrance that influences the preferred conformation of the side chains and the overall packing. For the cis-1,2 isomer, the two bulky groups being close together might lead to a more strained conformation, potentially resulting in a less dense crystal packing.
-
1,3-Disubstitution: The 1,3-isomers have the side chains separated by a methylene group on the ring. This greater separation reduces steric hindrance between the side chains, potentially allowing for more flexibility in their orientation and a wider range of possible hydrogen-bonding networks.
The interplay between these isomeric factors is expected to result in four distinct crystal packing arrangements. A summary of the anticipated primary hydrogen bonding motifs is presented in Table 1.
Table 1: Predicted Dominant Hydrogen Bonding Motifs in Cyclopentanediacetic Acid Isomers
| Isomer | Intramolecular H-Bonding | Predicted Intermolecular H-Bonding Motif | Expected Molecular Shape |
| cis-1,2-Cyclopentanediacetic Acid | Possible, but less likely in solid state | Likely to form discrete hydrogen-bonded dimers or catemers (chains). | V-shaped |
| trans-1,2-Cyclopentanediacetic Acid | Not possible | Expected to form extended hydrogen-bonded chains or sheets. | More linear/S-shaped |
| cis-1,3-Cyclopentanediacetic Acid | Possible, but less likely in solid state | May form complex hydrogen-bonded networks, potentially including both dimers and chains. | V-shaped |
| trans-1,3-Cyclopentanediacetic Acid | Not possible | Likely to form robust, extended hydrogen-bonded networks, possibly leading to a more densely packed structure. | More linear/S-shaped |
Experimental Workflow for Isomeric Comparison
To experimentally validate the theoretical predictions outlined above, a systematic approach involving synthesis, crystallization, and structural analysis is required.
Synthesis of Cyclopentanediacetic Acid Isomers
The synthesis of these isomers can be approached through various established organic chemistry routes. A general retrosynthetic analysis is presented below.
Caption: General retrosynthetic approach for cyclopentanediacetic acid isomers.
Step-by-Step Synthesis Protocol (General Example):
A common route to cyclopentane derivatives involves the Dieckmann condensation of a suitable adipic acid derivative.[2] For the diacetic acids, a multi-step synthesis would likely be required, potentially starting from a substituted cyclopentene or cyclopentanone.
-
Precursor Synthesis: Synthesize a cyclopentane ring with the desired stereochemistry and functional groups that can be converted to the acetic acid side chains. This could involve, for example, a Diels-Alder reaction followed by reduction and functional group manipulation.
-
Side Chain Introduction: Introduce the acetic acid moieties. This might be achieved through alkylation of a suitable enolate or via a Wittig-type reaction followed by oxidation.
-
Isomer Separation: If the synthesis yields a mixture of isomers, they would need to be separated, typically by fractional crystallization or chromatography.
-
Purification: The final products should be purified by recrystallization to obtain high-purity material suitable for single-crystal growth.
Single Crystal Growth
Obtaining high-quality single crystals is crucial for X-ray diffraction analysis.
Protocol for Single Crystal Growth:
-
Solvent Screening: Dissolve a small amount of the purified diacid in various solvents (e.g., water, ethanol, acetone, ethyl acetate, and mixtures thereof) at an elevated temperature to achieve saturation.
-
Slow Evaporation: Allow the saturated solutions to evaporate slowly at room temperature in a loosely covered vial. This is often the simplest and most effective method.
-
Slow Cooling: Prepare a saturated solution at a higher temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Crystal Selection: Carefully select a well-formed, clear crystal of suitable size (typically 0.1-0.3 mm in each dimension) for X-ray diffraction.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the three-dimensional structure of a molecule and its arrangement in the crystal.
Caption: Workflow for single-crystal X-ray diffraction analysis.
The data obtained from SC-XRD would provide the precise atomic coordinates, unit cell dimensions, and space group. This information allows for a detailed analysis of the crystal packing, including the identification of hydrogen-bonding networks, π-stacking interactions (if applicable), and other non-covalent interactions.
Comparative Analysis: A Hypothetical Case Study
Based on the principles discussed, we can construct a hypothetical comparison of the crystal packing of trans-1,2-cyclopentanediacetic acid and cis-1,2-cyclopentanediacetic acid.
Caption: Hypothetical comparison of packing features for cis and trans isomers.
The trans isomer, with its more linear shape, would be expected to form extensive hydrogen-bonded sheets, leading to a highly stable and dense crystal structure. In contrast, the "V-shape" of the cis isomer might lead to the formation of hydrogen-bonded dimers, which then pack in a "herringbone" or other less dense arrangement. These differences in packing would likely be reflected in their melting points and solubilities.
Conclusion and Future Directions
The isomeric effects on the crystal packing of cyclopentanediacetic acids are anticipated to be significant, driven by the interplay of molecular shape and the directing influence of hydrogen bonds. While this guide provides a robust theoretical framework for comparison, it underscores the critical need for experimental data. The synthesis and single-crystal X-ray diffraction analysis of all four isomers would provide invaluable insights into the principles of crystal engineering and the rational design of molecular solids. Such studies would not only be of fundamental scientific interest but also have practical implications for the development of new pharmaceutical compounds where control over solid-state properties is paramount.
References
- Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
- Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126.
- Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327.
- Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in hydrogen bonding: functionality and graph set analysis in crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573.
- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
- Stenutz, R. cis-cyclopentane-1,2-diacetic acid. Glycosciences.de.
- PubChem. cis-1,3-Cyclopentanedicarboxylic acid. National Center for Biotechnology Information.
- Pozo C., J. (1963). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
- Organic Chemistry Tutor. (2023). 29. Synthesis of Cyclopentanone from Adipic Acid.
- PubChem. cis-Cyclopentane-1,2-dicarboxylic acid. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2024). 2.7: The Hydrogen Bond.
- Rekharsky, M. V., & Inoue, Y. (1998). Thermodynamics of hydrogen bond and hydrophobic interactions in cyclodextrin complexes. Thermochimica Acta, 313(1), 71-81.[1]
Sources
Evaluating the bioisosteric replacement of other scaffolds with 1,1-Cyclopentanediacetic acid
A Senior Application Scientist's Guide to Conformational Constraint in Drug Design
In the intricate world of medicinal chemistry, the scaffold of a molecule is its architectural blueprint, defining the spatial arrangement of pharmacophoric elements. The choice of this core structure is a critical determinant of a drug candidate's success, influencing everything from target affinity and selectivity to its pharmacokinetic profile. This guide provides an in-depth evaluation of 1,1-cyclopentanediacetic acid as a bioisosteric replacement for other scaffolds, offering a compelling strategy for conformational constraint in drug design.
The Rationale for Rigidity: Beyond Simple Scaffolds
Bioisosterism, the interchange of functional groups with similar physical or chemical properties, is a cornerstone of drug optimization.[1] However, true innovation often lies in modulating the three-dimensional structure of a molecule. Flexible scaffolds, while seemingly offering adaptability, can come at an entropic cost upon binding to a target and may adopt undesirable conformations that lead to off-target effects. The introduction of rigid scaffolds, such as cyclic systems, can pre-organize a molecule into a bioactive conformation, enhancing potency and selectivity.[2]
The this compound scaffold presents a unique proposition. As a gem-disubstituted cyclopentane ring, it offers a fixed spatial relationship between the two acetic acid moieties, projecting them in a defined trajectory. This contrasts sharply with more flexible scaffolds like malonic acid, where free rotation around the central carbon-carbon bonds allows for a multitude of conformations.
Conformational Advantages of the this compound Scaffold
The cyclopentane ring is not planar, adopting envelope and half-chair conformations.[2] The gem-disubstitution with two acetic acid groups further locks the ring into a more defined conformational space. This has several key implications for drug design:
-
Pre-organization for Binding: By restricting the conformational freedom of the diacetic acid side chains, the scaffold can present these key binding groups in an optimal orientation for interaction with a biological target. This can lead to a significant increase in binding affinity by reducing the entropic penalty of binding.
-
Improved Selectivity: The precise spatial positioning of functional groups can enhance selectivity for the desired target over other proteins, reducing the potential for off-target effects and associated toxicity.
-
Enhanced Metabolic Stability: The rigid cyclic core can shield adjacent chemical bonds from metabolic enzymes, potentially blocking sites of metabolism and improving the drug's half-life.
-
Vectorial Control: The cyclopentane ring provides a rigid framework from which to project the diacetic acid arms and other substituents in well-defined vectors, allowing for a more rational exploration of the binding pocket.
Comparative Analysis with Other Scaffolds
The true value of the this compound scaffold is best understood in comparison to its bioisosteric alternatives.
| Scaffold | Key Physicochemical and Conformational Properties | Potential Advantages | Potential Disadvantages |
| This compound | Rigid, pre-organized diacid presentation. Defined bond angles and distances between functional groups. | Enhanced potency and selectivity, improved metabolic stability, predictable vector projection of substituents. | May be synthetically more challenging than acyclic analogs. The rigid conformation may not be optimal for all targets. |
| Malonic Acid | Highly flexible, free rotation around C-C bonds. | Synthetically accessible. Can adapt to various binding pocket shapes. | High entropic cost upon binding, potential for off-target effects due to multiple accessible conformations. |
| 1,1-Cyclobutanedicarboxylic Acid | More strained and rigid than cyclopentane. Different bond angles and substituent projections.[3] | Offers a different spatial arrangement of functional groups, potentially accessing different binding interactions. | Increased ring strain may affect stability and reactivity. |
| gem-Dimethyl (Propionic Acid derivative) | Acyclic, but the gem-dimethyl group can restrict rotation to some extent (Thorpe-Ingold effect). | Simple to synthesize. Can provide some degree of conformational constraint. | Less rigid than cyclic scaffolds, offering a less defined presentation of the carboxylic acid. |
Experimental Evaluation of this compound Analogs
To empirically validate the theoretical advantages of the this compound scaffold, a systematic experimental evaluation is necessary. The following workflow outlines a robust approach to compare its performance against a more flexible analog, such as a derivative of malonic acid.
Caption: Experimental workflow for comparing rigid and flexible scaffolds.
Protocol 1: Synthesis of a this compound Analog
This protocol is a generalized adaptation based on known methods for synthesizing 1,1-disubstituted cyclopentanes.
-
Preparation of Diethyl Cyclopentylidene-malonate: To a solution of cyclopentanone and diethyl malonate in a suitable solvent (e.g., toluene), add a catalytic amount of a base such as piperidine. Heat the mixture under reflux with a Dean-Stark apparatus to remove water.
-
Michael Addition: Treat the resulting diethyl cyclopentylidene-malonate with a nucleophile (e.g., the desired R-group precursor) in the presence of a suitable base (e.g., sodium ethoxide) to perform a Michael addition.
-
Hydrolysis and Decarboxylation: Hydrolyze the resulting diester using aqueous base (e.g., NaOH), followed by acidification to yield the diacid. Gentle heating may be required for decarboxylation if a malonic ester intermediate is formed.
-
Purification: Purify the final this compound analog by recrystallization or column chromatography.
Protocol 2: In Vitro Metabolic Stability Assay
-
Preparation of Microsomes: Prepare liver microsomes from the species of interest (e.g., human, rat).
-
Incubation: Incubate the test compound (e.g., the this compound analog and the malonic acid analog) at a final concentration of 1 µM with liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.
-
Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the disappearance rate of the parent compound.
Case Study Insights: Learning from Related Cyclopentane Analogs
While direct comparative data for this compound is emerging, we can draw valuable insights from studies on other cyclopentane-containing molecules. For instance, the incorporation of cyclopentane rings into peptide nucleic acids has been shown to pre-organize the backbone into a helical conformation, leading to a significant and predictable increase in binding affinity to DNA.[4] This demonstrates the power of the cyclopentane scaffold in reducing conformational flexibility to enhance molecular recognition.
Furthermore, studies on 1-phenyl-1-cyclopentanecarboxylate derivatives have shown that modifications to the cyclopentyl ring can significantly impact selectivity for sigma receptors over muscarinic receptors.[1] This highlights the role of the cyclic scaffold in defining the spatial presentation of pharmacophoric groups and influencing selectivity.
Conclusion: A Scaffold for Rational Design
The this compound scaffold represents a powerful tool in the medicinal chemist's arsenal for rational drug design. Its ability to impose conformational constraint on flexible side chains can lead to significant improvements in potency, selectivity, and metabolic stability. While the synthetic investment may be greater than for more flexible acyclic analogs, the potential rewards in terms of an improved pharmacological profile are substantial. The systematic evaluation of this and other rigid scaffolds is a crucial step towards the design of next-generation therapeutics with superior efficacy and safety.
References
- Zheng, H., Botos, I., Clausse, V., Nikolayevskiy, H., Rastede, E. E., Fouz, M. F., Mazur, S. J., & Appella, D. H. (2021). Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA. Proceedings of the National Academy of Sciences, 118(2), e2017289118. [Link]
- Kaur, M., & Kulkarni, V. M. (2000). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Journal of Peptide Research, 56(4), 226-234. [Link]
- Domino, E. F., & Berendsen, H. H. (1995). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of Medicinal Chemistry, 38(16), 3165-3171. [Link]
- Lian, G., Chen, X., & Wu, X. (2021). Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Omega, 6(33), 21697-21708. [Link]
- de Witte, W., van der Pijl, F., & van der Vlag, R. (2021).
- Smith, A. B., 3rd, & Sprengeler, P. A. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters, 24(18), 4474-4478. [Link]
- Lee, S. H., & Jeong, J. H. (2021). Synthesis and biological evaluation of cyclopentane-based muraymycin analogs targeting MraY. ACS Omega, 6(39), 25565-25574. [Link]
- Reddy, M. S., & Swamy, K. C. K. (2012). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 22(1), 317-321. [Link]
- Hruby, V. J. (2007). Conformational templates for rational drug design: flexibility of cyclo(D-Pro1-Ala2-Ala3-Ala4-Ala5) in DMSO solution. Journal of Medicinal Chemistry, 50(12), 2921-2925. [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
- Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395. [Link]
- G. W. P. G. S. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Chemical Science, 14(30), 8123-8128. [Link]
- Pharmaffiliates. (n.d.). This compound.
Sources
- 1. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the kinetic and thermodynamic profiles of reactions involving 1,1-Cyclopentanediacetic acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis, the choice of building blocks is paramount to achieving desired reaction outcomes, optimizing yields, and ensuring process efficiency. 1,1-Cyclopentanediacetic acid, with its unique gem-dicarboxylic acid arrangement on a cyclopentyl scaffold, presents a fascinating case study in reactivity. This guide provides a comparative analysis of the kinetic and thermodynamic profiles of key reactions involving this molecule, offering insights into its behavior against more conventional linear and monocarboxylic counterparts. By understanding the energetic nuances of its reactions, researchers can better harness its potential in the synthesis of polymers, specialty chemicals, and pharmaceutical intermediates.
The Structural Uniqueness of this compound: A Foundation for Distinct Reactivity
The defining feature of this compound is the presence of two carboxylic acid groups attached to the same carbon atom within a five-membered ring. This gem-dicarboxylic arrangement imposes significant steric and electronic effects that differentiate its reactivity from simple dicarboxylic acids like adipic or succinic acid. The close proximity of the carboxyl groups can lead to intramolecular interactions, influencing both the speed (kinetics) and the equilibrium position (thermodynamics) of its reactions.
This guide will explore three primary classes of reactions pertinent to the application of this compound:
-
Esterification: A fundamental reaction for producing polyesters, plasticizers, and solvents.
-
Amidation: Key to the synthesis of polyamides and other nitrogen-containing compounds.
-
Intramolecular Cyclization: The formation of cyclic anhydrides, a gateway to further chemical transformations.
For comparative purposes, we will draw upon available data for analogous compounds, namely cyclopentane carboxylic acid (a monocarboxylic analogue), succinic acid (a four-carbon linear dicarboxylic acid), and adipic acid (a six-carbon linear dicarboxylic acid).
Esterification: A Tale of Two Carboxyls
The esterification of carboxylic acids is a reversible reaction, typically acid-catalyzed, whose rate and extent are governed by both kinetic and thermodynamic factors.[1][2][3]
Kinetic Profile
The kinetics of esterification are influenced by factors such as steric hindrance around the carbonyl carbon, the nature of the alcohol, temperature, and catalyst concentration.[2] For this compound, the initial esterification of one carboxyl group is expected to proceed at a rate comparable to that of cyclopentane carboxylic acid, a structurally similar monocarboxylic acid. A study on the esterification of cyclopentane carboxylic acid with subcritical methanol revealed first-order kinetics with an activation energy of 13.97 kcal/mol. This provides a reasonable baseline for the first esterification step of our target molecule.
However, the esterification of the second carboxyl group is anticipated to be kinetically hindered. The presence of the bulky ester group formed in the first step will sterically impede the approach of the alcohol to the second carbonyl carbon. This is a significant point of differentiation from linear dicarboxylic acids like adipic acid, where the two carboxyl groups are spatially separated and react more independently.
Thermodynamic Profile
The thermodynamics of esterification are primarily governed by the equilibrium constant (Keq), which is influenced by the enthalpy (ΔH°) and entropy (ΔS°) of the reaction. Esterification reactions are generally slightly exothermic.[4] The formation of two ester linkages from one molecule of this compound is thermodynamically favorable, but the overall equilibrium will be a product of two separate equilibrium constants, one for each esterification step.
The proximity of the two carboxyl groups in this compound can also influence the thermodynamics. Intramolecular hydrogen bonding in the diacid could slightly increase the stability of the reactant, potentially making the overall enthalpy change for the first esterification less exothermic compared to a simple monocarboxylic acid.
Comparative Data Summary: Esterification
| Compound | Reaction | Kinetic Parameter (Example) | Thermodynamic Parameter (Example) | Key Considerations |
| This compound | Diesterification | Step 1: Ea ≈ 14 kcal/mol (estimated). Step 2: Slower rate due to steric hindrance. | Two-step equilibrium. Overall Keq is product of Keq1 and Keq2. | Steric hindrance from the first esterification significantly impacts the kinetics of the second. |
| Cyclopentane Carboxylic Acid | Monoesterification | Ea = 13.97 kcal/mol (with subcritical methanol) | Standard esterification equilibrium. | Good kinetic model for the first esterification of this compound. |
| Adipic Acid | Diesterification | The two carboxyl groups react largely independently. | Favorable equilibrium for diester formation. | Less steric interaction between the two reacting centers compared to the gem-dicarboxylic acid. |
| Succinic Acid | Diesterification | Similar to adipic acid, but with potential for intramolecular interactions. | Favorable equilibrium. | Can undergo intramolecular anhydride formation as a competing reaction. |
Amidation: The Influence of Structure on Polyamide Precursors
The formation of amides from carboxylic acids and amines is a crucial reaction in the synthesis of polymers and pharmaceuticals. The reaction typically proceeds through a tetrahedral intermediate and is often driven to completion by the removal of water.
Kinetic and Thermodynamic Considerations
Similar to esterification, the rate of amidation is sensitive to steric effects. The initial amidation of one carboxyl group of this compound is expected to be straightforward. However, the formation of the second amide bond will likely be slower due to the steric bulk of the newly formed amide group.
Thermodynamically, amide formation is generally a favorable process. The stability of the amide bond contributes to a negative enthalpy change. For this compound, the formation of a diamide is an overall exergonic process. However, the close proximity of the two amide groups in the final product could introduce some steric strain, which might slightly reduce the overall exothermicity compared to the amidation of a linear dicarboxylic acid where the amide groups are well-separated.
Intramolecular Cyclization: The Thorpe-Ingold Effect in Action
A key reaction pathway available to this compound is intramolecular cyclization to form a cyclic anhydride. This reaction is particularly interesting from a comparative standpoint.
Kinetic Advantage: The Thorpe-Ingold Effect
The gem-disubstituent effect, also known as the Thorpe-Ingold effect, predicts that increasing the steric bulk on a carbon atom will favor intramolecular cyclization by decreasing the bond angle between the reacting groups and thus increasing the probability of a successful ring-closing collision. In this compound, the cyclopentyl ring acts as a large substituent, effectively "pinching" the two carboxylic acid groups closer together.
This conformational constraint is expected to lead to a significantly faster rate of intramolecular anhydride formation compared to a linear dicarboxylic acid like succinic acid, which can more freely adopt conformations where the carboxyl groups are far apart.
Thermodynamic Landscape
The formation of a cyclic anhydride from a dicarboxylic acid is an equilibrium process. For succinic acid, the formation of succinic anhydride is a well-known reaction, indicating that the five-membered anhydride ring is thermodynamically stable. Given the kinetic advantage conferred by the Thorpe-Ingold effect, the equilibrium for the intramolecular cyclization of this compound is also expected to strongly favor the formation of the corresponding cyclic anhydride under dehydrating conditions.
Experimental Protocols: A Guide to Self-Validating Systems
To ensure the scientific integrity of the comparative analysis, it is crucial to employ robust and well-validated experimental protocols for determining kinetic and thermodynamic parameters.
Determining Reaction Kinetics
The rate of a reaction can be monitored by tracking the concentration of reactants or products over time. Several techniques are suitable for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to monitor the disappearance of reactant signals and the appearance of product signals in real-time.[5][6][7][8][9] This provides a direct and quantitative measure of reaction progress.
-
Gas Chromatography (GC): For reactions involving volatile components, GC can be used to separate and quantify the amounts of reactants and products at different time points.[10][11][12]
-
Titration: The concentration of unreacted carboxylic acid can be determined by titration with a standard base at various time intervals.[13][14]
Step-by-Step Protocol for Kinetic Analysis via 1H NMR:
-
Sample Preparation: In an NMR tube, combine known concentrations of this compound, the alcohol or amine, a suitable deuterated solvent, and an internal standard (e.g., mesitylene).
-
Initiation: Add the catalyst (if any) to the NMR tube and immediately begin acquiring 1H NMR spectra at regular time intervals.
-
Data Acquisition: Collect a series of spectra over the course of the reaction until no further change is observed.
-
Data Analysis: Integrate the signals corresponding to the reactants and products relative to the internal standard to determine their concentrations at each time point.
-
Rate Law Determination: Plot the concentration data versus time to determine the order of the reaction and calculate the rate constant.
Determining Thermodynamic Parameters
The key thermodynamic parameters—enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°)—can be determined through calorimetry and by studying the temperature dependence of the equilibrium constant.
-
Calorimetry: Isothermal titration calorimetry (ITC) or reaction calorimetry can be used to directly measure the heat evolved or absorbed during a reaction, providing a value for the enthalpy change (ΔH°).[4][15][16][17][18]
-
Equilibrium Constant Variation with Temperature: By determining the equilibrium constant (Keq) at different temperatures, the van't Hoff equation can be used to calculate ΔH° and ΔS°. ΔG° can then be calculated using the Gibbs free energy equation (ΔG° = ΔH° - TΔS°).[19][20][21][22][23]
Step-by-Step Protocol for Thermodynamic Analysis:
-
Equilibrium Experiments: Set up several reaction mixtures with known initial concentrations of reactants.
-
Temperature Control: Maintain each reaction at a specific, constant temperature until equilibrium is reached.
-
Concentration Measurement: Determine the equilibrium concentrations of all species using a suitable analytical technique (e.g., NMR, GC, titration).
-
Calculate Keq: Calculate the equilibrium constant at each temperature.
-
Van't Hoff Plot: Plot ln(Keq) versus 1/T. The slope of the line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the ideal gas constant.
-
Calculate Thermodynamic Parameters: From the slope and intercept, determine ΔH° and ΔS°. Calculate ΔG° at a standard temperature.
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Video: Enthalpy of Reaction - Procedure [jove.com]
- 5. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Magritek [magritek.com]
- 8. imserc.northwestern.edu [imserc.northwestern.edu]
- 9. pharmtech.com [pharmtech.com]
- 10. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 11. rsc.org [rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Titration of an Esterification Reaction to Determine Equilibrium Constant | Chemical Education Xchange [chemedx.org]
- 14. Advanced Acid And Ester Titration Basics – Boston Apothecary [bostonapothecary.com]
- 15. Enthalpy Changes and Calorimetry | MME [mmerevise.co.uk]
- 16. Enthalpy Changes by Calorimetry [wwwchem.uwimona.edu.jm]
- 17. web.williams.edu [web.williams.edu]
- 18. web.colby.edu [web.colby.edu]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. Gibbs Free Energy [chemed.chem.purdue.edu]
- 21. chemistrynotes.com [chemistrynotes.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Khan Academy [khanacademy.org]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 1,1-Cyclopentanediacetic Acid
As researchers and scientists, our responsibility extends beyond the discovery and development of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.[1][2] This guide provides a detailed, experience-driven framework for the proper disposal of 1,1-Cyclopentanediacetic acid, ensuring the safety of laboratory personnel and the protection of our environment.
Section 1: Hazard Assessment & Waste Characterization
Based on these analogs, this compound should be presumed to be:
Therefore, under the Resource Conservation and Recovery Act (RCRA) guidelines administered by the U.S. Environmental Protection Agency (EPA), any waste containing this compound must be characterized and managed as hazardous waste .[9][10][11] The responsibility for this characterization lies with the waste generator—the laboratory that created it.[4]
Section 2: The Core Principle - Waste Minimization
Before we discuss disposal, we must address the most effective waste management strategy: minimization.[12] The greenest and safest gram of chemical waste is the one never created. Laboratories should actively implement strategies to reduce waste generation.[2][12]
Actionable Waste Minimization Strategies:
-
Scale Reduction: Only conduct experiments at the scale necessary to achieve valid results.
-
Inventory Management: Maintain a lean, up-to-date chemical inventory to avoid expired reagents that require disposal.[1][12]
-
Substitution: Where scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives.[2]
Section 3: On-Site Management & Segregation Protocol
Once waste generation is unavoidable, rigorous on-site management is critical to prevent dangerous reactions and ensure cost-effective disposal.[13]
Step-by-Step Collection Protocol:
-
Designate an Area: Establish a "Satellite Accumulation Area" (SAA) at or near the point of waste generation.[14] This area must be clearly marked.
-
Select a Container: Use a dedicated, compatible waste container. For acidic waste like this compound, a glass or high-density polyethylene (HDPE) container is appropriate. Never use metal containers for acidic waste, as they can corrode.[1]
-
Label Correctly: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and other components of the waste stream.
-
The accumulation start date (the date the first drop of waste enters the container).
-
Appropriate hazard warnings (e.g., "Corrosive," "Irritant").
-
-
Keep It Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[2][15] This prevents spills and the release of vapors.
Data Presentation: Chemical Compatibility and Segregation
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[1][14] Mixing can cause violent reactions, gas evolution, or fires, and it complicates the final disposal process.
| Waste Stream Category | Compatible with this compound Waste? | Rationale |
| Aqueous Acidic Waste | YES | Chemically similar; can be consolidated. |
| Halogenated Solvents | NO | Mixing complicates disposal and increases costs.[3] |
| Non-Halogenated Solvents | NO | Creates a mixed organic-aqueous waste stream that is difficult and expensive to dispose of. |
| Bases (e.g., NaOH, NH₄OH) | NO (HIGHLY INCOMPATIBLE) | A violent acid-base neutralization reaction can occur, generating significant heat and potential splashing. |
| Oxidizing Agents | NO | Potential for a dangerous exothermic or explosive reaction.[16][17] |
| Reducing Agents | NO | Potential for an incompatible chemical reaction.[16][17] |
| Heavy Metals | NO | Wastes containing heavy metals should never be combined with other waste streams.[3] |
Section 4: Disposal Pathways - A Decision Framework
The following diagram outlines the critical decision-making process for the disposal of this compound waste. The overwhelmingly recommended path is professional disposal coordinated through your institution's Environmental Health & Safety (EHS) office.
Caption: Decision workflow for this compound disposal.
Pathway A: On-Site Neutralization (Restricted Use Case)
Disclaimer: On-site neutralization of hazardous waste is strictly regulated. This procedure should only be attempted for very small volumes of dilute, purely aqueous solutions of this compound with no other contaminants, and only if you have been trained and it is explicitly permitted by your institution's Chemical Hygiene Plan (CHP).[18][19]
Experimental Protocol:
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.
-
Location: Perform all steps inside a certified chemical fume hood.[19]
-
Preparation: Place a beaker containing the acidic waste in a larger secondary container filled with an ice-water bath to dissipate heat.
-
Dilution: Slowly add the acidic solution to a larger volume of cold water (at least a 1:10 ratio of acid solution to water).
-
Neutralization: While stirring gently, add a weak base (e.g., 1M sodium bicarbonate or sodium hydroxide solution) dropwise.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Endpoint: Continue adding the base slowly until the pH is stable within a neutral range (typically 5.5 to 9.5, check local regulations).[19]
-
Disposal: If permitted, the neutralized solution can be disposed of down the sanitary sewer, followed by a flush with at least 20 parts water.[19]
Pathway B: Professional Disposal via EHS (The Standard Protocol)
This is the safest, most compliant, and universally recommended method for disposing of chemical waste from a research laboratory.
Experimental Protocol:
-
Segregate and Store: Ensure the this compound waste is properly segregated and stored in a correctly labeled, closed container within your SAA as described in Section 3.
-
Check Accumulation Limits: Be mindful of SAA limits. A laboratory cannot store more than 55 gallons of hazardous waste at one time.[20]
-
Request Pickup: When the container is nearly full or has reached your institution's time limit (often 90-180 days), submit a chemical waste pickup request to your EHS department. This is typically done through an online system.[20]
-
Prepare for Transport: Ensure the container is clean on the outside, the label is legible, and the cap is securely tightened.
-
Documentation: Your EHS department will handle the final manifesting and ensure the waste is transported by a licensed hauler to an approved Treatment, Storage, and Disposal Facility (TSDF).[13][21]
Section 5: Emergency Procedures for Spills
Accidents happen, and preparedness is key. Spilled chemicals and the materials used for cleanup must also be disposed of as hazardous waste.[20]
Protocol for Small Spills:
-
Alert Personnel: Immediately alert others in the lab.
-
Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment: Use an acid-neutralizing absorbent material (such as sodium bicarbonate or a commercial spill kit) to contain and neutralize the spill. Do not use combustible materials like paper towels on a concentrated acid.
-
Collection: Once absorbed and neutralized, carefully sweep the material into a designated waste container.
-
Disposal: Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste through EHS.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Conclusion
The proper disposal of this compound is a multi-step process grounded in a thorough understanding of its hazards and a commitment to safety and regulatory compliance. The guiding principle for any researcher is to operate with caution and foresight. Always prioritize waste minimization, practice rigorous segregation, and utilize the expertise of your institution's Environmental Health & Safety department. When in doubt, always err on the side of caution: treat the waste as hazardous and consult with EHS.
References
- Properly Managing Chemical Waste in Labor
- Guide to Managing Laboratory Chemical Waste.Vanderbilt University.[Link]
- Laboratory Chemical Waste Management.CSIR IIP.[Link]
- Management of Waste.
- OSHA Compliance For Labor
- Chemical Waste Management Guide.Boston University Environmental Health & Safety.[Link]
- Chapter: 11 Safety Laws and Standards Pertinent to Laboratories.National Academies of Sciences, Engineering, and Medicine.[Link]
- Laboratory Safety Guidance.
- Are You In Compliance With Proper Lab Waste Disposal Regul
- Video: Proper Handling and Disposal of Laboratory Waste.JoVE (Journal of Visualized Experiments).[Link]
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.EPA NEPIC.[Link]
- Safety Data Sheet - 1,1-Cyclopropanedicarboxylic acid.Chemos GmbH & Co.KG.[Link]
- 1-Cyclopentene-1-acetic acid | C7H10O2 | CID 88975.
- Hazardous Waste Listings.U.S. Environmental Protection Agency (EPA).[Link]
- EPA Hazardous Waste Codes.University of Maryland Environmental Safety, Sustainability and Risk.[Link]
- Chemical Waste.The University of Texas at Austin Environmental Health and Safety.[Link]
- How to Store and Dispose of Extremely Hazardous Chemical Waste.UC San Diego Environmental Health & Safety.[Link]
- A-Gas Cyclopentane Safety D
- Cyclopentanone Hazard Summary.New Jersey Department of Health.[Link]
- Steps in Complying with Regulations for Hazardous Waste.U.S. Environmental Protection Agency (EPA).[Link]
- Frequent Questions About Hazardous Waste Identification.U.S. Environmental Protection Agency (EPA).[Link]
Sources
- 1. acewaste.com.au [acewaste.com.au]
- 2. iip.res.in [iip.res.in]
- 3. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. 1-Cyclopentene-1-acetic acid | C7H10O2 | CID 88975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nationalacademies.org [nationalacademies.org]
- 10. epa.gov [epa.gov]
- 11. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 14. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 15. usbioclean.com [usbioclean.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. osha.gov [osha.gov]
- 19. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 20. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 21. epa.gov [epa.gov]
Navigating the Safe Handling of 1,1-Cyclopentanediacetic Acid: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 1,1-Cyclopentanediacetic acid. Moving beyond a simple checklist, we will delve into the rationale behind each procedural step, empowering you to make informed decisions that ensure your safety and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from analogous compounds, this compound is anticipated to be a solid powder that can cause skin and serious eye irritation.[1][2] Inhalation of the dust may also lead to respiratory irritation.[3]
The primary routes of exposure are:
-
Dermal Contact: Direct contact with the skin can cause irritation.
-
Ocular Contact: The eyes are particularly susceptible to irritation from dust particles.
-
Inhalation: Fine dust generated during handling can be inhaled, irritating the respiratory tract.
-
Ingestion: Accidental ingestion may be harmful.[1]
Therefore, our safety protocols are designed to create effective barriers against these exposure routes.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it is dictated by the specific tasks being performed and the associated risks of exposure.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4] | Protects against accidental splashes and airborne dust particles. Goggles provide a more complete seal for tasks with a higher risk of dust generation. |
| Skin Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves). A fully buttoned lab coat. | Nitrile gloves offer good resistance to a range of chemicals and are essential to prevent skin contact.[4] A lab coat protects the skin and personal clothing from contamination. |
| Body Protection | Full-length pants and closed-toe shoes. | This is a standard laboratory practice to protect the lower body from spills and falling objects. |
| Respiratory Protection | Generally not required if handled within a certified chemical fume hood. | Engineering controls are the preferred method for minimizing inhalation exposure. |
PPE Selection Workflow:
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Operational Plan: From Receipt to Disposal
A meticulous operational plan minimizes the risk of exposure and ensures the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[2][3] The container should be kept tightly closed.
Handling and Use: A Step-by-Step Protocol
-
Preparation:
-
Weighing and Transferring the Solid:
-
Preparing Solutions:
-
When dissolving, add the solid this compound to the solvent slowly to prevent splashing.
-
Always add acid to water, never the other way around, to control any exothermic reactions.[5]
-
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area and any equipment used.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
Emergency and Disposal Plan
Preparedness is key to mitigating the impact of any accidental exposure or spill.
Accidental Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2] |
Spills and Leaks
-
Small Spills: For small spills of the solid, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid actions that generate dust.
-
Ventilation: Ensure the area is well-ventilated.
-
Decontamination: After the material has been collected, clean the spill area.
Disposal Plan
-
Waste Segregation: All disposable materials contaminated with this compound, such as gloves, weigh boats, and absorbent paper, must be collected in a designated and clearly labeled hazardous waste container.
-
Regulatory Compliance: Dispose of all waste in accordance with federal, state, and local regulations. Do not dispose of it down the drain.
By integrating these safety protocols into your laboratory workflow, you can confidently handle this compound while prioritizing the well-being of yourself and your colleagues.
References
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
- Environment, Health & Safety, University of California, Berkeley.
- GZ Industrial Supplies.
- LeelineWork. What PPE Should You Wear When Handling Acid 2026? [Link]
- Cole-Parmer. Material Safety Data Sheet - Chromane-2-carboxylic acid. [Link]
- Compliance and Risk Management, University of Texas at Dallas. General Rules for Working with Chemicals. [Link]
- University of California, Santa Cruz.
- SDS Management Software.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
